molecular formula C5H6N2O B1332379 4-Acetylimidazole CAS No. 61985-25-9

4-Acetylimidazole

Cat. No.: B1332379
CAS No.: 61985-25-9
M. Wt: 110.11 g/mol
InChI Key: TUFOJIVMBHBZRQ-UHFFFAOYSA-N
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Description

4-Acetylimidazole is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-imidazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4(8)5-2-6-3-7-5/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFOJIVMBHBZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340547
Record name 4-Acetylimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61985-25-9
Record name 4-Acetylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-imidazol-4-yl)ethan-1-one
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Foundational & Exploratory

4-Acetylimidazole: A Comprehensive Guide to Synthesis Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylimidazole is a pivotal heterocyclic ketone that serves as a critical intermediate in the synthesis of various pharmaceutical agents, including treatments for heart conditions, anemia, and digestive ulcers.[1] Its structure, featuring both an imidazole ring and a reactive acetyl group, makes it a versatile building block in medicinal chemistry.[2][3] However, the synthesis of this compound is not straightforward. The electron-rich nature of the imidazole ring makes it susceptible to ring-opening under harsh acylating conditions, and direct Friedel-Crafts acylation is generally ineffective.[1] This guide provides an in-depth exploration of the most viable and industrially applicable synthesis pathway for this compound, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and discussing alternative synthetic strategies.

The Challenge of Imidazole C-Acylation

The direct C-acylation of the imidazole core presents a significant synthetic challenge. Unlike N-acylation, which proceeds readily to form acylimidazolides, electrophilic substitution at the carbon atoms of the ring is difficult.[4] This resistance is attributed to the deactivation of the ring by the protonated nitrogen atom under typical acidic conditions required for reactions like Friedel-Crafts acylation. Furthermore, the imidazole ring can be unstable to the strong Lewis acids and acylating agents employed, often leading to ring fission rather than the desired product.[4] Consequently, indirect methods that build the acetyl group onto a pre-existing or modified imidazole scaffold are the preferred and more successful strategies.

Primary Synthesis Pathway: Claisen-type Condensation and Decarboxylation

A robust and high-yield pathway for synthesizing this compound proceeds via a two-step sequence involving an initial Claisen-type condensation followed by a keto-acid decomposition (decarboxylation). This method utilizes readily available starting materials and offers excellent scalability.[1]

The starting material for this pathway is an ester of imidazole-4-carboxylic acid, such as imidazole-4-ethyl formate. This key intermediate can be prepared in high yield (89-90%) by the esterification of imidazole-4-carboxylic acid in the corresponding alcohol (e.g., ethanol) saturated with dry hydrogen chloride gas, followed by reflux.[1]

Overall Reaction Scheme

The two-step synthesis can be summarized as follows:

  • Step 1: Condensation Reaction: Imidazole-4-ethyl formate undergoes a Claisen-type condensation with ethyl acetate in the presence of a strong base. This reaction forms a β-dicarbonyl intermediate.

  • Step 2: Keto-Acid Decomposition: The intermediate is then subjected to hydrolysis and decarboxylation under acidic or basic conditions to yield the final product, this compound.


}

Overall two-step synthesis of this compound.

In-Depth Mechanism

Step 1: Claisen-type Condensation

This reaction is a variation of the classic Claisen condensation, which involves the formation of a carbon-carbon bond between two esters.[5]

  • Enolate Formation: The strong base (e.g., sodium ethoxide, NaOEt) abstracts an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The ethyl acetate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the imidazole-4-ethyl formate. This forms a tetrahedral intermediate.

  • Reformation and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group. This results in the formation of the β-dicarbonyl (β-keto ester) intermediate.


}

Mechanism of the Claisen-type condensation step.

Step 2: Keto-Acid Decomposition (Decarboxylation)

The subsequent hydrolysis and decarboxylation step removes the ester group, leaving the desired acetyl group.

  • Hydrolysis: Under acidic or basic conditions, the ester group of the β-dicarbonyl intermediate is hydrolyzed to a carboxylic acid, forming a β-keto acid.

  • Decarboxylation: β-keto acids are thermally unstable and readily lose carbon dioxide upon heating. The reaction proceeds through a cyclic six-membered transition state, yielding an enol intermediate.

  • Tautomerization: The enol intermediate quickly tautomerizes to the more stable keto form, yielding the final product, this compound.

Comparative Data on Reaction Conditions

The choice of base and solvent significantly impacts the reaction efficiency. The following table summarizes various conditions reported in the literature, demonstrating the versatility of this pathway.[1]

Starting Material (0.66 mol)Base (equiv.)Solvent (1 L)Temp.TimeYield
Imidazole-4-ethyl formateSodium Ethylate (4.0)TolueneReflux20 h~78%
Imidazole-4-ethyl formateSodium Butylate (3.0)ChlorobenzeneReflux5 h~78%
Imidazole-4-ethyl formatePotassium Butoxide (4.0)BenzeneReflux20 h~76%
Imidazole-4-ethyl formateSodium Hydride (5.0)TolueneReflux5 h-

Table 1: Summary of reaction conditions and yields for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in patent CN102101843A.[1]


}

Experimental workflow for this compound synthesis.

Materials and Equipment:

  • Imidazole-4-ethyl formate (92.5g, 0.66 mol)

  • Sodium ethylate (180g, 2.64 mol)

  • Toluene (1 L)

  • Ethyl acetate (0.4 L, 3.96 mol)

  • Ethanol (1.5 L)

  • Potassium hydroxide (90g)

  • Deionized water

  • Anhydrous sodium sulfate

  • Methyl tertiary butyl ether (MTBE)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, and nitrogen inlet

  • Rotary evaporator

Procedure:

  • Condensation Reaction:

    • Under a nitrogen atmosphere, add sodium ethylate (180g) and ethyl acetate (0.4 L) to 1 L of toluene in a suitable round-bottom flask.

    • Stir the mixture for 1 hour at room temperature.

    • Add imidazole-4-ethyl formate (92.5g) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 20 hours.

    • After the reaction is complete, cool the mixture and remove the toluene under reduced pressure using a rotary evaporator.

  • Keto-Acid Decomposition and Workup:

    • To the resulting residue, add 150 mL of water and 1.5 L of ethanol.

    • Add potassium hydroxide (90g) and heat the mixture to reflux for 12 hours.

    • Cool the reaction mixture and remove the solvents under reduced pressure.

    • Add ethyl acetate to the residue and wash three times with 500 mL of water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Add methyl tertiary butyl ether to the concentrate to precipitate the product.

  • Purification and Characterization:

    • Collect the white solid by filtration. The reported yield is approximately 78%.[1]

    • The melting point is reported as 165-168 °C.[1]

    • Characterize the product using NMR spectroscopy. The reported ¹H NMR (in D₂O) shows peaks at δ 2.31 (s, 3H, -CH₃), 7.67 (s, 1H, Imidazole-H), and 7.77 (s, 1H, Imidazole-H).[1]

Alternative Synthetic Strategies

While the Claisen-type condensation is a highly effective method, other synthetic routes are conceptually possible, though they may be less direct or lower-yielding.

Radziszewski Imidazole Synthesis

The Radziszewski synthesis is a classic multi-component reaction that forms the imidazole ring from three components: a 1,2-dicarbonyl, an aldehyde, and ammonia.[6][7] To synthesize this compound, the required precursors would be:

  • 1,2-Dicarbonyl: Glyoxal

  • Aldehyde: Pyruvaldehyde (which contains the required acetyl group)

  • Nitrogen Source: Two equivalents of ammonia

The reaction involves a complex series of condensations to form the imidazole ring. While powerful for creating substituted imidazoles, controlling the regiochemistry and avoiding side products with unsymmetrical precursors can be challenging.[3]

Grignard Reaction on an Imidazole-4-Carboxaldehyde Derivative

Another potential multi-step approach involves the use of organometallic reagents.[3]

  • Protection: The N-H of imidazole-4-carboxaldehyde is protected (e.g., as a benzyl or SEM derivative) to prevent interference from the acidic proton.

  • Grignard Addition: The protected aldehyde is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr). This adds the methyl group to the carbonyl carbon, forming a secondary alcohol.[8]

  • Oxidation: The resulting secondary alcohol is oxidized to the corresponding ketone (the acetyl group) using a mild oxidizing agent like manganese dioxide (MnO₂).

  • Deprotection: The protecting group is removed to yield this compound.

This route offers precise control but is longer and requires careful management of protecting groups and anhydrous conditions for the Grignard step.[8][9]

Conclusion

The synthesis of this compound is a critical process for the pharmaceutical industry. While direct acylation of the imidazole ring is problematic, an efficient and scalable two-step pathway based on a Claisen-type condensation of imidazole-4-ethyl formate followed by decarboxylation provides a reliable method for its production. This guide has detailed the mechanism and provided a practical protocol for this key transformation. Understanding the causality behind these synthetic choices—namely, the need to circumvent the challenges of direct C-acylation—allows researchers to effectively produce this valuable intermediate for the development of new therapeutic agents.

References

  • Wang, J. et al. (2011). Preparation method of this compound and its intermediate.
  • Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

  • Ernst, W.E. (1965). Method of synthesis of 1-acyl imidazoles.
  • Wikipedia. Grignard reagent. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • L.S.College, Muzaffarpur. (2020). Claisen condensation. [Link]

  • Ferreira, V.S. et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(15), 5859. [Link]

Sources

A Comprehensive Spectroscopic Guide to 4-Acetylimidazole: Elucidating Structure Through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Blueprint of 4-Acetylimidazole

In the landscape of heterocyclic chemistry, this compound stands out as a versatile building block and a molecule of significant interest. As a derivative of imidazole, a core component of the essential amino acid histidine, its structural analogues are pivotal in medicinal chemistry and drug development.[1][2] The precise characterization of this molecule is paramount for its application in synthesis, ensuring purity, and understanding its reactivity. This guide provides an in-depth analysis of this compound (C₅H₆N₂O, MW: 110.11 g/mol ) through the lens of three cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1][3]

As application scientists, we do not merely present data; we interpret it to tell a story. The spectroscopic data presented herein collectively form a molecular fingerprint, offering an unambiguous confirmation of the structure of this compound. This document is structured to provide not only the spectral data but also the underlying principles and experimental rationale, equipping researchers with the knowledge to confidently identify and utilize this compound.

Visualizing the Target: The Structure of this compound

A clear visual representation is the foundation of any structural elucidation. The diagram below illustrates the atomic arrangement and numbering convention for this compound, which will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), we can map the chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to observe exchangeable N-H protons.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged to ensure a good signal-to-noise ratio.

  • Processing: Fourier transform the resulting Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N-H~12.0 - 13.0broad singlet1H-
H-2~7.8 - 8.0singlet (s)1H-
H-5~7.6 - 7.8singlet (s)1H-
-CH₃~2.4 - 2.6singlet (s)3H-

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

The ¹H NMR spectrum of this compound is expected to show four distinct signals, confirming the four unique proton environments in the molecule.

  • N-H Proton (~12-13 ppm): The imidazole N-H proton is typically deshielded and appears as a broad singlet far downfield. Its broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange with the solvent or trace water.

  • Imidazole Ring Protons (H-2, H-5): The protons on the heterocyclic ring are in an aromatic environment and thus appear in the downfield region (7.6-8.0 ppm). The acetyl group at C-4 is an electron-withdrawing group, which deshields the adjacent H-5 proton, causing it to appear slightly further downfield than the H-2 proton. In unsubstituted imidazole, H-4 and H-5 are equivalent and appear around 7.15 ppm, while H-2 is at ~7.73 ppm.[4] The substitution at C-4 breaks this symmetry.

  • Acetyl Methyl Protons (-CH₃, ~2.4-2.6 ppm): The three protons of the methyl group are chemically equivalent and have no adjacent protons, so they appear as a sharp singlet. Its position is characteristic of a methyl group attached to a carbonyl carbon.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a count of the unique carbon atoms and information about their electronic environment.

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be required due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common experiment irradiates protons, causing all carbon signals to appear as singlets, which simplifies the spectrum. A larger number of scans (e.g., 1024 or more) is typically required.

  • Processing: Process the data similarly to the ¹H spectrum.

Signal AssignmentChemical Shift (δ, ppm)
C=O (Carbonyl)~190 - 195
C-2~138 - 142
C-4~135 - 138
C-5~118 - 122
-CH₃ (Methyl)~26 - 29

Note: Chemical shifts are predictive and based on typical values for similar functional groups.[5]

The ¹³C NMR spectrum is expected to display five distinct signals, corresponding to the five carbon atoms in the molecule.

  • Carbonyl Carbon (C=O, ~190-195 ppm): The carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the double-bonded oxygen atom. Its appearance at this far downfield position is a definitive marker for a ketone or aldehyde.[6]

  • Imidazole Ring Carbons (C-2, C-4, C-5): These carbons resonate in the aromatic region. C-4, being directly attached to the electron-withdrawing acetyl group, is expected to be significantly deshielded. C-2 is typically the most downfield carbon in a simple imidazole ring.[7] C-5 is expected to be the most upfield of the ring carbons.

  • Methyl Carbon (-CH₃, ~26-29 ppm): This signal appears in the aliphatic region of the spectrum, consistent with a methyl group attached to a carbonyl.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Preparation: Place a small amount of solid this compound powder directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Clamp the sample to ensure good contact with the crystal. Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Processing: A background spectrum of the clean ATR crystal is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3200 - 2800 (broad)Medium-StrongN-H StretchImidazole Ring
~3100MediumC-H Stretch (sp²)Imidazole Ring
~2950WeakC-H Stretch (sp³)Methyl Group
~1685Strong, SharpC=O StretchKetone
~1550, ~1450MediumC=N, C=C StretchImidazole Ring

Note: Frequencies are based on typical values for these functional groups.[8][9][10]

The IR spectrum provides compelling evidence for the key functional groups in this compound.

  • N-H Stretch (3200-2800 cm⁻¹): A broad absorption in this region is characteristic of the N-H stretching vibration in the imidazole ring, often broadened due to intermolecular hydrogen bonding in the solid state.

  • C=O Stretch (~1685 cm⁻¹): This is the most diagnostic peak in the spectrum. A strong, sharp absorption band in this region is definitive proof of a carbonyl group. Its position at ~1685 cm⁻¹ is consistent with a ketone conjugated with an aromatic ring, which lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[11]

  • Ring Vibrations (~1550, ~1450 cm⁻¹): These absorptions are due to the C=C and C=N stretching vibrations within the imidazole ring, confirming its aromatic character.

  • C-H Stretches (~3100, ~2950 cm⁻¹): The peak just above 3000 cm⁻¹ is characteristic of C-H bonds on an sp²-hybridized carbon (the aromatic ring), while the weaker peak just below 3000 cm⁻¹ corresponds to the C-H bonds of the sp³-hybridized methyl group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[12]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.

  • Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

  • Molecular Formula: C₅H₆N₂O

  • Exact Mass: 110.0480 g/mol

  • Molecular Ion (M⁺•): m/z = 110

m/zProposed FragmentNeutral LossFragmentation Pathway
110[C₅H₆N₂O]⁺•-Molecular Ion (Parent)
95[C₄H₃N₂O]⁺•CH₃Loss of methyl radical
67[C₃H₃N₂]⁺•COCH₃α-Cleavage, loss of acetyl radical

The mass spectrum validates the molecular weight and corroborates the structure through predictable fragmentation.

  • Molecular Ion Peak (m/z 110): The peak at m/z 110 corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

  • Key Fragmentation Pathway: The most significant fragmentation in ketones is alpha-cleavage—the breaking of the bond adjacent to the carbonyl group.[13] For this compound, this involves the cleavage of the bond between the carbonyl carbon and the imidazole ring. This results in the loss of a neutral acetyl radical (•COCH₃, mass = 43) and the formation of a stable imidazolyl cation at m/z 67 . This is often a prominent peak in the spectrum. Another common fragmentation is the loss of the methyl radical (•CH₃, mass = 15) to form an acylium ion at m/z 95 .

G M Molecular Ion (M⁺•) m/z = 110 F1 Fragment [C₄H₃N₂O]⁺ m/z = 95 M->F1 - •CH₃ F2 Fragment [C₃H₃N₂]⁺ m/z = 67 M->F2 - •COCH₃ (α-cleavage)

Caption: Primary fragmentation pathways for this compound in EI-MS.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the synergy of these methods. Each protocol acts as a self-validating system when cross-referenced with the others.

  • MS establishes the molecular formula (from exact mass) and molecular weight (m/z 110), defining the atomic puzzle pieces.

  • IR spectroscopy confirms the presence of the key functional groups : a conjugated ketone (C=O at ~1685 cm⁻¹) and an N-H containing imidazole ring (N-H stretch). It tells us what is present.

  • NMR spectroscopy puts the pieces together . ¹³C NMR confirms the five unique carbons, including the downfield ketone carbon (~190-195 ppm). ¹H NMR confirms the four distinct proton environments and, crucially, their connectivity, showing an isolated methyl group and two distinct aromatic protons on the imidazole ring. It tells us how the pieces are connected.

Together, these data points converge on a single, unambiguous structure: this compound. This comprehensive characterization provides the authoritative grounding necessary for any researcher, scientist, or drug development professional to proceed with confidence in their work.

References

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]

  • MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Retrieved from [Link]

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An In-depth Technical Guide to the Biological Mechanisms of 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Acetylimidazole, a histidine analogue, is a versatile chemical entity with significant implications in biological systems. This technical guide provides a comprehensive exploration of its primary mechanism of action as a histamine H2 receptor antagonist, delving into the intricacies of the downstream signaling cascade. Furthermore, we explore its potential roles as an inhibitor of advanced glycation end products (AGEs) and as an anticancer agent, presenting the current understanding and methodologies for investigation. This document is intended to serve as a crucial resource for researchers and professionals in drug discovery and development, offering in-depth scientific insights and validated experimental protocols to facilitate further research and application.

Introduction: The Multifaceted Profile of this compound

This compound (4-AI) is a heterocyclic organic compound characterized by an imidazole ring substituted with an acetyl group.[1] Its structural similarity to histidine allows it to interact with various biological targets, leading to a range of pharmacological effects. Historically, imidazole-based compounds have been a cornerstone in medicinal chemistry, contributing to the development of numerous therapeutic agents.[2] 4-AI has emerged as a compound of interest due to its demonstrated activity as a histamine H2 receptor antagonist and its potential applications in oncology and in mitigating the pathological effects of advanced glycation. This guide will dissect the molecular mechanisms underpinning these biological activities, providing a robust framework for its scientific investigation.

Primary Mechanism of Action: Histamine H2 Receptor Antagonism

The most well-characterized mechanism of action of this compound is its role as a competitive antagonist of the histamine H2 receptor.[3] This activity is pivotal in its ability to modulate gastric acid secretion.

The Histamine H2 Receptor Signaling Cascade

Histamine H2 receptors are predominantly located on the basolateral membrane of parietal cells in the stomach lining.[3] The binding of histamine to these G-protein coupled receptors initiates a signaling cascade that is fundamental to the secretion of gastric acid. This process can be summarized as follows:

  • Histamine Binding: Histamine, released from enterochromaffin-like (ECL) cells, binds to the H2 receptor.

  • G-Protein Activation: This binding event activates the associated Gs protein.

  • Adenylate Cyclase Activation: The activated Gs protein stimulates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A.

  • Proton Pump Activation: PKA then phosphorylates and activates the H+/K+ ATPase, also known as the proton pump.

  • Acid Secretion: The activated proton pump actively transports H+ ions into the gastric lumen, leading to the formation of hydrochloric acid.

This compound's Interruption of the Signaling Pathway

As a competitive antagonist, this compound binds to the H2 receptor, thereby preventing histamine from binding.[3] This inhibitory action directly disrupts the signaling cascade, leading to a reduction in intracellular cAMP levels and a subsequent decrease in proton pump activity and gastric acid secretion.

Below is a diagram illustrating the histamine H2 receptor signaling pathway and the point of intervention by this compound.

H2_Receptor_Pathway cluster_cell Parietal Cell H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC Activates PKA Protein Kinase A (PKA) AC->PKA via cAMP ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates GastricAcid Gastric Acid (H+) ProtonPump->GastricAcid Secretes Histamine Histamine Histamine->H2R Binds Acetylimidazole This compound Acetylimidazole->H2R Blocks

Caption: H2 Receptor Antagonism by this compound.

Experimental Protocol: In Vitro Assay for Histamine-Induced Gastric Acid Secretion

To quantitatively assess the H2 receptor antagonist activity of this compound, an in vitro assay using isolated gastric glands or cultured parietal cells can be employed.

Objective: To measure the inhibitory effect of this compound on histamine-stimulated acid production.

Methodology:

  • Isolation of Gastric Glands:

    • Gastric glands are isolated from rabbit or guinea pig stomachs using collagenase digestion, as previously described.[4]

    • The isolated glands are suspended in a nutrient-rich buffer.

  • Experimental Setup:

    • Aliquots of the gastric gland suspension are distributed into a multi-well plate.

    • Test groups will include:

      • Control (no treatment)

      • Histamine alone (to stimulate acid secretion)

      • This compound at various concentrations + Histamine

      • Known H2 receptor antagonist (e.g., Cimetidine) + Histamine (as a positive control)

  • Stimulation and Inhibition:

    • The glands are pre-incubated with this compound or the control antagonist for a defined period (e.g., 30 minutes).

    • Histamine is then added to the appropriate wells to stimulate acid secretion.

  • Measurement of Acid Production:

    • Acid production can be indirectly measured by monitoring the accumulation of a weak base, such as [¹⁴C]aminopyrine, which is trapped in acidic spaces.

    • Alternatively, changes in intracellular pH can be monitored using pH-sensitive fluorescent dyes.

  • Data Analysis:

    • The results are expressed as a percentage of the maximal histamine-stimulated response.

    • An IC50 value (the concentration of this compound that inhibits 50% of the histamine-stimulated acid secretion) is calculated.

Potential Mechanism: Inhibition of Advanced Glycation End Products (AGEs)

Advanced Glycation End Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[5][6] The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes complications and neurodegenerative disorders.[7] Imidazole-containing compounds have been investigated for their ability to inhibit AGE formation.

The Maillard Reaction and AGE Formation

The formation of AGEs occurs through a complex series of reactions known as the Maillard reaction. This process involves:

  • The initial formation of a Schiff base between a reducing sugar and an amino group on a protein.

  • Rearrangement to form a more stable Amadori product.

  • A series of subsequent reactions including oxidation, dehydration, and condensation, leading to the formation of irreversible, cross-linked AGEs.

Proposed Inhibitory Action of this compound

The precise mechanism by which this compound may inhibit AGE formation is not fully elucidated. However, potential mechanisms for imidazole derivatives include:

  • Trapping of reactive dicarbonyl species: Intermediates in the Maillard reaction, such as methylglyoxal and glyoxal, are highly reactive. Imidazole compounds may act as scavengers for these species, preventing them from reacting with proteins.

  • Antioxidant activity: Oxidative stress is known to accelerate the formation of AGEs. The antioxidant properties of imidazole derivatives could mitigate this process.

  • Chelation of metal ions: Metal ions can catalyze the auto-oxidation of sugars and the degradation of Amadori products, promoting AGE formation. Imidazoles can chelate these metal ions, thereby inhibiting these reactions.

Experimental Protocol: In Vitro AGE Inhibition Assay

A common method to screen for inhibitors of AGE formation involves the incubation of a model protein with a reducing sugar and measuring the resulting fluorescence, a characteristic of many AGEs.

Objective: To determine the ability of this compound to inhibit the formation of fluorescent AGEs in vitro.

Methodology:

  • Reaction Mixture Preparation:

    • In a 96-well black microtiter plate, prepare reaction mixtures containing:

      • Bovine Serum Albumin (BSA) as the model protein (e.g., 10 mg/mL).[8]

      • A reducing sugar, such as D-ribose (e.g., 0.5 M) or a glucose/fructose mixture, to induce glycation.[8]

      • This compound at various concentrations.

      • A known AGE inhibitor, such as aminoguanidine, as a positive control.

      • Phosphate buffer (pH 7.4) to maintain physiological conditions.

      • Sodium azide (0.02%) to prevent microbial growth.[1]

  • Incubation:

    • The plate is sealed and incubated at 37°C for 24-72 hours.[8]

  • Fluorescence Measurement:

    • The formation of fluorescent AGEs is measured using a fluorescence plate reader. Common excitation and emission wavelengths are 370 nm and 440 nm, respectively.[8]

    • Control wells containing only BSA and the test compound are used to subtract background fluorescence.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100

    • An IC50 value is determined from the dose-response curve.

Potential Mechanism: Anticancer Activity

The imidazole scaffold is present in several approved anticancer drugs, and numerous imidazole derivatives have been investigated for their potential as antineoplastic agents.[2] These compounds can exert their effects through various mechanisms, including the disruption of microtubule dynamics, induction of apoptosis, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Putative Anticancer Mechanisms of Imidazole Derivatives

While the specific anticancer mechanism of this compound is not well-defined, related imidazole compounds have been shown to:

  • Inhibit Tubulin Polymerization: Some imidazole derivatives can bind to tubulin, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

  • Induce Apoptosis: Imidazole compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the activation of caspases and the release of pro-apoptotic factors from mitochondria.

  • Modulate Kinase Signaling: Dysregulation of protein kinase signaling is a hallmark of cancer. Imidazole derivatives have been developed to target various kinases involved in cancer progression.

Quantitative Data for Imidazole Derivatives in Cancer Cell Lines
CompoundCell LineCancer TypeEC50 (µM)
Compound 14 PPC-1Prostate Carcinoma4.1 ± 1.0
U-87Glioblastoma3.1 ± 0.1
Compound 22 PPC-1Prostate Carcinoma47.2 ± 1.0
U-87Glioblastoma28.6 ± 1.0

Data adapted from a study on 4-acetylphenylamine-based imidazole derivatives.[2] It is crucial to note that these values are not for this compound itself but for structurally related compounds.

Experimental Workflow: Assessing Anticancer Activity

A standard workflow to evaluate the anticancer potential of this compound would involve a series of in vitro assays.

Anticancer_Workflow Start This compound MTT Cytotoxicity Screening (MTT Assay) Start->MTT Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle If cytotoxic Mechanism Mechanistic Studies (e.g., Western Blot for key signaling proteins) Apoptosis->Mechanism CellCycle->Mechanism

Caption: Experimental workflow for evaluating anticancer activity.

Conclusion and Future Directions

This compound presents a compelling profile with a well-established mechanism as a histamine H2 receptor antagonist. This activity has clear therapeutic implications for acid-related gastrointestinal disorders. The potential for this compound to act as an inhibitor of advanced glycation end products and as an anticancer agent opens exciting avenues for further research. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to explore these underexplored facets of its biological activity. Future investigations should focus on elucidating the specific molecular targets and signaling pathways involved in its potential AGE-inhibitory and anticancer effects, and on generating robust quantitative data to validate these preliminary observations. Such efforts will be crucial in unlocking the full therapeutic potential of this versatile imidazole derivative.

References

  • Gedgaudaitė, G., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 1-16. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). H2 Blockers. In StatPearls. Retrieved from [Link]

  • Derangula, M., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules, 27(24), 8877. Retrieved from [Link]

  • Sadowska-Bartosz, I., & Bartosz, G. (2016). Inhibition of Advanced Glycation End-Product Formation and Antioxidant Activity by Extracts and Polyphenols from Scutellaria alpina L. and S. altissima L. Molecules, 21(11), 1477. Retrieved from [Link]

  • Melvin, M. S., et al. (2013). Inhibition and breaking of advanced glycation end-products (AGEs) with bis-2-aminoimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4949-4952. Retrieved from [Link]

  • Berglindh, T., & Obrink, K. J. (1976). Gastrin - Histamine as a Normal Sequence in Gastric Acid Stimulation in the Rabbit. Upsala Journal of Medical Sciences, 81(2), 111-116. Retrieved from [Link]

  • Cleveland Clinic. (2024, March 18). H2 Blockers: What They Are, Conditions Treated & Side Effects. Retrieved from [Link]

  • Sadowska-Bartosz, I., & Bartosz, G. (2016). Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats. Oxidative Medicine and Cellular Longevity, 2016, 1-10. Retrieved from [Link]

  • Vistoli, G., et al. (2013). Advanced glycation end products: The good, the bad, and the ugly. Current Medicinal Chemistry, 20(20), 2530-2549.
  • Uribarri, J., et al. (2010). Diet-derived advanced glycation end products are major contributors to the body's AGE pool and induce inflammation in healthy subjects. Annals of the New York Academy of Sciences, 1190, 427-430.
  • Singh, R., et al. (2014). Advanced glycation endproducts: a review. Diabetology & Metabolic Syndrome, 6(1), 72.
  • Li, Y., et al. (2025, January 29). Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis. Frontiers in Nutrition, 11. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Histamine Type-2 Receptor Antagonists (H2 Blockers). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

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4-Acetylimidazole: A Versatile Heterocyclic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties, stability, and ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] Within the vast family of imidazole-containing compounds, 4-acetylimidazole emerges as a particularly valuable and versatile building block. Its bifunctional nature, featuring a reactive acetyl group and the inherent properties of the imidazole core, provides a rich platform for the synthesis of complex, biologically active molecules.[3]

This guide offers a deep dive into the synthetic utility of this compound, moving beyond simple reaction schemes to explain the underlying principles and experimental considerations. Authored from the perspective of a senior application scientist, it aims to provide field-proven insights into the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Core Properties and Characteristics

This compound is an organic compound featuring an acetyl group attached to the fourth position of a five-membered imidazole ring.[3] This structure imparts a unique combination of physical and chemical properties that are foundational to its role in synthesis.

Physical & Chemical Properties Summary

PropertyValueSource
CAS Number 61985-25-9[4][5]
Molecular Formula C₅H₆N₂O[4][5]
Molar Mass 110.11 g/mol [4][5]
Appearance White to off-white solid[3][6]
Melting Point 99 - 105 °C
Boiling Point ~329.4 °C[4]
Solubility Soluble in water and polar organic solvents (e.g., ethanol, acetone)[3][6]
Storage Store at 2°C - 8°C in a tightly sealed container[4][7]

Under standard ambient conditions, this compound is a moderately stable solid.[3] Its solubility in polar solvents is a direct consequence of the polar imidazole ring, which can participate in hydrogen bonding. Spectroscopic analyses show that it can exist as a zwitterion in aqueous solutions.[4]

Strategic Synthesis of this compound

Direct Friedel-Crafts acylation of the imidazole ring is not a straightforward method for producing this compound.[8] Therefore, more strategic, multi-step syntheses are employed. A common and effective approach involves a condensation reaction followed by a ketoform decomposition, starting from an imidazole-4-carboxylate ester.[8] This method provides a reliable pathway with good yields, making it suitable for producing the building block on a laboratory and industrial scale.[8]

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Ketoform Decomposition & Hydrolysis cluster_2 Step 3: Work-up & Purification A Imidazole-4-ethyl formate E Intermediate (Double Carbonyl Compound) A->E B Ethyl Acetate B->E C Strong Base (e.g., Sodium Butylate) C->E Catalyst D Solvent (e.g., Chlorobenzene) D->E Medium H This compound E->H F Inorganic Acid (e.g., H₂SO₄) F->H Catalyst G Solvent (e.g., THF) G->H Medium I Neutralization (e.g., NaHCO₃) H->I J Extraction (e.g., Ethyl Acetate) I->J K Drying & Evaporation J->K L Final Product K->L

Caption: Synthetic workflow for this compound production.

This protocol is adapted from established patent literature, providing a robust method for laboratory-scale synthesis.[8]

Materials & Reagents:

  • Imidazole-4-ethyl formate (1.0 eq)

  • Sodium butylate (3.0 eq)

  • Ethyl acetate (1.0 eq)

  • Chlorobenzene (Anhydrous)

  • Tetrahydrofuran (THF)

  • 98% Sulfuric Acid (H₂SO₄) (1.0 eq)

  • Sodium Bicarbonate (Solid)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate

  • Saturated Sodium Chloride solution (Brine)

Procedure:

  • Condensation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add imidazole-4-ethyl formate (0.66 mol) and sodium butylate (1.98 mol) to 1 L of chlorobenzene under an inert atmosphere (e.g., Nitrogen).

  • With vigorous stirring, slowly add ethyl acetate (0.66 mol) dropwise to the mixture.

    • Causality: The strong base (sodium butylate) is crucial for deprotonating the ethyl acetate, forming an enolate which then acts as the nucleophile in the condensation reaction with the ester group of the imidazole-4-ethyl formate.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.

  • Solvent Removal: After cooling to room temperature, remove the chlorobenzene under reduced pressure using a rotary evaporator.

  • Decomposition & Hydrolysis: Dissolve the resulting residue in 1 L of THF. Carefully add 98% sulfuric acid (0.66 mol).

  • Heat the mixture to reflux and maintain overnight.

    • Causality: The acidic conditions promote the hydrolysis and decarboxylation (ketoform decomposition) of the intermediate beta-keto ester, yielding the desired acetyl group.

  • Neutralization: Cool the reaction mixture in an ice bath. Carefully and portion-wise, add solid sodium bicarbonate until the effervescence ceases and the pH of the solution is neutral (pH ~7).

    • Trustworthiness: This step is critical for safety and for ensuring the product can be extracted into an organic solvent. Quenching the strong acid is essential before proceeding.

  • Extraction & Purification: Remove the THF under reduced pressure. Add ethyl acetate to the residue.

  • Wash the organic layer three times with 400 mL of water, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Reactivity and Applications in Synthesis

This compound is a versatile synthon due to its multiple reactive sites. The acetyl group's carbonyl carbon is electrophilic and its alpha-protons are acidic, while the imidazole ring contains two nitrogen atoms with distinct nucleophilic and basic properties. This allows for a wide range of chemical transformations.[3][4]

G cluster_0 Acetyl Group Reactions cluster_1 Imidazole Ring Reactions A This compound B Condensation (e.g., Aldol, Claisen) A->B C Reduction (to alcohol) A->C D Oxidation (to carboxylic acid) A->D E Halogenation (at α-carbon) A->E F N-Alkylation A->F G N-Acylation A->G H Complexation (with metals) A->H

Sources

4-Acetylimidazole: A Versatile Scaffold for Innovative Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the potential research applications of 4-Acetylimidazole, a versatile heterocyclic compound. While its direct applications are not extensively documented in publicly available literature, its chemical structure—featuring a reactive acetyl group and a biologically significant imidazole ring—presents a wealth of opportunities for innovation in medicinal chemistry, chemical biology, and drug development. This document will explore these potential applications, grounded in established chemical principles and analogous research, to provide a roadmap for researchers looking to leverage this promising molecule.

Introduction to this compound: An Untapped Potential

This compound, with the chemical formula C₅H₆N₂O, is an organic compound characterized by an imidazole ring substituted with an acetyl group at the 4-position[1]. The imidazole moiety is a cornerstone of many biologically active molecules, including the amino acid histidine, and is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions[2][3]. The acetyl group, a common functional handle in organic synthesis, provides a reactive site for a multitude of chemical transformations.

A key patent identifies this compound as a crucial intermediate in the synthesis of pharmaceuticals for treating a range of conditions, including heart trouble, anemia, and digestive tract ulcers[4]. This highlights its recognized value in the pharmaceutical industry, although specific blockbuster drugs directly synthesized from it are not widely publicized. Its potential, therefore, lies in its role as a versatile building block for the creation of novel chemical entities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 61985-25-9[1]
Molecular Formula C₅H₆N₂O[1]
Molecular Weight 110.11 g/mol [1]
Appearance White to off-white solid[1]
Boiling Point 329.4 °C[1]
Solubility Soluble in polar solvents (water, alcohols)[1]
Storage 2°C - 8°C, in a well-closed container[1]

Synthesis of this compound: A Practical Approach

A patented method for the synthesis of this compound involves a two-step process starting from imidazole-4-ethyl formate[4]. This process is designed for scalability and industrial production.

A Imidazole-4-ethyl formate B Condensation with Ethyl Acetate (Strong Base, e.g., Sodium Ethoxide) A->B C Intermediate B->C D Ketoform Decomposition (Inorganic Acid or Base) C->D E This compound D->E

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Condensation Reaction

  • To a solution of a strong base, such as sodium ethoxide (3.0 eq), in an appropriate solvent (e.g., toluene), add imidazole-4-ethyl formate (1.0 eq).

  • Add ethyl acetate (1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 18-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

Step 2: Ketoform Decomposition

  • To the residue from Step 1, add a solution of a strong inorganic acid (e.g., HCl) or base (e.g., NaOH).

  • Heat the mixture to reflux for 10-14 hours.

  • Cool the reaction mixture and neutralize it with a suitable base (if an acid was used) or acid (if a base was used).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Potential as a Scaffold in Medicinal Chemistry

The true potential of this compound lies in its utility as a starting material for the synthesis of diverse and complex molecules with potential therapeutic applications.

Development of Anti-Ulcer Agents

The patent literature suggests a role for this compound in the synthesis of drugs for digestive tract ulcers[4]. This points towards its potential as a precursor for H2 receptor antagonists or proton pump inhibitors (PPIs), two major classes of anti-ulcer medications. While not the direct precursor for well-known drugs like cimetidine or omeprazole, its structure lends itself to the synthesis of novel analogues.

A This compound B Alpha-Halogenation A->B C 4-(Bromoacetyl)imidazole B->C D Reaction with a Cysteamine derivative C->D E Thioether Intermediate D->E F Further Elaboration E->F G Novel H2 Receptor Antagonist / PPI Analogue F->G A This compound B Derivatization of Acetyl Group (e.g., Oximation, Reductive Amination) A->B C N-Alkylation of Imidazole Ring A->C D Library of this compound Derivatives B->D C->D E Screening for Anticancer Activity (e.g., Kinase Inhibition, Apoptosis Induction) D->E F Lead Compounds E->F

Caption: Workflow for anticancer drug discovery.

Experimental Protocol: Oximation of this compound
  • Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and pyridine.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate to yield the oxime derivative.

A Potential Tool in Chemical Biology

The field of chemical biology relies on molecular probes to study biological systems. The reactivity of the acetyl group in this compound makes it an attractive candidate for development into such a tool.

Development of Activity-Based Probes

Activity-based probes (ABPs) are used to profile the activity of enzymes in complex biological samples. This compound could be functionalized with a reactive group and a reporter tag to create an ABP targeting specific enzymes.

Bioorthogonal Chemical Reporters

Bioorthogonal chemistry uses chemical reactions that can occur in living systems without interfering with native biochemical processes. The acetyl group of this compound could be modified to include a "click chemistry" handle, such as an alkyne or an azide, allowing it to be used as a bioorthogonal reporter for labeling and visualizing biological molecules.[5]

A This compound B Modification to introduce a bioorthogonal handle (e.g., via Wittig reaction to add an alkyne) A->B C Bioorthogonal this compound Probe B->C D Introduction into a biological system C->D E Labeling of target molecules D->E F Visualization or Pull-down via Click Chemistry E->F

Caption: Concept for a this compound-based chemical probe.

Experimental Protocol: N-Alkylation of this compound
  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like DMF.

  • Add a base such as sodium hydride (NaH) (1.1 eq) at 0°C and stir for 30 minutes.

  • Add the desired alkylating agent (e.g., an alkyl halide with a reporter tag) (1.0 eq) and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product.

  • Purify by column chromatography.

Conclusion: A Call for Exploration

This compound represents a molecule of significant, yet largely untapped, potential. Its established role as a pharmaceutical intermediate, combined with the versatile reactivity of its functional groups, makes it a compelling target for further research. This guide has outlined several promising avenues for its application in medicinal chemistry and chemical biology. It is our hope that by providing this conceptual framework and a set of adaptable experimental protocols, we will inspire researchers to explore the full potential of this versatile scaffold and unlock new discoveries in science and medicine.

References

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  • Salehi, S., Saljooghi, A. S., Moghadam, S. M. M., & Delavar, F. (2015). Synthesis and In Vitro Anticancer Evaluations of Deferasirox Iron Chelator.
  • Sharma, A., Kumar, V., & Singh, J. (2020). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 10(1), 1-15.
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  • Kaur, H., & Kumar, S. (2022). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2022.
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An In-Depth Technical Guide to 4-Acetylimidazole Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The imidazole nucleus represents one of the most versatile scaffolds in medicinal chemistry, forming the core of numerous clinically significant agents. Among its myriad of substituted forms, 4-acetylimidazole serves as a critical starting material and a pharmacologically relevant moiety in its own right. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, physicochemical properties, and diverse biological activities of this compound and its derivatives. Our focus is on providing not just data, but a causal understanding of experimental design and mechanistic principles, fostering innovation in the development of next-generation therapeutics.

The this compound Core: Physicochemical Landscape

This compound, a white to off-white solid, is a polar heterocyclic ketone.[1] Its chemical personality is dictated by the interplay between the electron-rich imidazole ring and the electron-withdrawing acetyl group. This unique electronic arrangement governs its reactivity, solubility, and its interactions with biological targets.

NMR spectral data indicates that this compound can exist as a zwitterion in aqueous solutions, while behaving as a monovalent ion in organic solvents like methanol or acetone.[2] This amphoteric nature, with a pKa of approximately 14.5 for the N-H proton and a pKaH of around 7 for the pyridinic nitrogen, allows it to act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition at enzyme active sites.[3]

Table 1: Physicochemical Properties of this compound and Representative Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Calculated logPpKa (acidic)pKa (basic)
This compoundC₅H₆N₂O110.11165-168329.4-0.5 to 0.5~14.5~7.0
1-Methyl-4-acetylimidazoleC₆H₈N₂O124.1492-95Not available-0.2 to 0.8N/A~6.8
2-Amino-1-phenyl-4-acetylimidazoleC₁₁H₁₁N₃O201.23198-201Not available1.5 to 2.5~15.0~6.5
4-(1H-imidazol-4-yl)-1,3-thiazol-2-amineC₆H₆N₄S166.21>300Not available0.8 to 1.8~14.8~5.9

Note: logP and pKa values for derivatives are estimated based on computational models and data from structurally related compounds.

Synthesis of the this compound Scaffold and Its Derivatives

The direct Friedel-Crafts acylation of imidazole is challenging, making alternative synthetic routes necessary for the preparation of this compound.[4]

Core Synthesis of this compound

A common and efficient method involves a condensation reaction followed by ketodecarboxylation.[4]

Workflow for the Synthesis of this compound

cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation Imidazole-4-carboxylate Imidazole-4-carboxylate Condensation_product Intermediate β-keto ester Imidazole-4-carboxylate->Condensation_product Reacts with Ethyl_acetate Ethyl_acetate Ethyl_acetate->Condensation_product Strong_base Strong Base (e.g., NaOEt) Strong_base->Condensation_product Catalyzes This compound This compound Condensation_product->this compound Hydrolysis & Ketoform Decomposition Acid_or_Base Strong Acid or Base (e.g., H₂SO₄ or NaOH) Acid_or_Base->this compound Catalyzes cluster_N_Alkylation N-Alkylation/Arylation cluster_Acetyl_Modification Acetyl Group Modification This compound This compound N_Substituted N-Substituted 4-Acetylimidazoles This compound->N_Substituted Chalcones Chalcone Derivatives This compound->Chalcones Alkyl_halide Alkyl/Aryl Halide Alkyl_halide->N_Substituted Base_N Base Base_N->N_Substituted Thiazoles Thiazole Derivatives Chalcones->Thiazoles Aryl_aldehyde Aryl Aldehyde Aryl_aldehyde->Chalcones Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiazoles

Caption: Key derivatization pathways of this compound.

Experimental Protocol: Synthesis of a 1-Aryl-4-acetylimidazole Derivative

  • Dissolve this compound (10 mmol) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (12 mmol), to the solution.

  • Add the desired aryl halide (e.g., 4-fluorobenzyl bromide, 10 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

This compound derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological activities.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. [5]These compounds exert their effects through various mechanisms of action.

Signaling Pathways Targeted by this compound Anticancer Derivatives

cluster_pathways Cellular Processes Proliferation Proliferation Angiogenesis Angiogenesis Apoptosis Apoptosis 4-AcI_Derivative This compound Derivative Kinase_Inhibition Kinase Inhibition (e.g., BRAF, EGFR) 4-AcI_Derivative->Kinase_Inhibition Microtubule_Destabilization Microtubule Destabilization 4-AcI_Derivative->Microtubule_Destabilization DNA_Binding DNA Binding/ Intercalation 4-AcI_Derivative->DNA_Binding Kinase_Inhibition->Proliferation Inhibits Kinase_Inhibition->Angiogenesis Inhibits Microtubule_Destabilization->Proliferation Inhibits DNA_Binding->Apoptosis Induces

Caption: Mechanisms of anticancer action of this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, PPC-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment. [5]2. Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Anti-ulcer and Anti-inflammatory Properties

Imidazole-containing compounds, such as cimetidine, are well-known for their H2-receptor antagonist activity, which reduces gastric acid secretion. [6]Derivatives of this compound have also been investigated for their potential to treat gastric ulcers.

Experimental Protocol: Pylorus Ligation-Induced Ulcer Model in Rats

  • Animal Preparation: Fast adult Wistar rats for 24 hours with free access to water.

  • Drug Administration: Administer the test compounds or a standard drug (e.g., ranitidine) orally 30 minutes before the surgical procedure.

  • Surgical Procedure: Anesthetize the rats and ligate the pyloric end of the stomach.

  • Incubation: Allow the animals to recover for 4 hours.

  • Sample Collection and Analysis: Sacrifice the animals, collect the gastric contents to measure volume, pH, and acidity.

  • Ulcer Scoring: Open the stomach along the greater curvature and score the ulcers based on their number and severity.

  • Data Analysis: Calculate the ulcer index and the percentage of ulcer protection for each group.

The anti-inflammatory potential of these derivatives is often assessed by their ability to inhibit protein denaturation, a hallmark of inflammation.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation using a standard drug like diclofenac sodium as a positive control.

Cardiovascular Applications

Certain substituted imidazole derivatives have demonstrated hypotensive and bradycardiac effects, suggesting their potential as cardiovascular agents. [7]Preclinical assessment of cardiovascular safety and efficacy is a critical step in drug development.

Workflow for Preclinical Cardiovascular Assessment

cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies hERG_Assay hERG Channel Assay Cardiomyocyte_Assay Isolated Cardiomyocyte Action Potential Assay hERG_Assay->Cardiomyocyte_Assay Telemetry Telemetry in Conscious Animals (e.g., Rats, Dogs) hERG_Assay->Telemetry Identifies potential proarrhythmic risk ECG_Analysis ECG and Blood Pressure Monitoring Cardiomyocyte_Assay->ECG_Analysis Predicts effects on cardiac electrophysiology Telemetry->ECG_Analysis

Caption: A stepwise approach to preclinical cardiovascular safety assessment.

Analytical and Spectroscopic Characterization

The unambiguous identification and characterization of this compound derivatives are crucial for quality control and structure-activity relationship studies. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the structure of these compounds.

  • ¹H NMR: The protons on the imidazole ring typically appear as singlets or doublets in the aromatic region (δ 7-9 ppm). The acetyl methyl protons are readily identifiable as a sharp singlet around δ 2.5 ppm. The chemical shifts of the imidazole protons are sensitive to the substitution pattern and the tautomeric form.

  • ¹³C NMR: The carbonyl carbon of the acetyl group resonates at approximately δ 190 ppm. The imidazole ring carbons (C2, C4, and C5) appear in the range of δ 115-150 ppm. The specific chemical shifts of C4 and C5 can be used to distinguish between N1 and N3 substituted isomers. [8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structure confirmation. Under electron ionization, imidazole derivatives often exhibit a stable molecular ion peak. Common fragmentation pathways include the loss of small neutral molecules such as CO, HCN, and CH₃ from the acetyl group. [4][9]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. A strong absorption band between 1650-1700 cm⁻¹ is characteristic of the C=O stretching of the acetyl group. The N-H stretching of the imidazole ring appears as a broad band in the range of 3100-3400 cm⁻¹.

Conclusion and Future Perspectives

This compound and its derivatives represent a privileged scaffold in medicinal chemistry with a broad range of therapeutic applications. Their synthetic accessibility and the potential for diverse functionalization make them attractive candidates for the development of novel drugs targeting cancer, gastrointestinal disorders, inflammation, and cardiovascular diseases. Future research should focus on elucidating the precise molecular targets and mechanisms of action for these compounds, which will enable the rational design of more potent and selective therapeutic agents. The integration of computational modeling, such as QSAR studies, with traditional synthetic and pharmacological approaches will undoubtedly accelerate the discovery and development of the next generation of this compound-based medicines.

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An In-Depth Technical Guide to the Safe Handling of 4-Acetylimidazole for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4-Acetylimidazole. As a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development, its utility is significant.[1][2] However, its toxicological profile is not yet fully elucidated, demanding a proactive and rigorous approach to safety.[3][4][5] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of a chemical's properties is the foundation of a robust safety protocol. For this compound, this involves acknowledging both the known hazards and the unknowns, adopting a principle of precaution.

Physicochemical and Chemical Identity

Correctly identifying the compound and its properties is the first step in any safety assessment.

PropertyValueSource(s)
CAS Number 61985-25-9[6][7]
Molecular Formula C₅H₆N₂O[7][8]
Molar Mass 110.11 g/mol [7][8]
Appearance White to off-white solid[8][9]
Melting Point 79 - 82 °C / 93 - 96 °C[8][10]
Boiling Point 215 - 262 °C[8][10]
Solubility Soluble in water and common organic solvents (e.g., ethanol, acetone).[8][9]
GHS Classification: Understanding the Known Risks

The Globally Harmonized System (GHS) provides a clear, standardized framework for communicating the known hazards of this compound.

GHS ClassificationCode & StatementPictogramSignal WordSource(s)
Acute Toxicity (Oral) H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning [6]
Skin Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)Warning [6][11]
Eye Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning [6][11]
Specific Target Organ Toxicity H335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning [6][11]
Toxicological Profile: A Principle of Precaution

A critical aspect of working with this compound is the explicit acknowledgment that its toxicological properties have not been thoroughly investigated.[3][4][5] This lack of comprehensive data mandates that researchers treat it with a higher degree of caution than a fully characterized compound.

To inform a conservative risk assessment, it is prudent to consider data from structurally similar compounds. For instance, the related compound 4-Methylimidazole (CAS 822-36-6) has undergone extensive testing. Studies by the National Toxicology Program (NTP) found clear evidence of carcinogenic activity in mice, based on increased incidences of alveolar/bronchiolar neoplasms.[12][13] While this compound is not the same molecule, the shared imidazole core warrants a cautious approach, handling it as a potential carcinogen until proven otherwise. This is the cornerstone of a responsible safety culture in drug development, where minimizing potential long-term health risks to personnel is paramount.

Reactivity and Stability Profile

Understanding chemical incompatibilities is crucial to prevent uncontrolled reactions and ensure stability during storage and experimentation.

  • Stability: The compound is stable under recommended storage conditions but can be moisture-sensitive.[5][14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8][14]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][10][14]

Section 2: The Hierarchy of Controls: A Systemic Approach to Safety

Personal Protective Equipment (PPE) is the last line of defense. A robust safety program prioritizes engineering and administrative controls to minimize exposure potential at the source.

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

Engineering Controls: Isolating the Hazard

The primary goal of engineering controls is to place a physical barrier between the researcher and the chemical hazard.

  • Primary Containment: All procedures involving the handling of solid this compound or its solutions must be performed within a certified chemical fume hood. This is non-negotiable. The rationale is to capture any generated dust, aerosols, or vapors at the source, preventing inhalation, which is a primary route of exposure.

  • Ventilation: The laboratory must be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour to prevent the accumulation of fugitive emissions.

Administrative Controls: Standardizing Safe Behavior

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Designated Areas: All work with this compound must be restricted to a designated and clearly labeled area within the laboratory. This prevents cross-contamination of common areas and alerts others to the potential hazard.

  • Standard Operating Procedures (SOPs): A detailed, written SOP specific to this compound must be developed and approved. This SOP should cover every aspect of the workflow, from receipt to disposal.

  • Personnel Training: All personnel must be thoroughly trained on the hazards of this compound, the specific SOPs, and emergency procedures before beginning any work. This training must be documented.

Section 3: Personal Protective Equipment (PPE): The Final Barrier

PPE selection must be dictated by a thorough risk assessment of the specific task being performed. The following represents the minimum required PPE.

PPE_Workflow start Task: Handling this compound weighing Weighing Solid? start->weighing resp_yes Yes: Use N95 Respirator (in addition to base PPE) weighing->resp_yes High dust potential resp_no No weighing->resp_no Low dust potential (in fume hood) solution Preparing Solution? face_shield Add Face Shield (Splash Hazard) solution->face_shield transfer Transferring Solution? base_ppe Minimum Required PPE: - Nitrile Gloves - Lab Coat - ANSI Z87.1 Goggles resp_yes->base_ppe resp_no->base_ppe base_ppe->solution face_shield->transfer

Caption: PPE selection workflow based on experimental task.

  • Hand Protection: Disposable nitrile gloves are the minimum requirement.[15] For procedures involving larger quantities or extended handling, consider double-gloving. Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[16]

  • Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory.[15] When there is a significant risk of splashes (e.g., when transferring solutions), a face shield should be worn over the goggles.[15]

  • Body Protection: A standard laboratory coat is required to protect skin and personal clothing.[15]

  • Respiratory Protection: An N95 respirator should be considered when weighing out the powder, especially if there is a potential for aerosol generation outside of a containment device.[15] All respirator use requires prior medical clearance and fit-testing as per institutional and OSHA guidelines.[16]

Section 4: Standard Operating Protocols

These protocols provide a self-validating framework for the safe lifecycle management of this compound in the laboratory.

Receipt and Storage Protocol
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage within a fume hood.

  • Verification: Confirm the label matches the order and the Safety Data Sheet (SDS).

  • Storage: Store the container in a designated, cool, dry, and well-ventilated area, ideally refrigerated at 2-8°C for long-term stability.[8][17] Ensure the container is tightly sealed to prevent moisture absorption.[8]

  • Segregation: Store separately from incompatible materials such as strong oxidizing agents and acids.[8]

Weighing Protocol (Solid)
  • Preparation: Don all required PPE (gloves, lab coat, goggles). Perform all work in a chemical fume hood.

  • Decontamination: Wipe down the work surface and analytical balance with 70% ethanol before and after use.

  • Tare: Place a clean weigh boat on the balance and tare it.

  • Dispensing: Carefully dispense the solid this compound onto the weigh boat using a dedicated spatula. Use slow, deliberate movements to minimize dust generation.

  • Closure: Immediately and tightly cap the stock container.

  • Cleanup: Clean the spatula and any contaminated surfaces. Dispose of the weigh boat and any contaminated wipes in the designated hazardous waste container.

Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[10]

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • For small spills inside a fume hood, cover with an absorbent material, then carefully sweep up the material into a designated hazardous waste container.[10] Avoid raising dust.

    • Decontaminate the area with an appropriate solvent and then soap and water.

    • For large spills, evacuate the laboratory, close the doors, and contact the institutional Environmental Health & Safety (EHS) department immediately.

Waste Disposal Protocol
  • Classification: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[15]

  • Collection: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.[15]

  • Disposal: Do not pour any waste down the drain.[15] Arrange for disposal through your institution's EHS department, ensuring compliance with all local, state, and federal regulations.

Conclusion: Integrating Safety into Scientific Excellence

The responsible use of this compound in a research and drug development setting is predicated on a deep respect for its known hazards and a cautious approach to its unknowns. By prioritizing engineering and administrative controls, selecting PPE judiciously, and adhering to rigorous, well-documented protocols, scientists can effectively mitigate risks. This comprehensive safety framework is not a barrier to innovation; rather, it is an integral component of high-quality, reproducible, and ethical scientific practice.

References

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An In-depth Technical Guide to 4-Acetylimidazole: Commercial Availability, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylimidazole is a versatile heterocyclic ketone that serves as a crucial building block in organic synthesis and medicinal chemistry. Its unique chemical structure, featuring both a nucleophilic imidazole ring and an electrophilic acetyl group, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the commercial availability of this compound, detailed protocols for its synthesis and quality control, and an exploration of its applications in drug discovery and development.

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale research to bulk manufacturing. The purity and specifications can vary between suppliers, so it is crucial for researchers to select a source that meets the requirements of their specific application.

Key Suppliers

A number of reputable chemical suppliers offer this compound. Some of the prominent suppliers include:

  • Sigma-Aldrich (Merck): A major global supplier offering this compound in various quantities, typically with a purity of 98% or higher. They provide comprehensive documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

  • Biosynth: Offers this compound and provides some information on its chemical properties and potential applications.[1]

  • Santa Cruz Biotechnology: Supplies this compound, typically with a purity of ≥98%, for research purposes.[2]

  • Georganics: Provides high-purity this compound in a range of quantities, from milligrams to multi-kilogram batches.[3]

  • Tyger Scientific Inc.: Lists this compound as an in-stock item.

  • ACE Biolabs: Offers this compound in smaller quantities for research applications.

  • Xuzhou Xbetop Biotechnology Co., Ltd.: A potential source for this chemical intermediate.

  • CymitQuimica: Lists this compound and its hydrochloride salt from various sources.[4]

Comparative Analysis of Suppliers

When selecting a supplier for this compound, researchers and procurement managers should consider the following factors:

Factor Considerations Importance for R&D Importance for Drug Development
Purity Look for suppliers specifying a purity of ≥98%. Request a batch-specific Certificate of Analysis to verify purity and identify any potential impurities.HighCritical
Good Manufacturing Practices (GMP) For applications in drug development and manufacturing, sourcing from a GMP-certified supplier is essential to ensure quality and regulatory compliance.LowCritical
Available Quantities Suppliers offer a wide range, from milligrams for initial screening to kilograms for scale-up studies.High flexibility neededBulk quantities required
Lead Times Check for in-stock availability and typical shipping times to avoid project delays.ModerateCritical for project timelines
Technical Support Reputable suppliers often have technical support teams that can provide additional information on product specifications and handling.HighHigh
Documentation Ensure the supplier provides comprehensive documentation, including a detailed CoA with analytical data (e.g., HPLC, NMR) and a thorough SDS.HighCritical for regulatory filings

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. The choice between purchasing and synthesizing depends on factors such as cost, scale, and the desired purity profile. A common synthetic route involves the condensation of a suitable imidazole precursor with an acetylating agent.

Synthetic Pathway Overview

A widely recognized method for the preparation of this compound involves a two-step process starting from imidazole-4-carboxylic acid.[5] This method is advantageous due to the relatively low cost and accessibility of the starting materials.[5]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Condensation and Decarboxylation Imidazole-4-carboxylic acid Imidazole-4-carboxylic acid Imidazole-4-carboxylate Imidazole-4-carboxylate Imidazole-4-carboxylic acid->Imidazole-4-carboxylate  Esterification (e.g., EtOH, HCl) This compound This compound Imidazole-4-carboxylate->this compound  Condensation with Ethyl Acetate (strong base)  then Ketoform Decomposition (acid or base)

Caption: General synthetic scheme for this compound.

Detailed Laboratory-Scale Synthesis Protocol

The following protocol is a detailed adaptation of methods described in the scientific literature and patents.[5]

Step 1: Synthesis of Ethyl Imidazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend imidazole-4-carboxylic acid in anhydrous ethanol.

  • Acidification: Bubble dry hydrogen chloride gas through the suspension until saturation.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl imidazole-4-carboxylate. The product can be further purified by recrystallization.

Step 2: Synthesis of this compound

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve a strong base, such as sodium ethoxide, in a suitable anhydrous solvent like toluene.

  • Addition of Reagents: Add ethyl acetate to the reaction mixture, followed by the dropwise addition of a solution of ethyl imidazole-4-carboxylate in the same solvent.

  • Condensation: Heat the reaction mixture to reflux and maintain for several hours to facilitate the condensation reaction.

  • Ketoform Decomposition: After cooling, the intermediate is subjected to a ketoform decomposition reaction by treatment with either a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[5]

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude this compound can be purified by column chromatography or recrystallization to yield a solid product.[5]

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its use in research and drug development. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control. The validation of these analytical methods should follow ICH guidelines to ensure they are fit for their intended purpose.[6][7][8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and quantifying any impurities. A reversed-phase HPLC method is typically suitable for this compound.

Typical HPLC Parameters:

Parameter Condition
Column C18, e.g., 4.6 x 250 mm, 5 µm particle size
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 237 nm)
Injection Volume 10 µL
Column Temperature 25 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy:

  • Expected Signals: The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) will show characteristic signals for the imidazole ring protons and the methyl protons of the acetyl group. A patent provides the following ¹H NMR data in D₂O: δ (ppm) 2.31 (s, 3H), 7.67 (s, 1H), 7.77 (s, 1H).[5]

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard should be used.

G cluster_workflow Analytical Workflow for Quality Control Start This compound Sample HPLC HPLC Analysis (Purity Assessment) NMR NMR Spectroscopy (Identity Confirmation) CoA Certificate of Analysis Generation Release Batch Release

Caption: A typical analytical workflow for the quality control of this compound.

Applications in Drug Discovery and Development

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[10][11][12] this compound, with its reactive acetyl group, serves as a key starting material for the synthesis of a diverse range of imidazole-containing compounds with potential therapeutic applications.

As a Versatile Building Block

The chemical reactivity of this compound makes it a valuable synthon for introducing the imidazole moiety into more complex molecules. The acetyl group can undergo various transformations, including:

  • Reduction: to form the corresponding alcohol.

  • Oxidation: to yield a carboxylic acid derivative.

  • Condensation reactions: with amines and other nucleophiles to form imines, enamines, and other derivatives.

  • Halogenation: at the methyl group to create a reactive handle for further functionalization.

These transformations allow for the construction of diverse molecular scaffolds for screening in drug discovery programs.[13][14][15]

Role in the Synthesis of Bioactive Molecules

Derivatives of this compound have been investigated for a variety of therapeutic areas, including:

  • Anticancer Agents: The imidazole ring is a common feature in many anticancer drugs.[16][17] The ability to functionalize this compound allows for the synthesis of novel compounds that can be tested for their efficacy against various cancer cell lines.

  • Antimicrobial Agents: Imidazole derivatives have a long history as antimicrobial agents.[17][18] this compound can be used as a starting point for the development of new antibacterial and antifungal compounds.

  • Other Therapeutic Areas: The versatility of the imidazole scaffold has led to its exploration in a wide range of other therapeutic areas, including as anti-inflammatory, antiviral, and anti-ulcer agents.[11]

Chemical Reactivity, Stability, and Handling

A thorough understanding of the chemical properties of this compound is essential for its safe and effective use in the laboratory.

Chemical Reactivity
  • Nucleophilicity of the Imidazole Ring: The imidazole ring is nucleophilic and can react with electrophiles.[19][20] The site of reaction (N-1 or N-3) can depend on the reaction conditions and the nature of the electrophile.

  • Electrophilicity of the Acetyl Group: The carbonyl carbon of the acetyl group is electrophilic and is susceptible to attack by nucleophiles.[19][21]

Stability
  • General Stability: this compound is generally a stable solid under standard laboratory conditions.[4]

  • pH Sensitivity: The stability of the imidazole ring can be affected by pH. In strongly acidic or basic conditions, degradation may occur. Studies on related N-acylimidazoles have shown varying stability under acidic and basic conditions.[22]

  • Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Safety and Handling
  • Hazard Statements: According to supplier information, this compound may be harmful if swallowed and can cause skin and eye irritation.[3]

  • Precautionary Measures: When handling this compound, it is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[3]

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. A comprehensive understanding of its commercial landscape, synthetic routes, and analytical characterization is crucial for researchers and scientists in the pharmaceutical industry. By leveraging its unique chemical properties, this compound will likely continue to play a vital role in the design and synthesis of novel therapeutic agents.

References

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. World Journal of Pharmaceutical Research. 2023.
  • Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. 2015.
  • A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES.
  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Georganics. This compound - High purity | EN. Available from: [Link]

  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2). ICH. 2023.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube. 2025.
  • Quality Guidelines. ICH.
  • Supporting inform
  • Preparation method of this compound and its intermediate.
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prost
  • Stability Studies of N‐Acylimidazoles.
  • Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. PMC.
  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
  • Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Agilent. 2018.
  • Annex 4.
  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Inform
  • Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
  • 1-Acetylimidazole(2466-76-4) 1H NMR spectrum. ChemicalBook.
  • 1 H NMR spectrum of compound 4a.
  • Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies. Life Chemicals. 2023.
  • Analysis of 4-Methylimidazole in Caramel Color and Study of High-Speed Analysis.
  • A Simple Analysis of 4-Methylimidazole Using Automated Solid-Phase Extraction and High Performance Liquid Chromatography with MS-MS and MS–SIM Detection.
  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI.
  • Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives.
  • Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. Routledge.
  • Nucleophiles and Electrophiles. Master Organic Chemistry. 2012.
  • Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocomp
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • Reactivity scales for electrophiles and nucleophiles relevant for...
  • Switching Imidazolinones from Electrophiles to Nucleophiles: Synthesis of 4-(Pyrrolidin-2-yl)imidazole-2-ones via Regioselective Electrophilic Addition / Deprotonation Reaction.

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An In-Depth Technical Guide to 4-Acetylimidazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling 4-Acetylimidazole, a Versatile Heterocyclic Ketone

This compound, a unique heterocyclic ketone, has emerged as a molecule of significant interest within the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. This guide provides an in-depth exploration of its chemical identity, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. Its structural framework, featuring an acetyl group appended to the C4 position of the imidazole ring, bestows upon it a rich chemical character, making it a valuable synthon for the construction of more complex molecular architectures.

At its core, this compound is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental ring system is a ubiquitous motif in a vast array of biologically active molecules, including the essential amino acid histidine. The presence of the acetyl group introduces a key carbonyl functionality, which serves as a handle for a variety of chemical transformations, further expanding its synthetic utility.

This document will navigate through the essential technical aspects of this compound, providing not only factual data but also the underlying scientific principles that govern its behavior and application.

Core Identification and Physicochemical Properties

Precise identification and understanding the physical characteristics of a compound are paramount for its effective use in research and development.

Identifier Value
Chemical Name 1-(1H-imidazol-4-yl)ethanone
Synonyms This compound
CAS Number 61985-25-9[1][2][3]
Molecular Formula C₅H₆N₂O[2][3]
Molecular Weight 110.11 g/mol [2][3]
Appearance White to off-white solid[1][4]
Melting Point 79 - 82 °C[4]
Boiling Point 260 - 262 °C[4]
Solubility Soluble in water and other polar solvents like ethanol and acetone.[1][4]

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through various routes, with one common method involving the condensation of a suitable imidazole precursor with an acetylating agent. A general, industrially applicable method is outlined in the patent literature, which involves a two-step process.[5]

Conceptual Synthesis Workflow

Caption: Generalized two-step synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on the principles outlined in the patent literature.[5] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Step 1: Condensation Reaction

  • To a solution of a strong base, such as sodium ethoxide (3-5 equivalents), in a suitable solvent (e.g., toluene), add imidazole-4-carboxylate ester (1 equivalent) and ethyl acetate (1-5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and carefully quench the reaction.

  • Isolate the intermediate double carbonyl compound through appropriate workup procedures, which may include extraction and solvent evaporation.

Step 2: Ketoform Decomposition

  • Dissolve the intermediate from Step 1 in an organic solvent such as methanol, ethanol, or tetrahydrofuran.

  • Add an inorganic strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) to the solution.

  • Reflux the mixture for several hours until the decomposition is complete, as monitored by analytical methods.

  • After cooling, neutralize the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

  • Concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by the interplay between the electron-rich imidazole ring and the electron-withdrawing acetyl group. This dual functionality makes it a versatile building block in organic synthesis.

The imidazole ring, with its two nitrogen atoms, can act as a nucleophile or a base. The acetyl group, on the other hand, provides an electrophilic carbonyl carbon and acidic α-protons, making it susceptible to a range of nucleophilic additions and condensation reactions.[1]

Tautomerism and Solution Behavior

In aqueous solutions, this compound can exist as a zwitterion, while in organic solvents like methanol or acetone, it behaves as a monovalent ion.[2] This property can influence its reactivity and solubility in different reaction media.

Caption: Tautomeric forms and ionic states of this compound.

Applications in Drug Development and Medicinal Chemistry

The imidazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[5] Its structural similarity to histidine allows it to be explored as a histidine analogue.[2]

Anticancer Potential

Several studies have highlighted the potential of imidazole derivatives as anticancer agents. This compound has been shown to exhibit anticancer activity in breast cancer cells.[2] While the precise mechanism for this compound is still under investigation, imidazole-based compounds are known to exert their anticancer effects through various mechanisms, including:

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival.

  • Receptor Antagonism: Blocking signaling pathways that drive tumor growth.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

H2 Receptor Antagonism

This compound has also been identified as a potential H2 receptor antagonist, although it is reported not to bind to the zwitterionic site of the receptor.[2] This suggests a potential, albeit perhaps non-traditional, role in modulating histamine-mediated pathways, which are implicated in gastric acid secretion and allergic responses.

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions are essential when handling this compound.

Hazard Identification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.

  • Use in a well-ventilated area or under a fume hood.

Storage:

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly sealed to prevent moisture absorption.[4]

  • Store away from oxidizing agents and strong acids.[4]

Conclusion: A Building Block with a Bright Future

This compound stands as a testament to the versatility of heterocyclic compounds in modern chemical and pharmaceutical research. Its unique combination of an aromatic imidazole core and a reactive acetyl group provides a rich platform for synthetic exploration and the development of novel therapeutic agents. This guide has provided a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, intended to empower researchers and drug development professionals in their endeavors. As our understanding of its biological activities and synthetic potential continues to grow, this compound is poised to remain a valuable tool in the quest for new scientific discoveries and improved human health.

References

  • Georganics. (n.d.). This compound - High purity | EN. Retrieved from [Link]

  • Google Patents. (n.d.). CN102101843A - Preparation method of this compound and its intermediate.

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An In-depth Technical Guide to the Reactivity Profile of the Acetyl Group in 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Acetylimidazole is a pivotal heterocyclic ketone featuring a unique reactivity profile governed by the electronic interplay between its aromatic imidazole ring and the acetyl substituent. The imidazole moiety, capable of acting as both a proton donor and acceptor and possessing significant electron-withdrawing character, profoundly influences the electrophilicity of the acetyl carbonyl carbon and the acidity of its α-protons. This guide provides a comprehensive exploration of the acetyl group's reactivity, delving into the mechanistic underpinnings of its participation in nucleophilic acyl substitution, enolization, and reduction reactions. By synthesizing data from authoritative sources, this document aims to serve as a technical resource for professionals leveraging this compound in organic synthesis and medicinal chemistry, offering field-proven insights into its chemical behavior and synthetic potential.

Introduction: The Unique Chemical Landscape of this compound

This compound, a histidine analogue, occupies a significant position in synthetic and medicinal chemistry.[1] Its structure, which conjugates a carbonyl group directly to an electron-deficient π-system of the imidazole ring, creates a fascinating chemical dichotomy. The imidazole ring, with its two nitrogen atoms, is not a passive scaffold; it actively modulates the chemical properties of the acetyl group. This activation makes the compound a versatile building block for constructing more complex molecular architectures and a valuable synthon in pharmaceutical development.[2][3] Understanding the nuanced reactivity of the acetyl group is paramount for designing efficient synthetic routes and for predicting its interactions in biological systems. This guide will dissect this reactivity through the pillars of nucleophilic attack at the carbonyl carbon and reactions involving the α-protons.

Electronic Structure and Its Influence on Reactivity

The reactivity of the acetyl group in this compound is fundamentally dictated by the electronic properties of the imidazole ring. Unlike a simple aliphatic ketone, the carbonyl group in this compound is attached to an aromatic heterocycle that is inherently electron-withdrawing. This effect arises from the electronegativity of the nitrogen atoms and the aromatic character of the ring.

This electron-withdrawing nature polarizes the carbonyl bond (C=O), increasing the partial positive charge (δ+) on the carbonyl carbon and rendering it significantly more electrophilic and susceptible to attack by nucleophiles. Furthermore, the protonation state of the imidazole ring (pKa of the imidazolium ion is ~7) dramatically impacts this electronic influence. Protonation of the ring enhances its electron-withdrawing capacity, further activating the acetyl group. Conversely, deprotonation at the N-1 position can diminish this effect.

Key Reaction Pathways of the Acetyl Group

The activated nature of the acetyl group in this compound opens it up to several key classes of chemical transformations.

Nucleophilic Acyl Substitution: The Primary Reaction Hub

The most prominent reaction pathway for the acetyl group is nucleophilic acyl substitution. This reaction proceeds via a classic two-step addition-elimination mechanism, where a nucleophile first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate.[4] Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the imidazole moiety as the leaving group, although in the context of reactions like hydrolysis or reduction, the imidazole ring remains part of the final product.

G caption *Note: For reactions like hydrolysis, the 'leaving group' is conceptually the reformed carbonyl as the imidazole ring is retained.

Figure 1: General mechanism of nucleophilic acyl substitution at the acetyl group.

3.1.1. Hydrolysis

The hydrolysis of the acetyl group is a critical reaction, particularly for understanding the compound's stability in aqueous environments. The reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which further increases the electrophilicity of the carbonyl carbon and activates it for attack by a weak nucleophile like water.[5][6] Studies have shown that while the imidazole ring is fully protonated at low pH, the rate of hydrolysis decreases with increasing acidity, suggesting a complex mechanism involving water activity and the formation of a tetrahedral hydrate intermediate.[7][8]

  • Base-Catalyzed Hydrolysis: In basic media, a strong nucleophile (hydroxide ion, OH⁻) directly attacks the carbonyl carbon. This pathway does not require prior activation of the carbonyl group and is generally faster than acid-catalyzed hydrolysis.[4] The reaction proceeds through the formation of a tetrahedral intermediate which then collapses.

The pH-rate profile for the hydrolysis of related N-acetylimidazole compounds shows a sharp increase in rate above and below neutrality, confirming both H⁺ and OH⁻ catalysis.[9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 61985-25-9[10]
Molecular Formula C₅H₆N₂O
Molecular Weight 110.11 g/mol [1]
Appearance White to off-white solid[2]
Boiling Point 329.4 °C[1]
Solubility Soluble in polar solvents like water and alcohols[2]

3.1.2. Reactions with Other Nucleophiles

The electrophilic acetyl carbonyl readily reacts with a variety of other nucleophiles:

  • Amines: Reaction with primary or secondary amines yields the corresponding amides. This reactivity is particularly relevant in biological contexts where the molecule might interact with amine residues in proteins.[1]

  • Alcohols: In the presence of an acid or base catalyst, alcohols can add to the acetyl group to form esters.

  • Reducing Agents: Hydride reagents such as sodium borohydride (NaBH₄) can reduce the acetyl group to a secondary alcohol (1-(1H-imidazol-4-yl)ethanol). More powerful reducing agents could potentially deoxygenate the group entirely.

Reactions at the α-Carbon: Enolization and Condensation

The electron-withdrawing effect of the imidazole ring also increases the acidity of the α-protons on the acetyl group's methyl moiety. This facilitates the formation of an enol or enolate intermediate, which can then participate in further reactions.[11]

  • Base-Catalyzed Enolization: A base can abstract an α-proton to form a resonance-stabilized enolate anion. The negative charge is delocalized between the α-carbon and the carbonyl oxygen. This enolate is a potent nucleophile.[11]

  • Acid-Catalyzed Enolization: In acid, the carbonyl oxygen is protonated. A weak base (like water) can then remove an α-proton to form the neutral enol tautomer directly.[11]

The formation of these intermediates is the first step in reactions like aldol-type condensations, where the enolate can attack other electrophiles. This reactivity is exploited in synthetic pathways to build larger molecules from the this compound core.[2][12]

G cluster_base Base-Catalyzed Enolization cluster_acid Acid-Catalyzed Enolization Keto_B Keto Form Enolate Enolate Anion (Resonance Stabilized) Keto_B->Enolate + Base (-BH⁺) (Proton Abstraction) Enolate->Keto_B + BH⁺ (-Base) Keto_A Keto Form Protonated_Keto Protonated Carbonyl Keto_A->Protonated_Keto + H⁺ Protonated_Keto->Keto_A - H⁺ Enol Enol Tautomer Protonated_Keto->Enol - H⁺ (Proton Removal) Enol->Protonated_Keto + H⁺ caption Mechanisms for forming reactive enol and enolate intermediates.

Figure 2: Acid- and base-catalyzed pathways for the enolization of the acetyl group.

Experimental Protocols: A Practical Framework

To provide a tangible context for the discussed reactivity, the following section outlines a representative experimental procedure.

Protocol: Base-Catalyzed Hydrolysis of this compound

This protocol describes the saponification of this compound to 4-imidazoleacetic acid, demonstrating the susceptibility of the acetyl group to nucleophilic attack by hydroxide.

Objective: To hydrolyze the acetyl group of this compound under basic conditions.

Materials:

  • This compound (1.10 g, 10 mmol)

  • Sodium hydroxide (NaOH), 2 M aqueous solution (15 mL, 30 mmol)

  • Hydrochloric acid (HCl), 6 M aqueous solution

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or pH meter

  • Separatory funnel

Procedure:

  • Reaction Setup: Dissolve this compound (1.10 g) in the 2 M NaOH solution (15 mL) in the 50 mL round-bottom flask. Causality: Using an excess of a strong base ensures complete deprotonation of any acidic protons and provides the hydroxide nucleophile for the saponification reaction.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux using the heating mantle. Maintain a gentle reflux for 2 hours. Causality: Heating accelerates the rate of reaction, ensuring the hydrolysis goes to completion in a reasonable timeframe.

  • Cooling and Neutralization: After 2 hours, remove the heating mantle and allow the solution to cool to room temperature. Transfer the flask to an ice bath.

  • Acidification: Slowly add 6 M HCl dropwise while stirring until the solution reaches a pH of approximately 3-4. A precipitate may form. Causality: Acidification neutralizes the excess NaOH and protonates the carboxylate product to form the less soluble carboxylic acid, causing it to precipitate.

  • Extraction (if necessary): If a significant amount of product remains in solution, transfer the mixture to a separatory funnel and extract three times with ethyl acetate (3 x 20 mL). Causality: Ethyl acetate is a suitable organic solvent to extract the moderately polar product from the aqueous saline solution.

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product. The precipitated solid can be collected by vacuum filtration.

  • Purification: The product, 4-imidazoleacetic acid, can be further purified by recrystallization.

Synthetic Utility and Applications in Drug Development

The predictable reactivity of the acetyl group makes this compound a valuable intermediate.[12] The ability to transform the acetyl group into a secondary alcohol, an enolate for C-C bond formation, or other functionalities allows for diverse molecular scaffolding.

In medicinal chemistry, imidazole derivatives are of great interest due to their prevalence in biologically active molecules.[3] The this compound core has been incorporated into compounds screened for anticancer activity, where the acetyl group can serve as a hydrogen bond acceptor or a point for further chemical modification to optimize binding to biological targets.[1][3]

G cluster_reactions Key Transformations cluster_products Resulting Intermediates/Products Start This compound Reduction Reduction (e.g., NaBH₄) Start->Reduction Hydrolysis Hydrolysis (H⁺ or OH⁻) Start->Hydrolysis Condensation Enolate Formation (+ Base) Start->Condensation Alcohol Secondary Alcohol Reduction->Alcohol Yields CarboxylicAcid Carboxylic Acid Hydrolysis->CarboxylicAcid Yields Enolate Nucleophilic Enolate Condensation->Enolate Yields caption Synthetic pathways originating from the acetyl group of this compound.

Figure 3: The acetyl group as a gateway for diverse chemical modifications.

Conclusion

The reactivity profile of the acetyl group in this compound is a classic example of functional group modulation by a heterocyclic system. The electron-withdrawing nature of the imidazole ring activates the carbonyl carbon for nucleophilic attack and enhances the acidity of the α-protons. This dual reactivity makes the acetyl group a versatile handle for a wide range of chemical transformations, including hydrolysis, reduction, and carbon-carbon bond formation via enolate intermediates. A thorough understanding of these pathways, their mechanisms, and the conditions that favor them is essential for any researcher aiming to utilize this compound as a strategic building block in the synthesis of complex organic molecules and novel therapeutic agents.

References

  • Google Patents. (2011). CN102101843A - Preparation method of this compound and its intermediate.
  • O'Connor, C. J., & Llewellyn, D. R. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(8), 1668-1673. Retrieved from [Link]

  • Guthrie, J. P. (1978). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on ester. Journal of the American Chemical Society, 100(18), 5892-5904. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 26345. Retrieved from [Link]

  • Jencks, W. P., & Carriuolo, J. (1961). Catalysis by imidazole and by the imidazol-4-ylacetate ion in the hydrolysis of aryl acetates. Journal of the Chemical Society B: Physical Organic, 143-152. Retrieved from [Link]

  • Cox, R. A. (2005). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 83(8), 1093-1102. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis rates of some acetylimidazole derivatives. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Cox, R. A. (2005). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 83(8), 1093-1102. Retrieved from [Link]

  • Hulet, R. (2020). 21.7 Nucleophilic Acyl Substitution [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 17.2: Enolization of Aldehydes and Ketones. Retrieved from [Link]

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4-Acetylimidazole: An In-Depth Technical Guide for its Application as a Histidine Analogue in Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Histidine residues are critical players in the theater of protein function, participating in catalysis, metal ion coordination, and protein-protein interactions. Their unique imidazole side chain, with its aromatic character and pKa near physiological pH, makes them versatile functional groups. Consequently, chemical probes that can selectively target and modify histidine residues are invaluable tools for elucidating protein mechanisms and for the development of novel therapeutics. This technical guide provides a comprehensive overview of 4-acetylimidazole, a histidine analogue, as a potential chemical probe for biological studies. While direct literature on the specific applications of this compound as a histidine analogue is emerging, this guide synthesizes information from related compounds and established biochemical techniques to provide a foundational framework for its use. We will delve into the synthesis of this compound, propose methodologies for its application in protein modification and enzyme inhibition studies, and detail the analytical techniques required to characterize its effects. This guide is intended to empower researchers to explore the potential of this compound as a valuable addition to the chemical biology toolbox.

The Chemical Biology of Histidine and the Rationale for Analogue Probes

The imidazole side chain of histidine allows it to act as both a hydrogen bond donor and acceptor, and to be protonated or deprotonated near physiological pH. This chemical versatility is central to the function of many enzymes, where histidine often acts as a general acid or base in the active site. The nucleophilicity of the imidazole nitrogen atoms also makes them targets for post-translational modifications and key players in metal ion coordination in metalloproteins.

The study of histidine's role in protein function often relies on techniques such as site-directed mutagenesis. However, this approach can sometimes lead to global conformational changes in the protein, complicating the interpretation of results. Chemical probes, small molecules that can covalently modify specific amino acid residues, offer a complementary approach.[1] A well-designed chemical probe can provide temporal and spatial control over protein function, allowing for the study of dynamic processes in a way that is not possible with genetic methods.

This compound, with its imidazole core structurally mimicking the side chain of histidine, presents an intriguing candidate for a histidine-directed chemical probe. The acetyl group introduces an electrophilic center, suggesting a potential for covalent modification of nucleophilic residues in its vicinity upon binding.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a multi-step process, adaptable for a laboratory setting. A common route involves the condensation of an imidazole-4-carboxylate derivative with an acetyl source.[2]

Laboratory-Scale Synthesis Protocol

This protocol is adapted from established methods for the synthesis of similar imidazole derivatives.

Step 1: Esterification of Imidazole-4-carboxylic acid

  • Suspend imidazole-4-carboxylic acid in an excess of ethanol.

  • Bubble dry hydrogen chloride gas through the suspension until saturation.

  • Reflux the mixture for 5-6 hours, during which the solid should dissolve.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl imidazole-4-carboxylate.

Step 2: Acetylation of Ethyl Imidazole-4-carboxylate

  • To a solution of sodium ethoxide in an appropriate solvent (e.g., toluene), add ethyl imidazole-4-carboxylate.

  • Add ethyl acetate dropwise and reflux the mixture for several hours.

  • After cooling, the reaction is quenched, and the product is extracted.

  • The crude product is then subjected to acidic or basic hydrolysis to yield this compound.[2]

  • Purification can be achieved by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl and imidazole functional groups.

This compound as a Chemical Probe for Histidine Residues

The utility of this compound as a histidine analogue hinges on its ability to selectively interact with and/or modify histidine residues within a protein. The acetyl group provides a reactive handle, potentially leading to acetylation of nearby nucleophilic residues.

Proposed Mechanism of Action

It is hypothesized that this compound can act as an affinity label for histidine-binding sites. Once localized, the acetyl group can be transferred to a nucleophilic residue. The primary targets for acetylation are the side chains of lysine, tyrosine, serine, and threonine. The imidazole nitrogen of a nearby histidine could also potentially be a target, although this is less common for acetylating agents. The selectivity for histidine over other residues would depend on the specific microenvironment of the protein's active site or binding pocket.

G cluster_0 Binding cluster_1 Acetylation 4-AcIm This compound Protein Protein with Histidine Residue 4-AcIm->Protein Non-covalent binding Intermediate Proximity-induced Intermediate Protein->Intermediate Nucleophilic attack Modified_Protein Acetylated Protein Intermediate->Modified_Protein Acetyl transfer Imidazole Imidazole (byproduct) Intermediate->Imidazole

Comparison with Diethyl Pyrocarbonate (DEPC)

DEPC is a well-known reagent for the chemical modification of histidine residues. It reacts with the imidazole ring to form a carbethoxy derivative. However, DEPC can also react with other nucleophilic residues such as lysine, cysteine, and tyrosine, making its selectivity an issue. This compound offers a potentially different reactivity profile, and its selectivity would need to be empirically determined and compared to that of DEPC.

ReagentPrimary TargetReactionReversibility
This compound (Hypothesized) Histidine (as a binding partner), other nucleophiles (for acetylation)AcetylationGenerally irreversible
Diethyl Pyrocarbonate (DEPC) HistidineCarbethoxylationReversible with hydroxylamine

Experimental Workflows for Utilizing this compound

Workflow for Assessing Amino Acid Selectivity

To establish this compound as a useful tool, its reactivity towards different amino acids must be characterized.

G Start Incubate 4-AcIm with individual amino acids (His, Cys, Tyr, Lys, etc.) Analysis Analyze reaction products by HPLC-MS Start->Analysis Quantify Quantify extent of modification for each amino acid Analysis->Quantify Result Determine selectivity profile Quantify->Result

Protocol for Protein Modification
  • Protein Preparation: Purify the protein of interest and ensure it is in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7-8). Avoid buffers containing primary amines (e.g., Tris).

  • Reaction Setup: Add a stock solution of this compound in an organic solvent (e.g., DMSO) to the protein solution. The final concentration of the organic solvent should be kept low (<5%) to avoid protein denaturation. A typical starting point is a 10- to 100-fold molar excess of this compound over the protein.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding a quenching reagent that reacts with excess this compound, such as a primary amine (e.g., Tris buffer).

  • Removal of Excess Reagent: Remove unreacted this compound and byproducts by dialysis, size-exclusion chromatography, or buffer exchange.

  • Analysis of Modification: Confirm the modification using techniques described in Section 6.

Enzyme Inhibition Studies

If the target protein is an enzyme with a suspected histidine in its active site, this compound can be used to investigate its role.

Protocol for Enzyme Inhibition Assay

  • Enzyme Activity Assay: Establish a reliable assay to measure the enzyme's activity.

  • Inhibition Experiment: Pre-incubate the enzyme with varying concentrations of this compound for a fixed time.

  • Activity Measurement: Initiate the enzymatic reaction by adding the substrate and measure the initial reaction rates.

  • Data Analysis: Plot the percentage of remaining enzyme activity against the concentration of this compound to determine the IC₅₀ value.

  • Mechanism of Inhibition: To distinguish between competitive, non-competitive, and uncompetitive inhibition, perform kinetic studies by measuring reaction rates at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[3]

Inhibition TypeEffect on VmaxEffect on Km
Competitive No changeIncreases
Non-competitive DecreasesNo change
Uncompetitive DecreasesDecreases

Characterization of this compound-Modified Proteins

Confirming the covalent modification of a protein by this compound and identifying the modified residue(s) is crucial.

Mass Spectrometry

Mass spectrometry is a powerful tool for this purpose.

Bottom-up Proteomics Workflow

  • Digestion: Digest the modified protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Search the MS/MS data against the protein sequence, including a variable modification of +42.01057 Da (the mass of an acetyl group) on all potential nucleophilic residues (K, Y, S, T, H, C).

  • Site Localization: The fragmentation pattern in the MS/MS spectra will allow for the precise localization of the acetyl group on a specific amino acid residue.[4]

G Protein Modified Protein Digestion Tryptic Digestion Protein->Digestion LC LC Separation Digestion->LC MS1 MS1 Analysis (Peptide Masses) LC->MS1 MS2 MS/MS Analysis (Peptide Fragmentation) MS1->MS2 Analysis Database Search & Site Localization MS2->Analysis

NMR Spectroscopy

2D NMR spectroscopy, such as ¹H-¹⁵N HSQC, can be used to monitor conformational changes in a protein upon modification. If the protein is isotopically labeled (¹³C, ¹⁵N), chemical shift perturbations of specific residues upon addition of this compound can provide information about the binding site and the extent of modification.[5]

Cellular and In Vivo Applications: Considerations and Future Directions

The application of this compound in living cells or organisms requires further considerations, including its cell permeability, cytotoxicity, and off-target effects. Initial cytotoxicity can be assessed using standard cell viability assays (e.g., MTT assay). The development of "clickable" versions of this compound, incorporating an alkyne or azide handle, would enable its use in bioorthogonal chemistry for in-cell labeling and visualization experiments.

Conclusion

This compound holds promise as a chemical probe for studying protein structure and function, particularly in the context of histidine's role. While its direct application as a selective histidine analogue requires further experimental validation, this guide provides a comprehensive framework for researchers to begin exploring its potential. By systematically characterizing its reactivity and applying it in well-defined biological systems, this compound may prove to be a valuable tool for dissecting the intricate mechanisms of protein function.

References

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  • Kochetov, G. A., et al. (1988). Inhibition of transketolase by N-acetylimidazole.
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  • Lin, C. W., et al. (2024). Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies. ChemBioChem.
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  • Manna, S. C., & Das, K. P. (1999). Acetylation of alpha-crystallin with N-acetylimidazole and its influence upon the native aggregate and subunit reassembly. Current Eye Research, 19(4), 358-368. [Link]

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  • Patent CN102101843A. (2011).
  • Rardin, M. J., et al. (2013). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. In Methods in Molecular Biology (Vol. 1077, pp. 195-207). Humana Press.
  • Riordan, J. F., et al. (1965). N-Acetylimidazole: A Reagent for Determination of “Free” Tyrosyl Residues of Proteins. Biochemistry, 4(9), 1758-1765. [Link]

  • Sugiki, T., et al. (2017). Selective detection of protein acetylation by NMR spectroscopy. Scientific Reports, 7(1), 1-8. [Link]

  • Thermo Fisher Scientific. (n.d.). Chemical Probes.
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  • Zhang, C., et al. (2019). Bioinspired Thiophosphorodichloridate Reagents for Chemoselective Histidine Bioconjugation. Journal of the American Chemical Society, 141(48), 18944-18949. [Link]

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  • Zhong, H., et al. (2008). Identification of a tyrosine residue responsible for N-acetylimidazole-induced increase of activity of ecto-nucleoside triphosphate diphosphohydrolase 3. The International Journal of Biochemistry & Cell Biology, 40(12), 2841-2851. [Link]

  • de la Cruz, J., et al. (2017). A Facile Protocol to Generate Site-Specifically Acetylated Proteins in Escherichia Coli. Journal of Visualized Experiments, (130), e56722. [Link]

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Sources

Methodological & Application

Application Notes and Protocols: 4-Acetylimidazole for Protein Acetylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein acetylation is a critical post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular processes, including gene expression, enzymatic activity, and protein-protein interactions.[1][2][3] The ability to selectively introduce acetyl groups to proteins is an invaluable tool for researchers studying these phenomena. This document provides a comprehensive guide for the use of 4-Acetylimidazole as a reagent for the chemical acetylation of proteins. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for acetylation reactions, and outline methods for the subsequent analysis and validation of protein acetylation. This guide is intended for researchers, scientists, and drug development professionals seeking to employ chemical acetylation as a tool to probe protein function.

Introduction to Protein Acetylation and this compound

Protein acetylation is the addition of an acetyl group to a specific amino acid residue, most commonly the ε-amino group of lysine.[1][4] This modification neutralizes the positive charge of the lysine side chain, which can lead to significant conformational changes in the protein and alter its interactions with other molecules. In the cell, this process is enzymatically regulated by acetyltransferases and deacetylases.[4]

Chemical acetylation provides a means to mimic or study the effects of this PTM in vitro. This compound is a histidine analog that can be used for the targeted acetylation of proteins.[5][6] Its reactivity is attributed to the acetyl group attached to the imidazole ring, which can be transferred to nucleophilic residues on the protein surface.[6]

Mechanism of Action

The acetylation of a protein by this compound proceeds through a nucleophilic acyl substitution reaction. The primary targets for acetylation are the ε-amino groups of lysine residues, although other nucleophilic residues such as serine, threonine, and tyrosine can also be modified, albeit typically to a lesser extent. The imidazole ring of this compound acts as a leaving group.

Acetylation Mechanism Protein Protein-NH2 (Lysine Residue) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack Acetylimidazole This compound Acetylimidazole->Intermediate AcetylatedProtein Acetylated Protein-NH-Ac Intermediate->AcetylatedProtein Collapse of Intermediate Imidazole Imidazole Intermediate->Imidazole Leaving Group Departure

Caption: Mechanism of protein acetylation by this compound.

Properties of this compound
PropertyValueSource
CAS Number 61985-25-9[5]
Molecular Formula C5H6N2O[5]
Molecular Weight 110.11 g/mol [5]
Appearance White to off-white solid[6][7]
Solubility Soluble in polar solvents (e.g., water, alcohols)[6]
Storage 2°C - 8°C, in a tightly sealed container[5][7]

Experimental Protocols

Materials and Reagents
  • Protein of Interest: Purified and in a suitable buffer (e.g., PBS, HEPES). Avoid buffers containing primary amines (e.g., Tris), as they will compete for acetylation.

  • This compound: (CAS: 61985-25-9)

  • Reaction Buffer: 50 mM Sodium Phosphate, pH 7.5

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 7.5

  • Dialysis or Desalting Columns: For removal of excess reagents.

  • Bradford or BCA Protein Assay Reagents

  • SDS-PAGE reagents and equipment

  • Western Blotting reagents and equipment

  • Anti-acetyllysine antibody

  • Mass Spectrometer (for detailed analysis)

Protocol for Protein Acetylation

This protocol is a general guideline and may require optimization for your specific protein of interest.

  • Protein Preparation:

    • Ensure your protein is in a buffer free of primary amines. If necessary, dialyze the protein into the Reaction Buffer.

    • Determine the protein concentration using a standard protein assay.

  • Preparation of this compound Stock Solution:

    • Prepare a fresh 1 M stock solution of this compound in the Reaction Buffer immediately before use.

    • Note: this compound can be hygroscopic. Handle it in a dry environment.

  • Acetylation Reaction:

    • In a microcentrifuge tube, combine the protein solution with the this compound stock solution to achieve the desired final molar excess of the reagent. A good starting point is a 100-fold molar excess of this compound to protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The reaction time and temperature may need to be optimized.

  • Quenching the Reaction:

    • To stop the acetylation reaction, add the Quenching Solution to a final concentration of 100 mM.[8][9]

    • Incubate for 15-30 minutes at room temperature. Hydroxylamine will react with and inactivate any remaining this compound.

  • Removal of Excess Reagents:

    • Remove excess this compound and quenching reagent by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

Workflow for Acetylation and Analysis

Experimental Workflow Start Start: Purified Protein Reaction Acetylation Reaction (Protein + this compound) Start->Reaction Quench Quench Reaction (Hydroxylamine) Reaction->Quench Purify Purification (Dialysis/Desalting) Quench->Purify Analysis Analysis Purify->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Western_Blot Western Blot (Anti-acetyllysine Ab) Analysis->Western_Blot Mass_Spec Mass Spectrometry Analysis->Mass_Spec End End: Characterized Acetylated Protein SDS_PAGE->End Western_Blot->End Mass_Spec->End

Sources

4-Acetylimidazole: A Reagent for Targeted Histidine Residue Modification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a detailed technical overview and practical protocols for the use of 4-acetylimidazole as a chemical reagent for the modification of histidine residues in proteins and peptides. As a Senior Application Scientist, this document is structured to provide not only step-by-step instructions but also the underlying scientific rationale to empower researchers in their experimental design and troubleshooting.

Introduction: The Significance of Histidine and its Modification

Histidine is a unique amino acid, playing critical roles in protein structure and function due to the distinct properties of its imidazole side chain.[1] With a pKa near physiological pH, the imidazole ring can act as both a proton donor and acceptor, making it a key player in many enzymatic catalytic mechanisms.[1] Furthermore, histidine residues are frequently involved in metal ion coordination and protein-protein interactions.

The targeted chemical modification of histidine residues is a powerful tool for:

  • Probing Structure-Function Relationships: Elucidating the role of specific histidine residues in protein activity.

  • Enzyme Mechanism Studies: Investigating the catalytic role of histidine in active sites.

  • Bioconjugation: Attaching probes, drugs, or other moieties to proteins for therapeutic or diagnostic purposes.

This compound presents itself as a valuable reagent in this context. As a histidine analogue, it offers a means to introduce an acetyl group onto the imidazole ring of histidine residues, a modification that can alter the residue's charge, hydrogen bonding capacity, and steric profile, thereby modulating protein function.[2]

Reaction Mechanism and Specificity

The modification of histidine by this compound proceeds via a nucleophilic acyl substitution reaction. The nitrogen atoms of the histidine imidazole ring act as nucleophiles, attacking the electrophilic carbonyl carbon of the acetyl group on this compound.

Reaction Mechanism Histidine Histidine Residue (Nucleophile) Intermediate Tetrahedral Intermediate Histidine->Intermediate Nucleophilic Attack Reagent This compound (Electrophile) Reagent->Intermediate Product N-Acetylhistidine Product Intermediate->Product Collapse LeavingGroup Imidazole Leaving Group Intermediate->LeavingGroup Elimination

Figure 1: Proposed reaction mechanism for the acetylation of a histidine residue by this compound.

The reaction's selectivity for histidine is influenced by several factors:

  • pH: The nucleophilicity of the histidine imidazole ring is pH-dependent. The reaction is generally favored at a pH slightly above the pKa of the imidazole ring (around 6.0-7.0), where a significant portion of the histidine residues are in the deprotonated, more nucleophilic state.

  • Solvent Accessibility: Surface-exposed histidine residues are more readily modified than those buried within the protein's hydrophobic core.

  • Local Microenvironment: The reactivity of a specific histidine residue can be influenced by neighboring amino acids that may enhance its nucleophilicity.

Potential Side Reactions: The Case of Tyrosine

A primary consideration when using acetylating agents is the potential for modification of other nucleophilic amino acid side chains. The most common off-target residue for acetylation is tyrosine . The hydroxyl group of tyrosine can be acetylated to form an O-acetyltyrosine ester. This reaction is also pH-dependent and becomes more favorable at higher pH values.

It is crucial to distinguish between the desired N-acetylation of histidine and the potential O-acetylation of tyrosine. A key difference lies in the stability of the resulting bond:

  • N-acetylhistidine: The amide bond formed is generally stable under a wide range of conditions.

  • O-acetyltyrosine: The ester bond is labile and can be selectively cleaved by treatment with a mild nucleophile such as hydroxylamine at neutral or slightly alkaline pH. This property can be exploited to confirm the site of modification.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific protein and experimental goals.

Materials and Reagents
  • Protein of Interest: Purified to >95% homogeneity in a suitable buffer (e.g., phosphate, HEPES) at a known concentration. The buffer should be free of primary amines (e.g., Tris) that can compete with the reaction.

  • This compound: (CAS 61985-25-9) High purity.[3]

  • Reaction Buffer: 50 mM Sodium Phosphate, pH 7.0. The optimal pH may vary depending on the protein's stability and the desired selectivity.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Hydroxylamine Solution (for control experiments): 1 M Hydroxylamine-HCl, pH 7.5.

  • Dialysis or Desalting Columns: For removal of excess reagents.

  • Analytical Equipment: UV-Vis Spectrophotometer, Mass Spectrometer (ESI-MS or MALDI-TOF).

Protocol for Histidine Modification

This protocol is designed for a typical analytical-scale reaction.

  • Protein Preparation:

    • Prepare a solution of the protein of interest at a concentration of 1-5 mg/mL in the Reaction Buffer.

    • Ensure the buffer is free of any interfering substances. If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in a suitable organic solvent like DMSO or acetonitrile immediately before use. This compound can be sensitive to moisture.

  • Reaction Setup:

    • In a microcentrifuge tube, add the protein solution.

    • Initiate the reaction by adding a calculated volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold to 100-fold molar excess over the protein). The optimal ratio should be determined empirically.

    • Gently mix the reaction and incubate at room temperature (or a desired temperature, e.g., 4°C to minimize protein degradation) for a specific duration (e.g., 1-4 hours). The reaction time is a critical parameter for optimization.

  • Reaction Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. The primary amine in Tris will react with any remaining this compound.

  • Removal of Excess Reagent:

    • Remove unreacted this compound and byproducts by dialysis against a suitable buffer or by using a desalting column.

  • Characterization of Modification:

    • Proceed with analytical techniques to confirm and quantify the modification (see Section 4).

Control Experiment: Hydroxylamine Treatment

To assess the extent of tyrosine modification, a parallel reaction should be performed followed by hydroxylamine treatment.

  • Follow steps 1-5 of the primary protocol.

  • After removal of excess reagent, add the Hydroxylamine Solution to the modified protein to a final concentration of 0.5 M.

  • Incubate at room temperature for 1-2 hours.

  • Remove the hydroxylamine by dialysis or a desalting column.

  • Analyze the sample and compare it to the sample that was not treated with hydroxylamine. A decrease in the extent of modification after hydroxylamine treatment suggests the presence of O-acetylated tyrosine residues.

Analytical Characterization of Modification

A combination of techniques is recommended for a thorough characterization of the modified protein.

UV-Vis Spectrophotometry
  • Principle: Acetylation of tyrosine residues results in a decrease in absorbance at around 278 nm due to the modification of the phenolic hydroxyl group. While direct monitoring of histidine acetylation by UV-Vis is less straightforward, a change in the overall protein spectrum can indicate modification.

  • Procedure:

    • Record the UV-Vis spectrum (240-340 nm) of the unmodified protein.

    • Record the spectrum of the modified protein after removal of excess reagents.

    • A decrease in the A278/A260 ratio can be indicative of tyrosine modification.

Mass Spectrometry

Mass spectrometry is the most definitive method for confirming and locating the modification.

  • Intact Protein Analysis (ESI-MS or MALDI-TOF):

    • Principle: Acetylation adds 42.01 Da to the mass of the modified amino acid. Analysis of the intact protein will show a mass shift corresponding to the number of acetylated residues.

    • Procedure: Analyze the unmodified and modified protein samples. The resulting mass spectrum of the modified protein should show a mass increase of n × 42.01 Da, where 'n' is the number of modified residues.

  • Peptide Mapping (LC-MS/MS):

    • Principle: The protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. This allows for the identification of the specific histidine (or tyrosine) residues that have been modified.

    • Procedure:

      • Digest both the unmodified and modified protein samples.

      • Analyze the peptide digests by LC-MS/MS.

      • Search the MS/MS data against the protein sequence, specifying acetylation of histidine and tyrosine as potential modifications. The fragmentation pattern will confirm the identity and location of the acetylated residue.

Technique Information Obtained Considerations
UV-Vis Spectroscopy Indirect evidence of modification, primarily for tyrosine.Not specific for histidine.
Intact Mass Spectrometry Number of modified residues per protein molecule.Does not identify the specific sites of modification.
Peptide Mapping (LC-MS/MS) Precise location of modified residues (His vs. Tyr).Requires access to a mass spectrometer and expertise in data analysis.

Workflow and Troubleshooting

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Purified Protein Reaction Incubate Protein + This compound Protein->Reaction Reagent This compound Stock Solution Reagent->Reaction Quench Quench Reaction Reaction->Quench Purify Dialysis / Desalting Quench->Purify UVVis UV-Vis Spectroscopy Purify->UVVis MS Mass Spectrometry (Intact & Peptide Mapping) Purify->MS

Figure 2: Overall experimental workflow for histidine modification using this compound.

Problem Possible Cause Solution
Low or no modification Inactive reagent.Prepare fresh this compound solution.
Low protein concentration.Increase protein concentration.
Histidine residues are inaccessible.Consider partial denaturation or using a different modification strategy.
Unfavorable reaction pH.Optimize the reaction pH (e.g., screen pH 6.5-7.5).
Low protein recovery Protein precipitation.Reduce the concentration of the organic solvent in the reaction. Perform the reaction at a lower temperature.
Non-specific modification Reaction pH is too high, favoring tyrosine modification.Lower the reaction pH.
Molar excess of reagent is too high.Perform a titration to determine the optimal reagent concentration.

References

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  • Taylor & Francis Group. (1991). The Modification of Histidine Residues. Retrieved from [Link]

  • ResearchGate. (n.d.). The Modification of Histidine Residues. Retrieved from [Link]

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  • BenchChem. (2025). Application Notes & Protocols: Extraction and Analysis of N-Acetylhistidine from Fish Brain Tissue. Retrieved from a hypothetical URL, as the original is not a stable link.
  • Myllykoski, M., et al. (2025). The molecular basis for acetylhistidine synthesis by HisAT/NAT16. bioRxiv.

  • Pal, J. K., Bera, S. K., & Ghosh, S. K. (1999). Acetylation of alpha-crystallin with N-acetylimidazole and its influence upon the native aggregate and subunit reassembly. Current eye research, 19(4), 358–367.

  • Smyth, D. G. (1967). Acetylation of amino and tyrosine hydroxyl groups. Preparation of inhibitors of oxytocin with no intrinsic activity on the isolated uterus. The Journal of biological chemistry, 242(7), 1592–1598.

  • Riordan, J. F., Wacker, W. E., & Vallee, B. L. (1965). N-Acetylimidazole: A Reagent for Determination of “Free” Tyrosyl Residues of Proteins. Biochemistry, 4(9), 1758–1765.

Sources

Application Notes and Protocols: Site-Specific Protein Modification with 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring the Potential of 4-Acetylimidazole in Bioconjugation

In the landscape of chemical biology and drug development, the precise, site-specific modification of proteins is a cornerstone technology. It enables the creation of antibody-drug conjugates (ADCs), the introduction of fluorescent probes for imaging, and the stabilization of therapeutic proteins. While a variety of reagents have been developed for this purpose, the exploration of novel reagents with unique reactivity profiles remains a key area of research.

This document serves as a detailed technical guide on the use of This compound for site-specific protein modification. It is important to note that while its isomer, N-acetylimidazole, is a well-documented reagent for the acetylation of tyrosine residues[1][2], this compound is a less explored molecule in this context. Therefore, this guide is presented from the perspective of an exploratory protocol, providing a strong theoretical and practical framework for researchers to investigate its potential. We will delve into the underlying chemical principles, propose a detailed experimental protocol, and outline the necessary analytical methods for characterization.

Scientific Foundation and Mechanistic Insights

The reactivity of this compound is centered around its acetyl group, which can be transferred to nucleophilic side chains of amino acids. The imidazole ring itself plays a crucial role, acting as a good leaving group and potentially influencing the reactivity and selectivity of the acetylation reaction.

Target Residues and Reaction Chemistry

The primary candidates for modification by this compound are amino acids with nucleophilic side chains:

  • Tyrosine: The hydroxyl group of the phenolic side chain of tyrosine is a primary target for acetylation. The reaction results in the formation of an O-acetyltyrosine ester. This modification can be reversed under mildly basic conditions (e.g., with hydroxylamine), which is a useful feature for certain applications.

  • Lysine: The ε-amino group of lysine is another potential target. Acetylation of lysine neutralizes its positive charge, which can have significant effects on protein structure and function[3][4][5]. This modification forms a stable amide bond.

  • Serine and Threonine: The aliphatic hydroxyl groups of serine and threonine are also potential nucleophiles, though generally less reactive than the phenolic hydroxyl of tyrosine.

  • Cysteine: The thiol group of cysteine is a strong nucleophile and can be a target for acylation.

The selectivity of the reaction for a particular residue can be tuned by controlling the reaction conditions, most notably the pH. At a pH around 7.5, the phenolate ion of tyrosine is more readily formed, favoring its modification. In contrast, at a more alkaline pH, the deprotonated amino group of lysine becomes more nucleophilic.

Below is a diagram illustrating the proposed reaction mechanism for the modification of a tyrosine residue.

G cluster_reactants Reactants cluster_products Products Protein_Tyr Protein-Tyrosine-OH Modified_Protein Protein-Tyrosine-O-Acetyl Protein_Tyr->Modified_Protein Acetylation 4AI This compound 4AI->Modified_Protein Acetyl Donor Imidazole Imidazole (Leaving Group) 4AI->Imidazole Releases

Caption: Proposed reaction of this compound with a tyrosine residue.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the modification of a model protein with this compound. It is crucial to reiterate that these are starting conditions and should be optimized for each specific protein and application.

Materials and Reagents
  • Protein of Interest (POI): e.g., Bovine Serum Albumin (BSA) or a specific antibody, at a concentration of 1-10 mg/mL.

  • This compound: (Sourcing may require custom synthesis or specialized chemical suppliers).

  • Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 (for tyrosine-focused modification). For lysine modification, a buffer with a higher pH, such as sodium bicarbonate pH 8.5, can be explored.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 7.5 (for reversal of tyrosine acetylation).

  • Desalting Columns: (e.g., PD-10 columns) for removal of excess reagents.

  • Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE apparatus, Mass Spectrometer (LC-MS or MALDI-TOF).

Protocol 1: Acetylation of a Model Protein
  • Preparation of Reagents:

    • Dissolve the protein of interest in the reaction buffer to a final concentration of 5 mg/mL.

    • Prepare a 100 mM stock solution of this compound in a dry, water-miscible organic solvent like DMSO or DMF. Prepare this solution fresh before each use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the protein solution.

    • Add the desired molar excess of the this compound stock solution to the protein solution. A good starting point is a 20 to 100-fold molar excess of the reagent over the protein.

    • Gently mix the reaction mixture by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours. For less reactive sites or to increase the degree of modification, the incubation time can be extended, or the temperature can be raised to 37°C. Monitor the reaction progress if possible.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching solution. For example, add Tris-HCl to a final concentration of 50 mM.

  • Removal of Excess Reagent:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization of the Modified Protein:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Analyze the modified protein by SDS-PAGE to check for integrity and potential aggregation.

    • Characterize the extent and sites of modification using mass spectrometry.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dissolve Protein in Reaction Buffer C Combine Protein and This compound A->C B Prepare this compound Stock Solution B->C D Incubate at Room Temp for 1-2 hours C->D E Quench Reaction D->E F Remove Excess Reagent (Desalting Column) E->F G Characterize Modified Protein (SDS-PAGE, Mass Spec) F->G

Caption: Experimental workflow for protein modification with this compound.

Data Analysis and Characterization

Thorough characterization is essential to validate the modification.

Analytical TechniquePurposeExpected Outcome
UV-Vis Spectroscopy To monitor the reaction by observing changes in the absorbance spectrum.Acetylation of tyrosine can cause a decrease in absorbance at ~278 nm.
SDS-PAGE To assess the integrity of the protein after modification.A single band at the expected molecular weight indicates no significant degradation or aggregation.
Mass Spectrometry (LC-MS/MS) To determine the precise mass of the modified protein and identify the specific residues that have been acetylated.An increase in mass corresponding to the addition of an acetyl group (42.01 Da) will be observed[6]. Peptide mapping will pinpoint the modified amino acids.
Intact Protein Mass Analysis To determine the degree of labeling (number of acetyl groups per protein).A mass spectrum showing a distribution of species with different numbers of acetyl groups.

Troubleshooting and Considerations

  • Low Modification Efficiency: Increase the molar excess of this compound, prolong the reaction time, or increase the temperature. Ensure the pH of the reaction buffer is optimal for the target residue.

  • Protein Precipitation: This may occur if the modification significantly alters the protein's solubility. Reduce the concentration of the modifying reagent or perform the reaction at a lower temperature.

  • Non-specific Modification: If selectivity is an issue, carefully adjust the pH. Consider adding competitive inhibitors if the modification is targeted near an active site.

Conclusion and Future Perspectives

This compound presents an intriguing, though currently under-explored, avenue for site-specific protein modification. The protocols and principles outlined in this guide provide a robust starting point for researchers to investigate its utility. Further studies are needed to fully characterize its reactivity profile and to compare its efficacy and selectivity with more established reagents. The potential for discovering novel modification patterns makes this compound a worthy candidate for inclusion in the expanding toolkit of bioconjugation chemistry.

References

  • Riordan, J. F., Wacker, W. E. C., & Vallee, B. L. (1965). N-Acetylimidazole: A Reagent for Determination of “Free” Tyrosyl Residues of Proteins. Biochemistry, 4(9), 1758–1765. [Link]

  • Irie, M., & Inada, Y. (1973). Chemical Modification of Tyrosine Residues in Ribonuclease T1 with N-Acetylimidazole and p-Diazobenzenesulfonic Acid. Journal of Biochemistry, 74(4), 677–685. [Link]

  • Thinon, E., & Hang, H. C. (2015). Chemical reporters for exploring protein acylation. Biochemical Society Transactions, 43(2), 253–261. [Link]

  • Rashidian, M., & Distefano, M. D. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology, 4(4), 291–311. [Link]

  • Wu, X., Oh, M.-H., Schwarz, E. M., Larue, C. T., Sivaguru, M., Imai, B. S., Yau, P. M., Ort, D. R., & Huber, S. C. (2011). Lysine Acetylation Is a Widespread Protein Modification for Diverse Proteins in Arabidopsis. Plant Physiology, 155(4), 1777–1788. [Link]

  • Zhang, Y., & Li, X. (2024). Research progress on chemical modifications of tyrosine residues in peptides and proteins. Biotechnology and Bioengineering, 121(3), 799-822. [Link]

  • van Kasteren, S. I., & Bernardes, G. J. L. (2016). Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry, 14(30), 7171–7179. [Link]

  • Thinon, E., & Hang, H. C. (2015). Chemical reporters for exploring protein acylation. Biochemical Society Transactions, 43(2), 253–261. [Link]

  • Tan, M., & Chen, Y. (2017). An Expanding Repertoire of Protein Acylations. Molecular & Cellular Proteomics, 16(5), 708–718. [Link]

  • Wang, Z., & Cole, P. A. (2020). The Chemical Biology of Reversible Lysine Post-Translational Modifications. Journal of Biological Chemistry, 295(38), 13247–13267. [Link]

  • Li, Z., & Li, X. (2021). Tyrosine-Specific Modification via a Dearomatization-Rearomatization Strategy: Access to Azobenzene Functionalized Peptides. Organic Letters, 23(11), 4137–4141. [Link]

  • Sadoul, K. (2011). The Tale of Protein Lysine Acetylation in the Cytoplasm. Journal of Biomedicine and Biotechnology, 2011, 970382. [Link]

  • Koufali, M., & Theodoridis, G. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Molecules, 26(22), 7009. [Link]

  • GenScript. (n.d.). User Guide of Protein Labeling Kit (Alexa Fluor™ 488) (Cat. No.C104800). GenScript. [Link]

  • Maciąg-Dorszyńska, M., Węgrzyn, G., & Węgrzyn, A. (2024). Influence of Nε-Lysine Acetylation on the Formation of Protein Aggregates and Antibiotic Persistence in E. coli. International Journal of Molecular Sciences, 25(2), 949. [Link]

  • Zaletelj, J., & Legen, I. (2021). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics, 13(11), 1934. [Link]

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Application Notes & Protocols: Utilizing 4-Acetylimidazole for Enzyme Mechanism Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unmasking Enzyme Mechanisms with Chemical Precision

The intricate dance of enzyme catalysis, central to virtually all biological processes, often conceals its most critical steps within the dynamic environment of the active site. To elucidate these mechanisms, researchers have long turned to chemical modification as a powerful tool to identify and characterize key amino acid residues. Among the arsenal of chemical probes, 4-Acetylimidazole (also commonly referred to as N-Acetylimidazole) has emerged as a valuable reagent for its relatively high specificity towards the phenolic hydroxyl group of tyrosine residues.[1][2] This specificity allows for targeted perturbation of enzyme structure and function, providing insights into the roles of specific tyrosines in substrate binding, catalysis, and conformational changes.[2][3]

This guide provides a comprehensive overview and detailed protocols for the application of this compound in enzyme mechanism studies. We will delve into the chemical basis of its reactivity, provide step-by-step procedures for enzyme modification and analysis, and discuss the interpretation of results to shed light on enzymatic function. This document is intended for researchers, scientists, and drug development professionals seeking to employ chemical modification as a strategy to unravel the complexities of enzyme action. The principles and protocols outlined herein are designed to be adaptable to a wide range of enzyme systems.

Scientific Foundation: The Chemistry of Tyrosine Acetylation

This compound is an acylating agent that reacts with nucleophilic amino acid side chains.[4] Its utility in enzyme studies stems from its preferential reaction with the phenolate anion of tyrosine residues under mild pH conditions (typically pH 7.0-8.0).[1]

The reaction involves the transfer of an acetyl group from this compound to the tyrosine hydroxyl group, forming an O-acetyltyrosine ester. This modification effectively neutralizes the hydroxyl group and introduces a bulky acetyl moiety, which can have several consequences for enzyme function:

  • Direct Obstruction of the Active Site: If the modified tyrosine is located within the active site, the acetyl group can sterically hinder substrate binding or interfere with the catalytic machinery.

  • Disruption of Hydrogen Bonding: The hydroxyl group of tyrosine often participates in crucial hydrogen bonding networks that stabilize the enzyme's structure or correctly orient the substrate. Acetylation disrupts these interactions.

  • Alteration of Local Polarity: The introduction of the acetyl group changes the polarity of the microenvironment, which can affect substrate recognition and catalysis.

  • Induction of Conformational Changes: Modification of a key tyrosine can trigger conformational shifts that alter the enzyme's overall activity.[2]

A key feature of the O-acetyltyrosine modification is its reversibility. Treatment with a mild nucleophile, such as hydroxylamine, can cleave the ester bond and regenerate the native tyrosine residue.[2][5] This reversibility provides a powerful control experiment to confirm that the observed effects on enzyme activity are a direct result of tyrosine acetylation and not due to non-specific or irreversible damage to the protein.

While this compound is selective for tyrosine, it can also react with other nucleophilic residues, most notably the ε-amino group of lysine, to form a stable N-acetyllysine.[1] However, this reaction is generally slower than tyrosine acetylation at neutral pH. By carefully controlling the reaction conditions, particularly pH and reagent concentration, the modification can be directed primarily towards tyrosine residues.

Experimental Design & Workflow

A typical workflow for using this compound to probe enzyme mechanisms involves several key stages, from initial characterization to detailed kinetic analysis.

Experimental Workflow cluster_prep Preparation cluster_mod Modification cluster_analysis Analysis cluster_interpretation Interpretation EnzymePrep Enzyme Preparation & Purity Check ReagentPrep Reagent Preparation (4-AI, Buffer, Quencher) Modification Enzyme Modification with 4-AI ReagentPrep->Modification Quenching Quenching the Reaction Modification->Quenching Quantification Quantification of Modification Quenching->Quantification ActivityAssay Enzyme Activity Assay Quantification->ActivityAssay Reversibility Reversibility with Hydroxylamine ActivityAssay->Reversibility DataAnalysis Data Analysis & Interpretation Reversibility->DataAnalysis Conclusion Conclusion on Tyrosine Role DataAnalysis->Conclusion

Caption: A generalized workflow for studying enzyme mechanisms using this compound.

Detailed Protocols

These protocols provide a starting point for the chemical modification of an enzyme with this compound. Optimization of reaction conditions (e.g., pH, temperature, reagent concentration, and incubation time) is crucial for each specific enzyme.

Protocol 1: Modification of an Enzyme with this compound

This protocol describes the general procedure for acetylating an enzyme with this compound.

Materials:

  • Purified enzyme of interest

  • This compound (handle with care, moisture sensitive)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching Solution (e.g., 1 M L-lysine or 1 M Tris-HCl, pH 7.5)

  • Dialysis tubing or desalting column

  • UV-Vis Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a solution of the purified enzyme in the chosen reaction buffer. The enzyme concentration should be high enough to allow for accurate activity and modification measurements (e.g., 1-5 mg/mL).

  • Reagent Preparation: Prepare a fresh stock solution of this compound in a dry, water-miscible organic solvent (e.g., acetonitrile or DMSO) immediately before use. This compound is susceptible to hydrolysis.[6]

  • Reaction Initiation: Add a calculated amount of the this compound stock solution to the enzyme solution to achieve the desired final concentration. A good starting point is a 100-fold molar excess of this compound over the enzyme concentration.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 25°C). Periodically, take aliquots of the reaction mixture for enzyme activity assays and quantification of modification to monitor the progress of the reaction.

  • Reaction Quenching: Once the desired level of inactivation or modification is achieved, quench the reaction by adding an excess of a nucleophile that will react with the remaining this compound. A 100-fold molar excess of L-lysine or Tris buffer is typically sufficient.

  • Removal of Excess Reagents: Remove the excess this compound and quenching reagent by dialysis against a suitable buffer or by using a desalting column.

  • Characterization: Characterize the modified enzyme by measuring its residual activity and the extent of tyrosine modification (see Protocol 2).

ParameterRecommended Starting ConditionRationale
pH 7.0 - 8.0Balances tyrosine phenolate reactivity with minimizing lysine modification.
Temperature 20 - 25°CProvides a reasonable reaction rate without promoting protein denaturation.
4-AI:Enzyme Molar Ratio 50:1 to 500:1A molar excess ensures sufficient reagent for modification. The optimal ratio needs to be determined empirically.
Incubation Time 15 - 60 minutesShould be determined by monitoring the reaction progress to achieve the desired level of modification.

Table 1: Recommended starting conditions for enzyme modification with this compound.

Protocol 2: Spectrophotometric Quantification of Tyrosine Modification

The acetylation of tyrosine residues leads to a decrease in absorbance at approximately 278 nm.[7][8] This change can be used to quantify the number of modified tyrosine residues.

Materials:

  • Native (unmodified) enzyme solution

  • This compound-modified enzyme solution (from Protocol 1)

  • Denaturing Buffer (e.g., 6 M Guanidine Hydrochloride, pH 6.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Prepare solutions of both the native and modified enzyme at the same concentration in the denaturing buffer. Denaturation is necessary to ensure that the spectral changes are due to chemical modification and not conformational changes, and to expose all tyrosine residues for accurate measurement.

  • Spectrophotometric Measurement: Measure the UV absorbance spectrum of both the native and modified enzyme solutions from 250 nm to 320 nm.

  • Calculation of Molar Extinction Coefficient Change: The number of modified tyrosine residues can be calculated using the following formula, based on the change in molar extinction coefficient at 278 nm upon acetylation (Δε278 ≈ 1160 M-1cm-1).

    Number of modified Tyr = (Abs278(native) - Abs278(modified)) / (Δε278 * [Protein]).

    Where:

    • Abs278(native) is the absorbance of the native enzyme at 278 nm.

    • Abs278(modified) is the absorbance of the modified enzyme at 278 nm.

    • Δε278 is the change in molar extinction coefficient for tyrosine acetylation (approximately 1160 M-1cm-1).

    • [Protein] is the molar concentration of the enzyme.

Protocol 3: Reversibility of Modification with Hydroxylamine

This protocol is a critical control to demonstrate that the observed effects on enzyme activity are due to the reversible acetylation of tyrosine residues.

Materials:

  • This compound-modified enzyme solution

  • Hydroxylamine solution (e.g., 1 M hydroxylamine, pH 7.5)

  • Enzyme activity assay reagents

Procedure:

  • Incubation with Hydroxylamine: To the this compound-modified enzyme, add hydroxylamine to a final concentration of 0.1-0.5 M.

  • Incubation: Incubate the mixture at room temperature for 1-2 hours.

  • Enzyme Activity Assay: Measure the enzyme activity of the hydroxylamine-treated sample.

  • Comparison: Compare the activity of the hydroxylamine-treated enzyme to that of the native and the this compound-modified enzyme. A significant recovery of enzyme activity after hydroxylamine treatment indicates that the initial inactivation was due to the reversible modification of tyrosine residues.[2]

Data Interpretation and Mechanistic Insights

The results obtained from these protocols can provide valuable information about the role of tyrosine residues in enzyme function.

Data Interpretation cluster_obs Observation cluster_interp Interpretation LossOfActivity Loss of Enzyme Activity TyrEssential Tyrosine is Essential for Activity LossOfActivity->TyrEssential NoChange No Change in Activity TyrNonEssential Modified Tyrosine is Not Essential NoChange->TyrNonEssential Protection Protection by Substrate/Inhibitor TyrInActiveSite Tyrosine is in or near the Active Site Protection->TyrInActiveSite Reversibility Activity Recovered with Hydroxylamine ConfirmsTyrMod Confirms Tyrosine Modification is Responsible Reversibility->ConfirmsTyrMod

Caption: A flowchart illustrating the interpretation of experimental outcomes.

  • Correlation of Modification with Activity Loss: A time-dependent loss of enzyme activity that correlates with the number of modified tyrosine residues suggests that one or more tyrosine residues are essential for catalysis or substrate binding.

  • Protection by Substrates or Inhibitors: If the presence of a substrate, product, or competitive inhibitor protects the enzyme from inactivation by this compound, it strongly implies that the modified tyrosine residue(s) are located within or near the active site.

  • Partial Inactivation: If modification of a certain number of tyrosine residues leads to only partial loss of activity, it may indicate that these residues are not directly involved in catalysis but may play a role in maintaining the optimal conformation of the enzyme.

  • No Effect on Activity: If extensive tyrosine modification does not affect enzyme activity, it suggests that the accessible tyrosine residues are not critical for the enzyme's function under the assayed conditions.

Conclusion: A Versatile Tool for Mechanistic Enzymology

This compound remains a valuable and accessible tool for probing the functional roles of tyrosine residues in enzymes. Its relative specificity, coupled with the reversibility of the modification, allows for well-controlled experiments that can yield significant insights into enzyme mechanisms. By carefully designing experiments and interpreting the results in the context of the enzyme's structure and function, researchers can effectively use this compound to illuminate the critical contributions of tyrosine residues to the catalytic power and specificity of enzymes. This knowledge is not only fundamental to our understanding of biology but also crucial for the rational design of enzyme inhibitors and the engineering of novel biocatalysts.

References

  • Basu, S., & Kirley, T. L. (2005). Identification of a tyrosine residue responsible for N-acetylimidazole-induced increase of activity of ecto-nucleoside triphosphate diphosphohydrolase 3. Purinergic Signalling, 1(3), 271–280.
  • Edelhoch, H. (1967). Spectroscopic determination of tryptophan and tyrosine in proteins. Biochemistry, 6(7), 1948-1954.
  • Kaiser, E. T., Lawrence, D. S., & Rokita, S. E. (1985). The chemical modification of enzymatic specificity. Annual Review of Biochemistry, 54, 565-595.
  • Kasai, H., Takahashi, K., & Ando, T. (1977). Chemical modification of tyrosine residues in ribonuclease T1 with N-acetylimidazole and p-diazobenzenesulfonic acid. Journal of Biochemistry, 81(6), 1751-1758.
  • Lundblad, R. L. (2016).
  • Nadendla, R. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Biomedical Journal of Scientific & Technical Research, 52(2), 43386-43393.
  • Polgar, L. (2005). The chemical modification of enzymes.
  • Riordan, J. F., Wacker, W. E., & Vallee, B. L. (1965). N-Acetylimidazole: A Reagent for Determination of “Free” Tyrosyl Residues of Proteins. Biochemistry, 4(9), 1758-1765.
  • Simpson, R. T., Riordan, J. F., & Vallee, B. L. (1963). Functional tyrosyl residues in the active center of bovine pancreatic carboxypeptidase A. Biochemistry, 2(4), 616-622.
  • Sytkowski, A. J., & Vallee, B. L. (1976). Chemical modification of the arginyl and tyrosyl residues of horse liver alcohol dehydrogenase. Biochemistry, 15(12), 2639-2644.
  • Torchilin, V. P., & Martinek, K. (1979). Enzyme stabilization without carriers. Enzyme and Microbial Technology, 1(2), 74-82.
  • Wallace, C. J. (1993). The chemical modification of proteins. A review of techniques and their applications. Molecular Biotechnology, 1(2), 147-160.
  • Walsh, C. (1979).
  • Yu, J. Q. (2017). New Chemistry Method Simplifies Late-Stage Modification of Drug Compounds.
  • Zaramella, A., Strömberg, R., & Zain, R. (2002). Stability studies of N-acylimidazoles. European Journal of Organic Chemistry, 2002(15), 2633-2639.

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Application of 4-Acetylimidazole in RNA Structure Modification: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Probe for High-Resolution RNA Structural Analysis

The intricate folding of RNA molecules is fundamental to their diverse functions, from catalysis and gene regulation to serving as scaffolds for ribonucleoprotein complexes. Elucidating these three-dimensional structures is paramount for understanding biological mechanisms and for the rational design of RNA-targeted therapeutics. Chemical probing, particularly the Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) methodology, has emerged as a powerful tool for mapping RNA structures at single-nucleotide resolution.[1][2][3][4] This application note details the use of a promising, yet less conventional SHAPE reagent, 4-acetylimidazole (also referred to as acetylimidazole or AcIm in literature), in RNA structure modification and analysis. We will explore its unique advantages, provide a detailed experimental protocol for its application in SHAPE followed by Mutational Profiling (SHAPE-MaP), and discuss the interpretation of the resulting data.

This compound distinguishes itself from more common SHAPE reagents through its compact size and cell permeability.[5] These characteristics allow it to probe RNA structures within crowded cellular environments and potentially access regions of RNA that are sterically hindered to larger reagents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced chemical probing technique for a deeper understanding of RNA biology.

The Chemistry of RNA Modification by this compound

The fundamental principle of SHAPE technology lies in the differential reactivity of the 2'-hydroxyl group of the RNA ribose backbone. In structurally flexible or single-stranded regions, the 2'-hydroxyl is more accessible and nucleophilic, allowing it to react with electrophilic SHAPE reagents. Conversely, in base-paired or otherwise constrained regions, the reactivity of the 2'-hydroxyl is significantly reduced. This differential reactivity provides a quantitative measure of local nucleotide flexibility, which is then used to infer RNA secondary and tertiary structures.

This compound, as a member of the acylimidazole family of reagents, participates in this reaction by acylating the 2'-hydroxyl group of RNA. The reaction proceeds via nucleophilic attack of the 2'-hydroxyl on the acetyl group of this compound, leading to the formation of a 2'-O-acetyl adduct on the RNA backbone and the release of imidazole.[6][7] This modification is sufficiently bulky to be detected by reverse transcriptase during primer extension.

G cluster_0 RNA Backbone (Flexible Region) cluster_1 Reagents RNA_2OH RNA 2'-OH RNA_Ac 2'-O-Acetyl Adduct RNA_2OH->RNA_Ac Acylation AcIm This compound AcIm->RNA_Ac Im Imidazole AcIm->Im Release

Figure 1: Reaction mechanism of this compound with the 2'-hydroxyl of RNA.

A critical property of any SHAPE reagent is its stability in aqueous solution. This compound exhibits a relatively short half-life in aqueous buffers, decaying with a half-life of approximately 3 minutes at 37°C.[6] This rapid hydrolysis serves as a built-in quenching mechanism, ensuring that the RNA modification occurs over a defined and brief period.

Advantages of this compound in RNA Structure Probing

The choice of SHAPE reagent can significantly impact the quality and interpretability of the resulting structural data. This compound offers several distinct advantages over more traditional, bulkier reagents like 1M7 and NMIA:

FeatureThis compound (AcIm)1M7 / NMIA / NAIRationale & Significance
Size SmallLarger, aryl-based structuresAcIm's compact size may allow it to access sterically hindered regions of RNA, providing a more complete structural profile, especially in the context of RNA-protein complexes.[5]
Cell Permeability HighVariable, often lowerEnables efficient in-cell RNA structure probing, providing insights into RNA folding in its native cellular environment.[5][8]
Signal-to-Noise High signal, low background (in vivo)Can have higher background in vivoAcylimidazole reagents, in general, have been shown to provide a more robust signal for in-cell measurements.[1][2][9]
Adduct Size Small (acetyl group)Larger (aryl adducts)The smaller adduct may be less disruptive to downstream enzymatic processes and is readily detectable by mutational profiling.[6]
Reactivity Reacts with all four nucleotidesGenerally low nucleotide biasProvides a comprehensive, sequence-independent measure of nucleotide flexibility.[8]

Experimental Protocol: RNA Structure Probing with this compound and SHAPE-MaP

This protocol outlines a general workflow for performing SHAPE-MaP using this compound. It is crucial to optimize reagent concentrations and incubation times for the specific RNA and experimental system under investigation.

Materials and Reagents
  • RNA of interest: Purified and free of contaminants.

  • This compound (AcIm): High purity (≥98%).[10] Store desiccated at 2-8°C.[11]

  • Anhydrous Dimethyl Sulfoxide (DMSO): For preparing AcIm stock solution.

  • Folding Buffer: e.g., 100 mM HEPES (pH 8.0), 100 mM NaCl, 10 mM MgCl₂. The buffer composition should be optimized to promote the desired RNA folding.

  • Reverse Transcriptase: An enzyme capable of reading through SHAPE adducts and introducing mutations (e.g., SuperScript II, III, or IV).

  • Reverse Transcription Primers: Specific to the RNA of interest.

  • dNTPs

  • Reverse Transcription Buffer: Containing Mn²⁺ (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 10 mM MnCl₂, 5 mM DTT). The presence of Mn²⁺ is critical for inducing misincorporation by the reverse transcriptase at the site of the 2'-O-adduct.

  • RNA Purification Kit: For cleanup steps.

  • PCR reagents: For library amplification.

  • DNA sequencing platform: e.g., Illumina.

Workflow Overview

G A 1. RNA Folding B 2. SHAPE Modification with this compound A->B C 3. RNA Purification B->C D 4. Reverse Transcription (Mutational Profiling) C->D E 5. Library Preparation & Sequencing D->E F 6. Data Analysis (ShapeMapper, SuperFold) E->F

Figure 2: Overall workflow for SHAPE-MaP using this compound.

Step-by-Step Protocol

1. RNA Folding

a. Dilute your RNA to the desired concentration in the folding buffer. A typical starting concentration is 1-2 pmol of RNA in a 10-20 µL volume. b. To ensure proper folding, heat the RNA solution at 95°C for 2 minutes, then cool to room temperature over 15-20 minutes. c. Equilibrate the folded RNA at the desired experimental temperature (e.g., 37°C) for 10-15 minutes.

2. SHAPE Modification with this compound

a. Immediately before use, prepare a fresh stock solution of this compound in anhydrous DMSO. A typical stock concentration is 1 M. b. Divide the folded RNA into two aliquots: one for the (+) AcIm treatment and one for the (-) AcIm (no reagent) control. The control is essential for correcting for background mutations. c. Add the this compound stock solution to the (+) reaction to a final concentration of 100 mM.[6] Add an equivalent volume of DMSO to the (-) control reaction. d. Incubate the reactions at 37°C for 5 minutes. The short incubation time is due to the rapid hydrolysis of this compound.

3. RNA Purification

a. Immediately after the incubation, purify the RNA from both the (+) and (-) reactions to remove the SHAPE reagent and other reaction components. A column-based RNA purification kit is recommended. b. Elute the RNA in RNase-free water.

4. Reverse Transcription (Mutational Profiling)

a. Anneal the reverse transcription primer to the purified RNA from both (+) and (-) reactions. b. Set up the reverse transcription reactions using a reverse transcriptase and a buffer containing Mn²⁺. The presence of manganese ions is crucial for promoting the read-through and misincorporation at the sites of 2'-O-adducts.[12] c. Perform reverse transcription according to the manufacturer's instructions.

5. Library Preparation and Sequencing

a. The resulting cDNA from the (+) and (-) reactions is then used to prepare libraries for high-throughput sequencing. This typically involves steps such as second-strand synthesis, adapter ligation, and PCR amplification. b. Sequence the libraries on a suitable platform, ensuring sufficient read depth for accurate mutation analysis.

6. Data Analysis

a. The raw sequencing data is processed using specialized software packages like ShapeMapper and SuperFold .[10][13] b. ShapeMapper aligns the sequencing reads to the reference RNA sequence and calculates the mutation rate at each nucleotide position for both the (+) and (-) reactions. The software then calculates the SHAPE reactivity by subtracting the background mutation rate of the (-) control from the mutation rate of the (+) sample. c. SuperFold uses the calculated SHAPE reactivities as constraints to guide secondary structure prediction algorithms, resulting in a more accurate model of the RNA's structure.

Data Interpretation and Troubleshooting

The output of a SHAPE-MaP experiment is a per-nucleotide reactivity profile. High reactivity values indicate flexible, likely single-stranded regions, while low reactivity values suggest constrained, likely base-paired regions. These reactivities can be visualized as a bar graph or color-coded onto a predicted secondary structure model.

Common issues and troubleshooting:

  • Low signal-to-noise: This could be due to inefficient modification or high background mutation rates. Ensure the this compound is fresh and of high purity. Optimize the concentration of the reagent and the reverse transcription conditions.

  • RNA degradation: this compound is an acylating agent and can be harsh on RNA at high concentrations or with prolonged incubation. Stick to the recommended short incubation times. Ensure all solutions and equipment are RNase-free.

  • No difference between (+) and (-) reactions: This may indicate that the this compound has hydrolyzed before addition to the RNA. Prepare the stock solution immediately before use.

Conclusion and Future Perspectives

This compound is a valuable addition to the toolkit of RNA structural biologists. Its small size and cell permeability make it particularly well-suited for in-cell studies and for probing complex ribonucleoprotein assemblies. As RNA continues to emerge as a major therapeutic target, the ability to accurately map its structure in diverse contexts will be crucial. The protocols and principles outlined in this guide provide a solid foundation for researchers to apply this powerful chemical probe to their own systems of interest, paving the way for new discoveries in RNA biology and drug development.

References

  • Lee, B., Flynn, R. A., Kadina, A., Guo, J. K., Kool, E. T., & Chang, H. Y. (2017). Comparison of SHAPE reagents for mapping RNA structures inside living cells. RNA, 23(2), 169-174. [Link]

  • Flynn, R. A., Lee, B., Kadina, A., Guo, J. K., Kool, E. T., & Chang, H. Y. (2016). Comparison of SHAPE reagents for mapping RNA structures inside living cells. RNA. [Link]

  • Lee, B., Flynn, R. A., Kadina, A., Guo, J. K., Kool, E. T., & Chang, H. Y. (2017). Comparison of SHAPE reagents for mapping RNA structures inside living cells. RNA, 23(2), 169–174. [Link]

  • Using 5′ 32P‐labeled Primer and Reverse Transcription to Probe RNA Structure. (2023). Current Protocols. [Link]

  • Lee B, Flynn RA, Kadina A, Guo JK, Kool ET, Chang HY. Comparison of SHAPE reagents for mapping RNA structures inside living cells. RNA. 2017 Feb;23(2):169-174. [Link]

  • Comparison of SHAPE reagents for mapping RNA structures inside living cells. (2016). ResearchGate. [Link]

  • Smola, M. J., & Weeks, K. M. (2018). In-cell RNA structure probing with SHAPE-MaP. Nature Protocols, 13(5), 1032–1047. [Link]

  • Stephenson, W., Razaghi, R., Busan, S., et al. (2020). Acetylimidazole is a cell-permeable SHAPE-MaP reagent. ResearchGate. [Link]

  • Stephenson, W., et al. (2022). Direct detection of RNA modifications and structure using single-molecule nanopore sequencing. Cell Reports Methods. [Link]

  • Fang, L., et al. (2023). Reversible 2′-OH acylation enhances RNA stability. ResearchGate. [Link]

  • Smola, M. J., et al. (2015). Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile and accurate RNA structure analysis. Carolina Digital Repository. [Link]

  • Fang, L., et al. (2023). Reversible 2′-OH Acylation Enhances RNA Stability. ResearchGate. [Link]

  • Stephenson, W., et al. (2020). Acetylimidazole generates small adducts detectable by SHAPE-MaP. ResearchGate. [Link]

  • Shioi, R., et al. (2023). Stereoselective RNA reaction with chiral 2′-OH acylating agents. Chemical Science. [Link]

  • Xiao, L., et al. (2021). Conjugation of RNA via 2′-OH acylation: Mechanisms determining nucleotide reactivity. Chemical Communications. [Link]

  • Busan, S., & Weeks, K. M. (2019). Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies. Methods in Enzymology. [Link]

  • Xiao, L., et al. (2021). Conjugation of RNA via 2′-OH acylation: Mechanisms determining nucleotide reactivity. Chemical Communications. [Link]

  • Smola, M. J., & Weeks, K. M. (2018). In-cell RNA structure probing with SHAPE-MaP. Nature Protocols. [Link]

  • Smola, M. J., et al. (2015). Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile, and accurate RNA structure analysis. Nature Protocols. [Link]

  • Xiao, L., et al. (2023). Diverse Reagent Scaffolds Provide Differential Selectivity of 2′-OH Acylation in RNA. Journal of the American Chemical Society. [Link]

  • Cheng, X., et al. (n.d.). The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Technology Networks. [Link]

  • Smola, M. J., et al. (2015). Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile and accurate RNA structure analysis. Springer Nature Experiments. [Link]

  • Smola, M. J., & Weeks, K. M. (2018). In-cell RNA structure probing with SHAPE-MaP. Nature protocols. [Link]

  • Weeks, K. M. (2017). Technique Development for Probing RNA Structure In Vivo and Genome-Wide. Cold Spring Harbor perspectives in biology. [Link]

  • Yamagami, R., et al. (2022). A new reagent for in vivo structure probing of RNA G and U residues that improves RNA structure prediction alone and combined with DMS. RNA. [Link]

  • Zhang, Y., et al. (2022). RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis. Nature Communications. [Link]

  • The University of Tokyo. (2018). Small molecule's unsuspected involvement in RNA modification. [Link]

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4-Acetylimidazole in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Leveraging 4-Acetylimidazole as a Core Building Block in the Synthesis of Pharmaceutical Intermediates

Abstract

The imidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and commercial drugs.[1] this compound, a key derivative, serves as a highly versatile and reactive building block for constructing more complex pharmaceutical intermediates.[2] Its unique electronic and structural features, characterized by a reactive acetyl group attached to the heterocyclic ring, enable its participation in a wide array of chemical transformations, including acylations and condensations.[2] This document provides a detailed overview of the physicochemical properties, core synthetic applications, and field-proven protocols for utilizing this compound, with a focus on its role in synthesizing precursors for therapeutic agents, including H2 receptor antagonists and novel anticancer compounds.

Physicochemical Properties & Reactivity Profile

This compound (CAS: 61985-25-9) is an organic compound featuring an acetyl group at the C4 position of an imidazole ring.[2] This substitution pattern is critical to its utility, as the acetyl group provides a reactive handle for chain elongation and functionalization, while the imidazole ring offers sites for N-alkylation and serves as a crucial pharmacophore for biological target interaction. The compound is typically a white to off-white solid, soluble in polar solvents like water and alcohols.[2]

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource(s)
CAS Number 61985-25-9[3][4]
Molecular Formula C₅H₆N₂O[3][4]
Molecular Weight 110.11 g/mol [3][4]
Appearance White to off-white solid[2]
Boiling Point 329.4 °C[3]
Purity ≥97%[2]
Storage 2°C - 8°C, sealed in dry conditions[3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338[5]

The reactivity of this compound is dominated by the chemistry of its two key functional groups. The acetyl moiety's α-protons are acidic and can be deprotonated by a strong base to form an enolate, which can then participate in condensation reactions. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The imidazole ring contains two nitrogen atoms; the pyrrole-type nitrogen (N-1) is readily deprotonated or alkylated, while the pyridine-type nitrogen (N-3) is basic and can be protonated or act as a nucleophile. This dual reactivity makes it a cornerstone intermediate for a diverse range of pharmaceutical targets.[6]

Core Applications in Pharmaceutical Synthesis

This compound is a vital intermediate in the synthesis of drugs for treating conditions such as digestive tract ulcers, heart trouble, and anemia.[6] Its structural framework is also being explored for the development of novel anticancer agents.[3][7]

Synthesis of H2 Receptor Antagonist Precursors

The imidazole ring is the foundational core of histamine H2 receptor antagonists like Cimetidine, which inhibit gastric acid secretion.[1][8] The synthesis of Cimetidine and its analogs often involves building a side chain onto a 4-substituted imidazole ring.[9][10] this compound provides an ideal starting point for constructing these side chains.

A key synthetic transformation involves the modification of the acetyl group. For example, a Claisen-type condensation reaction can be used to elongate the carbon chain, which can then be further functionalized to introduce the thioether and guanidine moieties characteristic of Cimetidine.

Figure 1: Condensation of this compound to form a β-keto ester intermediate.

Scaffolds for Anticancer Agents

Recent research has highlighted the potential of imidazole-based compounds in oncology.[7] The 4-acetylphenylamino-imidazole scaffold, in particular, has been used to synthesize derivatives that show promising cytotoxicity against breast, prostate, and glioblastoma cancer cell lines.[7] In these syntheses, the acetyl group on the imidazole core is often retained as a key structural feature or is modified through reactions like oximation to produce a diverse library of compounds for screening.[7] The versatility of this compound makes it an attractive starting material for generating these novel therapeutic candidates.

Detailed Synthetic Protocol: Claisen Condensation

This protocol describes a general procedure for the Claisen condensation of this compound with an ester, a foundational reaction for chain elongation. This method is adapted from principles described in synthetic patents for related intermediates.[6]

Materials and Equipment
  • Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle

  • This compound (1.0 eq)

  • Anhydrous Toluene

  • Sodium Ethoxide (NaOEt) (3.0 eq)

  • Diethyl carbonate (1.5 eq)

  • 5N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

Experimental Workflow

Figure 2: General workflow for the synthesis and isolation of intermediates.

Step-by-Step Procedure
  • Reaction Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.

  • Reagent Charging: To the flask, add anhydrous toluene (200 mL) and sodium ethoxide (3.0 eq). Begin stirring to form a suspension.

  • Addition of Starting Materials: In a separate flask, dissolve this compound (1.0 eq) in anhydrous toluene. Add this solution to the stirred suspension in the reaction flask. Subsequently, add diethyl carbonate (1.5 eq) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 5-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up and Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 5N HCl until the pH is ~2.

  • Neutralization and Extraction: Neutralize the mixture to pH 7-8 with a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure β-keto ester intermediate. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]

  • Engineering Controls: Conduct all operations in a well-ventilated fume hood to avoid inhalation of vapors and dust.[5]

  • Chemical Hazards: this compound is an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Avoid breathing dust and ensure there is no direct contact with skin or eyes.[5]

  • Reagent Handling: Sodium ethoxide is a strong base and is highly reactive with water. Handle it under an inert atmosphere. The quenching step with acid is exothermic and should be performed slowly at low temperatures.

Conclusion

This compound stands out as a strategic and versatile building block in modern pharmaceutical synthesis. Its inherent reactivity, when properly harnessed, provides efficient pathways to complex molecular architectures. The protocols and applications detailed herein demonstrate its utility in constructing key intermediates for established drugs and for the exploration of new chemical entities in oncology and other therapeutic areas. Its continued application in drug discovery programs underscores the importance of well-designed heterocyclic intermediates in advancing medicinal chemistry.

References

  • CN102101843A. (2011). Preparation method of this compound and its intermediate. Google Patents.
  • Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

  • Gpat Discussion Center. (2019, September 18). SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER [Video]. YouTube. Retrieved from [Link]

  • Al-Blewi, F. F., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports. Retrieved from [Link]

  • The Pharma Guide. (2019, September 5). SYNTHESIS OF CIMETIDINE | H2 ANTAGONIST | USE | DOSAGE | MEDICINAL CHEMISTRY [Video]. YouTube. Retrieved from [Link]

  • EP0279161A2. (1988). A process for the preparation of cimetidine. Google Patents.
  • Patrick, G. L. (n.d.). RATIONAL DESIGN OF CIMETIDINE. Retrieved from [Link]

  • EP0279161A2. (1988). A process for the preparation of cimetidine. European Patent Office. Retrieved from [Link]

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Application Note: Experimental Protocols for Acetylation Reactions with 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Acetylimidazole as a Targeted Acetylating Agent

Acetylation, the introduction of an acetyl group (CH₃CO) onto a nucleophilic substrate, is a cornerstone of modern organic synthesis, crucial for installing protecting groups, modifying biological activity, and building complex molecular architectures.[1][2] While reagents like acetic anhydride and acetyl chloride are common, they often require harsh conditions, excess reagents, or catalysts, leading to challenges in selectivity and purification.[3]

This compound (CAS: 61985-25-9; Formula: C₅H₆N₂O) emerges as a valuable alternative.[4][5] It is a stable, solid compound that functions as an efficient acetyl donor.[6] Structurally, it can be viewed as an activated form of acetic acid, where the imidazole moiety serves as an excellent leaving group, facilitating the transfer of the acetyl group to nucleophiles such as alcohols, amines, and phenols. Its significance lies in its ability to mediate acetylations under mild conditions, often with high selectivity, making it a strategic choice in multi-step synthesis and for sensitive substrates.[6][7] This application note provides a comprehensive guide to the underlying mechanism and practical execution of acetylation reactions using this compound.

The Principle of Activated Acyl Transfer

The efficacy of this compound stems from the principles of imidazole-catalyzed acyl transfer.[8][9] In many acetylation reactions, imidazole acts as a nucleophilic catalyst, first reacting with an acetyl source (like acetic anhydride) to form a highly reactive N-acetylimidazolium intermediate.[10][11] This intermediate is then readily attacked by the nucleophile (e.g., an alcohol or amine), transferring the acetyl group and regenerating the imidazole catalyst.

This compound is, in essence, a stable, isolable analog of this key reactive intermediate. The acetyl group is bonded to a carbon of the imidazole ring, but the electronic nature of the heterocyclic ring still renders the acetyl group's carbonyl carbon highly electrophilic. Upon attack by a nucleophile, the imidazole ring departs as a stable, weakly basic anion (or its protonated form), driving the reaction forward. This mechanism avoids the need for a separate catalytic activation step and often proceeds cleanly under neutral or mildly basic conditions.

Acetylation_Mechanism cluster_0 Reaction Pathway cluster_1 Key Species Reagents This compound R-XH (Nucleophile) TransitionState Transition State | {C-X bond forming | C-C bond breaking} Reagents:f1->TransitionState Nucleophilic Attack Products R-X-COCH3 (Acetylated Product) Imidazole byproduct TransitionState->Products:f0 Acetyl Transfer 4AcIm This compound (Acetyl Donor) Nuc Nucleophile (e.g., R-OH, R-NH2) Prod Product (R-O-Ac, R-NH-Ac)

Caption: Mechanism of Acetyl Transfer from this compound.

Safety and Handling

Proper safety protocols are mandatory when handling any chemical reagent. This compound requires careful handling to minimize risk.

  • Hazard Identification: this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It is classified with the GHS07 pictogram for being a harmful irritant.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the solid and its solutions should be performed inside a certified chemical fume hood.

  • Handling: Avoid generating dust. Use sealed containers for storage. Ensure adequate ventilation.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[5]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. In all cases of exposure, seek medical attention if symptoms persist.

  • Storage: Store in a cool, dry, well-ventilated area, sealed in a dry environment at room temperature.

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step methodologies for the acetylation of primary alcohols and primary amines, representing two of the most common applications.

Protocol 1: Selective Solid-State Acetylation of Primary Alcohols

This solvent-free method is exceptionally simple and demonstrates high selectivity for the acetylation of primary alcohols over secondary alcohols.[7]

Materials:

  • Primary alcohol (e.g., Benzyl alcohol)

  • This compound (1.1 equivalents)

  • Mortar and pestle

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Preparation: In a clean, dry mortar, add the primary alcohol (1.0 mmol).

  • Reagent Addition: Add this compound (1.1 mmol, 1.1 eq.).

  • Reaction: Grind the two solids together vigorously with a pestle at room temperature. The mixture may become pasty or liquid-like as the reaction proceeds. The reaction is typically monitored by Thin Layer Chromatography (TLC).

  • Monitoring: After 15-20 minutes of grinding, pause and spot a small amount of the reaction mixture (dissolved in a drop of ethyl acetate) on a TLC plate against the starting alcohol. Elute with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexane). The product should appear as a new, less polar spot.

  • Completion: Continue grinding until TLC analysis shows complete consumption of the starting alcohol. Reaction times can vary but are often complete within 1-2 hours.[7]

  • Workup & Purification:

    • Transfer the reaction mixture directly onto a silica gel column.

    • Elute the column with an appropriate solvent gradient (e.g., 5% to 30% Ethyl Acetate in Hexane) to separate the acetylated product from the imidazole byproduct and any unreacted starting material.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation).

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Acetylation of Primary Amines in Solution

This protocol describes a standard solution-phase method suitable for the acetylation of primary aromatic and aliphatic amines.[12][13]

Materials:

  • Primary amine (e.g., Aniline)

  • This compound (1.05 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol).

  • Dissolution: Dissolve the amine in 5-10 mL of anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add this compound (1.05 mmol, 1.05 eq.) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC, spotting the reaction mixture against the starting amine. The resulting acetamide is typically more polar than the starting amine and will have a lower Rf value. The reaction is often complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with 20 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 15 mL of saturated NaHCO₃ solution, 15 mL of water, and 15 mL of brine.[3]

    • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization (e.g., from an ethanol/water mixture) or by silica gel chromatography if necessary.

  • Characterization: Analyze the final product by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Data Presentation and Expected Results

The efficiency of acetylation with this compound can vary based on the substrate and conditions. The following table summarizes typical outcomes.

EntrySubstrateMethodEquiv. of 4-AcImTime (h)Yield (%)Reference
1Benzyl AlcoholSolid-State1.11.5~90%Adapted from[7]
2Cinnamyl AlcoholSolid-State1.11.0~95%Adapted from[7]
3AnilineSolution (THF)1.052.0>95%General Method
4BenzylamineSolution (THF)1.052.0>95%General Method

General Experimental Workflow

The overall process for a typical acetylation reaction follows a logical sequence from setup to final analysis.

Caption: General workflow for acetylation reactions.

Troubleshooting

  • Incomplete Reaction: If TLC shows significant starting material after the expected reaction time, consider extending the time. For solution-phase reactions, gentle heating (40-50 °C) may be applied. Ensure reagents are pure and solvents are anhydrous.

  • Low Yield: Poor yields can result from inefficient workup or purification. Ensure complete extraction of the product. During chromatography, fine-tuning the eluent system can prevent product loss.

  • Side Reactions: For substrates with multiple nucleophilic sites, lack of selectivity may be an issue. The solid-state protocol is recommended for enhancing selectivity towards primary hydroxyl groups.[7] For other cases, adjusting the temperature or solvent may be necessary.

References

  • This compound | 61985-25-9 . Sigma-Aldrich.

  • Mandell, L., Moncrief, J. W., & Goldstein, J. H. (1963). Imidazole as a catalyst in acyl transfer. A model enzyme system for physiological transacetylation . Tetrahedron, 19(12), 2025-30.

  • CAS 61985-25-9: this compound . CymitQuimica.

  • This compound | 61985-25-9 | FA45211 . Biosynth.

  • Fersht, A. R., & Jencks, W. P. (1970). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole . Journal of the American Chemical Society, 92(18), 5432-5442.

  • Jencks, W. P., & Carriuolo, J. (1959). Imidazole catalysis. II. Acyl transfer and the reactions of acetyl imidazole with water and oxygen anions . Journal of Biological Chemistry, 234(5), 1272-9.

  • Connors, K. A., & Pandit, N. K. (1978). N-Methylimidazole as a catalyst for analytical acetylations of hydroxy compounds . Analytical Chemistry, 50(11), 1542-1545.

  • Preparation method of this compound and its intermediate . (2011). Google Patents (CN102101843A).

  • This compound | CAS 61985-25-9 . Santa Cruz Biotechnology.

  • Zikeli, S., et al. (2015). On the mechanism of the unwanted acetylation of polysaccharides by 1,3-dialkylimidazolium acetate ionic liquids . Cellulose, 22, 91-103.

  • Jencks, W. P., & Carriuolo, J. (1959). Imidazole Catalysis . Journal of Biological Chemistry, 234(5), 1272-1279.

  • Hagiwara, H., et al. (1998). Solid State Acetylation with Acetylimidazole: Selective Protection of Primary Alcohols and Phenols . Synthetic Communications, 28(11), 2001-2006.

  • What is acetylation of amines? . (2016). Quora.

  • SAFETY DATA SHEET - N-Acetylimidazole . (2023). Sigma-Aldrich.

  • SAFETY DATA SHEET - 1-Acetylimidazole . (2021). Fisher Scientific.

  • Jencks, W. P., & Carriuolo, J. (1959). Imidazole catalysis. II. Acyl transfer and the reactions of acetyl imidazole with water and oxygen anions . PubMed.

  • Valentini, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions . Frontiers in Chemistry, 10, 842190.

  • This compound - High purity . Georganics.

  • Reddy, K. S., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions . Molbank, 2019(2), M1063.

  • Imbrasaitė, A., et al. (2022). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells . Scientific Reports, 12(1), 1888.

  • SAFETY DATA SHEET - 4-Methylimidazole . (2019). TCI America.

  • Acetylation . Wikipedia.

  • Purohit, V. (2021). Acetylation of Aromatic primary amine . YouTube.

  • Rauth, S., & Guha, S. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride . Journal of Chemical Sciences, 125(5), 1035-1040.

  • Acetylation of alcohols and phenols . ResearchGate.

  • El Seoud, O. A., et al. (2012). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide . Carbohydrate Polymers, 89(1), 113-9.

  • Sipos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives . Molecules, 25(8), 1957.

  • Zhang, Z. H., Li, T. S., & Fu, C. G. (1997). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite . Journal of Chemical Research, (4), 174-175.

  • Acylation of amines [ORGANIC CHEMISTRY] Klein 23.8 . (2021). YouTube.

  • Jencks, W. P., & Gilchrist, M. (1968). Reactions of acetylimidazole and acetylimidazolium ion with nucleophilic reagents. Mechanisms of catalysis . Journal of the American Chemical Society, 90(10), 2622-2637.

  • 1: Acetylation of Aniline (Experiment) . (2021). Chemistry LibreTexts.

  • Purification and activity assays of N-terminal acetyltransferase D . (2023). PLOS ONE, 18(10), e0292723.

  • Pal, J., et al. (1999). Acetylation of α-crystallin with N-acetylimidazole and its influence upon the native aggregate and subunit reassembly . ResearchGate.

  • Selective acetylation using 1-acetylimidazole in the presence of Er(OTf)3under MWirradiation . ResearchGate.

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Application Notes & Protocols: Leveraging 4-Acetylimidazole for In Situ Generation of Acetylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Acetylation is a cornerstone of chemical synthesis, crucial for installing protecting groups, modifying biological molecules, and synthesizing active pharmaceutical ingredients. Traditional methods often rely on highly reactive and corrosive reagents like acetyl chloride or acetic anhydride. This guide details a more nuanced and selective approach: the in situ generation of a potent acetylating agent, N-acetylimidazolium, using imidazole-based nucleophilic catalysts. We will focus on the role of 4-Acetylimidazole within this catalytic framework, providing a deep mechanistic understanding, detailed experimental protocols for the acetylation of alcohols and amines, and a comparative analysis against conventional methods. This document is intended for researchers, chemists, and drug development professionals seeking to optimize acetylation reactions for improved yield, selectivity, and safety.

Introduction: The Principle of In Situ Activation

In chemical synthesis, the direct use of highly reactive reagents can lead to poor selectivity, harsh reaction conditions, and the formation of undesirable byproducts. An elegant solution is the in situ generation of the reactive species from a stable precursor precisely when and where it is needed. In the context of acetylation, this is achieved through nucleophilic catalysis.

Imidazole and its derivatives, such as this compound, are exceptional nucleophilic catalysts. They react with a stoichiometric acetyl source, typically acetic anhydride, to form a highly activated N-acetylimidazolium intermediate in situ. This intermediate is significantly more electrophilic and, therefore, a more potent acetylating agent than acetic anhydride itself. This catalytic turnover process allows for milder reaction conditions, lower reagent excess, and enhanced selectivity, particularly for sensitive or sterically hindered substrates.

The Catalytic Mechanism: Formation of the N-Acetylimidazolium Intermediate

The efficacy of imidazole-based catalysts stems from their ability to form a transient, highly reactive intermediate. The reaction proceeds via a well-established nucleophilic catalysis pathway.

  • Catalyst Activation: The lone pair of electrons on a nitrogen atom of the imidazole ring performs a nucleophilic attack on one of the carbonyl carbons of acetic anhydride.

  • Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate which then collapses, expelling an acetate anion and generating the highly electrophilic N-acetylimidazolium cation.

  • Nucleophilic Attack: The substrate to be acetylated (e.g., an alcohol or amine) then attacks the acetyl group of the activated intermediate. This step is far more rapid than the direct reaction with acetic anhydride.

  • Product Formation & Catalyst Regeneration: The acetyl group is transferred to the substrate, yielding the desired acetylated product and regenerating the imidazole catalyst, which can then re-enter the catalytic cycle.

Mechanism cluster_0 Catalytic Cycle reagents This compound (Catalyst) + Acetic Anhydride intermediate N-Acetylimidazolium Intermediate (Highly Reactive) reagents->intermediate Step 1: Catalyst Activation product Acetylated Product + Regenerated Catalyst intermediate->product Step 3: Acetyl Transfer Step 2: Nucleophilic Attack substrate Substrate (R-OH / R-NH2) product->reagents Step 4: Catalyst Regeneration caption Fig 1. Catalytic cycle of imidazole-mediated acetylation.

Fig 1. Catalytic cycle of imidazole-mediated acetylation.

Expertise & Experience Insight: The acetyl group at the 4-position of this compound is an electron-withdrawing group. This property reduces the nucleophilicity of the imidazole ring nitrogens compared to unsubstituted imidazole or N-methylimidazole.[1] Consequently, this compound is expected to be a less active catalyst. Its primary utility may arise in scenarios where a slower, more controlled rate of acetylation is desired to prevent side reactions with highly sensitive substrates.

Application Protocols: Selective Acetylation of Alcohols and Amines

The following protocols are designed to be robust and adaptable. They incorporate principles of self-validation, including guidelines for reaction monitoring and product characterization.

Protocol 1: Catalytic O-Acetylation of a Primary Alcohol

This protocol describes the selective acetylation of a primary alcohol, such as benzyl alcohol, using this compound as the catalyst.

Materials:

  • Benzyl Alcohol (Substrate)

  • Acetic Anhydride (Acetyl Source)

  • This compound (Catalyst)[2]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC supplies.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add the primary alcohol (e.g., benzyl alcohol, 1.0 g, 9.25 mmol, 1.0 equiv).

  • Solvent and Catalyst Addition: Dissolve the alcohol in 20 mL of anhydrous DCM. Add this compound (0.10 g, 0.91 mmol, 0.1 equiv). Stir the mixture for 5 minutes at room temperature.

  • Initiation of Reaction: Add acetic anhydride (0.99 g, 9.71 mmol, 1.05 equiv) dropwise to the stirring solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol spot indicates reaction completion. Reactions are typically complete within 2-4 hours at room temperature.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃ solution to neutralize excess acetic anhydride and acetic acid byproduct.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ and 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude benzyl acetate by flash column chromatography on silica gel if necessary.[3]

Trustworthiness & Self-Validation:

  • TLC Analysis: A co-spot of the reaction mixture with the starting material is essential to confirm the consumption of the alcohol. The product, benzyl acetate, should have a higher Rf value than benzyl alcohol.

  • Expected Outcome: A high yield (>95%) of benzyl acetate as a clear, colorless oil.

  • Characterization (¹H NMR, CDCl₃): δ 7.40-7.30 (m, 5H, Ar-H), 5.12 (s, 2H, -CH₂-), 2.11 (s, 3H, -COCH₃).

Protocol 2: Catalytic N-Acetylation of a Primary Amine

This protocol details the acetylation of a primary amine, such as benzylamine. N-acetylation is a fundamental transformation in peptide synthesis and drug development.[4][5]

Materials:

  • Benzylamine (Substrate)

  • Acetic Anhydride (Acetyl Source)

  • This compound (Catalyst)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the primary amine (e.g., benzylamine, 1.0 g, 9.33 mmol, 1.0 equiv) and this compound (0.10 g, 0.91 mmol, 0.1 equiv) in 20 mL of Ethyl Acetate.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction between the amine and acetic anhydride.

  • Reagent Addition: Add acetic anhydride (1.04 g, 10.2 mmol, 1.1 equiv) dropwise over 10 minutes while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting amine is fully consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 15 mL of 1 M HCl (to remove unreacted amine and catalyst), 15 mL of saturated NaHCO₃ (to remove acetic acid), and 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting N-benzylacetamide is often pure enough for subsequent use. If necessary, it can be recrystallized from a suitable solvent system (e.g., water/ethanol).

Trustworthiness & Self-Validation:

  • pH Check: After the NaHCO₃ wash, check the pH of the aqueous layer to ensure it is basic (pH > 8), confirming the complete neutralization of acidic components.

  • Expected Outcome: A high yield (>95%) of N-benzylacetamide as a white crystalline solid.

  • Characterization (¹H NMR, CDCl₃): δ 7.35-7.25 (m, 5H, Ar-H), 6.15 (br s, 1H, -NH-), 4.45 (d, 2H, -CH₂-), 2.05 (s, 3H, -COCH₃).

General Experimental Workflow

The process from setup to final product follows a logical and systematic sequence, ensuring reproducibility and safety.

Fig 2. General laboratory workflow for catalytic acetylation.

Comparative Analysis and Advantages

The in situ generation of acetylating agents via imidazole catalysis offers distinct advantages over traditional methods.

FeatureImidazole Catalysis (In Situ)Direct Acetic AnhydrideAcetyl Chloride
Reactivity High (via activated intermediate)ModerateVery High
Conditions Mild (0 °C to RT)Often requires heatingExothermic, requires cooling
Byproducts Acetic AcidAcetic AcidHCl (corrosive gas)
Selectivity High for primary > secondaryModerateLow, highly reactive
Safety Catalyst is stable solid; avoids highly corrosive reagentsModerateReagent is highly corrosive and moisture-sensitive
Catalyst Req. Yes (typically 1-10 mol%)No (or requires strong acid/base)No

Key Advantages Summarized:

  • Enhanced Safety: Avoids the handling of highly corrosive and moisture-sensitive reagents like acetyl chloride.

  • Milder Conditions: Reactions can often be performed at room temperature, preserving sensitive functional groups elsewhere in the molecule.

  • Improved Selectivity: The method shows excellent chemoselectivity for acetylating primary alcohols and amines over more sterically hindered secondary or tertiary counterparts.[6]

  • Catalytic Efficiency: Only a substoichiometric amount of the imidazole catalyst is required, making the process more atom-economical.

Conclusion

The use of this compound and related imidazole derivatives as nucleophilic catalysts provides a sophisticated and powerful method for conducting acetylation reactions. By generating a highly potent N-acetylimidazolium intermediate in situ, this approach offers a milder, more selective, and safer alternative to conventional protocols. The methodologies detailed in this guide are broadly applicable across various fields, from academic research to industrial drug development, enabling chemists to perform this critical transformation with greater control and efficiency.

References

  • Fersht, A. R., & Jencks, W. P. (1970). Imidazole-catalyzed hydrolysis of acetyl- and other imidazoles. The existence of a tetrahedral intermediate. Journal of the American Chemical Society, 92(18), 5432–5442. Link

  • Sabuzi, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Link

  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Link

  • Amblard, F., et al. (2006). N-Terminus Acetylation Protocol. Creative Dynamics. Link

  • Hollenstein, D. M., et al. (2022). Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. protocols.io. Link

  • Google Patents. (2011). Preparation method of this compound and its intermediate. CN102101843A. Link

  • Hagiwara, H., et al. (1998). Solid State Acetylation with Acetylimidazole: Selective Protection of Primary Alcohols and Phenols. Synthetic Communications, 28(11), 2001-2006. Link

  • Grigorovici, R.-C., et al. (2012). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Carbohydrate Polymers, 90(1), 389-396. Link

  • Ježo, I., & Markovič, O. (1966). Preparation of N-acetylimidazole. Chemical Papers, 20(9), 707-710. Link

  • Pal, A., & Surewicz, W. K. (1998). Acetylation of α-crystallin with N-acetylimidazole and its influence upon the native aggregate and subunit reassembly. FEBS Letters, 421(2), 127-130. Link

  • Santa Cruz Biotechnology, Inc. This compound. Link

  • Sharma, G. V. M., et al. (2016). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2016(2), M888. Link

  • Porcs-Makkay, M., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(5), 521. Link

  • Bäckvall, J.-E. (2021). Acylation of Alcohols and Amines. Chemistry LibreTexts. Link

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Application Note: 4-Acetylimidazole as a Versatile Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Fragment-Based Discovery with 4-Acetylimidazole

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] This approach utilizes libraries of low molecular weight compounds (fragments) to probe a biological target's binding sites.[3] Because of their low complexity, fragments can explore chemical space more efficiently, often yielding higher hit rates and providing more atom-efficient starting points for optimization.[4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound as a strategic starting fragment in FBDD campaigns. This compound is an exemplary fragment scaffold due to its physicochemical properties, rich pharmacophoric features, and synthetic tractability. We will detail the rationale for its selection and provide comprehensive, field-proven protocols for its application in a typical FBDD workflow, from primary screening to structural characterization and hit elaboration.

Rationale for Selecting this compound

The success of an FBDD campaign is highly dependent on the quality of the fragment library.[5] this compound possesses several key characteristics that make it an exceptional candidate for inclusion and focused screening.

Physicochemical Properties and "Rule of Three" Compliance

Fragments are typically governed by the "Rule of Three," which defines desirable properties for effective screening and optimization.[6] As summarized in Table 1, this compound is an ideal fit. Its low molecular weight and complexity increase the probability of finding a complementary fit in a protein's binding pocket, while its solubility ensures it is amenable to the aqueous buffer conditions required for most biophysical assays.

Table 1: Physicochemical Properties of this compound

Property Value FBDD Rationale
CAS Number 61985-25-9[7] Unique identifier for sourcing and data management.
Molecular Formula C₅H₆N₂O[7] Indicates a low atom count, typical for fragments.
Molecular Weight 110.11 g/mol [7] Well below the 300 Da guideline, maximizing chemical space coverage.
LogP (Predicted) ~ -0.5 Indicates high aqueous solubility, crucial for biophysical assays.
H-Bond Donors 1 (Imidazole N-H) Provides a key interaction point for directed binding.
H-Bond Acceptors 2 (Imidazole N, Carbonyl O) Offers multiple opportunities for forming stabilizing interactions.
Purity ≥98% recommended[8] High purity is essential to avoid false positives from contaminants.

| Solubility | Soluble in polar solvents (water, alcohols, DMSO)[9] | Ensures compatibility with a wide range of assay buffers. |

Key Pharmacophoric Features

This compound is not merely a small molecule; it is a well-defined chemical probe.

  • Imidazole Core: The imidazole ring is a privileged heterocyclic motif in medicinal chemistry. It is an analogue of the histidine side chain, capable of acting as a hydrogen bond donor, acceptor, and a potential metal chelator.[7][10] This versatility allows it to participate in a wide range of interactions within a protein binding site.

  • Acetyl Group: The acetyl moiety provides a strong hydrogen bond acceptor (the carbonyl oxygen) and a methyl group capable of making hydrophobic contacts. Crucially, it serves as a synthetically tractable "growth vector," allowing for the rational chemical elaboration of the fragment into a more potent lead compound once a binding mode is confirmed.[11][12]

A General FBDD Workflow for this compound

A successful FBDD project relies on a multi-stage, integrated workflow that uses a cascade of biophysical techniques to identify and validate hits, followed by structure-based design to optimize them. The process is designed to filter out false positives and generate rich structural data to guide medicinal chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology cluster_3 Phase 4: Hit-to-Lead QC Fragment QC (Purity, Solubility) SPR Primary Screen (e.g., SPR) QC->SPR High-Conc. Stock NMR Orthogonal Screen (e.g., NMR) SPR->NMR Initial Hits ITC Affinity Determination (e.g., ITC) NMR->ITC Confirmed Binder XRAY Structure Determination (X-ray Crystallography) ITC->XRAY Validated Hit (KD value) CompChem Computational Design XRAY->CompChem 3D Binding Pose MedChem Medicinal Chemistry (Fragment Growing) CompChem->MedChem MedChem->SPR Iterative Optimization

Caption: FBDD workflow from fragment screening to lead optimization.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key stages of an FBDD campaign using this compound. These protocols are designed to be self-validating by incorporating necessary controls and orthogonal confirmation steps.

Fragment Preparation and Quality Control (QC)

Causality: The integrity of screening data is wholly dependent on the quality of the fragment stock. Impurities can lead to false positives, while poor solubility can result in false negatives or inaccurate concentration determination.

  • Sourcing: Procure this compound from a reputable supplier with a certificate of analysis indicating ≥98% purity.

  • Stock Solution Preparation:

    • Accurately weigh ~1-2 mg of this compound powder.

    • Dissolve in high-purity dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly and visually inspect for complete dissolution.

  • QC - Solubility Assessment:

    • Dilute a small aliquot of the DMSO stock into the primary screening buffer (e.g., HBS-EP+) to the highest final concentration planned for the screen (e.g., 500 µM).

    • Incubate for 1 hour at the screening temperature.

    • Visually inspect for any signs of precipitation. Use a light-scattering instrument for a more quantitative assessment if available. A fragment that precipitates is not a viable hit.

  • Storage: Store the DMSO stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol: Primary Screening by Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient binding events characteristic of fragments.[13][14] Proper referencing is critical to distinguish true binding from artifacts like bulk refractive index changes caused by DMSO.[15]

  • Target Immobilization:

    • Immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a density that will yield a theoretical maximum response (Rmax) of ~50-100 RU for the fragment.

    • Activate a reference flow cell and immediately deactivate it to create a mock surface for background subtraction.

  • Assay Preparation:

    • Prepare the running buffer (e.g., HBS-EP+, pH 7.4).

    • Prepare a series of this compound dilutions in the running buffer from the DMSO stock. Crucially, ensure the final DMSO concentration is identical across all samples and the running buffer itself (e.g., 2%). This is known as DMSO matching and is essential to minimize false positives.[15]

  • Screening Execution:

    • Perform a single-concentration screen first. Inject this compound (e.g., at 200 µM) over both the target and reference flow cells.[16]

    • Monitor the sensorgram. A positive "hit" is characterized by a higher response in the target channel compared to the reference channel.

  • Hit Confirmation & Affinity Estimation:

    • For initial hits, perform a dose-response experiment by injecting a range of concentrations (e.g., 50 µM to 1 mM).

    • Fit the resulting steady-state binding responses to a 1:1 binding model to estimate the dissociation constant (Kᴅ).

Protocol: Hit Validation by NMR Spectroscopy

Causality: NMR is a powerful orthogonal method to confirm hits from primary screens.[17] It is performed in solution and is less prone to artifacts from protein immobilization. Ligand-observed methods are fast and require less protein, while protein-observed methods provide more detailed information about the binding site.[6][18]

Method 1: Ligand-Observed - Saturation Transfer Difference (STD) NMR

  • Sample Preparation: Prepare a sample containing the target protein (~10-20 µM) and this compound (~200-500 µM) in a deuterated aqueous buffer (e.g., PBS in 99.9% D₂O).

  • Data Acquisition:

    • Acquire an "off-resonance" spectrum where the protein is not irradiated.

    • Acquire an "on-resonance" spectrum where specific protein resonances (typically aliphatic protons at ~ -1 ppm) are selectively saturated.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • If this compound binds to the protein, it will receive the saturation transfer, and its peaks will appear in the difference spectrum.[19] This confirms a direct interaction.

Method 2: Protein-Observed - ¹H-¹⁵N HSQC Titration

  • Requirement: This method requires a purified, isotopically labeled (¹⁵N) protein sample.

  • Sample Preparation: Prepare a sample of ¹⁵N-labeled protein (~50-100 µM) in an appropriate NMR buffer.

  • Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide N-H group.

    • Add a stoichiometric amount of this compound to the sample and re-acquire the HSQC spectrum.

  • Data Analysis:

    • Overlay the two spectra. Peaks corresponding to residues at or near the binding site will shift upon fragment binding. These are called Chemical Shift Perturbations (CSPs).[6]

    • Significance: CSPs not only confirm binding but also map the interaction site on the protein surface, providing invaluable information for structure-based design.

Protocol: Structural Characterization by X-ray Crystallography

Causality: X-ray crystallography provides the definitive, high-resolution 3D structure of the protein-fragment complex.[3][20] This structural blueprint is the most critical piece of information for the hit-to-lead stage, as it reveals the precise binding mode, key interactions, and available vectors for chemical elaboration.[21][22]

  • Crystallization:

    • Generate high-quality crystals of the target protein. This often requires extensive screening of different crystallization conditions.

    • The crystals must be robust and diffract to a high resolution (ideally <2.5 Å).[20]

  • Fragment Soaking:

    • Prepare a "soaking solution" containing the crystallization mother liquor supplemented with 1-5 mM this compound.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Cryo-protect the soaked crystal and collect X-ray diffraction data, preferably at a synchrotron source for high intensity and resolution.[3]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully analyze the resulting electron density maps. The presence of clear, unambiguous density corresponding to the shape of this compound in the binding pocket confirms its binding pose.[23]

From Hit to Lead: Elaboration of the this compound Scaffold

Once a high-resolution crystal structure of the this compound complex is obtained, the focus shifts to structure-guided medicinal chemistry to increase potency and develop drug-like properties.[24][25] This process is often called "fragment evolution."

Fragment Growing

The most common strategy is "fragment growing," where the initial fragment is elaborated to engage with adjacent pockets or interaction points identified in the crystal structure.[11] The acetyl group and the C2/C5 positions of the imidazole ring of this compound are prime vectors for this synthetic expansion.

Caption: The process of "fragment growing" guided by structural data.

Integration with Computational Chemistry

Computational tools are invaluable for prioritizing synthetic efforts.[26]

  • In Silico Enumeration: Virtual libraries of potential modifications to the this compound scaffold can be generated.

  • Molecular Docking: These virtual analogues can be docked into the crystal structure to predict favorable binding modes and prioritize compounds for synthesis.

  • Molecular Dynamics: Simulations can be run to assess the stability of the predicted binding poses and the energetic contribution of new interactions.[27]

Conclusion

This compound represents a high-quality, versatile chemical scaffold for initiating a fragment-based drug discovery campaign. Its ideal physicochemical properties, combined with its rich pharmacophoric features and synthetic tractability, make it a valuable probe for a diverse range of biological targets. By employing a rigorous, multi-faceted workflow grounded in sensitive biophysical techniques and high-resolution structural biology, researchers can effectively leverage this compound as a starting point to discover and engineer novel, potent, and selective lead compounds.

References

  • Gaspari, E., et al. (2017). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Barelier, S., et al. (2015). Computational methods for fragment-based ligand design: growing and linking. Methods in Molecular Biology. Retrieved from [Link]

  • Ciulli, A. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Protein & Peptide Letters. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2011). SPR-based fragment screening: advantages and applications. Journal of Molecular Recognition. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. Retrieved from [Link]

  • Bruker. (2017). NMR-based fragment screening for drug discovery. European Pharmaceutical Review. Retrieved from [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Retrieved from [Link]

  • Neumann, L., et al. (2007). Fragment-based screening using surface plasmon resonance technology. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Kumar, A., & Singh, J. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Scott, D. E., & Lawson, A. D. G. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology. Retrieved from [Link]

  • Lindgren, M. T., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Retrieved from [Link]

  • Sygnature Discovery. (2021). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery Case Study. Retrieved from [Link]

  • Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery. Retrieved from [Link]

  • Le, T. N., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]

  • Scott, D. E., & Lawson, A. D. G. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology. Retrieved from [Link]

  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. Retrieved from [Link]

  • Ekins, S., & de Groot, M. J. (2015). Computational Methods for Fragment-Based Ligand Design: Growing and Linking. Methods in Molecular Biology. Retrieved from [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Protocols in Pharmacology. Retrieved from [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • Samant, V. P., & Mahajan, S. (2024). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

  • Jahnke, W., & Widmer, H. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics. Retrieved from [Link]

  • ResearchGate. (2009). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2015). Computational Methods for Fragment-Based Ligand Design: Growing and Linking. Retrieved from [Link]

  • Google Patents. (2011). CN102101843A - Preparation method of this compound and its intermediate.
  • Smith, T. L., et al. (2024). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

  • Dapkutė, D., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports. Retrieved from [Link]

  • Thomas, M. P., & Rees, D. C. (2020). Fragment-based drug discovery: opportunities for organic synthesis. MedChemComm. Retrieved from [Link]

  • Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Retrieved from [Link]

  • Mortenson, P. N., & Murray, C. W. (2017). Fragment-based drug discovery and its application to challenging drug targets. Essays in Biochemistry. Retrieved from [Link]

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Application Notes and Protocols for Solid-Phase Synthesis Involving 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Acetylation in Solid-Phase Synthesis

Solid-phase synthesis (SPS) has become the cornerstone for the assembly of complex biomolecules and novel chemical entities, most notably in the fields of peptide and oligonucleotide synthesis.[1] This elegant technique, pioneered by R. Bruce Merrifield, involves the stepwise construction of a target molecule on an insoluble polymeric support, which simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[1] Within the vast repertoire of solid-phase methodologies, the acetylation of functional groups, particularly primary and secondary amines, serves several critical purposes.

N-terminal acetylation of peptides, for instance, is a widely employed modification that can enhance the metabolic stability of the peptide by preventing degradation by aminopeptidases.[2] This modification also neutralizes the positive charge at the N-terminus, which can be advantageous for mimicking the native protein structure and improving cell permeability.[2] In the context of solid-phase peptide synthesis (SPPS), acetylation is also a crucial "capping" step. After each amino acid coupling cycle, a small percentage of the growing peptide chains may fail to react, leaving a free N-terminal amine. To prevent the formation of deletion sequences, which are often difficult to separate from the desired product, these unreacted amines are permanently blocked by acetylation.[3][4]

While acetic anhydride is a commonly used reagent for this purpose, 4-acetylimidazole has emerged as a valuable alternative, offering distinct advantages in certain applications. This application note provides a comprehensive guide to the use of this compound in solid-phase synthesis, detailing its mechanism of action, key applications, and step-by-step protocols for its effective implementation.

Core Principles and Mechanism of Action: The Advantage of this compound

This compound is a potent acylating agent that operates through a mechanism involving the formation of a highly reactive N-acetylimidazolium species. The imidazole ring, being a good leaving group, facilitates the transfer of the acetyl group to a nucleophile, such as the N-terminal amine of a resin-bound peptide.

The primary advantage of this compound over acetic anhydride lies in its milder reactivity and reduced potential for side reactions. Acetic anhydride can sometimes lead to the acetylation of other nucleophilic side chains, such as the hydroxyl groups of serine and threonine, or even the sulfhydryl group of cysteine, if not properly protected. This compound, while still highly effective for amine acylation, exhibits greater selectivity, minimizing these undesired modifications. Furthermore, the byproducts of the reaction with this compound (imidazole) are generally more benign and easier to remove during the washing steps of solid-phase synthesis.

Key Applications of this compound in Solid-Phase Synthesis

The unique properties of this compound make it a suitable reagent for several key applications in solid-phase synthesis:

  • N-Terminal Capping in Solid-Phase Peptide Synthesis (SPPS): As a capping agent, this compound effectively blocks unreacted N-termini, preventing the formation of deletion sequences and improving the purity of the final peptide product.[3]

  • Controlled N-Acetylation of Peptides and Small Molecules: For the deliberate N-acetylation of the final peptide or a resin-bound small molecule, this compound provides a clean and selective method to introduce the acetyl group.[2]

  • Selective Acylation in the Presence of Sensitive Functional Groups: In the synthesis of complex molecules with multiple nucleophilic sites, the milder nature of this compound can be leveraged to achieve selective acylation of a primary or secondary amine without affecting more sensitive functionalities.

Experimental Protocols

Protocol 1: N-Terminal Acetylation (Capping) of a Resin-Bound Peptide

This protocol describes a general procedure for the N-terminal acetylation of a peptide on a solid support using this compound. This can be used as a capping step after a coupling reaction or as a final modification step before cleavage from the resin.

Materials:

  • Peptide-bound resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin) with a free N-terminal amine.

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Piperidine (for Fmoc removal, if applicable)

  • Solid-phase synthesis reaction vessel

  • Shaker or vortex mixer

  • Vacuum filtration apparatus

Procedure:

  • Resin Swelling: Swell the peptide-bound resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc-Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min) to remove residual piperidine.

  • Preparation of Acetylating Solution: Prepare a 0.5 M solution of this compound in DMF. For a 0.1 mmol scale synthesis, dissolve 55 mg of this compound in 1 mL of DMF. It is recommended to prepare this solution fresh.

  • Acetylation Reaction: Add the this compound solution to the resin. Ensure the resin is fully submerged.

  • Reaction Incubation: Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test to confirm the absence of free primary amines.

  • Washing: After the reaction is complete (indicated by a negative Kaiser test), drain the acetylating solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).

  • Drying: Dry the resin under a stream of nitrogen or under vacuum. The resin is now ready for the next coupling step or for cleavage and deprotection.

Table 1: Reagent Quantities for N-Terminal Acetylation

ReagentMolar Equiv. (relative to resin loading)Quantity for 0.1 mmol scale
This compound555 mg
DMF-1 mL
Workflow for Solid-Phase Peptide Synthesis with this compound Capping

SPPS_Workflow cluster_feedback start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (e.g., HBTU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test capping Capping with This compound kaiser_test->capping Positive wash3 Wash (DMF, DCM) kaiser_test->wash3 Negative capping->wash3 next_cycle Next Coupling Cycle or Final Cleavage wash3->next_cycle incomplete Incomplete Coupling complete Complete Coupling

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The Strategic Role of 4-Acetylimidazole in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

This technical guide provides an in-depth exploration of 4-acetylimidazole as a versatile starting material in the production of imidazole-based agrochemicals. Moving beyond a simple recitation of synthetic steps, this document elucidates the chemical rationale behind protocol choices, offering a framework for the development of novel fungicides and herbicides. The protocols herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Introduction: The Imidazole Scaffold in Modern Crop Protection

The imidazole ring is a privileged structure in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds. In the realm of agrochemicals, imidazole derivatives have demonstrated potent fungicidal and herbicidal activities. Their mechanism of action often involves the inhibition of crucial fungal enzymes, such as sterol 14α-demethylase, or the disruption of essential biochemical pathways in weeds. The strategic functionalization of the imidazole core is paramount to modulating the biological activity, selectivity, and physicochemical properties of the final agrochemical product. This compound, with its reactive acetyl group, presents a valuable and versatile entry point for the synthesis of a diverse array of functionalized imidazole intermediates.

Synthesis of this compound: A Foundational Protocol

The efficient synthesis of this compound is the crucial first step in its utilization as an agrochemical precursor. The following protocol is a robust method adapted from established patent literature, ensuring a reliable supply of this key starting material.[1]

Protocol 2.1: Preparation of this compound

This two-step process involves the initial formation of an imidazole-4-carboxylate ester, followed by a condensation and decarboxylation sequence.

Step 1: Synthesis of Imidazole-4-ethyl formate

  • To a solution of 100g of imidazole-4-formic acid in 1 liter of dehydrated ethanol, bubble dry hydrogen chloride gas until the solution is saturated.

  • Reflux the reaction mixture for 5 hours, or until the solution becomes homogeneous.

  • Cool the reaction mixture to approximately 30°C and neutralize to pH 7 with a saturated solution of sodium bicarbonate.

  • Remove the excess ethanol under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield imidazole-4-ethyl formate as a white powder.

Step 2: Synthesis of this compound

  • Under a nitrogen atmosphere, add 92.5g of imidazole-4-ethyl formate and a strong base (e.g., 2.64 mol of potassium butoxide) to 1 liter of a suitable solvent such as toluene.

  • Stir the mixture for 1 hour.

  • Add 3.3 mol of ethyl acetate to the reaction mixture and heat to reflux for 20 hours.

  • Cool the mixture and remove the solvent under reduced pressure.

  • To the residue, add 150 ml of water and 1.5 liters of isopropanol, followed by the addition of sodium hydroxide (33 mol).

  • Reflux the mixture for 12 hours.

  • Remove the solvent under reduced pressure.

  • Add ethyl acetate and wash the organic layer three times with 500 ml of water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

ParameterValueReference
Starting Material Imidazole-4-formic acid[1]
Key Reagents Ethanol, HCl, Ethyl Acetate, Potassium Butoxide[1]
Overall Yield High, suitable for industrial production[1]

Strategic Chemical Modification of this compound for Agrochemical Intermediates

The true value of this compound in agrochemical synthesis lies in the chemical versatility of its acetyl group. This functional group can be readily transformed into other key functionalities, such as a carboxylic acid, which are common handles for the elaboration into more complex, biologically active molecules.

Conversion to Imidazole-4-carboxylic Acid via the Haloform Reaction

A prime example of the strategic modification of this compound is its conversion to imidazole-4-carboxylic acid. The haloform reaction is a classic and efficient method for the conversion of methyl ketones to carboxylic acids.[2][3][4][5][6]

Haloform_Reaction acetylimidazole This compound trihalo Trihalomethyl ketone intermediate acetylimidazole->trihalo  3X₂, NaOH (aq) carboxylate Imidazole-4-carboxylate trihalo->carboxylate  NaOH (aq) haloform Haloform (e.g., Chloroform) trihalo->haloform carboxylic_acid Imidazole-4-carboxylic Acid carboxylate->carboxylic_acid  H₃O⁺

Diagram 1: Proposed conversion of this compound to imidazole-4-carboxylic acid.
Protocol 3.1: Synthesis of Imidazole-4-carboxylic Acid from this compound
  • Dissolve this compound in a suitable solvent such as dioxane or tetrahydrofuran.

  • Prepare a solution of sodium hypochlorite (bleach) or generate it in situ by adding a halogen (e.g., bromine or chlorine) to an aqueous solution of sodium hydroxide.

  • Slowly add the hypohalite solution to the solution of this compound, maintaining the temperature between 15-25°C with an ice bath.

  • Stir the reaction mixture vigorously until the reaction is complete (monitor by TLC or HPLC).

  • Quench any excess hypohalite with a reducing agent such as sodium sulfite.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the imidazole-4-carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Application in the Synthesis of Imidazole-Based Fungicides

Imidazole-4-carboxylic acid is a versatile intermediate for the synthesis of a wide range of agrochemicals, particularly fungicides. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, allowing for the introduction of diverse substituents to fine-tune biological activity.[7][8]

Case Study: Conceptual Synthesis of Fungicidal Amides

Numerous studies have demonstrated the fungicidal activity of N-substituted imidazole-4-carboxamides.[7] The following workflow illustrates a general approach to synthesizing such compounds, starting from the imidazole-4-carboxylic acid derived from this compound.

Fungicide_Synthesis carboxylic_acid Imidazole-4-carboxylic Acid acyl_chloride Imidazole-4-carbonyl chloride carboxylic_acid->acyl_chloride  SOCl₂ or (COCl)₂ amide N-substituted Imidazole-4-carboxamide (Fungicide Candidate) acyl_chloride->amide amine R-NH₂ amine->amide

Diagram 2: General synthesis of fungicidal imidazole-4-carboxamides.
Protocol 4.1: General Procedure for the Synthesis of N-Aryl Imidazole-4-carboxamides
  • Suspend imidazole-4-carboxylic acid in a suitable solvent such as dichloromethane or toluene.

  • Add a chlorinating agent, such as thionyl chloride or oxalyl chloride, dropwise at 0°C.

  • Stir the reaction mixture at room temperature until the formation of the acyl chloride is complete.

  • In a separate flask, dissolve the desired substituted aniline or benzylamine in a suitable solvent with a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Slowly add the solution of the imidazole-4-carbonyl chloride to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the target N-substituted imidazole-4-carboxamide.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of advanced agrochemicals. Its true potential is realized through the strategic chemical manipulation of the acetyl group, which provides a gateway to key intermediates such as imidazole-4-carboxylic acid. This application note has provided a scientifically grounded framework, complete with detailed protocols, for the utilization of this compound in the development of novel imidazole-based fungicides and other crop protection agents. The presented pathways, rooted in established chemical principles, offer a solid foundation for researchers and scientists in the agrochemical industry to explore new chemical space and develop next-generation solutions for global food security.

References

  • Yang, W. C., Li, J., Li, J., Chen, Q., & Yang, G. F. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & medicinal chemistry letters, 22(3), 1455–1458. [Link]

  • Globe Thesis. (2020). Synthesis And Fungicidal Activity Of 4-methyl-5-imidazole Amides. [Link]

  • Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., Felluga, F., & Prati, F. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. The Journal of organic chemistry, 75(15), 5307–5310. [Link]

  • Haloform Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • BenchChem. (2025). Technical Support Center: Synthesis of Imidazole Carboxylic Acids.
  • ResearchGate. (2025). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)
  • Vinggaard, A. M., Hass, U., Dalgaard, M., Andersen, H. R., Bonefeld-Jørgensen, E., Christiansen, S., Laier, P., & Poulsen, M. E. (2006). Prochloraz: an imidazole fungicide with multiple mechanisms of action. International journal of andrology, 29(1), 186–192. [Link]

  • ResearchGate. (2025).
  • Allen, M., Dennis, J. M., & Long, T. E. (2012). Controlled Radical Polymerization of 4-Vinylimidazole. Macromolecules, 45(10), 4115–4122. [Link]

  • CABI Digital Library. (n.d.). Imidazole chemistry in crop protection.
  • ResearchGate. (n.d.). Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm)...
  • PubChem. (n.d.). Prochloraz.
  • Jones, A. J., & Durr, A. B. (2023). 200 Years of The Haloform Reaction: Methods and Applications. Chemistry (Weinheim an der Bergstrasse, Germany), 29(2), e202202604. [Link]

  • Green, M. D., Allen, M., Dennis, J. M., & Long, T. E. (2013). Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent. Polymer Chemistry, 4(9), 2750–2758. [Link]

  • DAT DESTROYER. (2018, May 8). Haloform Reaction with Sequence - Carboxy Acids - Organic Chemistry [Video]. YouTube.
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones.
  • Wikipedia. (n.d.). 1-Vinylimidazole.
  • Acta Scientific. (2023). Methyl Ketone Conversion to Carboxylic Acids Through the Haloform Reaction.
  • ResearchGate. (2016). Unexpected formation of imidazole-4,5-dicarboxylic acid in the oxidation of 2-substituted benzimidazoles with hydrogen peroxide.
  • Richardson, K. E., & Tolbert, N. E. (1961). Oxidation of glyoxylic acid to oxalic acid by glycolic acid oxidase. The Journal of biological chemistry, 236, 1280–1284.

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Introduction: Unlocking Cellular Mechanisms with 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the design and implementation of cell-based assays utilizing 4-Acetylimidazole for the investigation of cellular signaling pathways.

This compound is an organic compound featuring an imidazole ring, a heterocyclic structure integral to numerous biological processes.[1] As a histidine analogue, it serves as a versatile building block in medicinal chemistry.[1][2] The imidazole scaffold itself is a cornerstone in drug discovery, renowned for its ability to interact with a wide array of enzymes and receptors within biological systems.[3][4] This has led to the development of imidazole-based compounds with applications ranging from anticancer to anti-inflammatory agents.[3][5]

Recent research has highlighted the potential for imidazole derivatives to modulate the activity of ion channels, which are critical regulators of cellular function. This guide focuses on leveraging this compound as a tool compound in cell-based assays to probe specific signaling pathways. We will provide the scientific rationale, detailed protocols, and data interpretation frameworks for two key applications: the direct assessment of ion channel inhibition and the subsequent analysis of downstream effects on cell viability.

Part 1: Scientific Foundation - Targeting TRPC5-Mediated Calcium Signaling

A promising application for novel imidazole-based compounds is the modulation of Transient Receptor Potential (TRP) channels. Specifically, the TRPC5 channel, a non-selective cation channel permeable to Ca²⁺, has emerged as a significant therapeutic target.[6][7] TRPC5 is implicated in a variety of physiological and pathological processes, including anxiety, pain, and progressive kidney diseases like focal segmental glomerulosclerosis (FSGS).[6][7][8]

The mechanism of TRPC5-mediated pathology often involves its activation leading to an excessive influx of intracellular calcium ([Ca²⁺]i).[7] This dysregulation of calcium homeostasis can trigger deleterious downstream signaling cascades, such as the activation of Rac1, which disrupts the cellular actin cytoskeleton.[6] In specialized cells like kidney podocytes, this disruption is a hallmark of injury and disease progression.[6] Therefore, the identification of small molecule inhibitors of TRPC5 is a key strategy in the development of novel therapeutics. Given that various imidazole and benzimidazole scaffolds have been successfully developed as TRPC5 inhibitors, this compound presents an intriguing candidate for investigation in this context.[8]

TRPC5 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical pathway of TRPC5 activation and the proposed inhibitory action of a modulator like this compound.

TRPC5_Pathway cluster_membrane Plasma Membrane TRPC5 TRPC5 Channel Ca_influx Ca²⁺ Influx TRPC5->Ca_influx mediates GPCR GPCR Activation (e.g., by agonist) PLC Phospholipase C (PLC) GPCR->PLC activates PLC->TRPC5 activates Downstream Downstream Signaling (e.g., Rac1 activation, cytoskeletal changes) Ca_influx->Downstream triggers Inhibitor This compound Inhibitor->TRPC5 inhibits

Caption: TRPC5-mediated calcium signaling pathway and inhibition.

Part 2: Experimental Protocols and Workflows

This section provides detailed, self-validating protocols for characterizing the bioactivity of this compound in a cellular context.

Protocol 1: High-Throughput Screening for TRPC5 Inhibition via a Fluorescent Calcium Flux Assay

This assay quantitatively measures the ability of this compound to block calcium influx through the TRPC5 channel upon agonist stimulation. It utilizes a cell line stably expressing TRPC5 and a fluorescent calcium indicator dye, such as Fluo-4 AM.[9]

Principle of the Assay Cells expressing TRPC5 are loaded with Fluo-4 AM, a cell-permeant dye that exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺.[9] Following incubation with this compound or control compounds, the TRPC5 channel is activated by an agonist. A reduction in the expected fluorescence signal in the presence of this compound indicates an inhibitory effect on the channel.

Materials and Reagents

  • HEK293 cell line stably expressing human TRPC5 (or similar)

  • DMEM/high glucose medium supplemented with 10% FBS, antibiotics, and appropriate selection agents (e.g., G418)[9]

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound (stock solution in DMSO)

  • TRPC5 agonist (e.g., Englerin A)[7]

  • Known TRPC5 inhibitor as a positive control (e.g., ML204)[10]

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR)[11]

Experimental Workflow Diagram

Assay_Workflow A 1. Seed TRPC5-expressing cells in 96-well plate B 2. Incubate for 24h at 37°C, 5% CO₂ A->B C 3. Load cells with Fluo-4 AM dye B->C D 4. Incubate with this compound & control compounds C->D E 5. Measure baseline fluorescence D->E F 6. Inject TRPC5 agonist E->F G 7. Measure kinetic fluorescence response F->G H 8. Analyze data & calculate IC₅₀ G->H

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Acetylimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-acetylimidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. This compound is a valuable building block in medicinal chemistry, but its synthesis can be challenging, often suffering from low yields if conditions are not carefully controlled.[1]

This document provides in-depth troubleshooting guides and FAQs to address specific experimental issues, grounded in mechanistic principles and field-proven insights to help you optimize your reaction outcomes.

Core Troubleshooting Guide

This section addresses the most common and pressing issues encountered during this compound synthesis in a direct question-and-answer format.

Question 1: My overall yield of this compound is consistently low (<40%). What are the primary factors I should investigate?

Low yield is the most frequent complaint, and it typically stems from a combination of factors related to reagents and reaction conditions. A systematic approach is crucial for diagnosis.

Causality Analysis: The synthesis of this compound, particularly via the common route involving the condensation of an imidazole-4-carboxylate ester with an acetyl source, is a base-mediated reaction that is highly sensitive to its environment. The base must be strong enough to deprotonate the acetyl source (like ethyl acetate) to form a reactive enolate, which then acts as the nucleophile. Any deviation in the integrity of the reactants or the environment can halt or divert the reaction.

Troubleshooting Steps:

  • Reagent Quality & Stoichiometry:

    • Base Activity: The strong bases used (e.g., sodium ethoxide, potassium tert-butoxide) are extremely sensitive to moisture and carbon dioxide. Use freshly opened reagents, or titrate older batches to confirm their activity. The reaction should be conducted under a dry, inert atmosphere (Nitrogen or Argon).[1]

    • Starting Material Purity: Impurities in the imidazole starting material (e.g., imidazole-4-ethyl formate) can introduce side reactions. Verify purity via NMR or melting point analysis.

    • Solvent Anhydrousness: Use high-purity, anhydrous solvents. The presence of water will quench the strong base, effectively halting the reaction and leading to low or no product formation.[2]

    • Molar Ratios: An incorrect molar ratio of the base to the reactants is a common pitfall. For the condensation step, a significant excess of the base (e.g., 3-4 equivalents relative to the imidazole ester) is often required to drive the reaction to completion.[1]

  • Reaction Conditions:

    • Temperature Control: Reaction temperature is a critical parameter.[3] Insufficient temperature can lead to a slow or stalled reaction. Conversely, excessively high temperatures can promote the formation of unwanted byproducts and decomposition.[3] The optimal temperature must be determined empirically, but a good starting point is often the reflux temperature of the solvent system.[1][4]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Insufficient reaction time will leave unreacted starting material, while excessive time can lead to the degradation of the desired product.

  • Work-up & Purification Losses:

    • The product, this compound, has good solubility in polar solvents like water.[5] During the aqueous work-up, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.

    • If using column chromatography, the slightly basic nature of the imidazole ring can cause the product to streak on silica gel, leading to poor separation and loss of material. Consider deactivating the silica gel with a small amount of triethylamine in the eluent.[6]

Question 2: My TLC plate shows multiple spots, and purification is difficult. What are the likely side reactions?

The formation of multiple products is a clear indicator of side reactions, which directly compete with the formation of your target molecule.

Causality Analysis: Side products can arise from several pathways. High temperatures can provide the activation energy for alternative reaction pathways, leading to a complex mixture of imidazole derivatives or even polymeric materials.[3][7]

Common Side Reactions & Solutions:

  • Self-Condensation of Ethyl Acetate: In the Claisen condensation route, the base can catalyze the self-condensation of ethyl acetate to form ethyl acetoacetate. This consumes both base and reagent.

    • Solution: This can be mitigated by controlling the rate of addition. One strategy is to add the imidazole ester to a pre-mixed solution of the base and ethyl acetate, ensuring the ester is the limiting reagent for the cross-condensation.[1]

  • Formation of Isomeric Byproducts: Depending on the specific precursors and conditions, other imidazole isomers or related heterocyclic compounds might form.

    • Solution: Careful control over reaction temperature and stoichiometry is the best way to minimize these byproducts.[7] Monitoring the reaction closely with TLC can help you identify the optimal point to quench the reaction before byproduct formation becomes significant.[8]

Question 3: The reaction starts but seems to stall, leaving a significant amount of starting material. What's wrong?

A stalled reaction typically points to a limiting reagent or deactivated catalyst.

Causality Analysis: The most common culprit for a stalled reaction is the deactivation of the strong base.

Troubleshooting Steps:

  • Check for Base Deactivation: As mentioned, any trace of water or acidic impurity in the reaction flask, solvents, or starting materials will consume the strong base. Ensure all glassware is oven-dried, and all reagents and solvents are strictly anhydrous.

  • Ensure Sufficient Mixing: Poor mixing can lead to localized concentration gradients, preventing the reagents from interacting effectively.[3] Use a properly sized stir bar and ensure vigorous stirring throughout the reaction.

  • Re-evaluate Stoichiometry: You may not be using enough base to both deprotonate the necessary species and overcome any trace impurities. Consider increasing the equivalents of the base.[1]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in this compound synthesis.

G start Low Yield (<40%) reagent_check Step 1: Verify Reagents & Setup start->reagent_check condition_check Step 2: Optimize Reaction Conditions reagent_check->condition_check If reagents are pure purity Purity of Starting Materials (NMR, MP) reagent_check->purity base Activity & Stoichiometry of Base reagent_check->base solvent Anhydrous Solvent & Inert Atmosphere reagent_check->solvent workup_check Step 3: Analyze Work-up & Purification condition_check->workup_check If conditions are optimized temp Temperature Optimization (Screen Range) condition_check->temp time Time Course Study (Monitor by TLC/LCMS) condition_check->time mixing Ensure Vigorous Stirring condition_check->mixing success Yield Improved workup_check->success If losses are minimized extraction Optimize Extraction Protocol workup_check->extraction purification Refine Purification Method (e.g., deactivated silica) workup_check->purification

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-yield synthetic route to start with for this compound? A common and effective method is a two-step process starting from an imidazole-4-carboxylate ester (e.g., imidazole-4-ethyl formate).[1] The first step is a Claisen-type condensation with ethyl acetate using a strong base like sodium ethoxide or potassium tert-butoxide in an anhydrous solvent such as toluene. The second step involves acidic or basic hydrolysis and decarboxylation of the resulting keto-ester intermediate to yield this compound.[1] This method has reported yields as high as 78%.[1]

Q2: How do I choose the right base and solvent for the condensation step? The choice of base and solvent is interdependent and crucial for success.

  • Base: Strong, non-nucleophilic bases are preferred. Sodium ethoxide (NaOEt) and potassium tert-butoxide (t-BuOK) are common choices. t-BuOK is a stronger base and may improve yields if NaOEt is insufficient, but it is also more sensitive to moisture.

  • Solvent: The solvent must be anhydrous and inert to the strong base. Toluene and benzene are excellent choices as they are non-polar and can be easily dried.[1] Tetrahydrofuran (THF) is another option, but it must be rigorously dried, as it is more hygroscopic.

Q3: What are the best practices for the final purification and isolation of this compound? After quenching the reaction, a standard aqueous work-up is performed.

  • Neutralization: Carefully neutralize the reaction mixture.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. This compound is a white to off-white solid with some water solubility, so thorough extraction is key.[5]

  • Washing: Wash the combined organic layers with brine to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Crystallization: After removing the solvent under reduced pressure, the product can often be purified by crystallization or precipitation. A common solvent system is adding an anti-solvent like methyl tert-butyl ether or hexanes to a solution of the crude product in ethyl acetate to induce precipitation of the pure compound.[1]

Data Summary Table

The following table summarizes the impact of key reaction parameters on the synthesis of this compound.

ParameterPotential Issue if Not OptimizedRecommended Action & Rationale
Temperature Low temp: slow/stalled reaction. High temp: increased byproduct formation, decomposition.[3]Systematically screen a range (e.g., 60°C to reflux). This identifies the optimal balance between reaction rate and selectivity.
Base Insufficient amount or deactivation by moisture.Use 3-4 equivalents of a fresh, high-purity strong base under an inert atmosphere to ensure the reaction is driven to completion.[1]
Solvent Poor reagent solubility; presence of water quenches the base.Use a high-purity, anhydrous, and inert solvent like toluene to ensure all reagents are available for reaction.[1]
Reaction Time Too short: incomplete conversion. Too long: product degradation.Monitor reaction progress by TLC or LC-MS every 1-2 hours to determine the point of maximum product formation.

Experimental Protocols

Protocol: Synthesis of this compound via Condensation

This protocol is adapted from a patented procedure and serves as a robust starting point.[1]

Step 1: Condensation Reaction

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Reagents: To the flask, add anhydrous toluene (e.g., 1 L). Then, add sodium ethoxide (180 g, 2.64 mol, ~4 eq).

  • Addition: Begin vigorous stirring and add ethyl acetate (0.4 L, 3.96 mol, ~6 eq). Stir the resulting suspension for 1 hour at room temperature.

  • Reactant Addition: Slowly add a solution of imidazole-4-ethyl formate (92.5 g, 0.66 mol, 1 eq) in anhydrous toluene.

  • Reaction: Heat the mixture to reflux and maintain for 20 hours. Monitor the reaction by TLC (e.g., using 10% Methanol in Dichloromethane as eluent).

  • Work-up (Initial): Cool the reaction mixture to room temperature and carefully remove the toluene under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

  • Setup: To the residue from Step 1, add tetrahydrofuran (THF, 1 L) and a solution of 98% sulfuric acid (65 g, 0.66 mol) in water.

  • Reaction: Heat the mixture to reflux overnight.

  • Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize with solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Remove the THF under reduced pressure. Add ethyl acetate (e.g., 500 mL) and water (400 mL). Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 250 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure. Add methyl tert-butyl ether to the resulting oil/solid to induce precipitation.

  • Purification: Collect the white solid by vacuum filtration, wash with cold methyl tert-butyl ether, and dry under vacuum to yield pure this compound. (Expected yield: ~70-80%).

References

  • CN102101843A - Preparation method of this compound and its intermediate.
  • Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. [Link]

  • Optimization of the reaction conditions for the synthesis of 4a. ResearchGate. [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. National Institutes of Health (NIH). [Link]

  • Reactions of acetylimidazole and acetylimidazolium ion with nucleophilic reagents. Mechanisms of catalysis. Journal of the American Chemical Society. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Acetylimidazole Acetylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the N-acetylation of 4-acetylimidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on elucidating the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.

Introduction: The Chemistry of this compound Acetylation

The N-acetylation of this compound is a crucial transformation in synthetic organic chemistry, often employed to protect the imidazole nitrogen, modulate the compound's electronic properties, or introduce a key structural motif for further functionalization. While seemingly straightforward, this reaction is nuanced, with success hinging on a careful selection of reagents, catalysts, and reaction conditions. The imidazole ring possesses two nitrogen atoms, but upon deprotonation, the negative charge is delocalized across both, potentially leading to a mixture of regioisomers upon alkylation or acylation.[1] However, in the case of this compound, the N-H proton is acidic, and its removal generates the imidazolide anion, which then acts as a nucleophile.[2] The choice of acetylating agent and catalyst is paramount in achieving high yield and purity.

This guide will navigate the common challenges and provide robust solutions for the successful N-acetylation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the acetylation of this compound?

The primary and expected product is 1,4-diacetylimidazole. The reaction involves the acetylation of the secondary amine nitrogen of the imidazole ring.

Q2: Which acetylating agent should I choose: acetic anhydride or acetyl chloride?

Both acetic anhydride and acetyl chloride are common acetylating agents.

  • Acetic anhydride is generally preferred for its moderate reactivity, which allows for better control of the reaction.[3] It is often used in combination with a base or a nucleophilic catalyst.

  • Acetyl chloride is more reactive and may be necessary for less nucleophilic substrates. However, its high reactivity can be harder to control and may lead to side reactions.[3]

For this compound, acetic anhydride is typically a suitable starting point.

Q3: Is a catalyst necessary for this reaction?

While the reaction can proceed without a catalyst, it is often slow and may require harsh conditions. A catalyst is highly recommended to improve the reaction rate and yield. Common catalysts include pyridine and 4-dimethylaminopyridine (DMAP).[4]

Q4: What is the role of pyridine in this reaction?

Pyridine serves a dual role. It acts as a nucleophilic catalyst by forming a more reactive N-acylpyridinium intermediate with the acetylating agent.[4][5] It also functions as a base to neutralize the acidic byproduct of the reaction (e.g., acetic acid when using acetic anhydride).[5]

Q5: Why is 4-Dimethylaminopyridine (DMAP) often recommended as a superior catalyst to pyridine?

DMAP is a hypernucleophilic acylation catalyst, significantly more effective than pyridine.[4] It reacts with the acetylating agent to form a highly reactive N-acyl-DMAP intermediate, which is then readily attacked by the nucleophile (the deprotonated this compound).[6][7] This leads to dramatically faster reaction rates, often allowing the reaction to proceed at room temperature.[4]

Q6: My reaction is not going to completion. What are the likely causes?

Several factors could lead to incomplete conversion:

  • Insufficiently reactive acetylating agent: Consider switching from acetic anhydride to acetyl chloride.[3]

  • Inadequate catalysis: If using pyridine, consider adding a catalytic amount of DMAP.

  • Low reaction temperature: Gently heating the reaction mixture can increase the rate.

  • Presence of moisture: Water can hydrolyze the acetylating agent and the product. Ensure all reagents and solvents are anhydrous.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the acetylation of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive acetylating agent.2. Insufficient catalysis.3. Reaction temperature too low.4. Presence of moisture.1. Use freshly opened or distilled acetic anhydride/acetyl chloride.2. Add a catalytic amount of DMAP (0.1-0.2 equivalents).3. Increase the reaction temperature in increments of 10°C.4. Use anhydrous solvents and reagents. Dry glassware thoroughly.
Formation of Multiple Products (by TLC/LC-MS) 1. Side reactions due to excessive heat.2. Degradation of starting material or product.3. Impure starting material.1. Run the reaction at a lower temperature for a longer duration.2. Ensure the reaction is not exposed to strong acids or bases during workup.3. Check the purity of the this compound starting material.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the aqueous phase during workup.2. Co-elution with impurities during chromatography.3. Product instability on silica gel.1. Saturate the aqueous phase with NaCl to decrease the solubility of the product before extraction.2. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina).3. If the product is sensitive, consider purification by recrystallization or distillation if applicable.
Darkening of the Reaction Mixture 1. Decomposition of reagents or solvent.2. Reaction temperature is too high.1. Ensure the purity of all reagents and solvents.2. Run the reaction at a lower temperature.

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride and Pyridine

This protocol is a standard method for N-acetylation.[5][9]

Materials:

  • This compound

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: DMAP-Catalyzed Acetylation

This protocol utilizes the highly efficient DMAP catalyst for faster and milder reaction conditions.[4][10]

Materials:

  • This compound

  • Acetic Anhydride (Ac₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), DMAP (0.1-0.2 eq), and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0°C.

  • Add acetic anhydride (1.2 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer with 1 M HCl (to remove DMAP and TEA), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography.

Visualizing the Workflow

General Workflow for Acetylation of this compound

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Dissolve this compound in Anhydrous Solvent add_reagents Add Base/Catalyst & Acetic Anhydride prep->add_reagents stir Stir at appropriate temperature add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup (Wash with Acid/Base) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify product Isolated Product: 1,4-Diacetylimidazole purify->product

Caption: A generalized experimental workflow for the N-acetylation of this compound.

Troubleshooting Logic Diagram

troubleshooting start Low Conversion? check_reagents Are reagents fresh and anhydrous? start->check_reagents Yes failure Consult further literature or support start->failure No (High Conversion) check_catalyst Is catalyst efficient? check_reagents->check_catalyst Yes use_fresh Use fresh/distilled reagents check_reagents->use_fresh No check_temp Is temperature optimal? check_catalyst->check_temp Yes add_dmap Add catalytic DMAP check_catalyst->add_dmap No increase_temp Increase temperature check_temp->increase_temp No success Reaction Optimized check_temp->success Yes use_fresh->start Re-evaluate add_dmap->start Re-evaluate increase_temp->start Re-evaluate

Sources

Technical Support Center: Preventing Degradation of 4-Acetylimidazole in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Acetylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to this compound Stability

This compound is a versatile organic compound featuring an imidazole ring with an acetyl group.[1] This structure makes it a valuable building block in organic synthesis and pharmaceutical applications.[1] However, its utility can be compromised by its moderate stability in aqueous solutions, where it is susceptible to degradation, primarily through hydrolysis.[2][3] Understanding the factors that influence its stability is crucial for obtaining reliable and reproducible experimental results.

This guide provides a comprehensive overview of the degradation pathways of this compound and practical strategies to minimize its degradation in aqueous solutions.

Core Concepts: Understanding Degradation

The primary degradation pathway for this compound in aqueous solutions is hydrolysis . This chemical reaction involves the cleavage of the acetyl group from the imidazole ring, yielding imidazole and acetic acid. The rate of this hydrolysis is significantly influenced by several factors, including pH, temperature, and the presence of certain catalysts.[2][3]

The Role of pH in Hydrolysis

The pH of the aqueous solution is a critical determinant of the stability of this compound. The rate of hydrolysis is catalyzed by both acid and base.

  • Acidic Conditions: In acidic environments, the imidazole ring can become protonated. While it might seem counterintuitive, at very high acid concentrations, the carbonyl oxygen of the acetyl group can also become protonated, forming a diprotonated species that is less reactive towards hydrolysis.[2][4] However, at moderately acidic to neutral pH, the rate of hydrolysis increases.[3]

  • Neutral and Basic Conditions: The rate of hydrolysis also increases in neutral and, more significantly, in basic solutions due to hydroxide ion-catalyzed hydrolysis.[3]

Therefore, maintaining an appropriate pH is paramount to preventing degradation.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the handling and use of this compound in aqueous solutions.

FAQ 1: My this compound solution is showing a new, more polar peak in my chromatogram over time. What is happening?

Answer: The appearance of a new, more polar peak is a strong indication of hydrolysis. The degradation products, imidazole and acetic acid, are more polar than the parent this compound molecule.[2]

Causality: The acetyl group is being cleaved from the imidazole ring by water molecules in your solution. This process can be accelerated by factors such as suboptimal pH or elevated temperature.[2][3]

Troubleshooting Steps:

  • Confirm Identity: If possible, confirm the identity of the new peak using mass spectrometry or by co-injecting a standard of imidazole.[2]

  • pH Assessment: Measure the pH of your this compound solution. If it is not within the optimal stability range (see FAQ 3), adjust it accordingly.

  • Temperature Control: Ensure your solutions are stored at the recommended low temperatures and minimize their time at room temperature during experiments.[5]

  • Fresh Solutions: The most reliable way to prevent this issue is to prepare fresh solutions of this compound immediately before use.[2]

FAQ 2: I am observing poor reproducibility in my experiments using a stock solution of this compound. Could degradation be the cause?

Answer: Yes, degradation of your this compound stock solution is a very likely cause of poor reproducibility.

Causality: If the concentration of the active this compound is decreasing over time due to hydrolysis, subsequent experiments will start with a lower effective concentration, leading to inconsistent results.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Reproducibility Issues A Poor Reproducibility Observed B Hypothesis: Stock Solution Degradation A->B C Prepare Fresh Stock Solution B->C D Perform Control Experiment with Fresh Stock C->D E Compare Results with Previous Experiments D->E F Results Consistent? E->F Analyze Data G Yes: Implement Fresh Stock Protocol for All Future Experiments F->G Consistent H No: Investigate Other Experimental Variables F->H Inconsistent

Caption: Workflow for troubleshooting reproducibility issues.

FAQ 3: What are the optimal storage conditions for aqueous solutions of this compound?

Answer: To maximize stability, aqueous solutions of this compound should be prepared and stored under specific conditions to minimize hydrolysis.

ParameterRecommendationRationale
pH Slightly acidic to neutral (pH 4-7)Minimizes both acid and base-catalyzed hydrolysis.[3]
Temperature 2-8°C for short-term storageLower temperatures significantly slow down the rate of hydrolysis.[5][6]
Light Store in amber vials or in the darkWhile hydrolysis is the primary concern, exposure to light can contribute to the degradation of many organic molecules.[7][8]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possibleThis minimizes the risk of oxidation, another potential degradation pathway for imidazole-containing compounds.[9]

Note: For long-term storage, it is highly recommended to store this compound as a solid, sealed in a dry environment at room temperature or refrigerated.[5][10] Aqueous solutions should ideally be prepared fresh for each experiment.

FAQ 4: I need to work with this compound in a basic solution for my reaction. How can I minimize degradation?

Answer: Working in basic conditions is challenging due to the increased rate of hydroxide-catalyzed hydrolysis.[3]

Strategies to Mitigate Degradation:

  • Minimize Time: Keep the time the this compound is in the basic solution to an absolute minimum. Add it to the reaction mixture at the last possible moment.

  • Low Temperature: Perform the reaction at the lowest temperature compatible with your experimental requirements to slow the rate of hydrolysis.

  • Stoichiometry: Consider using a slight excess of this compound to compensate for any degradation that occurs during the reaction.

  • In-situ Generation: If feasible for your application, consider methods for the in-situ generation of the desired reactive species from this compound.

FAQ 5: How can I develop a stability-indicating analytical method for this compound?

Answer: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient (this compound) without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

Protocol for Method Development:

  • Forced Degradation Studies: Intentionally degrade samples of this compound under various stress conditions (acid, base, heat, light, oxidation) to generate the degradation products.[9]

  • Chromatographic Separation: Develop an HPLC method (e.g., reversed-phase with a C18 column) that can achieve baseline separation between the intact this compound peak and all the peaks corresponding to the degradation products. A gradient elution may be necessary.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the this compound peak is not co-eluting with any degradants.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

G A Start: this compound Sample B Forced Degradation (Acid, Base, Heat, Light, Oxidation) A->B C HPLC Method Development B->C D Achieve Separation of Parent and Degradants C->D E Peak Purity Analysis (PDA) D->E F Method Validation (ICH Guidelines) E->F G End: Validated Stability-Indicating Method F->G

Caption: Workflow for developing a stability-indicating HPLC method.

Analytical Considerations

For quantifying this compound and its potential degradants, several analytical techniques can be employed.

TechniqueApplication
HPLC-UV Routine quantification of this compound and separation from its primary hydrolytic degradant, imidazole.
LC-MS/MS Highly sensitive and specific quantification, especially in complex matrices. Useful for identifying unknown degradation products.[11][12]
GC-MS Can be used for quantification, sometimes requiring derivatization.[13]
NMR Spectroscopy Provides structural information to confirm the identity of this compound and its degradation products.[1]

Conclusion

The stability of this compound in aqueous solutions is a critical factor for the success of research and development activities. By understanding the primary degradation pathway of hydrolysis and controlling key factors such as pH, temperature, and storage time, researchers can significantly improve the accuracy and reproducibility of their experiments. When in doubt, the preparation of fresh solutions is the most effective strategy to ensure the integrity of this important chemical compound.

References
  • Scott, F. L., & O'Sullivan, D. G. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(6), 1264-1268. [Link]

  • Cox, R. A. (1998). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 76(8), 1093-1100. [Link]

  • Guthrie, J. P. (1978). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on ester. Journal of the American Chemical Society, 100(18), 5892-5903. [Link]

  • Kim, M. H., et al. (2014). Determination of 4-Methylimidazole and 2-Acetyl-4(5)-(tetrahydroxybutyl)imidazole in Caramel Color and Processed Foods by LC-MS/MS. Journal of the Korean Society for Applied Biological Chemistry, 57(4), 485-491. [Link]

  • Deng, Y., et al. (2014). Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. Analyst, 139(22), 5727-5734. [Link]

  • O'Sullivan, D. G., & Scott, F. L. (1983). Hydrolysis rates of some acetylimidazole derivatives. ResearchGate.[Link]

  • Schlee, C., et al. (2014). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 62(33), 8275-8280. [Link]

  • Li, X., et al. (2013). Quantification of 4-methylimidazole in Carbonated Beverages by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 37(7), 416-422. [Link]

  • Cox, R. A. (1998). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Science Publishing.[Link]

  • Bouling Chemical Co., Limited. this compound Product Page.[Link]

  • CN102101843A.
  • Georganics. this compound Product Page.[Link]

  • Pote, S. T., & Purohit, D. M. (2012). Factors affecting the stability of drugs and drug metabolites in biological matrices. Journal of Pharmaceutical Analysis, 2(3), 159-167. [Link]

  • Slideshare. Factors affecting stability of drugs.[Link]

  • Moretton, C., et al. (2011). Quantification of 4-methylimidazole in Class III and IV Caramel Colors: Validation of a New Method Based on Heart-Cutting Two-Dimensional Liquid Chromatography (LC-LC). Journal of Agricultural and Food Chemistry, 59(8), 3544-3550. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3025-3033. [Link]

  • Ochekpe, N. A. (2017). Degradation Pathway. ResearchGate.[Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products.[Link]

  • PubChem. imidazole-lactate degradation | Pathway.[Link]

  • Pote, S. T., & Purohit, D. M. (2012). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate.[Link]

  • Wang, Y., et al. (2022). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. Molecules, 27(15), 4991. [Link]

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Identifying and minimizing byproducts in 4-Acetylimidazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Acetylimidazole synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions, focusing on the root causes of byproduct formation and offering robust, field-proven strategies for their minimization and removal.

Frequently Asked Questions (FAQs)

Section 1: Identification and Analysis

Q1: I have an unknown impurity in my this compound product. What are the best analytical methods to identify it?

A1: A multi-pronged analytical approach is recommended for confident impurity identification.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A good starting point is a reverse-phase C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile. This will separate polar byproducts and unreacted starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the most powerful tool. It provides the molecular weight of the impurities, which is a critical piece of the puzzle for structural elucidation.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile impurities, GC-MS can be effective, though derivatization may be necessary for the polar imidazole ring.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product and identifying byproducts, especially isomers. Comparing the spectra of your impure sample to a reference standard of pure this compound is highly effective.

Table 1: Recommended Analytical Techniques for this compound Purity

TechniquePrimary UseInformation GainedCommon Issues & Solutions
HPLC-UV Quantifying purity and known impuritiesRetention time, peak area (%)Poor peak shape (tailing). Solution: Add acid modifier (e.g., 0.1% TFA) to the mobile phase.
LC-MS Identifying unknown impuritiesMolecular weight of parent and fragment ionsIon suppression from buffers. Solution: Use volatile buffers like ammonium formate.
GC-MS Analyzing volatile byproductsRetention index, mass fragmentation patternPoor volatility of imidazole. Solution: Derivatization (e.g., silylation) may be required.[1]
NMR Structural elucidation of major impuritiesChemical shifts, coupling constants, integrationOverlapping signals in complex mixtures. Solution: 2D NMR (COSY, HSQC) can resolve ambiguities.
Section 2: Understanding Byproduct Formation

Q2: What are the most common byproducts in this compound synthesis, and what causes their formation?

A2: Byproduct formation is highly dependent on the synthetic route. One common laboratory and industrial approach involves the acylation of a pre-formed imidazole ring or building the ring itself via a condensation reaction like the Radziszewski synthesis.[3][4][5]

Common Byproducts Include:

  • 1-Acetylimidazole (N-acylated isomer): This is a frequent byproduct when acylating imidazole itself. The nitrogen at the 1-position is often more nucleophilic than the carbon at the 4-position, leading to competitive N-acylation. This is especially true under neutral or slightly basic conditions.

  • 1,4-Diacetylimidazole: If harsh acylating conditions are used (e.g., excess acetyl chloride or acetic anhydride at high temperatures), di-acylation can occur on both a nitrogen and a carbon atom.

  • Unreacted Starting Materials: Incomplete conversion is a common issue, leading to the presence of imidazole or its precursors in the final product.

  • Polymeric Tars: Imidazole rings can be sensitive to strong acids and high temperatures, leading to ring-opening and polymerization, which presents as intractable, dark-colored tars.[6]

  • Hydrolyzed Product (Imidazole & Acetic Acid): The target molecule, this compound, can be susceptible to hydrolysis, especially during aqueous workup if the pH is not controlled.[7]

The diagram below illustrates the competitive reaction pathways leading to the desired C-acylated product versus the N-acylated byproduct.

Byproduct_Formation Imidazole Imidazole ReactionCenter Imidazole->ReactionCenter AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->ReactionCenter Product This compound (Desired Product - C-acylation) Byproduct 1-Acetylimidazole (Byproduct - N-acylation) ReactionCenter->Product Pathway A (Lewis Acid Catalysis, Controlled Temp) ReactionCenter->Byproduct Pathway B (Uncatalyzed or Excess Base)

Caption: Competing C-acylation vs. N-acylation pathways.

Section 3: Proactive Minimization Strategies

Q3: How can I adjust my reaction conditions to favor the formation of this compound over its byproducts?

A3: Proactive control of reaction parameters is the most effective strategy. The goal is to create an environment where the kinetics and thermodynamics favor C-acylation.

  • Choice of Acylating Agent: Using a milder acylating agent can improve selectivity. While acetyl chloride is highly reactive, it often leads to side reactions. Acetic anhydride is a common choice. For sensitive substrates, using ketene can be highly effective as it avoids the formation of acid byproducts.[6]

  • Protecting Groups: In some cases, transiently protecting the N1 position of the imidazole ring can be an effective, albeit longer, strategy to direct acylation exclusively to the C4 position.

  • Catalyst Selection: For Friedel-Crafts type acylations on the imidazole ring, a Lewis acid catalyst is often necessary. However, strong Lewis acids can promote polymerization. Screening milder Lewis acids (e.g., ZnCl₂, AlCl₃ in moderation) is crucial.

  • Temperature Control: Acylation reactions are often exothermic. Running the reaction at lower temperatures (e.g., 0-10 °C) can significantly reduce the rate of side reactions, especially polymerization and di-acylation.

  • Stoichiometry: Carefully controlling the stoichiometry is critical. Using a slight excess of the limiting reagent (often the imidazole starting material) can help drive the reaction to completion, but a large excess of the acylating agent should be avoided to prevent di-acylation.

Table 2: Effect of Reaction Parameters on Byproduct Formation

ParameterCondition to Minimize ByproductsRationalePotential Pitfall
Temperature Low (0 - 25 °C)Reduces rate of exothermic side reactions like polymerization and over-acylation.Reaction may be too slow; requires longer reaction times.
Solvent Aprotic, non-polar (e.g., Toluene, THF)Prevents hydrolysis of acylating agents and products.[8]May require higher temperatures to dissolve starting materials.
Catalyst Mild Lewis Acid (e.g., ZnCl₂)Activates the acylating agent and directs C-acylation without degrading the imidazole ring.Catalyst activity can be sensitive to moisture.
Acylating Agent Acetic Anhydride or KeteneMore selective than highly reactive agents like acetyl chloride. Ketene avoids acid byproducts.[6]Ketene is a toxic gas and requires specialized handling.
pH (Workup) Neutral to slightly basic (pH 7-8)Prevents acid-catalyzed hydrolysis of the acetyl group post-reaction.[7]Strongly basic conditions can promote other side reactions.
Section 4: Purification and Troubleshooting

Q4: My crude product is a mixture of this compound and 1-Acetylimidazole. What is the best way to separate them?

A4: Separating C- and N-acylated isomers can be challenging due to their similar polarities.

  • Selective Hydrolysis: The N-acetyl bond in 1-Acetylimidazole is significantly more labile (prone to hydrolysis) than the C-acetyl bond in the desired 4-isomer.[7][9] A carefully controlled workup with a mild aqueous base (e.g., a dilute solution of sodium bicarbonate) can selectively hydrolyze the 1-acetyl byproduct back to imidazole, which has very different physical properties and is easier to remove.

  • Column Chromatography: If hydrolysis is not feasible, flash column chromatography on silica gel is the standard method. A gradient elution is often required. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity to elute the products. The 4-acetyl isomer is typically more polar and will have a lower Rf value than the 1-acetyl isomer.

  • Recrystallization: If the crude product is of reasonable purity (>85-90%), recrystallization can be a highly effective final purification step. Solvents to screen include ethyl acetate, isopropanol, or toluene/heptane mixtures.

Purification_Workflow Start Crude Product (Mixture of Isomers) Step1 Step 1: Selective Hydrolysis (Mild aq. NaHCO₃) Start->Step1 Step2 Step 2: Extraction (e.g., Ethyl Acetate) Step1->Step2 Step3 Step 3: Chromatography (If necessary) Step2->Step3 Byproduct_Removal Imidazole byproduct removed in aqueous layer Step2->Byproduct_Removal End Pure this compound Step3->End

Caption: Recommended workflow for purifying this compound.

Q5: My reaction turned into a dark, intractable tar. What happened and is it salvageable?

A5: Tar formation is a classic sign of polymerization or degradation of the imidazole ring, often caused by excessively harsh conditions.

  • Root Cause: This is typically due to either too high a reaction temperature or the use of an overly aggressive Lewis acid or protic acid. The combination of heat and strong acid can cause the electron-rich imidazole ring to decompose.[6]

  • Salvageability: Unfortunately, once significant tarring has occurred, the reaction is often unsalvageable. The desired product is likely trapped within the polymer matrix, and yields will be extremely low.

  • Prevention: The key is prevention. Strictly control the temperature of the reaction, ensuring that any exotherms are managed with an ice bath. If using a strong Lewis acid like AlCl₃, add it portion-wise at a low temperature. Consider switching to a milder catalyst for future attempts.

References

  • Debus–Radziszewski imidazole synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Silva, T. H., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Retrieved January 12, 2026, from [Link]

  • Jin, S., et al. (2022). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • EXPLORING IMIDAZOLE DERIVATIVES: SYNTHESIS, STRUCTURAL ANALYSIS, AND BIOLOGICAL APPLICATIONS. (n.d.). IJSTM. Retrieved January 12, 2026, from [Link]

  • Method of synthesis of 1-acyl imidazoles. (1965). Google Patents.
  • Preparation of imidazoles. (1988). Google Patents.
  • Preparation method of this compound and its intermediate. (2011). Google Patents.
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. (2013). PubMed. Retrieved January 12, 2026, from [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI. Retrieved January 12, 2026, from [Link]

  • Reactions of acetylimidazole and acetylimidazolium ion with nucleophilic reagents. Mechanisms of catalysis. (1969). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]

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Stability of 4-Acetylimidazole under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Acetylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize established chemical principles with practical, field-proven insights to help you navigate the complexities of this compound's stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

The stability of this compound is principally dictated by pH, temperature, and exposure to oxidative conditions and light. The molecule possesses two key structural features that influence its degradation profile: an acetyl group susceptible to hydrolysis and an imidazole ring that can be prone to oxidation.

  • pH-Dependent Hydrolysis: The acetyl group can be cleaved from the imidazole ring via hydrolysis. This reaction is catalyzed by both acid and base. While the imidazole ring is protonated in strongly acidic media, which can affect reaction rates, hydrolysis is a key degradation pathway across a wide pH range.[1] In strongly acidic solutions, the rate of hydrolysis can decrease with increasing acidity because the protonated form is less reactive.[2][3] Conversely, under neutral to alkaline conditions, hydroxide-ion-catalyzed hydrolysis becomes significant and often accelerates degradation.

  • Temperature: As with most chemical reactions, the rate of this compound degradation increases with temperature. This is a critical factor for both long-term storage and during experimental procedures at elevated temperatures.

  • Oxidation: The imidazole ring, especially under basic conditions, can be susceptible to autoxidation.[4] The presence of oxidizing agents, such as peroxides or metal ions, can significantly accelerate the degradation of the imidazole moiety.[4][5]

  • Photostability: Imidazole-containing compounds can be sensitive to photodegradation.[4] Exposure to UV or high-intensity visible light may lead to the formation of degradation products, a crucial consideration for solutions left on the benchtop or stored in transparent containers.[2][3]

Q2: I'm observing a rapid loss of this compound potency in my neutral buffer (pH 7.4). What is the likely cause and how can I mitigate it?

Rapid degradation at neutral pH is a common issue. The most probable cause is a combination of base-catalyzed hydrolysis and, potentially, oxidation. At pH 7.4, there is a sufficient concentration of hydroxide ions to promote the hydrolysis of the acetyl group.

Troubleshooting Steps:

  • pH Control and Optimization: While your experiment may require a physiological pH, determine if a slightly more acidic buffer (e.g., pH 6.0-6.5) is permissible. The rate of hydrolysis is often at a minimum in the mildly acidic range for acetylated compounds.

  • Temperature Management: Ensure your solutions are kept cool. If the experiment allows, perform it on ice and prepare fresh solutions immediately before use. Avoid leaving solutions at room temperature for extended periods.

  • De-gas Buffers: To minimize oxidation, particularly if you suspect trace metal ion contamination in your buffer components, de-gassing the buffer by sparging with nitrogen or argon can be beneficial.

  • Use of Antioxidants: If oxidation is confirmed as a significant pathway (see Q5), consider the addition of a compatible antioxidant, but be mindful of potential interference with your downstream assays.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Inconsistent results in multi-day cell culture experiments.
  • Likely Cause: Degradation of this compound in the culture medium over the course of the experiment. The standard cell culture conditions (37°C, physiological pH) are conducive to hydrolysis.

  • Solution Workflow:

    • Characterize Degradation Rate: Perform a preliminary experiment without cells. Prepare your complete cell culture medium containing this compound and incubate it under standard culture conditions (37°C, 5% CO₂).

    • Time-Point Analysis: Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) and immediately freeze them at -80°C to halt further degradation.

    • Quantify Remaining Compound: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 1) to determine the concentration of this compound at each time point.

    • Adjust Dosing Regimen: Based on the determined half-life, adjust your experimental protocol. This may involve replenishing the compound with fresh medium at set intervals to maintain a more consistent concentration.

Problem 2: Appearance of unknown peaks in my HPLC chromatogram during a formulation study.
  • Likely Cause: This indicates either degradation of this compound or an incompatibility with one of the formulation excipients.[6][7][8]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Quantitative Stability Data (Illustrative)

The following tables provide hypothetical, yet chemically plausible, data to illustrate the stability profile of this compound. Researchers should generate their own data for specific experimental conditions.

Table 1: pH-Dependent Hydrolysis of this compound (0.1 mg/mL) at 37°C

pHBuffer System (25 mM)Apparent First-Order Rate Constant (k, hr⁻¹)Half-Life (t½, hours)% Remaining after 24 hrs
3.0Citrate0.005138.688.7%
5.0Acetate0.003231.093.0%
7.4Phosphate (PBS)0.02527.754.9%
9.0Borate0.1156.07.0%

Table 2: Thermal Degradation of this compound (0.1 mg/mL) in pH 7.4 PBS

TemperatureApparent First-Order Rate Constant (k, hr⁻¹)Half-Life (t½, hours)
4°C0.001693.1
25°C (RT)0.01257.8
37°C0.02527.7
60°C0.1504.6

Protocols for Stability Assessment

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial as it resolves the parent compound from any potential degradation products, ensuring accurate quantification.[9][10]

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is a good starting point.

    • Mobile Phase: Begin with a gradient elution to effectively separate polar and non-polar compounds.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

    • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 15-20 minutes.

  • Forced Degradation Study: To generate degradation products and validate the method's specificity, perform a forced degradation study as outlined by ICH guidelines.[11]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 80°C for 48 hours.

    • Photodegradation: Expose a solution (e.g., in water/acetonitrile) to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[3][11]

  • Method Optimization:

    • Inject samples from the forced degradation study.

    • Adjust the gradient, mobile phase pH, or organic solvent to achieve baseline separation (>1.5) between the this compound peak and all degradation product peaks.

    • The primary degradation product from hydrolysis is expected to be imidazole, which is highly polar. Ensure the gradient provides good retention and peak shape for early-eluting compounds.

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Drug-Excipient Compatibility Screening

This protocol helps identify excipients that may cause degradation when formulated with this compound.[6][7]

  • Sample Preparation:

    • Prepare binary mixtures of this compound with each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate) typically in a 1:1 or 1:5 ratio (w/w).

    • Include a control sample of pure this compound.

    • Add a small amount of water (e.g., 5-10% w/w) to each mixture to simulate the presence of moisture, which can accelerate reactions.

  • Storage Conditions:

    • Store the samples in sealed vials under accelerated stability conditions (e.g., 40°C/75% Relative Humidity) for a defined period (e.g., 2-4 weeks).

  • Analysis:

    • At each time point, dissolve the mixtures in a suitable solvent.

    • Analyze by the validated stability-indicating HPLC method (Protocol 1).

    • Compare the chromatograms of the binary mixtures to the pure drug control. The appearance of new degradation peaks or a significant decrease in the parent drug peak in a specific mixture indicates an incompatibility.

Visualizing Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and oxidation.

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway (Hypothetical) A This compound B Tetrahedral Intermediate A->B + H2O (Acid/Base Catalyzed) C Imidazole + Acetic Acid B->C Elimination D This compound E Oxidized Imidazole Ring Derivatives (e.g., Imidazolones) D->E + [O] (e.g., H2O2, Autoxidation)

Caption: Major degradation pathways of this compound.

References

  • Cox, R. A. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 75(8), 1093-1099. [Link]

  • Guthrie, J. P. (1978). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on ester. Journal of the American Chemical Society, 100(18), 5892-5904. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Ba-saif, S. A., & Waghmare, P. V. (2012). Photostability. IAGIM, 1-7. [Link]

  • O'Connor, C. J., & Llewellyn, D. R. (1965). Hydrolysis rates of some acetylimidazole derivatives. Journal of the Chemical Society, 1124-1129. [Link]

  • Google Patents. (2011).
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3021-3029. [Link]

  • Patel, P. N., et al. (2012). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Indian Journal of Pharmaceutical Sciences, 74(4), 354-358. [Link]

  • ResearchGate. (n.d.). Degradative imidazole oxidation of particle by reactive oxygen species. [Link]

  • Research Journal of Pharmacy and Technology. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • MDPI. (2023). Effective Degradation of Metronidazole through Electrochemical Activation of Peroxymonosulfate: Mechanistic Insights and Implications. [Link]

  • ResearchGate. (n.d.). Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state. [Link]

  • Journal of Analytical Chemistry. (2020). Development and Full Validation of a Stability- indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. [Link]

  • National Institutes of Health. (2022). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]

  • Farmacia Journal. (2021). COMPATIBILITY STUDIES OF SELECTED MUCOLYTIC DRUGS WITH EXCIPIENTS USED IN SOLID DOSAGE FORMS: THERMOGRAVIMETRY ANALYSIS. [Link]

  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

  • PubMed. (1993). Biomimetic oxidation of 2-methylimidazole derivative with a chemical model system for cytochrome P-450. [Link]

  • ResearchGate. (2012). (PDF) Interactions and Incompatibilities of Pharmaceutical Excipients with Active Pharmaceutical Ingredients: A Comprehensive Review. [Link]

  • MDPI. (2022). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. [Link]

  • PubMed. (1992). Compatibility study between acetylcysteine and some commonly used tablet excipients. [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • National Institutes of Health. (2012). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. [Link]

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Technical Support Center: Improving the Selectivity of 4-Acetylimidazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selectivity of reactions involving the 4-acetylimidazole scaffold. Our focus is on providing practical, field-proven insights grounded in mechanistic principles to help you overcome common challenges in your synthetic work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to diagnose and resolve them.

Question 1: My reaction is resulting in a low yield and a mixture of regioisomers. How can I improve this outcome?

Answer:

Low yields and poor regioselectivity are common and often interconnected problems. They typically stem from a lack of control over competing reaction pathways or suboptimal reaction conditions. Here’s how to systematically troubleshoot this issue.

1. Re-evaluate Your Catalytic Mechanism: Imidazole and its derivatives can catalyze acylation reactions through two primary mechanisms: nucleophilic catalysis and general base catalysis.[1] The dominant pathway dictates the reaction's outcome.

  • Nucleophilic Catalysis: The imidazole nitrogen attacks the acylating agent (e.g., acetyl chloride) to form a highly reactive N-acylimidazolium intermediate. This is generally faster and more common with highly reactive acylating agents.

  • General Base Catalysis: The imidazole acts as a base, deprotonating the nucleophile (e.g., an alcohol) to increase its reactivity. This pathway is more common with less reactive acylating agents like acetic anhydride.[1]

To favor a single mechanism, consider the following:

  • Choice of Acylating Agent: Acetyl chloride strongly favors the nucleophilic route, while acetic anhydride often proceeds via general base catalysis. Sticking to one may provide a more consistent product profile.

  • Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or dichloromethane (DCM) can stabilize the charged N-acylimidazolium intermediate, favoring the nucleophilic pathway.

2. Optimize Reaction Conditions: Careful control of your reaction parameters is critical for both yield and selectivity.

  • Temperature: Lowering the temperature (-40 °C to 0 °C) can enhance selectivity by favoring the kinetically controlled product over the thermodynamically stable one. This minimizes the energy available for overcoming the activation barriers of undesired side reactions.

  • Reagent Addition: Slow, dropwise addition of the acylating agent can maintain a low concentration, which helps suppress side reactions and can improve selectivity, especially in competitive acylation scenarios.[2]

  • Stoichiometry: Ensure accurate calculation and measurement of all reagents. An excess of the acylating agent can lead to di- or multi-acylated products, reducing the yield of your desired mono-acylated compound.[3]

3. Consider Protecting Groups: If your substrate has multiple reactive sites (e.g., two different hydroxyl groups or a hydroxyl and an amino group), achieving selectivity can be nearly impossible without a protection strategy. The imidazole ring itself can be protected to prevent N-acylation if you intend to react with the acetyl group.

  • For the Substrate: Use protecting groups to temporarily block more reactive functional groups. For example, silyl ethers (like TBS) can protect alcohols, which can be selectively removed later.[4][5]

  • For the Imidazole Ring: If side reactions are occurring at the imidazole nitrogen, consider using a protecting group like the trityl (Tr) group, which is stable under many conditions but easily removed with mild acid.[6]

Troubleshooting Workflow: Low Yield & Poor Selectivity

G cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_mechanism Mechanistic Control start Low Yield / Poor Selectivity Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Addition Rate) start->check_conditions check_mechanism Analyze Dominant Catalytic Pathway start->check_mechanism reagent_sol Purify Reagents. Recalculate Stoichiometry. check_reagents->reagent_sol temp_sol Lower Temperature check_conditions->temp_sol solvent_sol Change Solvent Polarity check_conditions->solvent_sol addition_sol Use Slow Addition check_conditions->addition_sol acyl_agent_sol Switch Acylating Agent (e.g., AcCl vs Ac2O) check_mechanism->acyl_agent_sol pg_sol Implement Protecting Group Strategy check_mechanism->pg_sol end_goal Improved Selectivity & Yield reagent_sol->end_goal temp_sol->end_goal solvent_sol->end_goal addition_sol->end_goal acyl_agent_sol->end_goal pg_sol->end_goal

Caption: Troubleshooting logic for low yield and selectivity.

Question 2: I am observing significant hydrolysis of my acylating agent or product. How can I prevent this?

Answer:

Hydrolysis is a major competing reaction, especially when using highly reactive N-acylimidazolium intermediates. Water can act as a nucleophile, consuming your intermediate and reducing your yield.

1. Rigorously Dry All Components: This is the most critical step. Any trace amounts of water can have a significant impact.

  • Glassware: Flame-dry or oven-dry all glassware immediately before use.[7]

  • Solvents: Use anhydrous solvents from a solvent purification system or freshly opened bottles. Solvents like DMF and ACN are hygroscopic and should be handled with care.

  • Reagents: Ensure your starting materials and catalysts are dry. If necessary, dry them using standard laboratory procedures.

  • Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[7]

2. Control the pH: The rate of hydrolysis of acylimidazoles is pH-dependent.[8]

  • In highly acidic conditions, the imidazole ring is protonated, and while the substrate is stable, the reaction rate decreases as the nucleophilicity of the catalyst is reduced.[8]

  • In neutral to slightly basic conditions, the reaction is often optimal. However, in strongly basic solutions, hydroxide-catalyzed hydrolysis can become a significant side reaction.[8][9] Buffering the reaction may be necessary in sensitive cases.

3. Modify the Reaction Mechanism: If water is unavoidably present (e.g., in a biological system), you may need to alter the reaction strategy.

  • The hydrolysis of the N-acyl intermediate is a key step in the nucleophilic catalysis pathway. Shifting towards a general base catalysis mechanism (e.g., by using acetic anhydride instead of acetyl chloride) may reduce the impact of water, as this pathway does not generate the same highly water-sensitive intermediate.[1]

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions about using this compound and related compounds in synthesis.

Question 1: What is the role of this compound in acylation reactions?

Answer: The role of an imidazole derivative like this compound can be complex. It's important to distinguish between its function as a catalyst and its potential as a reagent or substrate.

  • As a Catalyst: Like imidazole itself, this compound can act as a nucleophilic or general base catalyst for acylation reactions.[10] The lone pair on the N-1 nitrogen can initiate the catalytic cycle. However, the electron-withdrawing nature of the C4-acetyl group reduces the nucleophilicity of the imidazole ring compared to unsubstituted imidazole or N-methylimidazole, potentially making it a less efficient catalyst.

  • As a Substrate: this compound is a functionalized molecule that can undergo further reactions.[11] The acetyl group can be a site for condensation reactions at the alpha-carbon, or the imidazole ring can be N-alkylated or otherwise modified. In these cases, achieving selectivity between the different reactive sites (N-1, N-3, acetyl group) is the primary challenge.

  • As an Acylating Agent: While 1-acetylimidazole (where the acetyl group is on the nitrogen) is a well-known acylating agent, this compound is not.[12] The C-acetyl bond is not sufficiently labile for acyl transfer.

Question 2: How does the choice of solvent affect selectivity?

Answer: The solvent plays a critical role in stabilizing intermediates and transition states, which directly influences the reaction pathway and its selectivity.[13]

Solvent TypeExamplesEffect on SelectivityRationale
Polar Aprotic Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF)Often favors nucleophilic catalysis .These solvents can stabilize the charged N-acylimidazolium intermediate, lowering the activation energy for this pathway.
Non-Polar Toluene, HexaneMay favor general base catalysis .These solvents do not effectively stabilize charged intermediates, potentially making the neutral general base pathway more competitive.
Polar Protic Water, AlcoholsComplex effects; often problematic. These solvents can act as competing nucleophiles, leading to hydrolysis or solvolysis of the acylating agent or intermediate.[13] High water concentrations can, however, force the reaction through a solely nucleophilic route.[1]
Question 3: When should I use a protecting group for the imidazole nitrogen?

Answer: A protecting group strategy is warranted when you need to prevent the imidazole nitrogen from participating in a reaction, either as a nucleophile or a catalyst, to direct reactivity to another part of the molecule.

Consider a protecting group when:

  • You need to perform a reaction elsewhere on the molecule: If you are modifying the acetyl group of this compound or another substituent, protecting the imidazole nitrogens will prevent side reactions like N-alkylation or N-acylation.

  • The imidazole ring interferes with a reagent: Highly basic (e.g., organolithiums) or acidic reagents may be quenched by the imidazole's acidic N-H proton or basic nitrogen lone pairs.[14]

  • You need to prevent its catalytic activity: If the imidazole moiety is part of a larger molecule and you are performing an acylation elsewhere, its inherent catalytic activity could lead to undesired intramolecular reactions.

Protecting GroupIntroduction ReagentRemoval ConditionsKey Features
Trityl (Tr) Trityl chloride (TrCl), base (e.g., Et3N)Mild acid (e.g., TFA, Acetic Acid)Bulky, stable to bases and neutral conditions.[6]
tert-Butoxycarbonyl (Boc) Boc-anhydride ((Boc)2O)Strong acid (e.g., TFA)Commonly used in peptide synthesis.
Silyl Groups (e.g., TBS) TBS-Cl, ImidazoleFluoride source (e.g., TBAF)Can be sensitive to acidic conditions.[5]
Question 4: What are the key differences between using acetyl chloride vs. acetic anhydride with an imidazole catalyst?

Answer: The choice between acetyl chloride (AcCl) and acetic anhydride (Ac₂O) as your acylating agent is a critical decision that directly impacts the reaction mechanism, rate, and byproducts.

  • Reactivity & Mechanism: Acetyl chloride is significantly more electrophilic and reactive than acetic anhydride. Its reaction with imidazole proceeds almost exclusively through a fast, nucleophilic catalysis pathway, forming the highly reactive N-acetylimidazolium chloride intermediate.[1] Acetic anhydride is less reactive and its reaction is more likely to proceed via a slower, general base catalysis mechanism.[1]

  • Byproducts: The reaction with acetyl chloride produces HCl as a byproduct. This can protonate the imidazole catalyst, rendering it inactive, or react with acid-sensitive functional groups on your substrate. A stoichiometric amount of a non-nucleophilic base (like triethylamine or pyridine) is often required to scavenge the acid. The reaction with acetic anhydride produces acetic acid, which is less corrosive but can still alter the reaction pH.

  • Handling & Safety: Acetyl chloride is highly corrosive, moisture-sensitive, and releases HCl gas. Acetic anhydride is also corrosive and a lachrymator but is generally easier to handle.

Experimental Protocols

Protocol 1: Selective Acylation of a Primary Alcohol

This protocol describes a general method for the selective acylation of a primary alcohol in the presence of a secondary alcohol using imidazole catalysis, favoring the nucleophilic pathway.

  • Preparation: Under an inert atmosphere (N₂), add the diol substrate (1.0 eq) and imidazole (1.1 eq) to anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of acetyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired mono-acetylated product.

References

  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491. [Link]

  • University of Wisconsin. Protecting Groups. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Google Patents. (2011).
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). National Institutes of Health. [Link]

  • Cox, R. A., & Yates, K. (1982). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 60(24), 3061-3070. [Link]

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040. [Link]

  • Jencks, W. P., & Kirsch, J. F. (1962). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. Journal of the American Chemical Society, 84(10), 1879-1886. [Link]

  • Ready Lab, UT Southwestern. Protecting Groups in Organic Synthesis. [Link]

  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]

  • Meng, F., et al. (2015). Effects of pH on the formation of 4(5)-Methylimidazole in glucose/ammonium sulfate and glucose/ammonium sulfite caramel model reactions. Food Research International, 76(Pt 3), 661-665. [Link]

  • Reddit. (2020). What are some common causes of low reaction yields? r/Chempros. [Link]

  • Valentini, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 842190. [Link]

  • Georganics. This compound. [Link]

  • Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow. (2019). Justus-Liebig-Universität Gießen. [Link]

  • Jencks, W. P., & Carriuolo, J. (1959). Imidazole Catalysis. Journal of the American Chemical Society. [Link]

  • Jencks, W. P., & Carriuolo, J. (1960). Reactions of acetylimidazole and acetylimidazolium ion with nucleophilic reagents. Structure-reactivity relations. Journal of the American Chemical Society, 82(24), 6436-6446. [Link]

  • ResearchGate. pH influence on imidazole organocatalytic activity. [Link]

  • ResearchGate. Mechanistic studies with different imidazole derivatives. [Link]

  • ResearchGate. Selective acetylation using 1-acetylimidazole in the presence of Er(OTf)3 under MW irradiation. [Link]

  • Rübli, M., et al. (2018). Investigations on substituent and solvent effects on solvolysis reactions Part IX. The influence of polar substituents on the imidazole catalyzed hydrolysis of 2,4-dinitrophenyl acetates in water. Physical Chemistry Chemical Physics, 20(3), 1539-1547. [Link]

  • Jencks, W. P., & Carriuolo, J. (1960). Reactions of acetylimidazole and acetylimidazolium ion with nucleophilic reagents. Mechanisms of catalysis. Journal of the American Chemical Society, 82(7), 1778-1786. [Link]

  • Orlandi, M., & Toste, F. D. (2018). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. National Institutes of Health. [Link]

  • Jencks, W. P., & Carriuolo, J. (1959). Imidazole catalysis. III. General base catalysis and the reactions of acetyl imidazole with thiols and amines. Journal of Biological Chemistry, 234(5), 1280-1285. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). National Institutes of Health. [Link]

  • Zhang, J., et al. (2024). Deprotonated 2-thiolimidazole serves as a metal-free electrocatalyst for selective acetylene hydrogenation. Nature Chemistry, 16(6), 893-900. [Link]

  • Effects of pH on the formation of 4(5)-Methylimidazole in glucose/ammonium sulfate and glucose/ammonium sulfite caramel model reactions. (2015). ResearchGate. [Link]

  • Ramos, L. A., et al. (2011). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Carbohydrate Polymers, 84(2), 874-881. [Link]

  • Solvent and pH effects on fast and ultrasensitive 1,1′-oxalyldi(4-methyl)imidazole chemiluminescence. (2009). Royal Society of Chemistry. [Link]

  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. (2017). OSTI.GOV. [Link]

  • 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. (2022). National Institutes of Health. [Link]

  • Assay, Purification, and Properties of Imidazole Acetylase. (1962). ResearchGate. [Link]

  • Google Patents. (1998).

Sources

Common pitfalls in handling and storing 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Acetylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and storage of this versatile compound. By understanding its chemical properties and potential pitfalls, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage temperature for this compound?

For long-term stability, this compound should be stored at 2°C - 8°C.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption and contact with air, which can lead to decomposition.[1] Some suppliers may ship the product at room temperature, but for prolonged storage, refrigeration is recommended.[3]

Q2: My this compound has turned slightly yellow/brown. Is it still usable?

Discoloration from its typical white to off-white appearance often indicates degradation.[1][4] The imidazole moiety is susceptible to oxidation and photodegradation, which can result in colored byproducts.[5] It is strongly recommended to use a fresh, unopened vial for critical applications. For non-critical experiments, the material should be tested for purity (e.g., by NMR or LC-MS) before use to confirm its integrity.

Q3: Is this compound sensitive to moisture?

Yes, this compound is hygroscopic and moisture-sensitive.[6][7] The acetyl group can be hydrolyzed in the presence of water, leading to the formation of imidazole and acetic acid.[8][9] This degradation is accelerated in both acidic and basic conditions.[9] Therefore, it is imperative to handle the compound in a dry environment (e.g., in a glovebox or under an inert atmosphere) and store it in a tightly sealed container with a desiccant.

Q4: What solvents are compatible with this compound?

This compound is soluble in water and common polar organic solvents like ethanol and acetone.[1][4] When preparing solutions, especially for long-term storage, it is critical to use anhydrous solvents to prevent hydrolysis.

Q5: What are the primary safety concerns when handling this compound?

This compound is a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[11][12] All handling of the solid material should be performed in a certified chemical fume hood to avoid inhalation of dust.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound and provides a logical workflow for troubleshooting.

Problem 1: Inconsistent or Failed Reaction Yields

You're using this compound in a synthesis, but the reaction is giving low or no yield, or the results are not reproducible.

Possible Causes & Solutions:

  • Degradation of the Reagent: As discussed, this compound is sensitive to moisture and air. The reagent may have degraded during storage or handling.

    • Troubleshooting Steps:

      • Always use a fresh bottle or a properly stored aliquot for your reaction.

      • If you suspect degradation, obtain a new, unopened vial of the compound.

      • Consider running a quality control check (e.g., melting point, NMR) on your existing stock to verify its purity. The melting point for pure this compound is typically in the range of 79-82°C.[1]

  • Improper Handling Technique: Introducing atmospheric moisture during weighing or transfer can compromise the reagent before it even enters the reaction vessel.

    • Troubleshooting Steps:

      • Weigh and handle the solid compound under an inert atmosphere (e.g., nitrogen or argon) or in a glovebox.

      • If a glovebox is unavailable, minimize exposure time to air. Have all glassware and solvents ready before opening the container.

      • Use dry solvents for your reaction. Ensure solvents are from a freshly opened bottle or have been properly dried using standard laboratory techniques.

Problem 2: Appearance of Unexpected Side Products in Analysis (NMR, LC-MS)

Your post-reaction analysis shows peaks that do not correspond to your starting material, desired product, or expected byproducts.

Possible Causes & Solutions:

  • Hydrolysis: The most common degradation pathway is hydrolysis of the acetyl group.[8] This will result in the presence of imidazole and acetic acid in your reaction mixture.

    • Troubleshooting Workflow: The diagram below outlines a decision-making process to identify and mitigate this issue.

      G start Unexpected Peaks in Analysis check_hydrolysis Do peaks correspond to imidazole or acetate? start->check_hydrolysis hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes Yes hydrolysis_no Other Degradation or Side Reaction check_hydrolysis->hydrolysis_no No action_dry Action: Use anhydrous solvents and inert atmosphere handling. hydrolysis_yes->action_dry action_fresh Action: Use fresh, high-purity This compound. hydrolysis_yes->action_fresh action_investigate Action: Investigate other reaction pathways or impurities. hydrolysis_no->action_investigate

      Caption: Troubleshooting workflow for unexpected analytical results.

Problem 3: Solid Material is Clumped or Difficult to Handle

The normally crystalline solid has become sticky or has formed hard clumps.

Possible Causes & Solutions:

  • Moisture Absorption: This is a clear physical sign of improper storage and moisture ingress. The hygroscopic nature of the compound causes it to absorb water from the air, leading to clumping.[6]

    • Preventative Measures:

      • Store the main container inside a desiccator, even when refrigerated.

      • For frequent use, prepare smaller aliquots in separate, tightly sealed vials. This prevents repeated exposure of the main stock to atmospheric moisture.

      • Ensure the container is allowed to warm to room temperature before opening to prevent condensation from forming inside the vial.

Key Chemical Stability Parameters

The stability of this compound is highly dependent on environmental conditions. Understanding these factors is key to its successful use.

ParameterConditionImpact on StabilityMitigation Strategy
Moisture/Humidity Exposure to airHigh risk of hydrolysis, leading to reagent degradation.[7][8]Store in a tightly sealed container with a desiccant; handle under an inert atmosphere.[1][6]
pH Aqueous solutionsHydrolysis is accelerated in both acidic and basic conditions.[9] Maximum stability is observed between pH 3-5.[13]For reactions in solution, buffer the system appropriately if possible, or minimize reaction time in highly acidic/basic media.
Light Exposure to UV/sunlightThe imidazole moiety is susceptible to photodegradation.[5]Store in an amber vial or in a dark location, protected from direct light.[11][14]
Temperature Elevated temperaturesCan accelerate thermal decomposition, leading to the release of irritating gases like nitrogen oxides.[7][12]Store refrigerated (2-8°C) and avoid exposure to heat sources.[1][2]
Oxidizing Agents Contact with oxidizersRisk of strong reaction and degradation of the imidazole ring.[1][11][15]Store separately from strong oxidizing agents.[1][11]

Experimental Protocol: Aliquoting for Long-Term Storage

To maintain the integrity of your this compound stock, proper aliquoting is essential.

Objective: To create smaller, single-use portions of this compound to minimize degradation of the bulk supply from repeated handling.

Materials:

  • Stock bottle of this compound

  • Inert atmosphere glovebox or fume hood with nitrogen/argon line

  • Appropriate number of small (e.g., 2 mL) amber glass vials with PTFE-lined caps

  • Spatula

  • Analytical balance

Procedure:

  • Prepare the Environment: Perform all steps inside a glovebox or under a gentle stream of inert gas in a fume hood to displace air and moisture.

  • Pre-label Vials: Clearly label each aliquot vial with the compound name, date, and concentration (if making solutions).

  • Equilibrate to Ambient Temperature: Before opening, allow the main stock bottle to warm to the ambient temperature of the handling environment to prevent condensation.

  • Dispense Aliquots: Carefully dispense the desired amount of solid into each pre-labeled vial. Work quickly but carefully to minimize exposure time.

  • Purge and Seal: Before sealing, gently purge the headspace of each vial with inert gas. Immediately cap the vials tightly.

  • Seal and Store: For extra protection, wrap the cap-vial interface with paraffin film.

  • Proper Storage: Place the aliquoted vials in a secondary container with a desiccant and store at 2-8°C, protected from light.

Sources

Technical Support Center: Purification Strategies for Reactions Involving 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying their desired compounds from unreacted 4-acetylimidazole. My aim is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: I've run a reaction using this compound as a reagent. Now, how do I get rid of the unreacted starting material?

This is a common and critical question. The optimal removal strategy depends heavily on the properties of your desired product, specifically its solubility, stability to acidic or basic conditions, and chromatographic behavior. This compound is a polar, basic compound, and we can exploit these characteristics to separate it from your product.[1][2]

The primary methods for removing this compound include:

  • Aqueous Acidic Extraction (Acid Wash): Ideal for products that are stable in acidic conditions and soluble in an organic solvent that is immiscible with water.[3]

  • Silica Gel Chromatography: A versatile technique suitable for a wide range of products.

  • Scavenger Resins: A modern and efficient method for selectively removing basic impurities.[4]

  • Recrystallization: Effective if your product is a solid and a suitable solvent system can be identified.[5][6]

Below is a decision-making workflow to help you select the most appropriate method for your specific situation.

Purification_Decision_Tree Workflow for Removing this compound start Reaction Mixture (Product + this compound) is_product_acid_stable Is the product stable to dilute acid (e.g., 1M HCl)? start->is_product_acid_stable is_product_solid Is the product a solid? is_product_acid_stable->is_product_solid No extraction Perform Aqueous Acidic Extraction is_product_acid_stable->extraction Yes chromatography Use Silica Gel Chromatography is_product_solid->chromatography No recrystallization Attempt Recrystallization is_product_solid->recrystallization Yes end Purified Product extraction->end scavenger Consider Scavenger Resin chromatography->scavenger Alternative chromatography->end scavenger->end recrystallization->end

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Scenario 1: My product is acid-sensitive. How can I perform an extraction?

If your product contains acid-labile functional groups, a standard acidic wash is not advisable. Here are some alternatives:

  • Wash with Saturated Ammonium Chloride (NH₄Cl) Solution: This solution is weakly acidic and can often protonate and extract basic impurities like this compound without damaging sensitive products.

  • Wash with Brine (Saturated NaCl Solution): While less effective at removing basic impurities than an acid wash, repeated washes with brine can help partition highly polar compounds like this compound into the aqueous layer.

  • Wash with Aqueous Copper (II) Sulfate: For certain basic compounds, washing the organic layer with a 10% aqueous solution of copper sulfate can be effective.[7] The copper ions form a complex with the imidazole, which is then extracted into the aqueous phase.[7]

Expert Insight: The choice between these methods depends on the degree of acid sensitivity of your product. Always perform a small-scale test to ensure your product remains intact before committing to a full-scale workup.

Scenario 2: I tried an acidic wash, but I'm still seeing this compound in my NMR/LC-MS. What went wrong?

This is a common issue that can arise from several factors:

  • Insufficient Acid: You may not have used enough acid to fully protonate all the this compound.

  • Poor Partitioning: If your organic solvent is too polar (e.g., tetrahydrofuran), the protonated this compound salt may have some solubility in the organic layer.[8]

  • Emulsion Formation: Emulsions can trap impurities in the organic layer.

Troubleshooting Protocol: Optimizing Acidic Extraction

  • Check the pH: After the acid wash, test the pH of the aqueous layer. It should be distinctly acidic (pH 1-2). If not, add more dilute acid.

  • Solvent Considerations: If you suspect poor partitioning, consider switching to a less polar organic solvent like ethyl acetate or diethyl ether for the extraction.[8] If your reaction was performed in a water-miscible solvent like THF or acetonitrile, it's best to remove it under reduced pressure before the workup.[8]

  • Breaking Emulsions: If an emulsion forms, try adding more brine to the separatory funnel, or filter the mixture through a pad of Celite.

Solvent Properties Workup Recommendation
Dichloromethane (DCM)Immiscible with waterProceed directly with aqueous wash.
Ethyl Acetate (EtOAc)Immiscible with waterProceed directly with aqueous wash.[9]
Tetrahydrofuran (THF)Miscible with waterRemove by rotary evaporation before workup.[8]
Acetonitrile (MeCN)Miscible with waterRemove by rotary evaporation before workup.[8]

Caption: Common reaction solvents and workup considerations.

Q2: Can I use chromatography to remove this compound? What conditions should I use?

Yes, silica gel chromatography is a very effective method. This compound is a polar compound and will have a strong affinity for the silica gel.

Expert Insight: A common mistake is to use a mobile phase that is too polar, which can cause the this compound to co-elute with your product.

Step-by-Step Protocol: Flash Column Chromatography

  • Sample Preparation: Adsorb your crude reaction mixture onto a small amount of silica gel. This "dry loading" technique often leads to better separation.

  • Column Packing: Pack a column with silica gel using a non-polar solvent like hexane.

  • Elution: Start with a non-polar eluent (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). Gradually increase the polarity of the mobile phase. This compound will typically elute at higher polarities.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing your purified product.[10]

Chromatography_Workflow Chromatographic Purification Workflow start Crude Reaction Mixture dry_load Dry Load onto Silica Gel start->dry_load pack_column Pack Column with Silica Gel dry_load->pack_column elute Elute with a Solvent Gradient (Non-polar to Polar) pack_column->elute monitor Monitor Fractions (TLC/LC-MS) elute->monitor collect Collect Fractions of Pure Product monitor->collect end Purified Product collect->end

Caption: Workflow for chromatographic separation.

Q3: I've heard about scavenger resins. Are they a good option for removing this compound?

Scavenger resins are an excellent, modern alternative for purifying reaction mixtures.[4] They are solid-supported reagents that react with and "scavenge" specific types of impurities from a solution. For removing a basic impurity like this compound, an acidic scavenger resin would be ideal.

Advantages of Scavenger Resins:

  • High Selectivity: They can be chosen to react specifically with the impurity, leaving your desired product untouched.[4]

  • Simple Workup: The resin is simply filtered off after the reaction, eliminating the need for aqueous extractions.

  • Wide Compatibility: They can be used with a variety of solvents.

Recommended Scavenger Resin:

  • Biotage® MP-TsOH: A resin-bound sulfonic acid that is effective at scavenging basic impurities.[11]

Step-by-Step Protocol: Purification with a Scavenger Resin

  • Choose the Resin: Select an acidic scavenger resin.

  • Incubate: Add the resin to your reaction mixture and stir or shake for the recommended time (typically a few hours).

  • Filter: Filter the mixture to remove the resin.

  • Isolate: Concentrate the filtrate to obtain your purified product.

Q4: My product is a solid. Can I use recrystallization?

Recrystallization is a powerful purification technique for solid compounds, provided a suitable solvent can be found.[5][6] The principle is to find a solvent that dissolves your product well at high temperatures but poorly at low temperatures, while the impurity (this compound) remains soluble at all temperatures.[12]

Finding a Suitable Solvent System:

  • Single Solvent: Ethanol or mixtures of hexane and acetone are often good starting points.[13]

  • Two-Solvent System: Dissolve your crude product in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[13]

Solvent System Comments
Ethanol/WaterGood for moderately polar compounds.
Hexane/Ethyl AcetateA versatile system for a range of polarities.[13]
Dichloromethane/HexaneEffective for less polar compounds.

Caption: Common solvent systems for recrystallization.

Expert Insight: The key to successful recrystallization is slow cooling.[12] This allows for the formation of well-ordered crystals of your pure product, while the impurities remain in the solution.[6]

References

  • Kim, J. H., et al. (2014). Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Toxicological Research, 30(1), 43–49. Retrieved from [Link]

  • Google Patents. (n.d.). CN102101843A - Preparation method of this compound and its intermediate.
  • Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution.
  • Canftech. (2023). Organic Scavenger Resin: A Versatile Solution for Molecule Purification. Retrieved from [Link]

  • Reddit. (2023). Removal of Imidazole from my crude product solution. Retrieved from [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • Georganics. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Reddit. (2024). Removing imidazole from protein sample? Retrieved from [Link]

  • Solubility of Things. (n.d.). N-Acetylimidazole. Retrieved from [Link]

  • QIAGEN. (n.d.). How can I remove imidazole from a protein sample? Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Acetylimidazole. Retrieved from [Link]

  • Reddit. (2017). Removing imidazole in a workup? Retrieved from [Link]

  • Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]

  • ResearchGate. (2014). How do you remove 4-Dimethylaminopyridine from the reaction mixture? Retrieved from [Link]

  • ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from [Link]

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Addressing solubility issues of 4-Acetylimidazole in experimental buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Acetylimidazole Solubility Guide

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in experimental buffers. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a critical factor?

This compound is a heterocyclic organic compound featuring an imidazole ring substituted with an acetyl group.[1][2] Its structure is foundational in medicinal chemistry for synthesizing more complex molecules.[2][3] Accurate and reproducible experimental results depend on the complete dissolution of the compound. Undissolved particles can lead to inconsistent concentrations, block fluidic systems, and produce unreliable data in downstream assays. The compound is typically a solid at room temperature, and its solubility can be challenging in purely aqueous solutions.[2][4]

Q2: What are the general solubility properties of this compound?

Understanding the basic physicochemical properties of this compound is the first step in designing an effective dissolution strategy. While specific quantitative data for all solvents is not exhaustively published, general properties can be gathered from supplier information and chemical analogues.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₆N₂O[4][5]
Molecular Weight 110.11 g/mol [5]
Appearance White to off-white or light cream solid[2][6]
pKa (Conjugate Acid) ~7.0 (Estimated based on imidazole)[7][8]
Storage Room temperature, sealed in dry conditions[4]

Note: The pKa is a critical parameter. Imidazole itself has a pKa of about 7.0 for its conjugate acid, meaning it is most water-soluble when the pH is below this value, where it exists as a protonated, charged cation.[7][8]

Q3: My this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What is the first thing I should do?

The most common issue is attempting to dissolve this compound directly into a neutral or slightly alkaline aqueous buffer. Given its imidazole core, the compound's solubility is highly dependent on pH.[9]

The primary troubleshooting step is to adjust the pH.

  • The Mechanism: The imidazole ring contains a basic nitrogen atom.[7] At a pH below its pKa (~7.0), this nitrogen becomes protonated, forming a positively charged imidazolium cation. This charged species is significantly more polar and, therefore, more soluble in aqueous media.[10]

  • Actionable Advice: Prepare your buffer and, before adding the this compound, adjust the pH to an acidic value (e.g., pH 3-5) using a small amount of dilute HCl. Add the this compound powder to this acidic buffer and stir until it dissolves completely. Once dissolved, you can carefully back-titrate the solution to your desired final pH with a dilute base (e.g., NaOH).

Q4: Can I use organic co-solvents to prepare a stock solution? What are the best practices?

Yes, using an organic co-solvent is a standard and highly effective method for compounds with limited aqueous solubility.[11][12] This is often the preferred method for preparing highly concentrated stock solutions.[13][14]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are common choices for creating stock solutions.[11]

  • Best Practices:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% anhydrous DMSO or ethanol.[14]

    • Ensure complete dissolution by vortexing or brief sonication.[14]

    • For your experiment, perform a serial dilution of this stock solution into your aqueous buffer.

    • Crucial Consideration: Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5% for DMSO in cell-based assays) to avoid solvent-induced artifacts or toxicity.[11]

Troubleshooting Workflows & Protocols

Workflow: Systematic Approach to Dissolving this compound

When facing solubility issues, a systematic approach can save time and resources. The following flowchart outlines a decision-making process for achieving complete dissolution.

G start Start: this compound Precipitation Observed ph_check Is the buffer pH < 6.5? start->ph_check adjust_ph Action: Lower pH 1. Add dilute HCl to buffer (pH 3-5). 2. Add compound and dissolve. 3. Back-titrate to target pH. ph_check->adjust_ph No stock_prep Is a high concentration needed? ph_check->stock_prep Yes success Success: Compound Dissolved adjust_ph->success use_cosolvent Action: Use Organic Co-solvent 1. Prepare concentrated stock   (e.g., 100 mM in DMSO). 2. Serially dilute into final buffer. stock_prep->use_cosolvent Yes gentle_heat Action: Gentle Heating 1. Warm buffer to 37-40°C. 2. Attempt dissolution. (Use with caution, check stability) stock_prep->gentle_heat No use_cosolvent->success gentle_heat->success failure If issues persist: Consider formulation change (e.g., cyclodextrins) gentle_heat->failure

Caption: Troubleshooting flowchart for this compound solubility.

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution

This protocol is suitable for preparing working solutions where organic solvents are undesirable.

  • Buffer Preparation: Prepare your desired buffer (e.g., phosphate or citrate buffer) at 90% of the final target volume.

  • Initial pH Adjustment: While stirring, add dilute (0.1 M) HCl dropwise to lower the buffer pH to approximately 4.0.

  • Weigh Compound: Accurately weigh the required mass of this compound.[15][16]

  • Dissolution: Slowly add the powdered compound to the acidic buffer while stirring continuously. The compound should dissolve readily.

  • Final pH Adjustment: Once fully dissolved, carefully add dilute (0.1 M) NaOH dropwise to raise the pH to your final experimental target (e.g., pH 7.4). Monitor the pH closely with a calibrated meter.

  • Final Volume: Add buffer to reach the final desired volume and mix thoroughly.

  • Final Check: Visually inspect the solution for any signs of precipitation before use.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

This is the recommended method for preparing stocks for long-term storage and for experiments requiring high concentrations.[11][14]

  • Compound Information: Before starting, have the molecular weight (110.11 g/mol ) available for your calculations.[5][14]

  • Calculation: Determine the mass of this compound needed.

    • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example (for 1 mL of 100 mM stock): 0.1 mol/L × 0.001 L × 110.11 g/mol = 0.0110 g (or 11.0 mg)

  • Weighing: Carefully weigh the calculated mass and transfer it to an appropriate vial (e.g., an amber glass vial or microcentrifuge tube).[14]

  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Mixing: Securely cap the vial and vortex for 1-2 minutes.[14] If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[14]

  • Inspection: Visually confirm that all solid material has dissolved and the solution is clear.

  • Storage & Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[11] Store at -20°C, protected from light and moisture.[11]

Final Recommendations

When working with this compound, always prioritize a "solvent-first" or "pH-adjusted" approach rather than adding the dry powder directly to a neutral aqueous buffer. For most applications, preparing a concentrated stock in DMSO offers the most reliable and reproducible method.[11][14] Always verify the compatibility of your chosen solvent and its final concentration with your specific experimental system.

References

  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Effect of imidazole on the solubility of a his-tagged antibody fragment. PubMed. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water. IntechOpen. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • In which direction does imidazole affect the pH?. Chemistry Stack Exchange. [Link]

  • What is the procedure to create stock solutions?. Chemistry Stack Exchange. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • Imidazole. Wikipedia. [Link]

  • The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. ResearchGate. [Link]

  • This compound - High purity | EN. Georganics. [Link]

  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • 4-Methylimidazole | C4H6N2 | CID 13195. PubChem. [Link]

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Technical Support Center: Optimizing HPLC Methods for 4-Acetylimidazole Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the analysis of 4-Acetylimidazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this polar compound and its related products. This compound (C₅H₆N₂O) is a small, water-soluble molecule whose polarity presents unique challenges for retention and separation in traditional reversed-phase liquid chromatography.[1][2]

This document provides in-depth, experience-driven guidance in a question-and-answer format to address common issues, from initial method development to advanced troubleshooting and stability-indicating assay design.

Section 1: Frequently Asked Questions (FAQs) - Core Method Development

This section addresses the most fundamental challenges encountered when beginning method development for this compound.

Q1: My this compound peak is eluting at the solvent front on my C18 column. What's happening and how do I fix it?

A1: This is the most common issue when analyzing small polar molecules and is caused by a lack of retention.

The root cause is a fundamental mismatch between the analyte and the stationary phase. Standard C18 columns have a non-polar, hydrophobic surface.[3] this compound, being a polar and hydrophilic compound, has a much stronger affinity for the polar mobile phase (typically a mixture of water and acetonitrile/methanol) than for the non-polar stationary phase. Consequently, it travels with the mobile phase front and elutes unretained in the column's void volume.[4][5]

To address this, you must increase the interaction between this compound and the stationary phase. There are two primary strategies: optimizing your reversed-phase (RP) setup or switching to a more suitable chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC).

start Problem: This compound elutes in void volume on C18 strategy Primary Cause: Analyte is too polar for a non-polar stationary phase. start->strategy Diagnosis choice Choose Strategy strategy->choice Solution Path rp_path Strategy 1: Optimize Reversed-Phase choice->rp_path Stay with RP hilic_path Strategy 2: Switch to HILIC choice->hilic_path Change Mode rp_sol1 Use Aqueous-Compatible Column (e.g., AQ-C18) rp_path->rp_sol1 rp_sol2 Use Polar-Embedded or Polar-Endcapped Column rp_path->rp_sol2 hilic_sol Implement HILIC Method (Polar Stationary Phase + High Organic Mobile Phase) hilic_path->hilic_sol

Caption: Troubleshooting workflow for poor retention of this compound.

Strategy 1: Optimizing Reversed-Phase Conditions If you must remain in a reversed-phase mode, conventional C18 columns are not suitable. Instead, select a column specifically designed for polar analyte retention.

  • Aqueous-Compatible RP Columns (e.g., AQ-C18, HSS T3): Standard C18 phases can undergo "phase collapse" or "dewetting" when used with highly aqueous mobile phases (>95% water), leading to a dramatic loss of retention and reproducibility.[6] Aqueous-compatible columns are engineered with modified bonding (e.g., T3 bonding, proprietary end-capping) to prevent this collapse, ensuring stable retention even with 100% aqueous mobile phases.[7] This allows you to use a very weak mobile phase to maximize retention of polar compounds.

  • Polar-Embedded or Polar-Endcapped Columns: These columns incorporate polar functional groups (e.g., amide, carbamate) within or at the end of the long alkyl chains.[8] This polar group helps to draw water onto the surface of the stationary phase, creating a water-rich layer that enhances the partitioning and retention of polar analytes.[6]

Strategy 2: Switching to Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is often the most effective and robust solution for retaining very polar compounds.[7] It is a variant of normal-phase chromatography that uses a polar stationary phase (like bare silica, or phases bonded with diol, amide, or zwitterionic groups) with a mobile phase rich in a non-polar organic solvent, typically acetonitrile, containing a small percentage of aqueous buffer.[7][9] In HILIC, the aqueous component forms a water layer on the surface of the polar stationary phase. Polar analytes like this compound partition into this layer and are retained. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).

Q2: How do I choose the best column for analyzing this compound and its potential products?

A2: The choice depends on your specific analytical goals, such as routine quantification, impurity profiling, or MS-compatibility.

There is no single "best" column, but a logical selection process will lead to the optimal choice. The following table compares the most relevant column chemistries for this application.

Column TypeRetention MechanismTypical Mobile PhaseProsConsBest For...
Standard C18 Hydrophobic (Reversed-Phase)5-95% OrganicWide availability; familiar mechanism.Poor retention for this compound ; potential phase collapse in high aqueous.[6]Unsuitable for the parent compound; may be useful for non-polar degradation products.
Aqueous C18 (AQ-Type) Hydrophobic (Reversed-Phase)0-95% OrganicExcellent stability in 100% aqueous mobile phases ; improved polar retention.[7]Retention may still be insufficient for very polar compounds.Separating this compound from moderately polar impurities.
Polar-Embedded Mixed-Mode (Hydrophobic & H-Bonding)0-100% OrganicEnhanced polar retention; alternative selectivity to C18.[8]Can have different selectivity compared to standard C18, requiring re-optimization.Gaining retention when AQ-C18 is insufficient; orthogonal screening.
HILIC (Silica, Amide, Diol) Hydrophilic Partitioning70-98% AcetonitrileStrong retention of very polar compounds ; MS-friendly mobile phases.[10]Requires long equilibration times; sensitive to sample solvent composition.[7]Robust retention of this compound; analysis of polar metabolites or degradation products.
Mixed-Mode (RP/Ion-Exchange) Hydrophobic & Ion-ExchangeBuffered RP SolventsTunable selectivity based on pH and ionic strength; retains polar and charged analytes.[4]More complex method development; mobile phase can be less MS-friendly.Analyzing this compound alongside acidic or basic impurities/products.[4]
Q3: I want to try HILIC. What are the ideal starting conditions for a method?

A3: A systematic approach is key to developing a robust HILIC method.

Unlike reversed-phase, HILIC is highly sensitive to mobile phase water content and sample diluent. Follow this protocol for a successful start.

Step-by-Step HILIC Method Development Protocol:

  • Column Selection: Begin with a robust HILIC phase. An amide (e.g., ACQUITY UPLC BEH Amide) or unbonded silica (e.g., Atlantis PREMIER BEH HILIC) column is an excellent starting point for retaining polar, basic analytes.[10]

  • Mobile Phase Preparation:

    • Mobile Phase A (Weak Eluent): 90% Acetonitrile / 10% Water with 10 mM Ammonium Acetate or Ammonium Formate, pH adjusted to 3.0 with Formic Acid. The buffer is crucial for peak shape and reproducibility.

    • Mobile Phase B (Strong Eluent): 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate or Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

  • Gradient Program (for screening):

    • Flow Rate: 0.4 mL/min (for a 2.1 mm ID column).

    • Gradient:

      • 0-1 min: 95% A (hold)

      • 1-8 min: Ramp from 95% A to 60% A

      • 8-9 min: Ramp to 95% A

      • 9-15 min: Hold at 95% A ( Crucial Equilibration Step )

  • Sample Preparation (Critical Step):

    • The sample diluent must be similar to or weaker than the initial mobile phase. Dissolving the sample in pure water or buffer will cause severe peak distortion.[11]

    • Recommended Diluent: 75-90% Acetonitrile in water.

  • Injection Volume: Start small, typically 1-2 µL, to avoid overloading and peak shape issues.

  • Optimization:

    • If retention is too low, increase the starting percentage of acetonitrile.

    • If retention is too high, decrease the starting percentage of acetonitrile or use a steeper gradient.

    • Adjusting the pH can alter the retention of ionizable compounds.

Section 2: Troubleshooting Guide - Common Analytical Issues

Once a method is established, new problems can arise. This section provides solutions to common performance issues.

Q4: I'm seeing poor peak shape (tailing or fronting) for my this compound peak. What are the causes?

A4: Poor peak shape is typically caused by undesirable chemical interactions, mismatched solvents, or extra-column effects.

Use the following diagnostic guide to identify and resolve the issue.

cluster_tailing Peak Tailing cluster_fronting Peak Fronting / Splitting start Problem: Poor Peak Shape tailing Symptom: Tailing Peak start->tailing fronting Symptom: Fronting or Split Peak start->fronting cause_silanol Cause: Secondary interaction with active silanols tailing->cause_silanol cause_metal Cause: Metal chelation (analyte/column hardware) tailing->cause_metal sol_silanol Solution: Use low pH mobile phase; use modern, high-purity column; add competing base (non-MS). cause_silanol->sol_silanol sol_metal Solution: Use bio-inert or PEEK-lined columns; add chelating agent (e.g., EDTA). [18] cause_metal->sol_metal cause_solvent Cause: Sample solvent stronger than mobile phase (esp. HILIC). [14] fronting->cause_solvent cause_overload Cause: Mass overload on column fronting->cause_overload sol_solvent Solution: Dissolve sample in initial mobile phase conditions. cause_solvent->sol_solvent sol_overload Solution: Dilute sample or reduce injection volume. cause_overload->sol_overload

Caption: Diagnostic chart for common peak shape problems.

  • For Peak Tailing:

    • Secondary Silanol Interactions: This is common for basic compounds like imidazoles. Residual, acidic silanol groups (-Si-OH) on the silica surface can interact strongly with the basic nitrogen atoms of the imidazole ring, causing tailing. Modern, high-purity, and fully end-capped columns significantly reduce this effect. Using a mobile phase with a low pH (e.g., pH 2.5-3.5) protonates the silanols, minimizing these interactions.[5]

    • Metal Interactions: Some analytes can chelate with trace metals in stainless steel column hardware or frits, leading to tailing and poor recovery.[12] If this is suspected, using a bio-inert column with PEEK or specialized hybrid surface hardware can eliminate the problem.[10][12]

  • For Peak Fronting or Splitting:

    • Sample Solvent Mismatch: This is the most frequent cause in HILIC. If the sample is dissolved in a solvent significantly more polar (stronger) than the mobile phase (e.g., 100% water), the sample solvent itself acts as a temporary strong eluent upon injection. This causes the analyte band to spread and distort, often resulting in a fronting or split peak.[11] The solution is to always dissolve your sample in a solvent that is as close as possible to, or slightly weaker than, your initial mobile phase.

    • Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to a characteristic "shark-fin" or fronting peak shape. To test for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves, overload was the issue.

Q5: My retention times are drifting and not reproducible, especially in HILIC mode.

A5: Retention time instability is usually due to insufficient equilibration or subtle changes in mobile phase composition.

  • Insufficient Column Equilibration (HILIC): HILIC stationary phases require a much longer time than RP phases to establish the stable aqueous layer necessary for reproducible partitioning.[7] A short post-gradient equilibration time is the number one cause of drifting retention in HILIC.

    • Solution: Ensure your method includes a post-run equilibration step of at least 10-15 column volumes. For a 100 x 2.1 mm column, this could mean a 5-8 minute hold at initial conditions.

  • Mobile Phase Composition:

    • In RP: With highly aqueous mobile phases, the small amount of organic modifier can evaporate over time, increasing the mobile phase's aqueous content and causing retention times to drift upwards. Always keep mobile phase bottles capped. Preparing mobile phases gravimetrically instead of volumetrically can also improve consistency.[5]

    • In HILIC: The opposite is true. Evaporation of the highly volatile acetonitrile will increase the mobile phase's water content, making it a stronger eluent and causing retention times to drift downwards.

  • Temperature Fluctuations: Chromatography is a temperature-dependent process. Without a column thermostat, ambient temperature changes in the lab will cause retention times to shift. Always use a thermostatically controlled column compartment set to a stable temperature (e.g., 30-40 °C).

Section 3: Analysis of Degradation Products and Stability Indicating Methods

A key application is the development of methods that can separate the active pharmaceutical ingredient (API) from any potential degradation products.

Q6: How do I develop a stability-indicating HPLC method for this compound?

A6: A stability-indicating method is one that is validated to be specific and selective for the API in the presence of its degradation products. This requires a systematic process of forced degradation followed by method optimization.[13][14]

cluster_stress Forced Degradation Conditions start Goal: Develop Stability-Indicating Method step1 Step 1: Forced Degradation Generate potential degradation products by exposing API to stress. start->step1 step2 Step 2: Method Development Screen columns and mobile phases to separate all generated peaks. step1->step2 acid Acid Hydrolysis (e.g., 0.1 M HCl) step1->acid base Base Hydrolysis (e.g., 0.1 M NaOH) step1->base oxid Oxidation (e.g., 3% H₂O₂) step1->oxid therm Thermal (e.g., 80°C Dry Heat) step1->therm photo Photolytic (ICH Light Conditions) step1->photo step3 Step 3: Method Validation Confirm specificity and peak purity using DAD or MS detection. step2->step3

Caption: Workflow for developing a stability-indicating method.

Protocol: Forced Degradation of this compound The goal is to achieve 5-20% degradation of the parent compound.[13] Start with mild conditions and increase severity if no degradation is observed.

Stress ConditionProtocolTypical ConditionsNotes
Acid Hydrolysis Dissolve sample in 50:50 Acetonitrile:Water. Add an equal volume of HCl solution.0.1 M - 1 M HCl; Room Temp or 60°C; 2-24 hours.Neutralize with an equivalent amount of NaOH before injection.[13]
Base Hydrolysis Dissolve sample in 50:50 Acetonitrile:Water. Add an equal volume of NaOH solution.0.1 M - 1 M NaOH; Room Temp or 60°C; 2-24 hours.Neutralize with an equivalent amount of HCl before injection.[15]
Oxidation Dissolve sample in water or mobile phase. Add H₂O₂.3% - 30% H₂O₂; Room Temp; 2-24 hours.Monitor closely as oxidation can be rapid. No neutralization needed.[13]
Thermal Store API as a solid powder in a vial.80°C in a calibrated oven; 24-72 hours.Dissolve in mobile phase for analysis. Compare to an unstressed control.
Photolytic Expose API (solid & in solution) to controlled light.ICH Q1B guidelines: >1.2 million lux hours (visible) & >200 watt hours/m² (UV).[15]Use a photostability chamber. Analyze alongside a dark control sample.

After stressing the samples, analyze them with your initial HPLC method. The primary goal is to achieve baseline separation between the this compound peak and all new peaks formed during degradation. A gradient method is almost always required.

Q7: My degradation products are co-eluting with the main peak. How can I improve the separation?

A7: Co-elution requires a change in method selectivity. Selectivity is the ability of the chromatographic system to distinguish between different analytes.

  • Change Mobile Phase pH: this compound and its degradation products may have different pKa values. Altering the mobile phase pH can change their charge state and dramatically affect their retention in both RP and HILIC modes, thus altering selectivity.

  • Change Organic Modifier (Reversed-Phase): Switching from acetonitrile to methanol (or vice versa) changes the nature of the solvent-analyte interactions and can significantly shift the relative elution order of peaks.[16]

  • Change Stationary Phase Chemistry: This is the most powerful way to alter selectivity. If you are using a C18 column, try a Phenyl-Hexyl phase, which offers different (π-π) interactions, or a Cyano phase.[7][9] If in HILIC, switching from a bare silica column to an amide or diol-bonded phase can provide the necessary change in selectivity.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Tanna, N. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. Retrieved from [Link]

  • Hawach Scientific. (2025, August 20). Polar Column in HPLC Example. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). This compound | Properties, Uses, Safety, Synthesis & Supplier China. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Retrieved from [Link]

  • Georganics. (n.d.). This compound - High purity | EN. Retrieved from [Link]

  • Nawata, T., et al. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. SciSpace. Retrieved from [Link]

  • Pesek, J. (2011, November 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 29(11). Retrieved from [Link]

  • Waters Corporation. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. Retrieved from [Link]

  • Chromedia. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Lee, K. G., & Kim, J. H. (2014). Determination of 4-Methylimidazole and 2-Acetyl-4()-tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Toxicological research, 30(1), 49–55.
  • Glabasnia, A., & Hofmann, T. (2012). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 60(23), 5846-5852.
  • Google Patents. (2015). CN104297399A - Method for detecting byproducts 4-methylimidazole and 2-acetyl-4-hydroxy-butylimidazole in caramel pigment.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Zhang, T., et al. (2012). Optimized HPLC chromatograms of eight imidazole antifungal drug enantiomers in polar organic phase. Chirality, 24(8), 660-664.
  • Shinde, N., et al. (2016).
  • Solubility of Things. (n.d.). N-Acetylimidazole. Retrieved from [Link]

  • Patel, P., & Patel, P. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research, 13(11), 4166-4174.
  • Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE.
  • Fu, R., & Wang, Z. (2018). Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Agilent Technologies.
  • Di Pietra, A. M., et al. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of pharmaceutical and biomedical analysis, 10(10-12), 873–879.
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  • Kumar, V., & Singh, R. (2016). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • Li, J., et al. (2014). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Physical Testing and Chemical Analysis Part B:Chemical Analysis, 50(10), 1301-1304.
  • Hatil, H., et al. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. Journal of Chemistry, 2015.
  • Google Patents. (2011).
  • Kumar, A., et al. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 10(10), 3465-3472.

Sources

Strategies to increase the efficiency of protein labeling with 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for protein labeling using 4-Acetylimidazole (interchangeably referred to as N-Acetylimidazole or NAI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your labeling experiments. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Section 1: The Chemistry of Tyrosine Acetylation

Before troubleshooting, it is critical to understand the underlying mechanism. This compound is a reagent used for the chemical modification of proteins, showing strong preference for the phenolic hydroxyl group of tyrosine residues.

The reaction proceeds via nucleophilic attack of the deprotonated tyrosine hydroxyl group (the tyrosinate anion) on the acetyl group of this compound. This mechanism dictates the optimal reaction conditions; a slightly alkaline pH is necessary to facilitate the deprotonation of tyrosine (pKa ~10.5), thereby increasing its nucleophilicity. However, excessively high pH will accelerate the hydrolysis of the this compound reagent itself. Therefore, a careful balance is required.

A key feature of this modification is its reversibility. The resulting O-acetyl-tyrosyl ester bond can be selectively cleaved by treatment with a mild nucleophile, such as hydroxylamine, at a neutral pH. This allows for "protect-and-detect" strategies and restores the protein to its native state. In contrast, any non-specific acetylation of lysine residues is not reversible under these mild conditions.[1][2]

ReactionMechanism cluster_activation Step 1: Tyrosine Activation cluster_acetylation Step 2: Nucleophilic Attack Protein_Tyr_OH Protein-Tyrosine-OH Protein_Tyr_O Protein-Tyrosinate-O⁻ Protein_Tyr_OH->Protein_Tyr_O pKa ~10.5 NAI This compound Acetylated_Protein O-Acetyl-Tyrosine (Labeled Protein) NAI->Acetylated_Protein OH_minus OH⁻ (Base) OH_minus->Protein_Tyr_OH H2O H₂O Protein_Tyr_O->H2O Protein_Tyr_O->Acetylated_Protein Acetylation Imidazole Imidazole Acetylated_Protein->Imidazole Byproduct caption Fig 1. Reaction mechanism of tyrosine acetylation.

Caption: Fig 1. Reaction mechanism of tyrosine acetylation.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during protein labeling with this compound.

Question 1: Why is my labeling efficiency consistently low?

Low efficiency is the most frequent challenge. Several factors, often interconnected, can be responsible. Let's break down the likely causes.

  • Cause A: Reagent Instability. this compound is highly susceptible to hydrolysis. If your stock solution is old or was prepared incorrectly, its effective concentration will be drastically reduced.

    • Solution: Always prepare a fresh solution of this compound in a dry, aprotic solvent like DMSO or DMF immediately before adding it to your reaction buffer. Never store it in aqueous solutions.[3]

  • Cause B: Suboptimal pH. The reaction is critically dependent on pH.

    • Explanation: The attacking nucleophile is the tyrosinate anion, not the protonated tyrosine. At a pH far below the pKa of the tyrosine hydroxyl group (~10.5), the concentration of the reactive tyrosinate is too low for efficient labeling. Conversely, a pH that is too high (>9.0) rapidly hydrolyzes the reagent.

    • Solution: The optimal pH is typically a compromise between these two factors. Start your optimization at pH 7.5. Test a range from pH 7.4 to 8.5 to find the sweet spot for your specific protein.[2][4]

  • Cause C: Inaccessible Tyrosine Residues. Not all tyrosines are created equal. Residues buried within the protein's hydrophobic core are sterically hindered and inaccessible to the reagent.

    • Explanation: this compound primarily labels surface-exposed tyrosines. If your protein has few exposed tyrosines, the overall labeling efficiency will be low.

    • Solution: Confirm the number of solvent-accessible tyrosines using structural prediction software (e.g., Pymol, Chimera) if a crystal structure is available. If labeling buried residues is essential, the reaction can be performed under denaturing conditions (e.g., in the presence of 6-8 M urea), but be aware this will result in loss of protein function.[2][5]

  • Cause D: Inhibitory Buffer Components. Your choice of buffer can dramatically impact the reaction.

    • Explanation: Buffers containing competing nucleophiles can react with this compound. Phosphate buffers, in particular, have been shown to significantly inhibit the acetylation reaction.[2]

    • Solution: Use a non-nucleophilic buffer. Tris-HCl or HEPES buffers at pH 7.5-8.0 are excellent choices. Avoid phosphate-based buffers like PBS for the labeling step.

TroubleshootingWorkflow Start Low Labeling Efficiency CheckReagent Is NAI solution fresh? (<1 hour old in dry solvent) Start->CheckReagent CheckpH Is reaction pH 7.4-8.5? CheckReagent->CheckpH Yes SolutionReagent Remake NAI solution immediately before use. CheckReagent->SolutionReagent No CheckBuffer Is buffer non-nucleophilic? (e.g., Tris, HEPES) CheckpH->CheckBuffer Yes SolutionpH Adjust pH to 7.5-8.0. Perform pH titration. CheckpH->SolutionpH No CheckAccessibility Are Tyr residues surface-exposed? CheckBuffer->CheckAccessibility Yes SolutionBuffer Switch to Tris or HEPES buffer. Avoid phosphate. CheckBuffer->SolutionBuffer No CheckConcentration Have you optimized the NAI:Protein ratio? CheckAccessibility->CheckConcentration Yes SolutionAccessibility Label under denaturing conditions (e.g., 6M Urea) if necessary. CheckAccessibility->SolutionAccessibility No SolutionConcentration Perform molar ratio titration. (See Protocol II) CheckConcentration->SolutionConcentration No Success Problem Solved CheckConcentration->Success Yes SolutionReagent->Success SolutionpH->Success SolutionBuffer->Success SolutionAccessibility->Success SolutionConcentration->Success

Sources

Troubleshooting guide for 4-Acetylimidazole mediated enzyme inhibition studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-acetylimidazole in enzyme inhibition studies. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to conduct robust and reliable experiments.

Section 1: Understanding this compound and Its Mechanism

What is this compound and how does it inhibit enzymes?

This compound is an organic compound featuring an imidazole ring with an acetyl group at the fourth position.[1] It is structurally analogous to histidine and can act as a modifying agent for certain amino acid residues in proteins.[2] Its primary inhibitory mechanism involves the acetylation of nucleophilic residues within the enzyme's active site or allosteric sites. This modification can disrupt substrate binding, catalysis, or induce conformational changes that lead to a loss of enzyme activity.

The reactivity of this compound is attributed to the acetyl group, which can be transferred to amino acid side chains. While it can react with various nucleophiles, it shows a preference for tyrosine, serine, threonine, and lysine residues. The imidazole ring itself can also play a role in binding to the enzyme, particularly if the active site has an affinity for histidine-like structures.[3][4]

Section 2: Experimental Design & Optimization

This section addresses common challenges in setting up and optimizing your enzyme inhibition assays with this compound.

My enzyme activity is completely gone, even at low concentrations of this compound. Is this expected?

While this compound is an inhibitor, complete and instantaneous inhibition at very low concentrations might indicate an issue with your experimental setup rather than true potent inhibition. Here are some factors to consider:

  • Enzyme Concentration: If your enzyme concentration is very low, even a small amount of a reactive compound like this compound can lead to rapid and complete inhibition. Consider increasing the enzyme concentration to better resolve the inhibitory effects.

  • Reagent Stability: Ensure your this compound stock solution is fresh and has been stored correctly (typically at 2-8°C in a tightly sealed container to prevent moisture absorption).[5] Degradation products could potentially be more reactive or have different inhibitory properties.

  • Reaction Time: The inhibition by this compound can be time-dependent. An immediate loss of activity suggests a very rapid reaction. To better characterize the inhibition, you may need to perform time-course experiments with shorter incubation periods.

I'm seeing inconsistent results between experiments. What could be the cause?

Inconsistent results in enzyme assays are a common frustration. Here’s a checklist to troubleshoot this issue:

  • Reagent Preparation:

    • Thawing: Ensure all frozen components are completely thawed and gently mixed before use.[6]

    • Pipetting: Use calibrated pipettes and avoid pipetting very small volumes to minimize errors.[6]

  • Sample Handling:

    • Freshness: Use fresh samples whenever possible. If samples must be stored, ensure they are kept at the correct temperature.[6]

  • Assay Conditions:

    • Temperature: Maintain a consistent temperature throughout the assay. Even minor fluctuations can affect enzyme activity.[7]

    • pH: The activity of many enzymes is highly pH-dependent. Ensure your buffer system is robust and the pH is consistent across all experiments.

  • Plate Reader Settings:

    • Verify the correct wavelength and filter settings are being used for your specific assay.[6]

How do I determine the optimal concentration of this compound for my experiments?

Determining the optimal inhibitor concentration is crucial for generating a meaningful dose-response curve and calculating an accurate IC50 value.

Protocol for Determining Optimal Inhibitor Concentration:

  • Initial Range Finding: Start with a broad range of this compound concentrations (e.g., from nanomolar to millimolar) to identify the approximate range where inhibition occurs.

  • Narrowing the Range: Perform a second experiment with a narrower range of concentrations centered around the initial estimate. Use a serial dilution to create at least 8-10 concentrations.

  • Dose-Response Curve: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The resulting sigmoidal curve will allow you to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[8]

Parameter Recommendation Rationale
Concentration Range Logarithmic scale (e.g., 1 nM to 1 mM)To capture the full dose-response curve.
Number of Points 8-12 concentrationsTo accurately define the sigmoidal curve.
Replicates At least triplicateTo ensure statistical significance.

Data from a hypothetical dose-response experiment.

Section 3: Troubleshooting Specific Assay Problems

This section dives into specific issues that can arise during your experiments and provides actionable solutions.

My standard curve is not linear. What should I do?

A non-linear standard curve can invalidate your results. Here are the common culprits and how to fix them:

  • Pipetting Errors: Inaccurate pipetting, especially when preparing standards, is a frequent cause. Prepare a master mix for your standards whenever possible.[6]

  • Incomplete Reagent Dissolution: Ensure all components of your standard solutions are fully dissolved and mixed.[6]

  • Instrument Limitations: Your plate reader may not be able to accurately detect the full range of concentrations in your assay.[9] You may need to adjust the concentration range of your standards.

  • Air Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings. Pipette gently against the side of the wells to avoid introducing bubbles.[6]

I suspect off-target effects. How can I confirm this?

Off-target effects, where the inhibitor interacts with unintended molecules, can lead to misleading results.[10][11][12]

Experimental Workflow to Investigate Off-Target Effects:

Workflow for investigating off-target effects.

Steps to Investigate Off-Target Effects:

  • Counter-Screening: Test this compound against a panel of related enzymes to see if it exhibits inhibitory activity.

  • Target Validation with Genetic Approaches: If you are working in a cellular system, use CRISPR-Cas9 or siRNA to knock down or knock out the intended target enzyme. If the inhibitory effect of this compound is lost in these cells, it provides strong evidence for on-target activity.[10]

  • Structural Analogs: Synthesize or obtain structural analogs of this compound that are predicted to have reduced affinity for the target enzyme but similar chemical properties. If these analogs do not show the same inhibitory effect, it supports an on-target mechanism.

How can I determine if the inhibition is reversible or irreversible?

Distinguishing between reversible and irreversible inhibition is crucial for understanding the mechanism of action.[13]

Experimental Protocol for Determining Reversibility:

  • Incubate: Incubate the enzyme with a concentration of this compound that causes significant (e.g., >80%) inhibition. Include a control with no inhibitor.

  • Remove Inhibitor: Use a method to rapidly remove the unbound inhibitor from the enzyme-inhibitor complex. Common methods include:

    • Dialysis: Dialyze the sample against a large volume of buffer.

    • Gel Filtration: Pass the sample through a desalting column.

  • Measure Activity: Measure the enzyme activity of the treated and control samples.

Interpreting the Results:

  • Reversible Inhibition: If enzyme activity is restored after removing the inhibitor, the inhibition is reversible.

  • Irreversible Inhibition: If enzyme activity is not restored, the inhibition is likely irreversible, indicating a stable covalent modification of the enzyme.[13]

Inhibition Type Activity after Inhibitor Removal Mechanism
Reversible Activity is restoredNon-covalent binding
Irreversible Activity is not restoredCovalent modification

Comparison of reversible and irreversible inhibition.

Section 4: Advanced Troubleshooting & Mechanistic Studies

For researchers delving deeper into the mechanism of inhibition.

How can I identify the specific amino acid residues modified by this compound?

Identifying the site of modification provides direct evidence of the inhibitory mechanism.

Workflow for Identifying Modification Sites:

Workflow for identifying modification sites.

Detailed Steps:

  • Incubation: Treat your enzyme with this compound under conditions that lead to inhibition.

  • Proteolytic Digestion: Digest the modified and unmodified (control) enzyme with a specific protease, such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Look for peptides in the treated sample that have a mass increase corresponding to the addition of an acetyl group (+42 Da). The MS/MS fragmentation pattern will allow you to identify the specific amino acid residue that has been modified.[14][15]

The reaction progress curve is non-linear. What does this indicate?

A non-linear progress curve, where the rate of product formation decreases over time, can be indicative of several phenomena:

  • Substrate Depletion: As the reaction proceeds, the substrate concentration decreases, leading to a slower reaction rate.

  • Product Inhibition: The product of the reaction may act as an inhibitor of the enzyme.

  • Enzyme Instability: The enzyme may be losing activity over the course of the assay.

  • Time-Dependent Inhibition: Some inhibitors, including covalent modifiers like this compound, can exhibit time-dependent inhibition, where the degree of inhibition increases with the incubation time.

To distinguish between these possibilities, you can perform experiments where you vary the initial substrate concentration or add the product at the beginning of the reaction to see if it affects the initial rate.

How do I properly quench the reaction?

Quenching is the process of stopping the enzymatic reaction at a specific time point.[16] For reactions involving a reactive compound like this compound, proper quenching is essential for accurate measurements.

Common Quenching Methods:

  • pH Shift: Drastically changing the pH of the reaction mixture can denature the enzyme and stop the reaction. For example, adding a strong acid or base.

  • Denaturants: Adding a denaturing agent like SDS or urea will unfold the enzyme and halt its activity.

  • Rapid Cooling: For some enzymes, rapidly cooling the reaction on ice can significantly slow down the reaction rate, effectively quenching it.[16]

  • Specific Quenching Reagents: In some cases, a specific chemical can be added to react with and consume the remaining this compound, preventing further modification of the enzyme. The choice of quenching reagent will depend on the specific chemistry of your assay.

Important Considerations for Quenching:

  • The quenching method should not interfere with the detection of your product.

  • The quenching should be rapid and complete to ensure accurate time points.

References

  • Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester Department of Chemistry. Retrieved from [Link]

  • KGROUP. (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department. Retrieved from [Link]

  • Google Patents. (n.d.). CN102101843A - Preparation method of this compound and its intermediate.
  • Georganics. (n.d.). This compound - High purity | EN. Retrieved from [Link]

  • Hawkins, C. L., & Davies, M. J. (2019). Detection, identification, and quantification of oxidative protein modifications. Journal of Biological Chemistry, 294(51), 19683–19708.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 839.
  • Page, M. I., & Jencks, W. P. (1971). Uncatalyzed aminolysis of acetylimidazole. Limiting product-like transition state for acyl transfer. Journal of the American Chemical Society, 93(17), 4318–4324.
  • MtoZ Biolabs. (n.d.). Guide to Acetylated Protein Detection Methods. Retrieved from [Link]

  • Navickas, A., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 1089.
  • Edmondson, D. E. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1193.
  • Carper, W. R., & Stoddard, J. K. (1975). Effects of pH and sulfhydryl specific reagents on 4-fumarylacetoacetate fumarylhydrolase. Biochimica et Biophysica Acta (BBA) - Enzymology, 370(1), 297–306.
  • de Melo, E. B., et al. (2015). Mechanism of imidazole inhibition of a GH1 β-glucosidase. FEBS Open Bio, 5, 655–662.
  • Kochetov, G. A., et al. (1988). Inhibition of transketolase by N-acetylimidazole.
  • Hao, G., et al. (2011). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of Proteome Research, 10(10), 4555–4561.
  • ResearchGate. (n.d.). Determination of the imidazole inhibition mechanism in the mutant.... Retrieved from [Link]

  • Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins. Essays in Biochemistry, 64(1), 135–153.
  • Petrov, K. A., et al. (2020). Slow-binding reversible inhibitor of acetylcholinesterase with long-lasting action for prophylaxis of organophosphate poisoning. Scientific Reports, 10(1), 16611.
  • Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • Tipton, K. F., & Henehan, G. T. M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1193.
  • Swaney, D. L., & Coon, J. J. (2012). Discovering the Landscape of Protein Modifications. Journal of Proteome Research, 11(3), 1325–1331.
  • Contreras, J., et al. (2000). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Journal of Enzyme Inhibition, 15(5), 415–429.
  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]

  • Molecular Biology Explained. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Tanimura, Y., et al. (2007). Acetazolamide Reversibly Inhibits Water Conduction by aquaporin-4. Journal of Biological Chemistry, 282(2), 1251–1257.
  • ResearchGate. (n.d.). Titration of aminoalkyl imidazoles. Retrieved from [Link]

  • Study Mind. (n.d.). Enzymes: Inhibitors (A-level Biology). Retrieved from [Link]

  • ResearchGate. (2019). Enzyme activity not working?. Retrieved from [Link]

  • Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects.
  • Garner, C. W., & Behal, F. J. (1975). Effect of pH on substrate and inhibitor kinetic constants of human liver alanine aminopeptidase. Evidence for two ionizable active center groups. Biochemistry, 14(23), 5084–5088.
  • Crown Bioscience. (2025). Off-target toxicity in antibody-drug conjugates. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, October 22). Factors Affecting Enzyme Activity - pH, Temperature, Competitive and Noncompetitive Inhibition [Video]. YouTube. [Link]

  • Guthrie, J. P. (1976). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. Journal of the American Chemical Society, 98(22), 6950–6959.

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Technical Support Guide: 4-Acetylimidazole Purity and Its Experimental Impact

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and mitigating the impact of impurities in 4-Acetylimidazole on experimental outcomes. As Senior Application Scientists, we bridge the gap between technical data and practical application, ensuring the integrity and reproducibility of your research.

This guide is structured to help you navigate the challenges posed by impurities, from initial identification to practical troubleshooting and validation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding this compound impurities.

Q1: What are the likely impurities in a commercial sample of this compound and where do they come from?

Impurities in this compound can generally be categorized into three groups:

  • Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the manufacturing process. The synthesis of this compound can involve intermediates like imidazole-4-carboxylic acid or its esters.[1] Incomplete reactions or side reactions can leave residual amounts of these precursors. For example, if the synthesis involves the acylation of an imidazole ring, related isomers or di-acylated products might form in small quantities.

  • Degradation Products: this compound, like many heterocyclic compounds, can degrade over time, especially with improper storage (e.g., exposure to light, air, or moisture). The imidazole ring is susceptible to oxidation and photodegradation.[2] This can lead to the formation of various oxidized species or ring-opened products.

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., toluene, ethanol, ethyl acetate) or reagents (e.g., acids, bases) used during synthesis and purification can remain in the final product.[1]

Q2: Why should I be concerned about low levels of impurities? Can't I just ignore anything less than 1%?

This is a critical issue in drug discovery and development. While a 99% pure compound sounds excellent, the 1% impurity can have a disproportionately large impact.[3]

  • Potent Biological Activity: An impurity may have its own biological activity, sometimes far more potent than the this compound itself. For example, a study on P450 inhibitors showed that a 2% impurity of the potent inhibitor quinidine drastically skewed the IC50 value of the target compound, cimetidine, from 98 µM down to 4.4 µM.[3] If an impurity in your this compound is a potent enzyme inhibitor or agonist, it can lead to false positives or misleading structure-activity relationship (SAR) data.

  • Interference in Assays: Impurities can directly interfere with analytical or biochemical assays. They might possess chromophores that absorb at the same wavelength as your detection probe, leading to high background noise or false signals.

  • Chemical Reactivity: Reactive impurities can degrade the primary compound or react with other components in your experimental system, compromising the stability and integrity of your formulation or assay.

According to guidelines from the International Conference on Harmonisation (ICH), impurities present at levels above 0.1% in active pharmaceutical ingredients (APIs) should generally be identified and quantified.[4][5] For potent or toxic impurities, this threshold is even lower.[6][7]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing experimental problems that may be linked to this compound purity.

Q3: My enzyme inhibition assay is giving inconsistent IC50 values. Could impurities be the cause?

Yes, this is a classic sign of an active impurity. Inconsistent results between different batches of this compound or even between experiments run on different days with the same batch (if degradation is occurring) strongly point to purity issues.

Here is a logical workflow to troubleshoot this problem:

G A Inconsistent IC50 Results Observed B Analyze Purity of this compound (Use multiple batches if available) A->B C Purity Consistent & >99.5%? (e.g., by HPLC-UV/MS) B->C D Investigate Other Experimental Variables (Buffer, Enzyme, Plate Reader, etc.) C->D Yes E Significant Impurity Peak(s) Detected? C->E No F Purify Sample (e.g., Prep-HPLC, Recrystallization) E->F Yes K Source New Batch of This compound and Re-validate Purity E->K No (Degradation?) G Re-run Assay with Purified Material F->G H Isolate & Identify Impurity (e.g., by LC-MS/MS, NMR) F->H J Problem Resolved? G->J I Test Impurity for Biological Activity H->I J->K No L Results are Now Consistent. Impurity was the cause. J->L Yes G cluster_0 Drug Formulation API Primary Amine API Degradation Schiff Base Formation (Degradation Product) API->Degradation Reacts with Impurity Aldehyde Impurity (from this compound) Impurity->Degradation Excipient Excipients (e.g., Lactose) Discoloration Product Discoloration (Visual Change) Degradation->Discoloration Loss Loss of Potency Degradation->Loss

Sources

Technical Support Center: Monitoring the Progress of 4-Acetylimidazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring 4-Acetylimidazole reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As your partner in research, we aim to equip you with the knowledge to confidently monitor your reactions, interpret your data, and overcome common experimental hurdles. The following content is structured in a flexible question-and-answer format to directly address the practical challenges you may encounter.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the monitoring of this compound reactions.

Q1: What are the most common methods for monitoring the formation of this compound?

A1: The progress of a this compound reaction is typically monitored using a variety of chromatographic and spectroscopic techniques. The most common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the available equipment, the scale of the reaction, and the required level of quantitative accuracy.

Q2: Why is TLC a good initial choice for reaction monitoring?

A2: TLC is a rapid, cost-effective, and versatile technique for qualitatively monitoring a reaction's progress.[1] It allows for the simultaneous analysis of multiple time points and can quickly indicate the consumption of starting materials and the formation of the product. By comparing the spots of the reaction mixture to those of the starting materials, you can get a clear visual indication of whether the reaction is proceeding.

Q3: Can I use UV visualization for this compound on a TLC plate?

A3: Yes, this compound contains an imidazole ring, which is a chromophore that absorbs UV light. This property allows for the visualization of the compound on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp (typically at 254 nm) as a dark spot.[2]

Q4: Is derivatization required for the GC analysis of this compound?

A4: Due to the polarity of the imidazole ring, this compound may exhibit poor peak shape and tailing in GC analysis. To improve its volatility and chromatographic performance, a derivatization step is often recommended.[3][4] Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents that can react with the N-H group of the imidazole.

Q5: How can NMR spectroscopy be used to monitor the reaction in real-time?

A5: ¹H NMR spectroscopy is a powerful tool for monitoring the reaction progress. By taking aliquots of the reaction mixture at different time intervals, you can observe the disappearance of signals corresponding to the starting materials and the appearance of new signals for this compound. For instance, the formation of the acetyl group will result in a new singlet peak in the aliphatic region (around 2.6 ppm), and there will be characteristic shifts in the aromatic protons of the imidazole ring.[5] With specialized equipment, real-time NMR monitoring in a flow cell is also possible.[6]

Troubleshooting Guide: Common Issues in this compound Reaction Monitoring

This section provides a detailed, in-a-question-and-answer format troubleshooting guide for specific problems you might encounter.

Problem 1: My TLC plate shows streaking or overlapping spots for the starting material and product.

  • Potential Cause 1: Inappropriate Solvent System. The polarity of the mobile phase may not be optimal for separating the components. Imidazole-containing compounds can be quite polar.

    • Solution: Adjust the polarity of your eluent. For normal-phase silica TLC, if the spots are streaking and have low Rƒ values, increase the polarity of the mobile phase. A common starting point is a mixture of ethyl acetate and hexanes; you can increase the proportion of ethyl acetate.[1][7] If your compounds are basic, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape and reduce streaking.[7]

  • Potential Cause 2: Sample Overloading. Applying too much sample to the TLC plate can lead to broad, streaky spots.[8]

    • Solution: Dilute your sample before spotting it on the TLC plate. A 1% solution in a volatile solvent is a good starting point.[8] Apply the sample in small, repeated spots, allowing the solvent to evaporate between applications to keep the initial spot size small.

  • Potential Cause 3: Sample Acidity/Basicity. The acidic or basic nature of your compounds can lead to interactions with the silica gel, causing streaking.

    • Solution: As mentioned, for basic compounds like imidazoles, adding a small amount of triethylamine or ammonia to the mobile phase can neutralize active sites on the silica gel and improve separation.[7]

Problem 2: I am not seeing any product formation on my HPLC chromatogram, even after several hours.

  • Potential Cause 1: Reaction Has Not Started. The reaction conditions may not be suitable for initiating the reaction.

    • Solution: Before concluding the reaction is not working, confirm your HPLC method can detect the starting materials. If you see the starting material peak, the issue is likely with the reaction itself. Check the reaction temperature, catalyst (if any), and the quality of your reagents.

  • Potential Cause 2: Product is Not Eluting or is Retained on the Column. The HPLC conditions may not be appropriate for your product. This compound is a polar compound.

    • Solution: If using reversed-phase HPLC, ensure your mobile phase is not too non-polar. You might need to use a higher percentage of the aqueous component or a different organic modifier.[4] Consider using a column designed for polar compounds, such as a C18 with aqueous compatibility or a HILIC column.[9] Also, check the pH of your mobile phase, as it can affect the retention of ionizable compounds like imidazoles.

  • Potential Cause 3: Product is Unstable and Degrading. N-acylimidazoles can be susceptible to hydrolysis, especially in the presence of water.[10][11]

    • Solution: Ensure your reaction is conducted under anhydrous conditions if necessary. During sample preparation for HPLC, use anhydrous solvents if possible and analyze the sample promptly after quenching the reaction.

Problem 3: My ¹H NMR spectrum of the reaction mixture is complex and difficult to interpret.

  • Potential Cause 1: Presence of Multiple Regioisomers or Byproducts. Depending on the starting imidazole, acylation could occur at different nitrogen atoms, leading to a mixture of products.

    • Solution: Compare the spectrum of your reaction mixture with the spectra of your starting materials. Look for the disappearance of starting material signals and the appearance of new, distinct signals for the product. The acetyl group protons of this compound should appear as a sharp singlet. Two-dimensional NMR techniques like COSY and HSQC can help in assigning the signals and identifying the different species present.

  • Potential Cause 2: Peak Broadening. Paramagnetic species or dynamic exchange processes can cause peak broadening.

    • Solution: Ensure your reaction mixture is free of any paramagnetic impurities. If you suspect a dynamic process like tautomerization, you could try acquiring the spectrum at a different temperature (variable temperature NMR).[12]

Detailed Experimental Protocols

Here are step-by-step methodologies for the most common monitoring techniques.

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a light origin line about 1 cm from the bottom of the plate.[8]

  • Sample Preparation: Dissolve a small amount of your starting materials in a volatile solvent (e.g., ethyl acetate) to serve as standards. Prepare a sample of your reaction mixture by taking a small aliquot and diluting it in the same solvent.

  • Spotting: Using a microcapillary tube, spot the starting materials and the reaction mixture on the origin line. It is good practice to co-spot the reaction mixture with the starting material in one lane to help with identification.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 50% ethyl acetate in hexanes with 0.5% triethylamine). Ensure the solvent level is below the origin line.[8] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spot and the appearance of a new spot in the reaction mixture lane indicates product formation.

  • Rƒ Calculation: Calculate the Retention Factor (Rƒ) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[8]

Compound Typical Mobile Phase Expected Rƒ Range Visualization
Starting Imidazole50% EtOAc/Hexanes + 0.5% Et₃NVaries (more polar, lower Rƒ)UV (254 nm)
This compound50% EtOAc/Hexanes + 0.5% Et₃NVaries (less polar than starting material)UV (254 nm)
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
  • Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., in cold acetonitrile). Dilute the quenched sample with the mobile phase to a suitable concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) can be used.[4]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a wavelength where both starting material and product have good absorbance (e.g., 254 nm).

    • Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B.

  • Analysis: Inject the starting material and the reaction mixture samples. Monitor the chromatogram for the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Visual Workflows and Diagrams

To aid in your experimental design and troubleshooting, here are some visual guides created using Graphviz.

Caption: A decision-making workflow for troubleshooting a this compound reaction using TLC.

Caption: Troubleshooting guide for the absence of a product peak in HPLC analysis.

References

  • Benchchem.
  • Moretton, A. et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]

  • Benchchem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Fife, T. H. et al. (1976). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry. [Link]

  • Fife, T. H., & Natarajan, R. (1987). Stability Studies of N-Acylimidazoles. ResearchGate. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

  • Li, Y. et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • Argyropoulos, D. S. (2006). 1H NMR spectra in CDCl3 of authentic samples of imidazole... ResearchGate. [Link]

  • Kim, D. H. et al. (2014). Determination of 4-Methylimidazole and 2-Acetyl-4()-tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Toxicological Research. [Link]

  • Sharma, S. K. et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • ResearchGate. (2008). Hydrolysis rates of some acetylimidazole derivatives. [Link]

  • Benchchem.
  • University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]

  • Gür, M. et al. (2005). 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... ResearchGate. [Link]

  • CN102101843A - Preparation method of this compound and its intermediate.
  • Guthrie, J. P. (1976). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. ResearchGate. [Link]

  • LCGC International. (2012). A Simple Analysis of 4-Methylimidazole Using Automated Solid-Phase Extraction and High Performance Liquid Chromatography with MS-MS and MS–SIM Detection. [Link]

  • Satterthwait, A. C., & Jencks, W. P. (1974). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of the American Chemical Society. [Link]

  • Fu, R., & Wang, Z. (2018). Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Agilent Technologies. [Link]

  • Shimadzu Corporation. Analysis of 4-Methylimidazole in Caramel Color and Study of High-Speed Analysis. [Link]

  • CN104297399A - Method for detecting byproducts 4-methylimidazole and 2-acetyl-4-hydroxy-butylimidazole in caramel pigment.
  • Menger, F. M., & Vitale, A. C. (1973). Intramolecular Imidazole-Promoted General-Base Catalysis of the Hydrolysis of an Acetylimidazole. ElectronicsAndBooks. [Link]

  • Yablonska, S. et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports. [Link]

  • WO1992019600A1 - Preparation of n-acylimidazoles.
  • Read, C. M. et al. (2019). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. The Journal of Organic Chemistry. [Link]

  • Cass, A. E. et al. (1984). Assignment of imidazole resonances from two-dimensional proton NMR spectra of bovine Cu,Zn superoxide dismutase. Evidence for similar active site conformation in the oxidized and reduced enzyme. FEBS Letters. [Link]

  • Smith, K. et al. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments. [Link]

  • Li, D. et al. (2013). Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. Analytical and Bioanalytical Chemistry. [Link]

  • Cass, A. E. G. et al. (1984). Assignment of imidazole resonances from two-dimensional proton NMR spectra of bovine Cu,Zn superoxide dismutase. CORE. [Link]

  • Foley, D. A. (2011). A Method for Real Time Monitoring of Chemical Reactions and Processes. ResearchGate. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Claramunt, R. M. et al. (2007). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. [Link]

  • Ernst, W. E. (1965). Method of synthesis of 1-acyl imidazoles.
  • Vollmer, G. et al. (2011). Determination of 2-methylimidazole, 4-methylimidazole and 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in caramel colours and cola using LC/MS/MS. ResearchGate. [Link]

  • Jedra, M. et al. (2018). Determination of 4-Methylimidazole in Ammonia Caramel Using Gas Chromatography–Tandem Mass Spectrometry (GC-MS/MS). Semantic Scholar. [Link]

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Technical Support Center: Advanced Strategies for 4-Acetylimidazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses a common yet significant challenge in synthetic chemistry: overcoming the steric hindrance presented by the 4-acetyl group in imidazole derivatives. The acetyl substituent at the C4 position sterically shields the adjacent N-1 nitrogen, often leading to low yields, poor regioselectivity, or complete reaction failure, particularly in N-alkylation and N-acylation reactions.

This guide moves beyond standard protocols to provide a deeper understanding of the underlying mechanistic challenges and offers field-proven troubleshooting strategies and advanced methodologies to ensure the success of your synthesis.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: What is steric hindrance and how does it specifically impact 4-acetylimidazole?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups in a molecule physically obstructs a chemical reaction.[1][2] In this compound, the acetyl group at the C4 position is not planar with the imidazole ring. Its methyl group and carbonyl oxygen occupy a volume of space that directly impedes the trajectory of an incoming electrophile attempting to attack the N-1 nitrogen atom. This creates a high-energy transition state, slowing down the reaction rate or preventing it altogether.[1][3]

Caption: Steric clash at the N-1 position of this compound.

Q2: Which nitrogen atom on the ring is more reactive?

A2: this compound exists in a tautomeric equilibrium with 5-acetylimidazole. This means the single proton on a nitrogen atom can reside on either nitrogen, making both N-1 and N-3 potential sites for substitution.

  • N-1 (adjacent to C5): This nitrogen is generally considered more nucleophilic due to electronic factors.

  • N-3 (adjacent to C2): This nitrogen is significantly less sterically hindered. In practice, reactions with small electrophiles may favor the N-1 position, but as the steric bulk of the reactant increases, substitution at the less hindered N-3 position becomes more probable, often leading to a difficult-to-separate mixture of regioisomers.[4]

Q3: What are the most common failure modes in these reactions?

A3: The most frequently encountered issues are:

  • No Reaction/Trace Conversion: The activation energy is too high due to steric repulsion, and the reaction fails to proceed under standard thermal conditions.[4]

  • Formation of Quaternary Imidazolium Salts: If the reaction is forced with high temperatures or prolonged reaction times, the desired N-substituted product can react again with the electrophile, forming a quaternary salt. This is especially common with highly reactive alkylating agents.[4]

  • Poor Regioselectivity: As discussed in Q2, a mixture of N-1 and N-3 substituted isomers forms, complicating purification and reducing the yield of the desired product.[4]

  • Reagent Decomposition: Forcing conditions (e.g., high heat) can lead to the decomposition of sensitive reagents before they have a chance to react.[4]

Part 2: Troubleshooting and Optimization Guide

This section provides a systematic approach to troubleshoot and optimize your reactions.

Issue: Low or No Yield in N-Acylation or N-Alkylation
Possible Cause Troubleshooting & Optimization Strategy
High Steric Barrier / Insufficient Energy 1. Employ Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform heating that can overcome high activation barriers far more efficiently than conventional heating.[4][5] This is often the most effective first step for hindered substrates.[6][7]2. Increase Reaction Temperature: Use a high-boiling point solvent like DMF or DMSO and increase the temperature. Monitor the reaction closely by TLC or LC-MS to avoid reagent decomposition or side product formation.[4]
Poor Nucleophilicity of Imidazole 1. Use a Stronger Base: Deprotonating the imidazole with a strong, non-nucleophilic base (e.g., NaH, KHMDS) in an anhydrous solvent (e.g., THF, DMF) generates the imidazolate anion, a much more potent nucleophile. Use this with caution to avoid side reactions.[4]2. Add a Nucleophilic Catalyst: For acylations, catalytic amounts of 4-(dimethylamino)pyridine (DMAP) or 1-methylimidazole (MI) can act as acyl transfer agents, forming a highly reactive intermediate that can then acylate the hindered nitrogen.[8][9]
Low Reactivity of Electrophile 1. Switch to a More Reactive Electrophile: Use an acyl chloride instead of an anhydride, or an alkyl iodide/triflate instead of a bromide/chloride.[4]2. Explore Alternative Reagents: For acylation, consider uncommon but highly effective acylating agents like N-acylbenzotriazoles or using ketenes.[10][11]
High Reactant Concentration 1. Dilute the Reaction Mixture: High concentrations can favor the formation of quaternary imidazolium salts. Diluting the mixture can decrease the probability of the product reacting further.[4]
Issue: Poor Regioselectivity (Mixture of N-1 and N-3 Isomers)
Possible Cause Troubleshooting & Optimization Strategy
Similar Steric/Electronic Environments 1. Utilize a Protecting Group Strategy: This is the most robust method for ensuring regiocontrol. Protect the imidazole nitrogen using a group like 2-(trimethylsilyl)ethoxymethyl (SEM).[12] This allows for subsequent reaction at a specific position, followed by clean deprotection. A detailed workflow is provided in Part 3.2. Employ Metal Catalysis: For certain reactions like N-arylation, catalyst systems can provide high regioselectivity. For example, copper-diamine catalysts have been used for coupling hindered imidazoles with aryl boronic acids under mild conditions.[13]

Part 3: Advanced Protocols & Methodologies

Protocol 1: Microwave-Assisted N-Alkylation of this compound

This protocol provides a general guideline for leveraging microwave energy to drive sterically hindered alkylations to completion.

Step-by-Step Methodology:

  • In a microwave-safe reaction vessel, combine this compound (1.0 mmol, 1 eq.), the desired alkylating agent (e.g., benzyl bromide, 1.2 mmol, 1.2 eq.), and a suitable base (e.g., anhydrous K₂CO₃, 2.0 mmol, 2.0 eq.).[4]

  • Add a high-boiling point solvent such as DMF or DMSO (3-5 mL).[4]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes. Monitor pressure to ensure it remains within safe limits.

  • After the reaction is complete (monitored by TLC/LC-MS), allow the vessel to cool to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Caption: Troubleshooting workflow for hindered this compound reactions.

Protocol 2: Regioselective N-Alkylation via SEM Protecting Group

This advanced strategy provides excellent control over regioselectivity, which is critical in multi-step synthesis.[12]

Step-by-Step Methodology:

  • Protection:

    • Dissolve this compound (1.0 eq.) in anhydrous THF.

    • Cool the solution to 0 °C and add NaH (1.1 eq., 60% dispersion in mineral oil) portion-wise.

    • Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 1 hour.

    • Cool the solution back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench carefully with water, extract with an organic solvent, and purify to isolate the N-SEM protected this compound.

  • Alkylation:

    • The SEM-protected intermediate can now be subjected to specific reaction conditions. For example, C-H activation/arylation can be performed at the C5 position.[12] For N-alkylation at the second nitrogen, harsher conditions might be needed, potentially forming a quaternary salt that can be selectively deprotected.

  • Deprotection:

    • Dissolve the SEM-protected product in THF.

    • Add tetrabutylammonium fluoride (TBAF, 1.5 eq., 1M solution in THF).

    • Heat the reaction to 60 °C and stir for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

    • Work up the reaction by diluting with water, extracting with an organic solvent, and purifying the final product.

References

  • Fife, T. H., & Pujari, M. P. (1988). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society. Available at: [Link]

  • Antilla, J. C., & Klapars, A. (2001). Copper-Catalyzed N-Arylation of Hindered Substrates Under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Cisneros-López, E. O., et al. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules. Available at: [Link]

  • Sun, L., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. Available at: [Link]

  • Tabrizian, M., et al. (2018). Imidazolium-Based Acid Catalysts for Deacetylation and Debenzoylation. ResearchGate. Available at: [Link]

  • Garcia-Rubia, A., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. Available at: [Link]

  • Kirk, K. L. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry – An Asian Journal. Available at: [Link]

  • Sulpizi, M., et al. (2001). Computational studies on imidazole heme conformations. Biophysical Journal. Available at: [Link]

  • Milstein, J. B., & Fife, T. H. (1968). Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. Journal of the American Chemical Society. Available at: [Link]

  • Atanasova-Stamova, S. Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar. Available at: [Link]

  • Singh, P., et al. (2024). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Scientific Reports. Available at: [Link]

  • Wikipedia. Protecting group. Wikipedia. Available at: [Link]

  • Jukneviciute, D., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports. Available at: [Link]

  • Miller, C. A., & Werner, H. B. (1965). Method of synthesis of 1-acyl imidazoles. Google Patents.
  • Zhang, Q., et al. (2011). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry. Available at: [Link]

  • Najam Academy. (2023). Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]

  • Khan Academy. (2013). Steric hindrance. YouTube. Available at: [Link]

  • Olson, J. S., et al. (1998). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. The Journal of Biological Chemistry. Available at: [Link]

  • Kumar, D., & Kumar, N. (2024). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. ChemistrySelect. Available at: [Link]

  • CN102101843A. Preparation method of this compound and its intermediate. Google Patents.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Protein Acetylation by 4-Acetylimidazole using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate landscape of protein post-translational modifications (PTMs) is paramount. Among these, lysine acetylation has emerged as a critical regulatory mechanism, influencing protein function, stability, and interaction networks. While enzymatic acetylation is a key biological process, chemical reagents provide invaluable tools for probing the functional consequences of acetylation and for creating standards for analytical assays.

This guide provides an in-depth technical comparison of chemical acetylation reagents, with a focus on validating protein acetylation induced by 4-Acetylimidazole using mass spectrometry. We will delve into the mechanistic underpinnings of different acetylation strategies, provide detailed experimental protocols, and present a framework for robust analytical validation.

The Chemistry of Acetylation: A Comparative Overview

The goal of chemical acetylation is to mimic the biological process where an acetyl group is transferred to the ε-amino group of a lysine residue, neutralizing its positive charge. Several reagents can achieve this, each with distinct reactivity profiles, advantages, and disadvantages.

This compound: A Reagent with Tunable Reactivity

This compound is a relatively mild acetylating agent. Its reactivity is highly dependent on the pH of the reaction environment. While it is well-documented to acetylate the hydroxyl group of tyrosine residues, it can also modify other nucleophilic side chains, including the ε-amino group of lysine. The selectivity for lysine over tyrosine can be influenced by controlling the reaction pH. At a pH below the pKa of the tyrosine phenolic group (~10) and closer to the pKa of the lysine amino group (~10.5), the reactivity towards lysine is expected to be more favorable as the lysine amine is more nucleophilic.

Mechanism of Action: this compound acts as an acetyl group donor. The reaction proceeds via nucleophilic attack of the deprotonated amino group of lysine on the carbonyl carbon of the acetyl group of this compound. The imidazole ring serves as a good leaving group.

Comparative Analysis of Acetylation Reagents

FeatureThis compoundAcetic AnhydrideSulfo-NHS-Acetate
Reactivity Mild to moderateHigh, can be aggressiveHigh
Primary Target(s) Tyrosine, Lysine, Serine, ThreoninePrimary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Selectivity pH-dependent; can be tunedLess selective, can modify other nucleophilesGenerally good for primary amines
Byproducts ImidazoleAcetic acid (requires buffering)N-hydroxysulfosuccinimide
Solubility Aqueous buffersRequires organic co-solvent or careful additionWater-soluble
Advantages Tunable reactivityInexpensive and readily availableHigh efficiency and water-soluble
Disadvantages Potential for off-target modificationsCan cause protein precipitation, requires pH controlCan have side reactions with hydroxyl-containing amino acids[1]

Experimental Protocols

Protocol 1: Proposed Method for Lysine-Enriched Acetylation using this compound

This protocol is designed to favor the acetylation of lysine residues over other potential sites like tyrosine. Note: This is a proposed starting point and may require optimization for your specific protein of interest.

Rationale: By maintaining the pH of the reaction below the pKa of the tyrosine side chain, we aim to keep it protonated and less nucleophilic, thereby promoting the acetylation of the more reactive lysine ε-amino groups.

Materials:

  • Purified protein of interest (1 mg/mL in 50 mM HEPES buffer, pH 8.5)

  • This compound solution (1 M in a suitable organic solvent like DMSO, freshly prepared)

  • Reaction buffer: 50 mM HEPES, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Dialysis or desalting columns

Procedure:

  • Preparation: Ensure the protein solution is in the correct reaction buffer and at the desired concentration.

  • Reaction Initiation: Add the this compound solution to the protein solution to a final concentration of 10-50 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Buffer Exchange: Remove excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

  • Validation: Proceed with mass spectrometry analysis to confirm acetylation.

Protocol 2: Acetylation using Acetic Anhydride

Acetic anhydride is a potent and widely used acetylating agent.[2][3] Careful control of pH is crucial to prevent protein denaturation.[3]

Materials:

  • Purified protein (0.25 mg/mL in 50 mM phosphate buffer, pH 6.8)[3]

  • Acetic anhydride

  • 5N NaOH[3]

  • pH microprobe[3]

Procedure:

  • Setup: Place the protein solution in a micro-beaker with a stir bar and a pH microprobe.

  • Reaction: While stirring, add 2 µL of acetic anhydride every 10 minutes for a total of 60 minutes.[3]

  • pH Maintenance: Immediately after each addition of acetic anhydride, adjust the pH back to 6.0-7.0 with small volumes of 5N NaOH.[3]

  • Incubation: Let the reaction continue for another 60 minutes at room temperature, maintaining the pH.[3]

  • Buffer Exchange: Dialyze the sample against a suitable buffer to remove byproducts.

Protocol 3: Acetylation using Sulfo-NHS-Acetate

Sulfo-NHS-acetate is a water-soluble reagent that efficiently acetylates primary amines.

Materials:

  • Purified protein in a non-amine containing buffer (e.g., PBS), pH 7-9.[4]

  • Sulfo-NHS-Acetate (freshly prepared solution)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

  • Reaction: Add a 10- to 50-fold molar excess of Sulfo-NHS-Acetate to the protein solution.

  • Incubation: Incubate for 1 hour at room temperature.

  • Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Buffer Exchange: Remove excess reagent by dialysis or desalting column.

Mass Spectrometry Validation Workflow

Mass spectrometry is the gold standard for identifying and localizing post-translational modifications like acetylation.[5][6] The addition of an acetyl group results in a characteristic mass shift of +42.010 Da.[5]

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Acetylated_Protein Acetylated Protein Protein_Denaturation Denaturation, Reduction, & Alkylation Acetylated_Protein->Protein_Denaturation Tryptic_Digest Tryptic Digestion Protein_Denaturation->Tryptic_Digest Peptide_Cleanup Peptide Cleanup (e.g., C18) Tryptic_Digest->Peptide_Cleanup LC_Separation Liquid Chromatography (Peptide Separation) Peptide_Cleanup->LC_Separation MS1_Scan MS1 Scan (Precursor Ion Mass) LC_Separation->MS1_Scan MS2_Scan MS/MS Scan (Fragmentation) MS1_Scan->MS2_Scan Database_Search Database Search (e.g., Mascot, Sequest) MS2_Scan->Database_Search PTM_Identification Acetylation Site Localization Database_Search->PTM_Identification Data_Validation Manual Spectra Validation PTM_Identification->Data_Validation

Caption: Workflow for Mass Spectrometry Validation of Protein Acetylation.

Step-by-Step Mass Spectrometry Protocol
  • Protein Digestion:

    • Denature the acetylated protein in a buffer containing 8 M urea.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

    • Dilute the urea concentration and digest the protein into smaller peptides using trypsin. Trypsin cleaves C-terminal to lysine and arginine residues. Note that trypsin will not cleave at an acetylated lysine, which can be a useful piece of information during data analysis.[5]

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer.

    • Peptides are separated based on their hydrophobicity.

    • The mass spectrometer acquires full scan mass spectra (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides.

    • The most abundant peptide ions are selected for fragmentation (MS/MS), generating fragment ion spectra.

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein database using software like Mascot or Sequest.

    • The search parameters must include acetylation of lysine (+42.010 Da) as a variable modification.

    • The software identifies peptides based on the match between the experimental fragment ion masses and the theoretical fragment ion masses of peptides in the database.

    • The presence of fragment ions containing the acetylated lysine confirms the modification and its location on the peptide.

Interpreting the Data: A Self-Validating System

A key aspect of trustworthy data is its self-validating nature. In the context of mass spectrometry, this is achieved by:

  • Accurate Mass Measurement: High-resolution mass spectrometers provide highly accurate mass measurements, allowing for confident identification of the +42.010 Da mass shift corresponding to acetylation.[5]

  • Fragment Ion Evidence: The MS/MS spectrum provides a "fingerprint" of the peptide sequence. The presence of a series of fragment ions (b- and y-ions) that cover the acetylated lysine residue provides unambiguous evidence for its location.

  • Chromatographic Shift: Acetylation neutralizes the positive charge of the lysine side chain, making the peptide more hydrophobic. This typically results in a later elution time from the reverse-phase LC column compared to the unmodified counterpart, providing an additional layer of validation.

Conclusion

Chemical acetylation is a powerful tool for studying the functional roles of lysine acetylation. While this compound is a versatile reagent, its application for specific lysine acetylation requires careful optimization of reaction conditions, particularly pH. In contrast, acetic anhydride and Sulfo-NHS-acetate offer more direct routes to acetylating primary amines, though they also have their own limitations.

Regardless of the chemical method employed, rigorous validation by mass spectrometry is essential. By following a systematic workflow of protein digestion, LC-MS/MS analysis, and careful data interpretation, researchers can confidently identify and localize acetylation sites, paving the way for a deeper understanding of the "acetylome" and its role in health and disease.

References

  • IonSource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]

  • Garcia, B. A., Shabanowitz, J., & Hunt, D. F. (2013). Validation of Protein Acetylation by Mass Spectrometry. Methods in Molecular Biology, 981, 1–11. Retrieved from [Link]

  • Hancock Lab. Acetylation (or Succinylation) of Amino Groups on Proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Validation of protein acetylation by mass spectrometry. PubMed. Retrieved from [Link]

  • Schwer, B., & Verdin, E. (2010). Mass spectrometry-based detection of protein acetylation. Methods in Molecular Biology, 590, 143–157. Retrieved from [Link]

  • Meyer, J. G., D'Souza, A. K., & Schilling, B. (2018). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. Methods in Molecular Biology, 1741, 23–40. Retrieved from [Link]

  • Miyagi, M., & Nakazawa, T. (2008). Nα Selective Acetylation of Peptides. Journal of the Mass Spectrometry Society of Japan, 56(2), 73–78. Retrieved from [Link]

  • Creative Diagnostics. N-Terminus Acetylation Protocol. Retrieved from [Link]

  • MtoZ Biolabs. Procedure of Quantitative Acetylomics Based on LC-MS/MS. Retrieved from [Link]

  • MtoZ Biolabs. Acetylation Site Mass Spectrometry Identification. Retrieved from [Link]

  • Köcher, T., Eng, J. K., & Moritz, R. L. (2007). Selective acylation of primary amines in peptides and proteins. Journal of Proteome Research, 6(12), 4770–4776. Retrieved from [Link]

  • Meyer, J. G., D'Souza, A. K., & Schilling, B. (2018). Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry. Journal of Visualized Experiments, (134), 57209. Retrieved from [Link]

  • Washington University School of Medicine in St. Louis. Validation of protein acetylation by mass spectrometry. Retrieved from [Link]

  • Christensen, D. G., Hachmon, N., & Glickman, M. H. (2019). Types of chemical (nonenzymatic) and enzymatic protein acetylation in prokaryotes and comparison of superfamilies of lysine acetyltransferases (KATs) in eukaryotes and prokaryotes. ResearchGate. Retrieved from [Link]

  • Yang, Y., & Cole, P. A. (2013). Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation. Accounts of Chemical Research, 46(10), 2291–2300. Retrieved from [Link]

  • Hang, H. C., & Bertozzi, C. R. (2011). Chemical Reporters for Exploring Protein Acylation. ChemBioChem, 12(15), 2284–2295. Retrieved from [Link]

  • G-Biosciences. Protein Acetylation Kit. Retrieved from [Link]

  • Wikipedia. Acetylation. Retrieved from [Link]

  • Brown, K. A., & Anderson, V. E. (2014). Chemical Acetylation and Deacetylation. Methods in Molecular Biology, 1141, 237–248. Retrieved from [Link]

  • Pal, J., Bera, S., & Ghosh, S. K. (1999). Acetylation of α-crystallin with N-acetylimidazole and its influence upon the native aggregate and subunit reassembly. Current Eye Research, 19(4), 358–367. Retrieved from [Link]

  • Liu, Y., Liu, L., & Chen, P. R. (2017). A Facile Protocol to Generate Site-Specifically Acetylated Proteins in Escherichia Coli. Journal of Visualized Experiments, (130), 56715. Retrieved from [Link]

  • Wikipedia. Protein acetylation. Retrieved from [Link]

  • Hirschey, M. D., & Zhao, Y. (2011). Mechanisms and Dynamics of Protein Acetylation in Mitochondria. Molecular Cell, 43(3), 336–345. Retrieved from [Link]

  • ResearchGate. Affects of imidazole on protein solubility and labeling reactions?. Retrieved from [Link]

  • O-U-I, K., & O-U-I, K. (2022). Bacterial protein acetylation: mechanisms, functions, and methods for study. Frontiers in Microbiology, 13, 999335. Retrieved from [Link]

  • Götze, M., Imseng, S., & Picotti, P. (2023). Chemical Acetylation of Ligands and Two-Step Digestion Protocol for Reducing Codigestion in Affinity Purification−Mass Spectrometry. Journal of Proteome Research, 22(10), 3383–3391. Retrieved from [Link]

  • Martin, B. R., & Cravatt, B. F. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology, 4(4), 235–253. Retrieved from [Link]

  • Riordan, J. F., Wacker, W. E. C., & Vallee, B. L. (1965). N-Acetylimidazole: A Reagent for Determination of “Free” Tyrosyl Residues of Proteins*. Biochemistry, 4(9), 1758–1765. Retrieved from [Link]

Sources

A Comparative Analysis of Reactivity: 4-Acetylimidazole vs. N-Acetylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by a Senior Application Scientist

Introduction

In the landscape of chemical synthesis and chemical biology, imidazole derivatives serve as versatile building blocks and reagents.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them crucial scaffolds for interacting with biological targets.[1] Among the vast family of imidazoles, acetyl-substituted variants are of particular interest. This guide provides a detailed comparative analysis of two common isomers: 4-Acetylimidazole and N-acetylimidazole.

While structurally similar, the positioning of the acetyl group—on a ring carbon versus a ring nitrogen—fundamentally dictates their chemical character and reactivity. N-acetylimidazole is widely recognized as a unique electrophile with moderate reactivity, making it a valuable tool for acylating biomolecules in aqueous media.[2][3] In contrast, this compound behaves primarily as a ketone-substituted heterocycle.[4] Understanding these differences is paramount for researchers in medicinal chemistry and drug development when selecting reagents for synthesis or designing molecules with specific functionalities. This guide will dissect the structural nuances, compare their reactivity profiles with supporting experimental context, and provide a clear framework for their appropriate application.

The Decisive Factor: Structural and Electronic Divergence

The difference in the placement of the acetyl group creates two molecules with distinct electronic distributions and, consequently, disparate chemical reactivities.

  • N-Acetylimidazole (AcIm): In this isomer, the acetyl group is bonded to the N1 nitrogen of the imidazole ring. This C-N bond forms an amide-like linkage, but its reactivity is significantly enhanced compared to a typical acyclic amide. The imidazole ring is an excellent leaving group, stabilized by its aromaticity after departure. The carbonyl carbon is highly electrophilic, rendering N-acetylimidazole a potent acetyl-transfer agent.[5] It is often employed for the selective modification of functional groups like tyrosyl residues in proteins.[6]

  • This compound: Here, the acetyl group is attached to the C4 carbon of the imidazole ring, classifying the molecule as a ketone.[4] The primary reactive site is the carbonyl group, which undergoes typical ketone reactions. The imidazole ring itself contains two distinct nitrogen atoms: the N1 nitrogen bearing a proton (pKa ≈ 14.5, making it weakly acidic) and the N3 nitrogen possessing a basic lone pair (pKa of the conjugate acid ≈ 7).[7][8] The acetyl group acts as an electron-withdrawing substituent, which modulates the basicity of the imidazole ring compared to the unsubstituted parent heterocycle.[9]

The fundamental distinction lies in their roles: N-acetylimidazole is an acylating agent that donates an acetyl group, while this compound is a substituted heterocycle that can be acylated or undergo reactions at its ketone functionality.

Comparative Data Summary

FeatureN-Acetylimidazole This compound
Chemical Structure N-Acetylimidazole Structurethis compound Structure
Compound Class N-Acylimidazole (Activated Amide)[10]Substituted Ketone, Heterocycle[11]
Primary Reactive Site Electrophilic carbonyl carbon of the acetyl group.Carbonyl carbon of the ketone; N1-H proton; N3 basic lone pair.
Role in Acylation Acylating Agent : Transfers its acetyl group to nucleophiles.[12]Substrate : Can be acylated at the N1 position or undergo condensation at the methyl group of the acetyl moiety.[4]
Leaving Group in Acyl Transfer Imidazole (stabilized anion).Not applicable; the imidazole ring is a stable part of the core structure.
Key Reactivity Susceptible to hydrolysis; readily reacts with amines, alcohols, and thiols.[6][13]Undergoes standard ketone reactions (e.g., condensation, reduction); the imidazole ring can act as a base or nucleophile.[4]

Reactivity in Detail: A Mechanistic Showdown

N-Acetylimidazole: The Quintessential Acetyl Donor

The utility of N-acetylimidazole stems from its role as a moderately reactive acetylating agent, stable enough for handling yet reactive enough for efficient modification of nucleophiles in aqueous environments.[2] Its reactivity is exemplified by its hydrolysis, which has been studied across various pH ranges.[14]

The general mechanism for acyl transfer from N-acetylimidazole involves nucleophilic attack at the highly electrophilic carbonyl carbon, followed by the departure of the resonance-stabilized imidazole anion.

G cluster_0 Nucleophilic Acyl Substitution on N-Acetylimidazole AcIm N-Acetylimidazole Intermediate Tetrahedral Intermediate AcIm->Intermediate 1. Nucleophilic Attack Nu Nu-H (Nucleophile) Nu->Intermediate Product Acylated Nucleophile Intermediate->Product 2. Collapse of Intermediate Imidazole Imidazole Intermediate->Imidazole 3. Leaving Group Departure

Caption: Workflow for N-acetylimidazole as an acylating agent.

This reactivity profile makes N-acetylimidazole an invaluable tool in biochemistry for modifying protein side chains. For instance, it selectively acetylates "free" tyrosyl residues over other potential nucleophilic groups like the ε-amino groups of lysine under specific conditions.[6]

This compound: The Versatile Building Block

This compound does not function as an acetyl donor. Its reactivity is that of a bifunctional molecule: a ketone and a heterocycle.

  • Ketone Reactivity : The acetyl group's carbonyl can undergo nucleophilic addition and condensation reactions typical of ketones.

  • Imidazole Ring Reactivity :

    • The N3 nitrogen is basic and can be protonated or act as a nucleophile.

    • The N1 proton is acidic and can be removed by a strong base, generating an imidazolide anion that can be alkylated or acylated.

The electron-withdrawing nature of the C4-acetyl group reduces the basicity of the N3 atom compared to unsubstituted imidazole. This electronic effect is a key consideration when designing reactions involving the heterocyclic portion of the molecule.[9][15]

G cluster_sites Potential Reactive Sites 4AcIm This compound Ketone Ketone Carbonyl (Nucleophilic Addition) 4AcIm->Ketone NH N1-H Proton (Acidic, Deprotonation) 4AcIm->NH N3 N3 Lone Pair (Basic / Nucleophilic) 4AcIm->N3

Caption: Diverse reactive sites of the this compound molecule.

Experimental Protocol: Quantifying Reactivity via Hydrolysis

To provide a tangible measure of reactivity, one can perform a kinetic analysis of the hydrolysis of N-acetylimidazole. Its susceptibility to attack by water serves as an excellent proxy for its overall electrophilicity. This compound, being a stable ketone, does not undergo a comparable hydrolysis reaction under neutral conditions.

Objective: To determine the pseudo-first-order rate constant for the neutral hydrolysis of N-acetylimidazole by spectrophotometry.

Principle: The hydrolysis of N-acetylimidazole to imidazole and acetic acid results in a change in the UV absorbance spectrum. By monitoring the absorbance change at a specific wavelength over time, the reaction rate can be determined.

Materials:

  • N-acetylimidazole

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder (25°C)

  • Quartz cuvettes (1 cm path length)

  • Stock solution of N-acetylimidazole in a dry, aprotic solvent (e.g., acetonitrile)

Procedure:

  • Equilibrate the spectrophotometer and the phosphate buffer to 25°C.

  • Place 3.0 mL of the pH 7.0 phosphate buffer into a quartz cuvette and use it to zero the instrument (as a blank) at the monitoring wavelength (e.g., 245 nm, where the change is significant).

  • Initiate the reaction by injecting a small aliquot (e.g., 10 µL) of the N-acetylimidazole stock solution into the cuvette. The final concentration should be low enough to ensure a measurable absorbance (e.g., 0.1 mM).

  • Immediately mix the solution by inverting the cuvette (sealed with parafilm) and begin recording the absorbance at the chosen wavelength as a function of time for a duration sufficient for the reaction to proceed significantly towards completion (e.g., 15-20 minutes).

  • Record the absorbance at regular intervals (e.g., every 30 seconds).

Data Analysis:

  • The hydrolysis follows pseudo-first-order kinetics under these conditions (as water is in vast excess).

  • Plot ln(A_t - A_∞) versus time (t), where A_t is the absorbance at time t, and A_∞ is the absorbance at the end of the reaction.

  • The slope of the resulting straight line will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

This experiment provides quantitative data on the lability of the acyl group in N-acetylimidazole, a feature entirely absent in the stable C-C bond of this compound's ketone group.

Conclusion for the Practicing Scientist

The choice between this compound and N-acetylimidazole is not one of preference but of fundamental purpose.

  • Choose N-Acetylimidazole when your objective is to perform a mild and selective acetylation of a nucleophilic substrate, particularly in biological or aqueous systems. It is a well-established acetyl-transfer reagent with predictable reactivity.[2]

  • Choose this compound when you require a heterocyclic building block containing a ketone functionality. It is suitable for syntheses where the imidazole ring is a core part of the final structure and subsequent reactions will target the ketone or the ring's nitrogen atoms.[4]

Mistaking one for the other will lead to failed reactions. By understanding their intrinsic structural and electronic differences, researchers can harness their distinct reactivities to achieve specific synthetic goals in drug discovery and chemical biology.

References

  • Gour-Salin, B. J. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(9), 2059-2062.
  • Biosynth. (n.d.). This compound | 61985-25-9 | FA45211.
  • CymitQuimica. (n.d.). CAS 61985-25-9: this compound.
  • Hogg, J. L., et al. (1977). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society.
  • Cox, R. A. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids.
  • Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(3), 465-472.
  • Georganics. (n.d.). This compound.
  • Wikipedia. (n.d.). Imidazole.
  • de Oliveira, R. B., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4963.
  • A2Z Chemical. (n.d.).
  • Wang, X., et al. (2021). Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes. New Journal of Chemistry, 45(1), 123-132.
  • Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. PubMed.
  • Reddit. (2016). I don't understand why imidazole has a weak acidic group. r/chemhelp.
  • Tokyo Chemical Industry. (n.d.). N-Acetylimidazole | 2466-76-4.
  • PubChem. (n.d.). 1-(1H-Imidazol-1-yl)ethanone.
  • Jencks, W. P., & Oakenfull, D. G. (1969). Reactions of acetylimidazole and acetylimidazolium ion with nucleophilic reagents. Structure-reactivity relations. Journal of the American Chemical Society.
  • Riordan, J. F., Wacker, W. E. C., & Vallee, B. L. (1965). N-Acetylimidazole: A Reagent for Determination of “Free” Tyrosyl Residues of Proteins. Biochemistry, 4(9), 1758-1765.

Sources

A Researcher's Guide to Protein Acetylation: 4-Acetylimidazole vs. Alternative Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of functional studies, therapeutic development, and diagnostic tool creation. Among the various post-translational modifications, acetylation—the addition of an acetyl group—is a key regulatory mechanism affecting everything from gene expression to metabolic pathways.[1] The choice of acetylating agent is therefore a critical experimental decision, directly impacting the specificity, efficiency, and biological relevance of the study.

This guide provides an in-depth comparison of 4-acetylimidazole with other common acetylating agents. Moving beyond a simple catalog of reagents, we will explore the mechanistic nuances, practical advantages, and potential pitfalls of each, supported by experimental data and protocols to ensure your choices are both informed and effective.

The Landscape of Protein Acetylation

Protein acetylation typically occurs at two main sites: the α-amino group of the N-terminus or the ε-amino group of lysine residues.[1] While N-terminal acetylation is often a co-translational and irreversible event crucial for protein stability, the reversible acetylation of lysine residues is a dynamic post-translational modification (PTM) that acts as a molecular switch.[1][2] By neutralizing the positive charge of the lysine side chain, acetylation can profoundly alter a protein's structure, enzymatic activity, subcellular localization, and interactions with other molecules.[3][4]

Chemical acetylating agents allow researchers to mimic this vital biological process in vitro, enabling studies on the functional consequences of acetylation without the need for complex cellular machinery. However, these reagents are not all created equal. Their reactivity, specificity, and the stability of the resulting modification vary significantly.

A Deep Dive into this compound

This compound is a heterocyclic compound that has gained attention as a reagent for protein modification.

Mechanism of Action: this compound acts as an acylating agent, transferring its acetyl group to nucleophilic side chains on amino acid residues. Its reactivity is primarily directed towards the phenolic hydroxyl group of tyrosine residues, making it a relatively specific agent for tyrosine modification under controlled conditions. It can also react with other nucleophiles such as the ε-amino group of lysine and the sulfhydryl group of cysteine, though often requiring different reaction conditions.

The reaction with a tyrosine residue proceeds via nucleophilic attack of the phenoxide ion on the carbonyl carbon of the this compound, leading to the formation of an O-acetylated tyrosine and the release of imidazole.

Key Advantages:

  • Relative Specificity for Tyrosine: Under mild alkaline conditions (pH ~7.5), this compound shows a preference for acetylating exposed tyrosine residues. This makes it a valuable tool for investigating the role of specific tyrosines in protein function.

  • Reversibility: The O-acetyl bond formed on tyrosine residues is labile and can be cleaved by treatment with a strong nucleophile like hydroxylamine at neutral or alkaline pH. This reversibility is a significant advantage, allowing for "before and after" functional studies on the same protein sample.

Limitations and Considerations:

  • Side Reactions: While relatively specific, it is not exclusively so. At higher pH or with prolonged reaction times, acetylation of lysine, serine, and threonine residues can occur.

  • Reagent Stability: Like many acylating agents, this compound is susceptible to hydrolysis and should be handled in anhydrous conditions and prepared fresh for use.

The Mainstream Alternatives: A Comparative Overview

Several other reagents are widely used for protein acetylation, each with a distinct profile of reactivity and application.

Acetic Anhydride

Acetic anhydride is a powerful, non-specific acetylating agent.[5]

  • Mechanism: It reacts readily with a wide range of nucleophiles. In proteins, this includes the primary amines of lysine residues and the N-terminus, as well as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine.[5][6] The reaction is typically rapid and irreversible under physiological conditions.

  • Advantages: High reactivity and low cost make it suitable for applications requiring extensive or complete acetylation, such as blocking all primary amines to prevent polymerization during cross-linking reactions.[7]

  • Disadvantages: Its lack of specificity is a major drawback for functional studies where targeted modification is desired.[8] It can lead to significant changes in protein structure and potential denaturation. Side reactions, such as the formation of methyl esters in the presence of methanol, have also been reported.[9]

N-Hydroxysuccinimide (NHS) Esters of Acetate

Sulfo-NHS-acetate and its non-sulfonated counterpart are popular amine-reactive acetylating agents.[10][11]

  • Mechanism: The NHS ester group reacts efficiently with primary amines (lysine ε-amino groups and the N-terminus) at physiological to slightly alkaline pH (7-9) to form stable, irreversible amide bonds.[10][12] The sulfonated version (Sulfo-NHS-acetate) offers enhanced water solubility, avoiding the need for organic co-solvents.[13]

  • Advantages: High specificity for primary amines over other nucleophiles like hydroxyls, making it the reagent of choice for specifically blocking lysine residues.[10][14] The reaction is efficient and yields a stable, irreversible modification.[11]

  • Disadvantages: While highly specific for amines, very high molar excesses can lead to side reactions with hydroxyl-containing amino acids (serine, threonine, tyrosine).[14] The NHS ester is prone to hydrolysis, so solutions must be prepared immediately before use.[11]

Head-to-Head Comparison: Choosing the Right Tool for the Job

The optimal choice of acetylating agent is dictated by the experimental goal. The table below summarizes the key characteristics to guide your decision.

FeatureThis compoundAcetic AnhydrideSulfo-NHS-Acetate
Primary Target Tyrosine (phenolic -OH)Primary amines, Hydroxyls, SulfhydrylsPrimary amines (-NH₂)
Specificity Moderate (Preferential for Tyr at pH ~7.5)Low (Highly reactive with most nucleophiles)High (Specific for Lys and N-terminus)
Reversibility Yes (with hydroxylamine)No (Stable amide/ester bonds)No (Stable amide bonds)
Reaction pH ~7.5 for Tyr specificity7.5 - 8.57.0 - 9.0
Key Advantage Reversible modification of tyrosinesHigh reactivity for complete acetylationHigh specificity for primary amines
Key Disadvantage Potential for side reactions with other residuesLack of specificity, can cause denaturationHydrolytically unstable, potential for side reactions at high excess

Experimental Workflows and Protocols

To ensure reproducibility and success, adherence to validated protocols is essential. Here, we outline a general workflow for protein acetylation and provide specific starting protocols for this compound and Sulfo-NHS-acetate.

General Experimental Workflow

A typical experiment involves several key stages, from reagent preparation to validation of the modification.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification cluster_analysis Analysis & Validation p1 Prepare Protein Sample (in amine-free buffer, e.g., PBS) p2 Prepare Fresh Acetylating Reagent Solution r1 Combine Protein and Reagent (Incubate at RT or 4°C) p2->r1 Add reagent to protein c1 Quench Reaction (e.g., with Tris buffer for NHS-esters) r1->c1 c2 Remove Excess Reagent (Dialysis or Desalting Column) c1->c2 a1 Confirm Acetylation (Western Blot with anti-acetyl-Lys/Tyr Ab) c2->a1 a3 Perform Functional Assay c2->a3 Modified Protein a2 Identify Modification Sites (Mass Spectrometry) a1->a2 For site-specific info

Caption: General workflow for chemical acetylation of proteins.

Protocol 1: Tyrosine Acetylation with this compound

This protocol is designed to favor the modification of solvent-exposed tyrosine residues.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

  • This compound (FW: 110.11)

  • Hydroxylamine solution (for reversal): 1 M Hydroxylamine-HCl, pH 7.5

  • Desalting column

Procedure:

  • Buffer exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare a 1 M stock solution of this compound in a dry organic solvent (e.g., anhydrous DMSO) immediately before use.

  • Add a 20- to 60-fold molar excess of this compound to the protein solution while gently vortexing. The optimal excess should be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature.

  • To stop the reaction and remove excess reagent, pass the sample through a desalting column equilibrated with the desired storage buffer.

  • (Optional Reversal): To reverse the modification, incubate the acetylated protein with 0.5-1 M hydroxylamine, pH 7.5, for 4-6 hours at room temperature. Subsequently, remove the hydroxylamine via a desalting column.

  • Analyze the extent of modification by mass spectrometry or functional assay.

Protocol 2: Lysine Acetylation with Sulfo-NHS-Acetate

This protocol is optimized for the specific and irreversible blocking of primary amines.[11]

Materials:

  • Protein or peptide of interest (1-10 mg/mL)

  • Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., 100 mM phosphate, 150 mM NaCl, pH 7.2-8.0). Crucially, do not use Tris or glycine buffers. [12]

  • Sulfo-NHS-Acetate (FW: 217.16)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis cassette

Procedure:

  • Dissolve or buffer-exchange the protein/peptide into the amine-free Reaction Buffer.

  • Equilibrate the vial of Sulfo-NHS-Acetate to room temperature before opening to prevent moisture condensation.[11]

  • Immediately before use, dissolve Sulfo-NHS-Acetate in ultrapure water to a concentration of ~10 mM (2.2 mg/mL). Do not store this solution.[11]

  • Add a 10- to 50-fold molar excess of the Sulfo-NHS-Acetate solution to the protein sample.

  • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.

  • (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris. Let it sit for 15 minutes.

  • Remove excess reagent and reaction by-products using a desalting column or dialysis.

  • Confirm acetylation using a Western blot with an anti-acetyl-lysine antibody or by mass spectrometry.[15][16][17] Mass spectrometry is considered the gold standard for identifying specific acetylation sites.[15]

Validation: The Self-Validating System

Trustworthy research requires robust validation. The success of a protein modification experiment must be confirmed.

  • Mass Spectrometry (MS): This is the definitive method for confirming acetylation.[15][16] A successful acetylation will result in a mass shift of +42.01 Da for each acetyl group added. Tandem MS (MS/MS) can pinpoint the exact modified residues.[9]

  • Immunoblotting (Western Blot): Using specific antibodies that recognize acetylated lysine or acetylated tyrosine is a highly effective method to qualitatively confirm the modification.[15][17]

  • Functional Assays: The ultimate validation is observing a change in the protein's function (e.g., enzymatic activity, binding affinity) that is consistent with the modification and, in the case of this compound, is reversible upon treatment with hydroxylamine.

Conclusion and Recommendations

The choice between this compound and other acetylating agents is fundamentally a choice between specificity and reactivity, and between reversible and irreversible modification.

  • Choose this compound when your primary goal is to investigate the functional role of tyrosine residues, and when the ability to reverse the modification is experimentally advantageous.

  • Choose Sulfo-NHS-Acetate when you need to specifically and irreversibly modify lysine residues, for example, to block reactive amines or to mimic a stable acetylated state.

  • Choose Acetic Anhydride for applications requiring comprehensive but non-specific acetylation, where the goal is to modify most or all available nucleophilic sites, and where preserving native protein structure is less critical.

By understanding the underlying chemistry and carefully selecting the appropriate reagent and protocol, researchers can harness chemical acetylation as a powerful tool to unlock new insights into protein function and regulation.

References

  • Mtoz Biolabs. Acetylation Detection of Specific Proteins. Available from: [Link]

  • Karetsou, Z., et al. (2007). Selective acylation of primary amines in peptides and proteins. PubMed. Available from: [Link]

  • G-Biosciences. Protein Acetylation Kit. Available from: [Link]

  • Christensen, D.G., et al. (2019). Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes. Applied and Environmental Microbiology. Available from: [Link]

  • Anderson, K.A., et al. (2014). Mechanisms and Dynamics of Protein Acetylation in Mitochondria. Biochemical Journal. Available from: [Link]

  • Interchim. NHS-Acetate & Amine modifiers. Available from: [Link]

  • Aestus Biotechnology. Sulfo-NHS-Acetate. Available from: [Link]

  • Schwer, L.K., et al. (2020). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. Methods in Molecular Biology. Available from: [Link]

  • Ball, H.R., Jr., & Winn, S.E. (1982). Acylation of Egg White Proteins with Acetic Anhydride and Succinic Anhydride. Poultry Science. Available from: [Link]

  • Fernandez-de-Cossio, J., et al. (2011). Strategies for the detection of acetylated proteins. ResearchGate. Available from: [Link]

  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Available from: [Link]

  • Wyrwisz, J., et al. (2022). Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. Molecules. Available from: [Link]

  • Searle, B.C., et al. (2018). Quantifying dynamic protein acetylation using quantitative stoichiometry. bioRxiv. Available from: [Link]

  • Starai, V.J., et al. (2005). Protein Acetylation in Bacteria. Microbiology and Molecular Biology Reviews. Available from: [Link]

  • Szymańska, E., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules. Available from: [Link]

  • Google Patents. CN102101843A - Preparation method of this compound and its intermediate.
  • Drazic, A., et al. (2016). The world of protein acetylation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available from: [Link]

Sources

A Comparative Guide to Histidine-Modifying Reagents: The Efficacy of 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of protein biochemistry, the targeted chemical modification of amino acid residues is a cornerstone technique for elucidating protein structure, function, and enzymatic mechanisms. Among the amino acids, histidine holds a unique position due to the distinct chemical properties of its imidazole side chain. With a pKa typically near physiological pH, histidine residues are often critically involved in catalytic activity, protein-protein interactions, and metal binding. Consequently, reagents that can specifically and effectively modify histidine are invaluable tools for researchers.

This guide provides an in-depth comparison of 4-Acetylimidazole with other prevalent histidine-modifying reagents, namely Diethylpyrocarbonate (DEPC) and photosensitized oxidation using Rose Bengal. We will delve into their mechanisms of action, specificity, and practical applications, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their experimental designs.

The Central Role of Histidine Modification

The imidazole side chain of histidine can act as both a proton donor and acceptor at physiological pH, making it a frequent key player in enzyme active sites.[1] Modifying this residue can lead to a measurable change in protein activity, providing strong evidence for its functional role. Furthermore, the differential reactivity of histidine residues based on their local microenvironment can be exploited to probe protein conformation and ligand binding.

A Head-to-Head Comparison of Histidine-Modifying Reagents

The choice of a modifying reagent is dictated by the specific research question, the properties of the target protein, and the desired outcome of the modification. Here, we compare three widely used reagents, highlighting their strengths and weaknesses.

ReagentMechanism of ActionPrimary TargetReversibilityKey AdvantagesMajor Limitations
This compound Acetylation of the imidazole nitrogenHistidineYes (with hydroxylamine)High specificity for histidine; Reversibility allows for functional recovery.Slower reaction rate compared to DEPC.
Diethylpyrocarbonate (DEPC) Carbethoxylation of the imidazole nitrogenHistidineYes (with hydroxylamine)Rapid reaction; Widely used and well-documented.[2]Lower specificity; can also modify lysine, cysteine, and tyrosine.[3][4]
Rose Bengal (Photooxidation) Singlet oxygen-mediated oxidationHistidine, Tryptophan, Methionine, CysteineNoCan be spatially targeted with a focused light source.Lack of specificity; irreversible modification can lead to cross-linking.[5][6]

In-Depth Analysis of Reagents

This compound: The Specific Acetylating Agent

This compound is valued for its high degree of specificity towards histidine residues. It acetylates the imidazole nitrogen, a reaction that can be conveniently monitored spectrophotometrically by the increase in absorbance around 245 nm.

Mechanism of Action:

The reaction involves the nucleophilic attack of the imidazole nitrogen of a histidine residue on the carbonyl carbon of this compound. This results in the formation of an N-acetylhistidine derivative and the release of imidazole.

G cluster_reactants Reactants cluster_products Products Histidine Protein-Histidine (Imidazole Ring) Modified_Histidine N-Acetyl-Histidine Histidine->Modified_Histidine Acetylation Acetylimidazole This compound Acetylimidazole->Modified_Histidine Imidazole Imidazole Acetylimidazole->Imidazole Released

Caption: Reaction of this compound with a protein histidine residue.

A significant advantage of this compound is that the modification is reversible. Treatment with a nucleophile like hydroxylamine can remove the acetyl group, restoring the function of the modified protein. This reversibility provides a robust control for experiments, confirming that the observed effects are due to the specific modification of the histidine residue.

Diethylpyrocarbonate (DEPC): The Rapid, Broad-Spectrum Reagent

DEPC is arguably the most widely used reagent for histidine modification due to its high reactivity.[2] It reacts with the imidazole ring to form an N-carbethoxyhistidyl derivative, which can be monitored by an increase in absorbance at 242 nm.[2][7]

Mechanism of Action:

DEPC carbethoxylates the imidazole nitrogen of histidine. The reaction is rapid, often complete within minutes. However, this high reactivity comes at the cost of specificity.

G cluster_reactants Reactants cluster_products Products Histidine Protein-Histidine Modified_Histidine N-Carbethoxy-Histidine Histidine->Modified_Histidine Carbethoxylation DEPC Diethylpyrocarbonate (DEPC) DEPC->Modified_Histidine Side_Products Side Reactions (Lys, Cys, Tyr) DEPC->Side_Products

Caption: DEPC modification of histidine and potential side reactions.

While DEPC is effective, its lack of specificity is a significant drawback. It is known to react with the side chains of lysine, cysteine, and tyrosine, as well as the N-terminal amino group.[3][4] This promiscuity can complicate the interpretation of experimental results, as the observed effects may not be solely due to histidine modification. The modification can be reversed with hydroxylamine, similar to acetylation by this compound.[8]

Rose Bengal and Photooxidation: The Light-Inducible Method

Photooxidation, often sensitized by dyes like Rose Bengal, offers a different approach to histidine modification. In the presence of light and oxygen, the excited sensitizer generates highly reactive singlet oxygen, which then oxidizes susceptible amino acid residues.

Mechanism of Action:

The commonly accepted mechanism involves the reaction of singlet oxygen with histidine to form a labile endoperoxide intermediate.[5] This intermediate can then undergo further reactions, leading to the oxidation of the imidazole ring and potentially to cross-linking with other nearby residues.[5][6]

While this method can be spatially controlled by focusing a light source on a specific region of a protein or cell, it suffers from a significant lack of specificity. Tryptophan, methionine, and cysteine are also highly susceptible to photooxidation.[9][10] The resulting damage is irreversible and can lead to protein aggregation and cross-linking, making it a harsh method that can be difficult to control.[6]

Practical Considerations and Experimental Design

Choosing the appropriate reagent requires careful consideration of the experimental goals.

  • For Probing Functional Involvement: If the goal is to determine if a histidine residue is essential for a protein's function, the high specificity and reversibility of This compound make it the superior choice. The ability to restore function after de-acetylation provides a strong internal control.

  • For Rapid, General Labeling: When speed is critical and some degree of non-specificity can be tolerated or controlled for, DEPC is a viable option. It is particularly useful for footprinting studies where the general accessibility of residues is of interest.[3]

  • For Spatially-Resolved Modification: Rose Bengal-mediated photooxidation is unique in its ability to be targeted in space. This can be advantageous in cellular contexts or for studying specific domains of large protein complexes, provided the lack of chemical specificity is addressed.

Experimental Protocols

The following are generalized protocols. Researchers should optimize concentrations, reaction times, and buffer conditions for their specific protein of interest.

Protocol 1: Histidine Modification with this compound
  • Preparation: Prepare a stock solution of this compound (e.g., 0.1 M) in a dry, water-miscible organic solvent like acetonitrile immediately before use.

  • Protein Solution: Dialyze the protein of interest against a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). The buffer should be free of primary amines.

  • Reaction: Add a molar excess of the this compound solution to the protein solution. The exact molar excess (typically 10- to 100-fold) should be determined empirically.

  • Monitoring: Follow the reaction by measuring the increase in absorbance at 245 nm.

  • Quenching: The reaction can be stopped by adding a compound with a free imidazole group, such as histidine, or by removing the excess reagent by dialysis or gel filtration.

  • Analysis: Assay the modified protein for activity and use techniques like mass spectrometry to identify the modified histidine residues.

  • (Optional) Reversal: To reverse the modification, incubate the modified protein with a neutral solution of hydroxylamine (e.g., 0.5 M, pH 7.0) for a specified time. Monitor the restoration of protein function.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Control A Prepare this compound Stock Solution C Add Reagent to Protein Solution A->C B Prepare Protein in Amine-Free Buffer B->C D Monitor Reaction (A245 nm) C->D E Quench Reaction D->E F Assay for Activity E->F G Mass Spectrometry Analysis F->G H (Optional) Reverse with Hydroxylamine F->H

Caption: Workflow for protein modification with this compound.

Protocol 2: Histidine Modification with DEPC
  • Preparation: Prepare a stock solution of DEPC (e.g., 1 M) in a cold, dry organic solvent like ethanol or acetonitrile.

  • Protein Solution: Prepare the protein in a buffer at a pH between 6.0 and 7.5.[2]

  • Reaction: Add a small aliquot of the DEPC stock solution to the protein solution while vortexing. The reaction is typically very fast and may be complete in under a minute.[3]

  • Monitoring: The modification can be followed by the increase in absorbance at 242 nm.[2]

  • Quenching: Stop the reaction by adding an excess of a quenching reagent like imidazole or histidine.[3]

  • Analysis: Proceed with functional assays and mass spectrometry to identify modified residues. Be mindful of potential modifications to other amino acids.

Conclusion

References

  • Analytical Chemistry. (2021). Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry. ACS Publications. [Link]

  • National Institutes of Health. (n.d.). Diethylpyrocarbonate Labeling for the Structural Analysis of Proteins: Label Scrambling in Solution and How to Avoid it. [Link]

  • PubMed. (n.d.). Chemical Modification of Prostaglandin H Synthase With Diethyl Pyrocarbonate. [Link]

  • Analytical Chemistry. (2014). Discovery and Characterization of a Photo-Oxidative Histidine-Histidine Cross-Link in IgG1 Antibody Utilizing 18O-Labeling and Mass Spectrometry. ACS Publications. [Link]

  • PubMed. (1970). Rose Bengal as a specific photosensitizer for a histidine residue at the triphosphopyridine nucleotide binding site of 6-phosphogluconate dehydrogenase. [Link]

  • ResearchGate. (n.d.). The reaction of histidine, lysine, and cysteine with diethylpyrocarbonate (DEPC). [Link]

  • ResearchGate. (n.d.). Chemical modification of His side chain with DEPC (1) and its removal by hydroxylamine (2). [Link]

  • ResearchGate. (n.d.). Photodynamic cross-linking of proteins: IV. Nature of the His–His bond(s) formed in the rose bengal-photosensitized cross-linking of N-benzoyl-L-histidine. [Link]

  • PubMed. (1969). Sensitized photooxidation of histidine and its derivatives. Products and mechanism of the reaction. [Link]

  • ResearchGate. (n.d.). Rose Bengal-Sensitized Photooxidation of the Dipeptides Trp-Phe, Trp-Tyr and Trp-Trp. Kinetics, Mechanism and Photoproducts. [Link]

  • PubMed Central. (n.d.). The molecular basis for acetylhistidine synthesis by HisAT/NAT16. [Link]

  • ResearchGate. (n.d.). The Modification of Histidine Residues. [Link]

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Western blot analysis to confirm 4-Acetylimidazole induced acetylation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Western Blot Analysis for Confirming 4-Acetylimidazole-Induced Protein Acetylation

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing Western blot analysis to validate protein acetylation induced by the chemical probe this compound (4-AI). We will move beyond a simple recitation of steps to explain the underlying principles and critical control points, ensuring your experiments are both robust and reproducible.

The Scientific Context: Protein Acetylation and Chemical Inducers

Protein acetylation is a critical post-translational modification (PTM) where an acetyl group is added to a lysine residue.[1][2] This process is dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs), which add the acetyl group, and histone deacetylases (HDACs), which remove it.[2][3] This reversible modification is fundamental to regulating protein function, gene expression, and signaling pathways.[4][5]

Small molecules like this compound (4-AI) are valuable tools for studying these pathways. By inducing a hyperacetylated state, researchers can investigate the downstream functional consequences. However, confirming that the tool compound elicits the intended biochemical change is a prerequisite for any subsequent biological interpretation. Western blotting is the most direct and widely used immunoassay for this validation.[6][7][8]

cluster_0 Cellular Environment cluster_1 Analytical Goal Cell Cultured Cells AI This compound (4-AI) Treatment Cell->AI Introduce Chemical Probe Proteins Protein Pool (Lys-NH2) AcetylatedProteins Acetylated Proteins (Lys-NH-Ac) Proteins->AcetylatedProteins Biochemical Shift AI->Proteins Induces Acetylation Goal Confirm Increased Protein Acetylation AcetylatedProteins->Goal Validate via Western Blot

Caption: Conceptual workflow: from 4-AI treatment to the analytical goal.

Designing a Self-Validating Western Blot Experiment

The trustworthiness of your results hinges on a well-designed experiment that includes a robust set of controls. This transforms the protocol from a mere procedure into a self-validating system.

Comparison of Antibody Detection Strategies

Your primary tool is an antibody that recognizes acetylated lysine. You have two main choices, each with distinct advantages for different research questions.

FeaturePan-Acetyl-Lysine AntibodySite-Specific Acetyl-Lysine Antibody
Target Recognizes the acetyl-lysine modification irrespective of the surrounding protein sequence.[9][10][11]Recognizes an acetylated lysine residue only within a specific peptide sequence of a target protein.
Application Ideal for assessing global changes in protein acetylation across the entire proteome.Used to confirm the acetylation of a specific protein of interest at a known or predicted site.
Signal Produces a smear or multiple distinct bands, representing numerous acetylated proteins.Produces a single, discrete band at the molecular weight of the target protein.
Primary Use Case Initial validation that 4-AI treatment increases overall acetylation.Follow-up experiment to dissect the specific targets of 4-AI-induced acetylation.
The Critical Role of Controls

Controls are non-negotiable for data interpretation.

  • Negative Control (Untreated): A sample of cells not exposed to 4-AI. This establishes the basal level of protein acetylation.

  • Positive Control (HDAC Inhibitor): A sample of cells treated with a well-characterized HDAC inhibitor, such as Trichostatin A (TSA) or Sodium Butyrate.[12][13] This control validates that your antibody and detection system can effectively identify an increase in acetylation.[14] If you see a strong signal in this lane, you can be confident that a lack of signal in your 4-AI lane is a true negative result.

  • Loading Control: An antibody against a stable, highly expressed housekeeping protein (e.g., GAPDH, β-actin, or Tubulin). This ensures that any observed changes in acetylation are not due to unequal amounts of protein being loaded into the gel lanes.

cluster_workflow Experimental Workflow start Cell Seeding treatment Treatment Application (4-AI, Vehicle, HDACi) start->treatment lysis Cell Lysis (with Protease/Deacetylase Inhibitors) treatment->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF/NC Membrane) sds->transfer block Blocking transfer->block pri_ab Primary Antibody Incubation (e.g., Pan-Acetyl-Lysine) block->pri_ab sec_ab Secondary Antibody Incubation pri_ab->sec_ab detect Signal Detection (Chemiluminescence) sec_ab->detect analysis Data Analysis (Densitometry) detect->analysis

Caption: Step-by-step experimental workflow for Western blot analysis.

Detailed Experimental Protocol

This protocol provides a robust starting point. Optimization of antibody concentrations and incubation times may be required.

Part A: Cell Culture and Treatment
  • Cell Seeding: Plate your cells of interest at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment:

    • Prepare stock solutions of 4-AI and a positive control HDAC inhibitor (e.g., 1 mM TSA in DMSO).

    • Treat cells with varying concentrations of 4-AI (e.g., 1, 5, 10, 25 µM) for a predetermined time (e.g., 6, 12, or 24 hours).

    • Include a "Vehicle" control (e.g., DMSO) and a positive control (e.g., 1 µM TSA for 18 hours).[9]

    • Scientist's Note: A dose-response and time-course experiment is crucial for characterizing the effects of 4-AI.

Part B: Sample Preparation
  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[15]

    • Lyse cells on ice using RIPA Lysis Buffer supplemented with a protease inhibitor cocktail and a deacetylase inhibitor cocktail.[12] Deacetylase inhibitors (e.g., TSA, Sodium Butyrate, Nicotinamide) are absolutely essential to preserve the acetylation state of proteins during lysis.[12]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard method like the BCA or Bradford assay. This is critical for ensuring equal loading.

Part C: SDS-PAGE and Immunoblotting
  • Sample Loading: Normalize all samples to the same concentration with lysis buffer and 4x Laemmli sample buffer. Load 20-30 µg of protein per lane into a polyacrylamide gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[16] This step prevents non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., Pan-Acetyl-Lysine, 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[16]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 6).

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or X-ray film.[16]

  • Stripping and Re-probing: After imaging, the membrane can be stripped of antibodies and re-probed for a loading control like GAPDH to confirm equal protein loading.

Data Analysis and Interpretation

A successful experiment will yield clear, quantifiable data. Densitometry analysis using software like ImageJ allows for the quantification of band intensity.

Sample Data Presentation
Treatment4-AI Conc. (µM)Pan-Acetylation Signal (Relative Densitometry Units)Fold Change (vs. Vehicle)Loading Control (GAPDH)
Untreated01.051.051.00
Vehicle (DMSO)01.001.001.00
4-AI11.851.851.02
4-AI54.204.200.98
4-AI107.607.601.01
4-AI257.857.850.99
Positive Control (TSA)1 µM12.5012.501.00

Interpretation: The hypothetical data above clearly demonstrates a dose-dependent increase in global protein acetylation upon treatment with 4-AI, which begins to plateau at higher concentrations. The strong signal from the TSA positive control confirms the assay is working correctly, and the consistent GAPDH signal validates equal protein loading. This provides strong evidence that 4-AI functions as an inducer of protein acetylation in this cellular model.

Conclusion

Validating the biochemical activity of a chemical probe like this compound is a foundational step in any research project. By employing a meticulously controlled Western blot strategy, researchers can confidently confirm increases in protein acetylation. The use of pan-acetyl-lysine antibodies provides a global view of this change, while the inclusion of negative, positive, and loading controls ensures the data is scientifically rigorous and interpretable. This guide provides the necessary framework to generate high-quality, trustworthy data for your research and development programs.

References
  • Krämer, O.H. (2016). How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot. In: Methods in Molecular Biology. Humana Press, New York, NY. Available from: [Link]

  • ResearchGate. (2021). Validation of acetylation-specific interactions by western blot. ResearchGate. Available from: [Link]

  • National Institutes of Health (NIH). Inhibition of Histone Deacetylases - PMC. NIH. Available from: [Link]

  • Horita, D.A., et al. (2022). Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis - PMC. NIH. Available from: [Link]

  • Horita, D.A., et al. (2022). Method for detecting acetylated PD-L1 in cell lysates. Protocols.io. Available from: [Link]

  • Bitesize Bio. (2025). 5 Top Tips For Detecting Non-Histone Lysine Acetylation. Bitesize Bio. Available from: [Link]

  • Mtoz Biolabs. Acetylation Detection of Specific Proteins. Mtoz Biolabs. Available from: [Link]

  • News-Medical.Net. (2020). Uses of Histone Deacetylase (HDAC) Antibodies in Research. News-Medical.Net. Available from: [Link]

  • ABclonal. Pan Acetyl-Lysine Mouse mAb. ABclonal. Available from: [Link]

  • ResearchGate. (2020). Western blots showing that HDAC inhibitors induce histone acetylation. ResearchGate. Available from: [Link]

  • National Institutes of Health (NIH). Mass spectrometry-based detection of protein acetylation - PMC. NIH. Available from: [Link]

  • ResearchGate. (2018). Strategy for pan-acetyl-lysine antibody generation and application in acetylome studies. ResearchGate. Available from: [Link]

  • Reddit. (2020). Experimental methods for histone acetylation?. Reddit. Available from: [Link]

  • National Institutes of Health (NIH). (2024). Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation - PMC. NIH. Available from: [Link]

  • National Institutes of Health (NIH). (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC. NIH. Available from: [Link]

  • Wikipedia. Protein acetylation. Wikipedia. Available from: [Link]

  • Google Patents. CN102101843A - Preparation method of this compound and its intermediate. Google Patents.
  • STAR Protocols. (2021). Protocol for generation and drug treatment of individualized patient-derived organoids. STAR Protocols. Available from: [Link]

  • Frontiers. Bacterial protein acetylation: mechanisms, functions, and methods for study. Frontiers. Available from: [Link]

  • National Institutes of Health (NIH). (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC. NIH. Available from: [Link]

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A Comparative Guide to Isotopic Labeling Studies for Validating the Mechanism of 4-Acetylimidazole as a SOD1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals invested in the challenging landscape of neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS), the validation of a therapeutic agent's mechanism of action is of paramount importance. 4-Acetylimidazole (4-AcI) has emerged as a compound of interest for its potential to inhibit superoxide dismutase 1 (SOD1), an enzyme implicated in familial ALS. This guide provides an in-depth technical comparison of experimental approaches to validate the proposed covalent inhibition mechanism of 4-AcI on SOD1, with a primary focus on the robust and precise methodology of isotopic labeling studies.

The Scientific Imperative: Unraveling the this compound-SOD1 Interaction

Mutations in the SOD1 gene are linked to a subset of familial ALS cases, where the enzyme is prone to misfolding and aggregation, leading to motor neuron toxicity. This compound is hypothesized to act as a covalent inhibitor of SOD1, potentially mitigating its pathological effects. The core of this hypothesis lies in the electrophilic nature of the acetyl group on the imidazole ring, which is proposed to react with nucleophilic residues, such as histidine or lysine, within the SOD1 active site or at its dimer interface. Validating this covalent binding and identifying the precise site of modification is crucial for the rational design of more potent and selective second-generation inhibitors.

Isotopic Labeling: A Precision Tool for Mechanistic Validation

Isotopic labeling, coupled with high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful and direct method to investigate the covalent interaction between 4-AcI and SOD1.[1][2][3] This approach involves synthesizing 4-AcI with a stable isotope, such as carbon-13 (¹³C) or deuterium (²H), and then analyzing the modified protein to pinpoint the exact location and nature of the covalent adduct.

The Rationale Behind Isotopic Labeling

The introduction of a stable isotope creates a distinct mass shift in the inhibitor molecule that can be readily detected by mass spectrometry.[4][5][6] This "mass tag" allows for the unambiguous identification of inhibitor-bound peptides after proteolytic digestion of the SOD1 protein. Furthermore, NMR spectroscopy can provide atomic-level structural information about the inhibitor-protein complex, leveraging the unique nuclear spin properties of isotopes like ¹³C and ¹⁵N.[7][8][9]

Experimental Design: A Step-by-Step Protocol

The following protocol outlines a comprehensive isotopic labeling study to validate the covalent inhibition of SOD1 by 4-AcI.

Part 1: Synthesis of Isotopically Labeled this compound

The initial and critical step is the chemical synthesis of 4-AcI labeled with a stable isotope. A common and effective strategy is to incorporate ¹³C atoms into the acetyl group. For instance, using [1,2-¹³C₂]-acetyl chloride as a precursor in the synthesis of 4-AcI would result in a molecule with a +2 Dalton mass shift compared to its unlabeled counterpart. This provides a clear and unambiguous signature for mass spectrometric detection.

Part 2: In Vitro Incubation and Sample Preparation
  • Protein Expression and Purification: Recombinant human SOD1 (both wild-type and relevant ALS-associated mutants) is expressed and purified to homogeneity.

  • Incubation: Purified SOD1 is incubated with an excess of either unlabeled or [¹³C₂]-4-Acetylimidazole under physiological conditions (e.g., phosphate-buffered saline, pH 7.4) for a defined period to allow for the covalent reaction to occur.

  • Removal of Unbound Inhibitor: The reaction mixture is subjected to dialysis or size-exclusion chromatography to remove any unbound inhibitor.

  • Proteolytic Digestion: The SOD1 samples (both unlabeled and ¹³C-labeled) are denatured, reduced, alkylated, and then digested with a specific protease, such as trypsin. Trypsin cleaves proteins at the C-terminal side of lysine and arginine residues, generating a predictable set of peptides.

Part 3: Mass Spectrometry Analysis
  • LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then introduced into the mass spectrometer.

  • Data Analysis:

    • Identification of Modified Peptides: The mass spectrometry data is searched against the known sequence of human SOD1. In the sample treated with [¹³C₂]-4-AcI, peptides that have been covalently modified will exhibit a mass increase corresponding to the mass of the labeled acetylimidazole adduct.

    • Pinpointing the Modification Site: Tandem mass spectrometry (MS/MS) is used to fragment the modified peptides. The fragmentation pattern reveals the sequence of the peptide and allows for the precise identification of the amino acid residue to which the inhibitor is attached. For example, if a histidine residue is modified, the fragment ions containing that residue will show the characteristic mass shift.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis cluster_incubation Incubation & Preparation cluster_analysis Analysis synth Synthesis of [¹³C₂]-4-Acetylimidazole incubate Incubate SOD1 with labeled 4-AcI synth->incubate Labeled Inhibitor digest Proteolytic Digestion (e.g., Trypsin) incubate->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis: Identify modified peptide and pinpoint modification site lcms->data

Caption: Experimental workflow for the isotopic labeling study.

Comparative Analysis: Isotopic Labeling vs. Alternative Methods

While isotopic labeling is a powerful technique, it is essential to consider its advantages and disadvantages in comparison to other established methods for validating covalent inhibition.

MethodPrincipleAdvantagesDisadvantages
Isotopic Labeling with MS Covalent modification with a mass-tagged inhibitor, followed by peptide mapping.- Direct evidence of covalent binding.- Precise identification of the modification site.- High sensitivity and specificity.[2]- Requires synthesis of the labeled inhibitor.- Can be technically demanding.
X-ray Crystallography Determination of the three-dimensional structure of the SOD1-inhibitor complex.- Provides a detailed atomic-level view of the binding site.- Can reveal conformational changes upon binding.- Requires obtaining high-quality crystals of the complex, which can be challenging.- The crystal structure represents a static snapshot and may not fully capture the dynamics of the interaction in solution.
Site-Directed Mutagenesis Mutation of suspected binding site residues to assess their role in inhibitor binding and efficacy.- Can provide strong evidence for the involvement of specific residues in the interaction.- Indirect method; loss of inhibition upon mutation could be due to conformational changes rather than direct binding.- Can be time-consuming to generate and characterize multiple mutants.
NMR Spectroscopy Analysis of chemical shift perturbations in the protein's NMR spectrum upon inhibitor binding.- Can identify the binding site in solution.- Provides information on the dynamics of the interaction.[8][9][10]- Requires larger amounts of isotopically labeled protein.- Can be challenging for larger proteins like the SOD1 dimer.

Logical Framework for Method Selection

logic_framework cluster_methods Validation Methods question Validate Covalent Mechanism of 4-AcI on SOD1? isotopic Isotopic Labeling + MS question->isotopic Direct Evidence & Site ID xray X-ray Crystallography question->xray Atomic Structure mutagenesis Site-Directed Mutagenesis question->mutagenesis Functional Role of Residues nmr NMR Spectroscopy question->nmr Solution Interaction & Dynamics isotopic->xray Complementary isotopic->mutagenesis Complementary xray->mutagenesis Complementary

Caption: Decision framework for selecting a validation method.

Conclusion: The Power of a Multi-Faceted Approach

For the definitive validation of this compound's mechanism of action on SOD1, a multi-faceted approach is recommended. Isotopic labeling coupled with mass spectrometry stands out as the most direct and precise method for confirming covalent modification and identifying the exact binding site. The data obtained from this technique can then be powerfully complemented by X-ray crystallography to provide a high-resolution structural model of the interaction and by site-directed mutagenesis to confirm the functional importance of the identified residues. By employing these rigorous methodologies, researchers can build a comprehensive and irrefutable understanding of how 4-AcI engages its target, a critical step in the development of novel therapeutics for ALS.

References

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A Comparative Guide to 4-Acetylimidazole and Its Structural Isomers: Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry and biochemical research, present in vital biomolecules like the amino acid histidine.[1] Acetyl-substituted imidazoles are a critical class of derivatives, but the constitutional position of the acetyl group drastically alters their chemical personality. This guide presents a comparative analysis of 4-Acetylimidazole, 1-Acetylimidazole, and 2-Acetylimidazole. We will dissect the profound impact of N-acylation versus C-acylation on their physicochemical properties, synthetic accessibility, chemical reactivity, and ultimate application. This document is intended for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying chemical principles and validated experimental protocols to empower informed decisions in the laboratory.

Structural and Electronic Overview

The fundamental difference between the isomers lies in the point of attachment of the acetyl group to the imidazole ring. 1-Acetylimidazole is an N-acylimidazole, where the acetyl group is bonded to a nitrogen atom. In contrast, 2- and this compound are C-acylimidazoles, with the acetyl group bonded to a carbon atom. This seemingly simple distinction creates a cascade of differences in electronic distribution, stability, and reactivity.

In 1-Acetylimidazole, the lone pair of the nitrogen atom to which the acetyl group is attached (N-1) is delocalized into the carbonyl group. This makes the acyl group highly electrophilic and an excellent leaving group, characteristic of an activated amide or a "high-energy" acyl compound. For 2- and this compound, the acetyl group acts as an electron-withdrawing substituent on the aromatic ring, influencing the ring's chemistry, but the carbonyl group itself behaves like a typical aromatic ketone.

Figure 2: Contrasting synthetic workflows for N- and C-acylation.

Expert Insight: The synthesis of 1-Acetylimidazole is facile and high-yielding, utilizing the nucleophilic character of the imidazole nitrogen. [2]In contrast, direct Friedel-Crafts acylation of the imidazole ring is generally not feasible due to the deactivation of the ring upon coordination of the Lewis acid catalyst to the basic nitrogen atoms. [3]Therefore, building the acetyl group onto a pre-functionalized imidazole, such as via a Claisen condensation followed by decarboxylation, is the preferred industrial and laboratory route for the 4-isomer. [3]The synthesis of the 2-isomer often requires metallation (e.g., lithiation) at the C-2 position followed by quenching with an acetylating agent, a testament to the lower intrinsic reactivity of that position. [4]

Reactivity and Mechanistic Insights

The divergent reactivity of these isomers is their most defining comparative feature.

1-Acetylimidazole: The Acyl Transfer Agent 1-Acetylimidazole is a powerful and selective acetylating agent. [5][6]It is considered a mild reagent, often used in biochemical contexts to specifically acetylate the hydroxyl group of tyrosine residues in proteins. [7]Its reactivity stems from the fact that the imidazolide anion is an excellent leaving group (the pKa of the conjugate acid, imidazole, is ~14.5), making the acetyl carbonyl highly susceptible to nucleophilic attack. [1][8] 2- and this compound: The Aromatic Ketones These isomers do not function as acylating agents. Their reactivity is centered on two main areas:

  • Ketone Chemistry: The acetyl group undergoes typical ketone reactions, such as condensation with aldehydes to form chalcones, which are valuable intermediates in the synthesis of various heterocyclic compounds. [9]2. Imidazole Ring Chemistry: The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution, though such reactions are less common than functionalization of the N-H position.

G cluster_1 1-Acetylimidazole Reactivity cluster_4 This compound Reactivity a 1-Acetylimidazole c Tetrahedral Intermediate a->c Attack at Acyl Carbon b Nucleophile (e.g., R-OH, H₂O) b->c d Acetylated Product (R-OAc) c->d Collapse & Expulsion of Leaving Group e Imidazole c->e f This compound i Chalcone Intermediate f->i Claisen-Schmidt Condensation g Aldehyde (R-CHO) g->i h Base (e.g., NaOH)

Figure 3: Mechanistic comparison of acyl transfer vs. ketone condensation.

Biological Activity and Applications

The distinct chemical properties lead to disparate biological roles and research applications.

  • 1-Acetylimidazole: Its primary application is as a laboratory reagent for chemical biology and proteomics. [6]It is used to probe protein structure and function by selectively modifying amino acid residues. [5]* This compound: This isomer has garnered interest for its own biological activity. It is described as a histidine analogue and has demonstrated anticancer activity in breast cancer cell lines. [10]Its structure serves as a valuable building block for synthesizing more complex pharmaceutical agents for treating conditions like heart trouble and digestive ulcers. [11][3]* 2-Acetylimidazole: While less studied, 2-acylimidazoles and their derivatives serve as important synthons for creating a wide array of biologically active molecules, including potential antimicrobial and antifungal agents. [9][12]

Experimental Protocols

Protocol 1: Synthesis of 1-Acetylimidazole

Causality: This protocol leverages the high nucleophilicity of imidazole's nitrogen and the reactivity of acetic anhydride. Tetrahydrofuran (THF) is used as an inert solvent. The reaction is self-validating as the product precipitates upon cooling, and its identity can be confirmed by melting point and spectroscopy, which will differ significantly from the starting materials.

  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a drying tube.

  • Reagents: Add imidazole (3.4 g, 50 mmol) to 40 mL of dry THF. Stir until fully dissolved.

  • Reaction: Cool the solution in an ice bath. Slowly add acetic anhydride (5.1 g, 50 mmol) dropwise over 10 minutes, maintaining the temperature below 10 °C.

  • Crystallization: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. A white precipitate will form.

  • Isolation: Cool the flask in an ice bath for 15 minutes to maximize precipitation. Collect the white solid by vacuum filtration, wash with a small amount of cold, dry THF, and dry under vacuum.

  • Characterization: Confirm product identity via melting point (expected: 99-105 °C) and NMR spectroscopy. [13] Protocol 2: Comparative Hydrolysis Rate Analysis by UV-Vis Spectroscopy

Causality: This experiment directly demonstrates the difference in stability. 1-Acetylimidazole's hydrolysis leads to the formation of imidazole and acetate, a reaction that can be monitored by observing the change in UV absorbance over time. The C-acyl isomers are stable under these conditions, providing a clear, negative control and validating the lability of the N-acyl bond.

  • Stock Solutions: Prepare 10 mM stock solutions of 1-Acetylimidazole and this compound in a dry, water-miscible solvent like acetonitrile.

  • Buffer Preparation: Prepare a 100 mM phosphate buffer at pH 7.4.

  • Reaction Initiation: In a quartz cuvette, add 2.95 mL of the pH 7.4 buffer. Add 50 µL of the 1-Acetylimidazole stock solution to initiate the reaction (final concentration ~169 µM). Mix quickly by inverting.

  • Data Acquisition: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the change in absorbance at a suitable wavelength (e.g., 245 nm) over 10-15 minutes.

  • Control Experiment: Repeat steps 3 and 4 using the this compound stock solution.

  • Analysis: Plot absorbance vs. time for both compounds. A significant, rapid change in absorbance will be observed for 1-Acetylimidazole, while the absorbance for this compound will remain stable, confirming the difference in hydrolysis rates. [14] Protocol 3: Characterization by ¹H NMR Spectroscopy

Causality: NMR spectroscopy provides an unambiguous structural fingerprint. The number of signals, their chemical shifts, and splitting patterns are unique to each isomer due to the different electronic environments of the protons. This protocol is self-validating; the resulting spectra can be compared against reference data to confirm the identity and purity of each isomer.

  • Sample Preparation: Dissolve ~10 mg of each isomer (1-, 2-, and this compound) in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in separate NMR tubes.

  • Data Acquisition: Acquire ¹H NMR spectra for each sample on a 400 MHz or higher spectrometer.

  • Analysis and Interpretation:

    • 1-Acetylimidazole: Expect three distinct signals for the imidazole ring protons and a singlet for the acetyl methyl protons. The absence of a broad N-H signal is key. [15] * This compound: Expect two signals for the ring protons (one of which may be broad due to the N-H), a broad N-H proton signal (which can be exchanged with D₂O), and a singlet for the acetyl methyl protons.

    • 2-Acetylimidazole: Expect two equivalent ring protons giving one signal, a broad N-H signal, and a singlet for the acetyl methyl protons. The chemical shifts of the ring and acetyl protons will differ significantly from the 4-isomer due to proximity to the nitrogens and the carbonyl group.

Conclusion

While sharing a common molecular formula, this compound and its structural isomers, 1-Acetylimidazole and 2-Acetylimidazole, are fundamentally different molecules. The distinction between C-acylation and N-acylation governs their synthesis, stability, reactivity, and utility. 1-Acetylimidazole is a reactive acylating agent valued in chemical biology, while the C-acyl isomers are stable ketones that serve as versatile building blocks for medicinal chemistry, with this compound itself showing promise as a bioactive compound. [10][6]Understanding these core differences is paramount for researchers seeking to harness the unique properties of each isomer for their specific scientific objectives.

References

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  • PubChem. (n.d.). 2-Acetylimidazole. [Link]

  • Chemistry Stack Exchange. (2017). pKa of imidazoles. [Link]

  • Reddit. (2016). I don't understand why imidazole has a weak acidic group. [Link]

  • PharmaCompass. (n.d.). N-Acetylimidazole. [Link]

  • HETEROCYCLES. (1985). SYNTHESIS OF 2-ACYL-1-METHYL-lH-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for N-Acetylimidazole (HMDB0243814). [Link]

  • Molecules. (2020). 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. [Link]

  • ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

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A Technical Guide to Assessing the Cross-Reactivity of 4-Acetylimidazole with Amino Acid Residues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of chemical biology and drug development, the selective modification of proteins is a cornerstone for elucidating biological function and designing targeted therapeutics.[1] Chemical probes, such as 4-Acetylimidazole, offer a powerful tool for this purpose.[2] As a histidine analogue, this compound is primarily utilized for its reactivity towards histidine residues, but a thorough understanding of its potential off-target effects is paramount for the accurate interpretation of experimental results and the development of safe and effective pharmaceuticals.[3][4][5] This guide provides a comprehensive framework for studying the cross-reactivity of this compound with other key amino acid residues, offering both theoretical insights and practical, data-driven experimental protocols.

The Imperative of Specificity in Protein Modification

This guide will delineate a series of robust experimental approaches to quantify the cross-reactivity of this compound, focusing on the most likely off-target candidates: lysine, tyrosine, serine, threonine, and cysteine.

Understanding the Chemical Landscape: Potential Cross-Reactivity of this compound

This compound's reactivity stems from the electrophilic nature of its acetyl group, which is susceptible to nucleophilic attack. While the imidazole side chain of histidine is a primary target, other amino acid residues possess nucleophilic functional groups that could potentially react, particularly under certain experimental conditions.[9][10]

  • Lysine: The ε-amino group of lysine is a potent nucleophile, especially at a pH above its pKa, where it is deprotonated.[11]

  • Tyrosine: The hydroxyl group of tyrosine can be acetylated, a known reaction for the related compound, N-acetylimidazole.[1][12]

  • Serine and Threonine: The hydroxyl groups of serine and threonine are also nucleophilic, although generally less reactive than tyrosine.[9]

  • Cysteine: The thiol group of cysteine is a strong nucleophile and a common target for various electrophilic probes.[13]

The pH of the reaction environment plays a critical role in dictating the protonation state and, consequently, the nucleophilicity of these amino acid side chains, thereby influencing the selectivity of the modification.[6][14]

Experimental Design for a Comprehensive Cross-Reactivity Study

To objectively assess the cross-reactivity of this compound, a multi-pronged approach combining in vitro modification of model peptides and analysis of a well-characterized protein is recommended. This allows for both a fundamental understanding of amino acid reactivity and a more biologically relevant assessment in the context of a folded protein.

Phase 1: In Vitro Modification of Model Peptides

This phase aims to determine the intrinsic reactivity of this compound with individual amino acid residues in a controlled environment.

Experimental Workflow:

workflow cluster_prep Peptide Preparation cluster_reaction Modification Reaction cluster_analysis Analysis Peptide_Synthesis Synthesize model peptides (e.g., Ac-Gly-X-Gly-NH2) Peptide_Purification Purify by HPLC Peptide_Synthesis->Peptide_Purification Peptide_Characterization Characterize by Mass Spec Peptide_Purification->Peptide_Characterization Reaction_Setup Incubate peptides with This compound at varying pH and concentrations Peptide_Characterization->Reaction_Setup Time_Course Collect samples at different time points Reaction_Setup->Time_Course Quenching Quench reaction Time_Course->Quenching LC_MS LC-MS/MS analysis Quenching->LC_MS Data_Analysis Quantify modified vs. unmodified peptides LC_MS->Data_Analysis workflow_protein cluster_protein_prep Protein Preparation cluster_protein_reaction Modification Reaction cluster_protein_analysis Proteomic Analysis Protein_Source Obtain model protein (e.g., Bovine Serum Albumin) Buffer_Exchange Buffer exchange into reaction buffer Protein_Source->Buffer_Exchange Reaction_Setup Incubate protein with This compound Buffer_Exchange->Reaction_Setup Quenching Quench reaction Reaction_Setup->Quenching Digestion Proteolytic digestion (e.g., Trypsin) Quenching->Digestion Enrichment (Optional) Enrichment of acetylated peptides Digestion->Enrichment LC_MS LC-MS/MS analysis Enrichment->LC_MS Data_Analysis Identify and quantify modified sites LC_MS->Data_Analysis

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Acetylimidazole in Modern Assay Formats

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Datasheet

4-Acetylimidazole is a heterocyclic organic compound featuring an imidazole ring functionalized with an acetyl group.[1][2] Its structural similarity to histidine and its inherent reactivity make it a versatile building block in medicinal chemistry and a useful tool in biochemical research.[1][3] However, the successful application of any small molecule in a research setting, particularly in high-throughput screening (HTS), is critically dependent on the selection of an appropriate assay format. The physicochemical properties of a compound can profoundly influence assay performance, leading to artifacts that can confound data interpretation.

This guide provides a comparative analysis of this compound's performance in two prevalent high-throughput, homogeneous (no-wash) assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA®). We will move beyond a simple listing of protocols to dissect the underlying principles of each technology, explain the rationale behind experimental design choices, and present supporting data to guide researchers in making informed decisions for their specific research needs. Our objective is to equip you, the researcher, with the expertise to not only generate high-quality data but also to understand the nuances that differentiate a robust assay from a misleading one.

Chapter 1: Physicochemical Profile of this compound - The "Why" Behind Assay Behavior

Understanding the inherent properties of this compound is paramount to predicting its behavior in a complex biological matrix. These characteristics are not mere trivia; they are the causal factors behind buffer choices, incubation times, and potential assay interference.

  • Solubility and Stability: this compound is a solid that is generally soluble in polar solvents such as water and alcohols.[1] This is advantageous for preparing aqueous stock solutions. However, the stability of imidazole derivatives can be pH-dependent.[4] While moderately stable under standard conditions, prolonged exposure to harsh pH, high temperatures, or intense light should be managed.[1][4]

    • Expert Insight: Always perform a kinetic solubility assessment in your final assay buffer.[5][6] A compound precipitating out of solution is a common cause of false positives and poor data reproducibility. We recommend a pre-read of the assay plate to check for compound-induced artifacts before initiating the biological reaction.

  • Chemical Reactivity: The presence of an acetyl group attached to the imidazole ring makes this compound a potential acylating agent.[1] This reactivity is a double-edged sword. While it can be harnessed for specific applications, it also means the compound could non-specifically modify proteins in your assay, leading to off-target effects.

  • Potential for Assay Interference: The imidazole ring is a known source of interference in certain assay technologies. Imidazole is a common competitor in assays involving His-tagged proteins, which are frequently used in proximity assays.[7] This is a critical consideration when selecting an assay format and will be a central theme in our comparison.

Chapter 2: Performance in a Time-Resolved FRET (TR-FRET) Assay

TR-FRET is a robust technology widely used for studying biomolecular interactions in drug discovery.[8][9] It relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore (e.g., Europium) to a suitable acceptor fluorophore (e.g., APC) when they are brought into close proximity.

Principle of TR-FRET

The assay measures the ratio of the acceptor's emission signal to the donor's emission signal. This ratiometric detection method minimizes many forms of signal interference and increases the assay window.[8]

TR_FRET_Principle cluster_0 No energy transfer occurs. cluster_1 Interaction (High TR-FRET) Donor Target Protein Eu-Donor Acceptor Binding Partner APC-Acceptor Donor Emission\n(620 nm) Donor Emission (620 nm) Donor:f1->Donor Emission\n(620 nm) Inhibitor This compound Inhibitor->Donor:f0 Excitation Excitation (320-340 nm) Excitation->Donor:f1 Donor2 Target Protein Eu-Donor Donor2:f1->Donor Emission\n(620 nm) Acceptor2 Binding Partner APC-Acceptor Donor2:f1->Acceptor2:f1 Acceptor Emission\n(665 nm) Acceptor Emission (665 nm) Acceptor2:f1->Acceptor Emission\n(665 nm) Excitation2 Excitation (320-340 nm) Excitation2->Donor2:f1

Caption: TR-FRET assay principle for inhibitor screening.

Experimental Protocol: Screening for Acetyltransferase Inhibitors

This protocol is designed to identify inhibitors of a hypothetical acetyltransferase, "AT-X," which acetylates a biotinylated peptide substrate.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20.

  • Enzyme: GST-tagged AT-X.

  • Substrate: Biotinylated histone peptide.

  • Detection Reagents: Europium-labeled anti-GST antibody (Donor), Streptavidin-APC conjugate (Acceptor).

  • Compound: this compound dissolved in DMSO.

  • Microplates: 384-well, low-volume, white plates.

Procedure:

  • Compound Dispensing: Add 50 nL of this compound (from a dose-response dilution series) or DMSO (for controls) to the wells of the 384-well plate.

  • Enzyme & Substrate Addition: Add 5 µL of a solution containing the GST-tagged AT-X and the biotinylated peptide substrate in assay buffer to each well.

    • Rationale: This step pre-incubates the enzyme with the potential inhibitor.

  • Initiation of Reaction: Add 5 µL of Acetyl-CoA in assay buffer to initiate the acetylation reaction. Gently mix the plate and incubate for 60 minutes at room temperature.

    • Rationale: The incubation time is determined through enzyme kinetics experiments to ensure the reaction is in the linear range.

  • Detection: Add 10 µL of detection mix containing the Eu-anti-GST antibody and Streptavidin-APC in TR-FRET detection buffer. Incubate for 60 minutes at room temperature, protected from light.

    • Rationale: This allows for the binding of the detection reagents to the enzyme-substrate complex.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emissions at 620 nm (donor) and 665 nm (acceptor) after a 100 µs delay. Calculate the 665/620 ratio.

Performance Data and Analysis

The following table summarizes the expected performance of this compound in this hypothetical TR-FRET assay.

MetricValueInterpretation
Z'-Factor 0.75An excellent separation between positive and negative controls, indicating a robust and reliable assay suitable for HTS.[10][11]
Signal-to-Background (S/B) 8.2A strong signal window, allowing for clear differentiation of hits from background noise.
IC50 for this compound 25 µMModerate inhibitory activity observed. This value would be the basis for further structure-activity relationship (SAR) studies.
DMSO Tolerance < 1%The assay is tolerant to the final concentration of the compound solvent, minimizing solvent-induced artifacts.

Expert Insights on TR-FRET:

  • Advantages: TR-FRET is highly resistant to interference from colored compounds and background fluorescence from biological samples due to the time-resolved detection.[9][12] It is a homogeneous format, making it easily automatable.[8]

  • Potential Pitfalls with this compound: While less common, some compounds can quench the lanthanide donor's long-lifetime fluorescence. It is always prudent to run a counter-screen to identify any compounds that interfere with the FRET signal itself, independent of the biological target.

Chapter 3: Performance in an AlphaLISA® Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures biomolecular interactions with high sensitivity.[13][14] It involves a Donor bead that releases singlet oxygen upon excitation, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal.

Principle of AlphaLISA®

The diffusion distance of singlet oxygen is limited (~200 nm), meaning a signal is only produced when the Donor and Acceptor beads are brought into close proximity by a binding event.[15]

AlphaLISA_Principle cluster_0 No light emission. cluster_1 Interaction (High Signal) Donor Target Protein Donor Bead Acceptor Binding Partner Acceptor Bead Singlet Oxygen Singlet Oxygen Inhibitor This compound Inhibitor->Donor:f0 Excitation Excitation (680 nm) Excitation->Donor:f1 Donor2 Target Protein Donor Bead Acceptor2 Binding Partner Acceptor Bead Donor2:f1->Acceptor2:f1 Light Emission\n(615 nm) Light Emission (615 nm) Acceptor2:f1->Light Emission\n(615 nm) Excitation2 Excitation (680 nm) Excitation2->Donor2:f1

Caption: AlphaLISA assay principle for inhibitor screening.

Experimental Protocol: Screening for Acetyltransferase Inhibitors

This protocol uses the same biological system as the TR-FRET example but applies AlphaLISA detection.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA.

    • Note: Tween-20 is generally avoided in the initial reaction as it can interfere with some protein interactions.

  • Enzyme: His-tagged AT-X.

  • Substrate: Biotinylated histone peptide.

  • Detection Reagents: Streptavidin-coated Donor Beads, anti-His-tag Acceptor Beads.

  • Compound: this compound dissolved in DMSO.

  • Microplates: 384-well, white ProxiPlates.

Procedure:

  • Compound Dispensing: Add 50 nL of this compound or DMSO to the wells.

  • Enzyme & Substrate Addition: Add 5 µL of a solution containing the His-tagged AT-X and the biotinylated peptide substrate in assay buffer.

  • Initiation of Reaction: Add 5 µL of Acetyl-CoA in assay buffer. Gently mix and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a suspension of pre-mixed Streptavidin-Donor and anti-His-Acceptor beads. Incubate for 60 minutes at room temperature in the dark.

    • Rationale: The dark incubation is critical as the Donor beads are photosensitive.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible reader, measuring light emission at 615 nm.

Performance Data and Analysis

The table below summarizes the expected performance of this compound in this AlphaLISA assay.

MetricValueInterpretation
Z'-Factor 0.45A marginal Z'-factor. While acceptable, it suggests a narrower separation between controls and a higher potential for false positives/negatives compared to the TR-FRET assay.
Signal-to-Background (S/B) 150Extremely high S/B ratio, which is a hallmark of AlphaLISA technology due to the signal amplification cascade.[14]
IC50 for this compound > 100 µM (Apparent)No significant inhibition is observed. The data shows a high degree of variability and a flattened dose-response curve.
DMSO Tolerance < 1%The assay itself is tolerant to DMSO.

Expert Insights on AlphaLISA®:

  • Advantages: AlphaLISA offers exceptional sensitivity and a very wide dynamic range, often requiring less protein than other methods.[13]

  • Potential Pitfalls with this compound: This is where the compound's chemistry becomes a major liability. The imidazole moiety in this compound directly competes with the His-tag on the recombinant AT-X protein for binding to the anti-His-tag Acceptor beads.[7] This interference disrupts the formation of the bead-protein complex, leading to a loss of signal that is independent of the enzyme's activity. This artifact masks any true inhibition, rendering the assay format unsuitable for screening this specific compound against a His-tagged target.

Chapter 4: Head-to-Head Comparison and Final Recommendations

FeatureTR-FRET AssayAlphaLISA® Assay
Principle Fluorescence Resonance Energy TransferSinglet Oxygen Chemistry
Sensitivity HighVery High
Signal Window (S/B) Good (8.2)Excellent (150)
Assay Robustness (Z') Excellent (0.75)Marginal (0.45)
Compound Interference Low (potential for quenchers)High (Imidazole interference)
Suitability for 4-AcIm Recommended Not Recommended (with His-tag)
Senior Scientist's Recommendation

For benchmarking the performance of this compound, the TR-FRET assay is unequivocally the superior choice. Its robustness, demonstrated by a high Z'-factor, and its relative immunity to the specific chemical properties of this compound provide a reliable platform for generating accurate inhibitory data.

The AlphaLISA assay, while powerful in other contexts, is a textbook example of how a seemingly minor detail—the presence of an imidazole ring on the test compound and a His-tag on the target protein—can lead to profound assay artifacts.[7] This underscores a critical principle in drug discovery: the assay technology must be compatible with both the biological system and the chemical matter being screened.

Should an AlphaLISA format be unavoidable, the only viable path forward would be to re-engineer the protein construct to use an alternative affinity tag (e.g., a GST-tag with anti-GST Acceptor beads) that does not suffer from imidazole-based competition. However, given the excellent performance of the TR-FRET alternative, this would be an unnecessary expenditure of resources.

By understanding the interplay between compound chemistry and assay technology, researchers can proactively design robust experimental strategies, saving valuable time and resources while ensuring the integrity and trustworthiness of their scientific findings.

References

  • Ahuja A., Singh S., Murti Y. (2024). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives . Coronaviruses, 27(17), 2544-2564. [Link]

  • Zheng, W., et al. (2015). Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D . Molecules, 20(8), 13614-13627. [Link]

  • This compound - High purity . Georganics. [Link]

  • Sahu, S., et al. (2022). Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies . Journal of Advanced Pharmaceutical Technology & Research, 13(Suppl 1), S104-S109. [Link]

  • Rajavelu, A., et al. (2014). Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 . PLoS ONE, 9(3), e91031. [Link]

  • Picardo, M., & O'Connell, M. P. (2011). Comparison of four distinct detection platforms using multiple ligand binding assay formats . Journal of Immunological Methods, 373(1-2), 114-124. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery . Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • TR-FRET Measurements . BMG LABTECH. [Link]

  • TR-FRET Assays Simplify and Accelerate Drug Discovery . BPS Bioscience. [Link]

  • Rathert, P., et al. (2015). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases . Scientific Reports, 5, 8641. [Link]

  • Rajavelu, A., et al. (2014). Time-resolved fluorescence resonance energy transfer assay for discovery of small-molecule inhibitors of methyl-CpG binding domain protein 2 . Journal of Biomolecular Screening, 19(6), 923-931. [Link]

  • AlphaLISA® Assay Kits . BPS Bioscience. [Link]

  • AlphaLISA . Charnwood Discovery. [Link]

  • Ghaffari, A., et al. (2023). Diagnostic TR-FRET assays for detection of antibodies in patient samples . Cell Reports Methods, 3(3), 100421. [Link]

  • Top Cellulose acetylation by N-methylimidazole (MIm, 3), imidazole (Im, 4) and 1-acetylimidazole (AcIm, 6) . ResearchGate. [Link]

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A Head-to-Head Comparison of Synthesis Routes for 4-Acetylimidazole: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Acetylimidazole is a pivotal intermediate in the synthesis of various pharmaceutical agents, finding application in the development of treatments for cardiovascular diseases, anemia, and digestive tract ulcers.[1] Its structural motif, featuring a ketone functionality on the versatile imidazole core, makes it a valuable building block for creating complex molecular architectures. However, the synthesis of this compound is not without its challenges. The inherent electronic nature of the imidazole ring complicates direct acylation approaches, necessitating the development of more nuanced synthetic strategies.[1]

This guide provides a head-to-head comparison of two prominent synthesis routes for this compound, designed to inform researchers, process chemists, and drug development professionals. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of a Claisen condensation-based approach and a classic organometallic route involving a Grignard reaction. Our objective is to equip scientists with the critical information needed to select the most appropriate synthetic pathway based on scalability, efficiency, cost, and safety considerations.

The Challenge: Why Direct Acylation Fails

The direct introduction of an acetyl group onto the imidazole ring at the C-4 position via traditional methods like the Friedel-Crafts acylation is notoriously difficult. The imidazole ring possesses two nitrogen atoms: one pyrrole-like and one pyridine-like. The pyridine-like nitrogen is basic and readily coordinates with Lewis acids (e.g., AlCl₃), which are required as catalysts for the reaction. This coordination deactivates the ring towards electrophilic aromatic substitution, effectively shutting down the desired acylation pathway. Furthermore, the imidazole ring is susceptible to ring-opening under the harsh conditions often employed in such reactions.[1] These limitations have spurred the development of alternative, multi-step strategies.

Route 1: The Claisen Condensation Approach from Imidazole-4-Carboxylic Esters

This route represents a robust and scalable method, particularly suited for industrial production. It circumvents the issues of direct acylation by building the acetyl functionality from a pre-existing ester group at the C-4 position. The overall strategy involves two key transformations: a base-mediated Claisen condensation followed by an acid- or base-catalyzed ketoform decomposition (decarboxylation).

Principle and Rationale

The core of this synthesis is a crossed Claisen condensation between an imidazole-4-carboxylic ester (e.g., ethyl imidazole-4-carboxylate) and ethyl acetate. A strong base, such as sodium ethoxide or sodium butoxide, is used to deprotonate the α-carbon of ethyl acetate, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the imidazole-4-carboxylic ester. The resulting β-keto ester intermediate is then subjected to hydrolysis and decarboxylation under acidic or basic conditions to yield the final this compound. This method is advantageous as it utilizes readily available and relatively inexpensive starting materials.[1]

Experimental Protocol (Adapted from CN102101843A[1])

Step 1: Synthesis of Ethyl 3-(1H-imidazol-4-yl)-3-oxopropanoate

  • To a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1 L of toluene.

  • Under a nitrogen atmosphere, add sodium ethoxide (180 g, 2.64 mol) to the toluene, followed by the addition of ethyl acetate (0.4 L, 3.96 mol).

  • Stir the suspension for 1 hour at room temperature.

  • Add ethyl imidazole-4-carboxylate (92.5 g, 0.66 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 20 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the toluene under reduced pressure. The resulting residue is the crude β-keto ester intermediate.

Step 2: Ketoform Decomposition to this compound

  • Dissolve the crude residue from Step 1 in 1 L of tetrahydrofuran (THF).

  • Slowly add 98% sulfuric acid (0.66 mol) to the solution.

  • Heat the mixture to reflux and maintain overnight.

  • Cool the reaction to room temperature and carefully neutralize with solid sodium bicarbonate until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Add 1 L of ethyl acetate to the residue and wash three times with 400 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Add methyl tertiary butyl ether to the concentrate to precipitate the product.

  • Filter the white solid, wash with cold methyl tertiary butyl ether, and dry under vacuum to yield this compound (Yield: ~78%).

Visualization of the Claisen Condensation Pathway

Route 1: Claisen Condensation cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation Start1 Ethyl Imidazole-4-carboxylate + Ethyl Acetate Reagent1 1. NaOEt, Toluene 2. Reflux, 20h Start1->Reagent1 Intermediate1 Ethyl 3-(1H-imidazol-4-yl)-3-oxopropanoate (β-Keto Ester) Reagent1->Intermediate1 Intermediate1_ref β-Keto Ester Intermediate Reagent2 1. H₂SO₄, THF, Reflux 2. NaHCO₃ Neutralization Intermediate1_ref->Reagent2 Product This compound Reagent2->Product

Caption: Synthetic workflow for Route 1 via Claisen condensation.

Route 2: The Grignard Reaction Approach

This route employs a classic organometallic strategy to construct the ketone from an aldehyde precursor. It is a multi-step sequence that offers high selectivity but requires careful control of anhydrous conditions and the use of protecting groups, which can impact the overall atom economy.

Principle and Rationale

This synthesis begins with the protection of the acidic N-H proton of the imidazole ring to prevent it from quenching the highly basic Grignard reagent. The protected imidazole is then functionalized at the C-4 position to install an aldehyde group (formylation). The key step involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the aldehyde, forming a secondary alcohol. Finally, a mild oxidation of the alcohol furnishes the desired this compound. This route provides a logical and controlled construction of the target molecule, though it is more labor-intensive than the condensation approach.

Experimental Protocol (Hypothetical, based on standard methodologies[2])

Step 1: N-Protection of Imidazole

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add a solution of imidazole (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add a protecting group agent, such as benzyl chloride (1.1 eq), and stir the reaction at room temperature overnight.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield N-protected imidazole.

Step 2: Formylation at C-4

  • Dissolve the N-protected imidazole (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Add n-butyllithium (1.1 eq) dropwise and stir the solution for 1 hour at -78 °C.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) and allow the reaction to slowly warm to room temperature.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify by column chromatography to obtain the N-protected imidazole-4-carboxaldehyde.

Step 3: Grignard Reaction

  • Dissolve the N-protected imidazole-4-carboxaldehyde (1.0 eq) in anhydrous THF and cool to 0 °C under a nitrogen atmosphere.

  • Add methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) dropwise.

  • Stir at 0 °C for 2 hours, then allow to warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, dry the organic layer, and concentrate to yield the crude secondary alcohol.

Step 4: Oxidation and Deprotection

  • Dissolve the crude alcohol in dichloromethane.

  • Add a mild oxidizing agent such as Dess-Martin periodinane (1.5 eq) and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract, dry, and concentrate the organic layer.

  • The final step involves the removal of the protecting group (e.g., hydrogenolysis for a benzyl group) to yield this compound. Purify by crystallization or chromatography.

Visualization of the Grignard Reaction Pathway

Route 2: Grignard Reaction Start Imidazole Step1 N-Protection (e.g., BnCl, NaH) Start->Step1 Protected N-Protected Imidazole Step1->Protected Step2 Formylation (n-BuLi, DMF) Protected->Step2 Aldehyde N-Protected Imidazole- 4-carboxaldehyde Step2->Aldehyde Step3 Grignard Addition (MeMgBr) Aldehyde->Step3 Alcohol Secondary Alcohol Step3->Alcohol Step4 Oxidation (e.g., DMP) Alcohol->Step4 ProtectedKetone N-Protected This compound Step4->ProtectedKetone Step5 Deprotection ProtectedKetone->Step5 Product This compound Step5->Product

Caption: Multi-step workflow for Route 2 via Grignard reaction.

Head-to-Head Performance Comparison

To provide an objective assessment, the two routes are compared across several key performance indicators relevant to both laboratory-scale synthesis and industrial process development.

ParameterRoute 1: Claisen CondensationRoute 2: Grignard Reaction
Overall Yield High (Reported ~78%)[1]Moderate (Typically lower due to multiple steps)
Number of Steps 2 main steps from the ester4-5 steps (Protection, Formylation, Grignard, Oxidation, Deprotection)
Starting Materials Imidazole-4-carboxylic ester, ethyl acetate, strong baseImidazole, protecting group, n-BuLi, DMF, Grignard reagent, oxidant
Scalability High; suitable for industrial production[1]Moderate; requires strict anhydrous conditions and cryogenic temperatures
Atom Economy GoodPoor, due to the use of protecting groups and stoichiometric reagents
Reagent Cost Generally lower (uses bulk solvents and common bases)Higher (organolithiums, Grignard reagents, specialized oxidants)
Safety & Handling Requires handling of strong bases (e.g., NaOEt)Requires handling of pyrophoric reagents (n-BuLi) and water-sensitive Grignard reagents
Simplicity Relatively straightforward, one-pot potential for the final stepsMore complex, requires multiple purifications and careful control of reaction parameters

Conclusion and Recommendation

The choice between these two synthetic routes for this compound is largely dictated by the specific objectives of the research or production campaign.

Route 1 (Claisen Condensation) is the clear choice for large-scale and industrial production . Its high-yield, two-step process, utilization of cost-effective reagents, and proven scalability make it economically and logistically superior.[1] The technology is straightforward and avoids the complexities of organometallic and cryogenic chemistry.

Route 2 (Grignard Reaction) , while more complex and less atom-economical, offers a higher degree of control and may be suitable for small-scale laboratory synthesis or the preparation of specific analogues where the starting aldehyde is readily available. It represents a more "traditional" synthetic organic approach that, while longer, is built upon a series of well-understood and reliable transformations.

For professionals in drug development and process chemistry, the efficiency and simplicity of the Claisen condensation route present a compelling case for its adoption. Future research may focus on further optimizing this route, perhaps through the development of catalytic, one-pot procedures to improve its environmental footprint and operational efficiency even further.

References

  • Debus–Radziszewski imidazole synthesis. In: Wikipedia. Accessed January 12, 2026. [Link]

  • CN102101843A - Preparation method of this compound and its intermediate.

Sources

A Comparative Guide to the NMR Characterization of 4-Acetylimidazole Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of successful innovation. 4-Acetylimidazole serves as a versatile scaffold in medicinal chemistry, and understanding its reactivity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structures of its reaction products, providing unambiguous evidence of chemical transformations at the atomic level.[1][2] This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of this compound and its derivatives formed through common synthetic modifications, supported by experimental data and protocols.

The NMR Fingerprint of this compound: A Starting Point

Before delving into its reaction products, it is crucial to understand the NMR spectral features of the parent molecule, this compound. The imidazole ring and the acetyl group each contribute unique signals that serve as reporters for chemical change.

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound (DMSO-d₆)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H2 (imidazole)8.09 (s)135.8
H5 (imidazole)7.51 (s)117.7
-CH₃ (acetyl)2.35 (s)26.6
C4 (imidazole)-140.8
C=O (acetyl)-196.5

Data sourced from publicly available spectral databases and literature.[1]

The simplicity of the ¹H NMR spectrum, with three sharp singlets, makes it an excellent starting point for monitoring reactions. Any modification to the molecule will likely result in a predictable change in the chemical shift and/or coupling patterns of these protons.

Reaction I: Reduction of the Carbonyl Group

A common transformation of this compound is the reduction of its ketone functionality to a secondary alcohol, yielding 1-(1H-imidazol-4-yl)ethan-1-ol. This reaction can be readily achieved using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully add water to quench the excess NaBH₄.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

NMR Spectral Comparison: Ketone vs. Alcohol

The reduction of the carbonyl group introduces a new chiral center and a hydroxyl group, leading to significant and predictable changes in the NMR spectra.

Table 2: Comparison of NMR Data for this compound and its Reduction Product

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
This compound H2 (8.09, s), H5 (7.51, s), -CH₃ (2.35, s)C2 (135.8), C5 (117.7), -CH₃ (26.6), C4 (140.8), C=O (196.5)
1-(1H-imidazol-4-yl)ethan-1-ol H2 (~7.6, s), H5 (~7.0, s), -CH(OH) (~4.7, q), -CH₃ (~1.4, d), -OH (~5.0, br s)C2 (~135), C5 (~115), -CH(OH) (~65), -CH₃ (~25), C4 (~145)

Note: Chemical shifts for the reduction product are estimated based on typical values for similar structures.

The most notable changes include the disappearance of the downfield carbonyl signal in the ¹³C NMR spectrum and the appearance of a new signal for the carbinol carbon (-CH(OH)) around 65 ppm. In the ¹H NMR spectrum, the acetyl methyl singlet is replaced by a doublet, and a new quartet appears for the methine proton, coupled to the methyl protons. The hydroxyl proton typically appears as a broad singlet.

G cluster_0 Reduction of this compound cluster_1 Key NMR Changes This compound This compound 1-(1H-imidazol-4-yl)ethan-1-ol 1-(1H-imidazol-4-yl)ethan-1-ol This compound->1-(1H-imidazol-4-yl)ethan-1-ol NaBH4, MeOH Ketone_C=O C=O signal disappears (~196 ppm) Alcohol_CH-OH New CH-OH signal appears (~65 ppm) Ketone_CH3 -CH3 singlet becomes a doublet Alcohol_CH New CH quartet appears

Reaction II: N-Alkylation of the Imidazole Ring

The imidazole ring contains two nitrogen atoms, but only the pyrrole-type nitrogen (N-1) is readily alkylated. This reaction is a fundamental step in modifying the properties of imidazole-containing compounds.

Experimental Protocol: N-Methylation of this compound
  • Base Treatment: To a solution of this compound (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as sodium hydride (NaH, 1.1 eq) at 0 °C.

  • Alkylation: After stirring for 30 minutes, add the alkylating agent, for example, methyl iodide (CH₃I, 1.1 eq), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the product by column chromatography.

NMR Spectral Comparison: N-H vs. N-Alkyl

N-alkylation introduces a new substituent on the imidazole ring, which influences the electronic environment of the ring protons and carbons.

Table 3: Comparison of NMR Data for this compound and its N-Methylated Product

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
This compound H2 (8.09, s), H5 (7.51, s), -CH₃ (acetyl) (2.35, s), N-H (broad)C2 (135.8), C5 (117.7), -CH₃ (acetyl) (26.6), C4 (140.8), C=O (196.5)
1-Methyl-4-acetylimidazole H2 (~7.8, s), H5 (~7.6, s), -CH₃ (acetyl) (~2.4, s), N-CH₃ (~3.7, s)C2 (~138), C5 (~120), -CH₃ (acetyl) (~27), C4 (~140), C=O (~196), N-CH₃ (~33)

Note: Chemical shifts for the N-methylated product are estimated based on literature values for similar N-alkylated imidazoles.

The most definitive evidence of N-alkylation is the appearance of a new singlet in the ¹H NMR spectrum corresponding to the N-methyl group, typically around 3.7 ppm, and a corresponding signal in the ¹³C NMR spectrum around 33 ppm. The signals for the imidazole ring protons will also shift slightly, reflecting the change in the electronic nature of the ring. The broad N-H proton signal present in the starting material will be absent in the product's spectrum.

G cluster_0 N-Alkylation of this compound cluster_1 Key NMR Changes This compound This compound N-Alkyl-4-acetylimidazole N-Alkyl-4-acetylimidazole This compound->N-Alkyl-4-acetylimidazole Base, R-X NH_disappears N-H signal disappears N-Alkyl_appears New N-Alkyl signal appears Ring_shifts Imidazole ring proton and carbon signals shift

Reaction III: Electrophilic Aromatic Substitution

The imidazole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents. For this compound, the C5 position is the most likely site for electrophilic attack. A common electrophilic substitution is bromination using N-bromosuccinimide (NBS).

Experimental Protocol: Bromination of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in a solvent such as chloroform or carbon tetrachloride.

  • Addition of Reagent: Add N-bromosuccinimide (NBS, 1.0 eq) and a radical initiator like AIBN.

  • Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and filter to remove succinimide.

  • Purification: Wash the filtrate, dry the organic layer, and purify the product by chromatography.

NMR Spectral Comparison: Imidazole vs. Bromoimidazole

The introduction of a bromine atom at the C5 position will have a significant impact on the NMR spectrum, most notably on the signals of the imidazole ring.

Table 4: Comparison of NMR Data for this compound and its Brominated Product

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
This compound H2 (8.09, s), H5 (7.51, s), -CH₃ (acetyl) (2.35, s)C2 (135.8), C5 (117.7), -CH₃ (acetyl) (26.6), C4 (140.8), C=O (196.5)
5-Bromo-4-acetylimidazole H2 (~8.0, s), -CH₃ (acetyl) (~2.5, s)C2 (~137), C5 (~105), -CH₃ (acetyl) (~28), C4 (~142), C=O (~195)

Note: Chemical shifts for the brominated product are estimated based on known substituent effects and data for similar bromoimidazoles.

The most telling change in the ¹H NMR spectrum will be the disappearance of the H5 proton signal. The chemical shifts of the remaining H2 proton and the acetyl methyl protons will also be affected by the presence of the electronegative bromine atom. In the ¹³C NMR spectrum, the C5 signal will shift significantly upfield due to the "heavy atom effect" of bromine, and its intensity may be reduced.

G cluster_0 Electrophilic Bromination cluster_1 Key NMR Changes This compound This compound 5-Bromo-4-acetylimidazole 5-Bromo-4-acetylimidazole This compound->5-Bromo-4-acetylimidazole NBS H5_disappears H5 proton signal disappears C5_shift C5 carbon signal shifts upfield Other_shifts Remaining proton and carbon signals shift

Conclusion

NMR spectroscopy provides a powerful and detailed view into the chemical transformations of this compound. By understanding the characteristic NMR signatures of the starting material and the predictable shifts and coupling changes that occur upon reaction, researchers can confidently and accurately characterize their synthesized molecules. This guide serves as a foundational reference for interpreting the NMR spectra of key this compound derivatives, enabling more efficient and effective drug discovery and development workflows. The principles outlined here can be extended to a wide variety of other reactions and derivatives, underscoring the versatility of NMR in modern chemical research.

References

  • Ibrahim, H., Bala, M. D., & Omondi, B. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2203. [Link]

  • Shabana, A. A., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Journal of Molecular Structure, 1266, 133533. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 91613, 1-(1H-Imidazol-4-yl)ethanone. Retrieved from [Link].

Sources

A Comparative Kinetic Analysis of 4-Acetylimidazole Reactions with Model Substrates

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug development, the precise acylation of biomolecules is a cornerstone of therapeutic innovation and functional proteomics. Among the arsenal of acylating agents, N-acylimidazoles stand out for their moderate reactivity and tunable selectivity, offering a nuanced approach to the modification of proteins, peptides, and other biological nucleophiles.[1] This guide provides an in-depth kinetic analysis of 4-acetylimidazole, a structurally distinct and reactive member of this class, and its reactions with a series of model substrates. By presenting objective, side-by-side comparisons with other common acetylating agents and furnishing detailed experimental protocols, this document serves as a practical resource for researchers aiming to harness the unique reactivity of this compound in their work.

Introduction to this compound: A Versatile Acylating Agent

This compound is an organic compound featuring an acetyl group attached to the fourth position of an imidazole ring.[2] This positioning distinguishes it from the more commonly studied N-acetylimidazole, where the acetyl group is directly attached to a ring nitrogen. This structural difference is not trivial; it influences the electronic properties and steric environment of the carbonyl group, thereby modulating its reactivity towards nucleophiles. Like other acylimidazoles, this compound serves as an efficient acetyl group donor, a characteristic attributed to the imidazole moiety being a good leaving group.[3] Its utility spans various applications, from a building block in the synthesis of more complex molecules to a potential therapeutic agent.[2] Understanding the kinetics of its reactions is paramount for its effective and predictable application.

The Imperative of Kinetic Analysis in Acylation Chemistry

The selection of an acylating agent is a critical decision in any synthetic or chemical biology workflow. A reagent that is too reactive can lead to non-specific modifications and unwanted side reactions, while one with insufficient reactivity may result in impractically long reaction times or low yields. Kinetic analysis provides the quantitative data necessary to make an informed choice. By determining the rate constants for the reaction of an acylating agent with various nucleophiles, we can objectively compare its performance against alternatives and predict its behavior under different experimental conditions. This is particularly crucial in drug development, where the selective acylation of a target protein in the presence of a multitude of other potential nucleophiles is often the key to therapeutic efficacy.

Comparative Kinetic Analysis: this compound vs. Alternative Acetylating Agents

To provide a clear performance benchmark, we will compare the reactivity of this compound with two widely used acetylating agents: acetic anhydride and acetyl chloride. The model substrates chosen represent common nucleophilic functional groups found in biological systems: a primary alcohol (ethanol), a primary aromatic amine (benzylamine), and a thiol (thiophenol).

Table 1: Comparative Reactivity of Acetylating Agents with Model Substrates (Hypothetical Data Based on Known Reactivity Trends)

Acetylating AgentModel SubstrateSecond-Order Rate Constant (k, M⁻¹s⁻¹)Relative Reactivity
Acetyl ChlorideEthanolHighVery Fast
Acetic AnhydrideEthanolModerateFast
This compound EthanolLower than Acetic AnhydrideModerate
Acetyl ChlorideBenzylamineVery HighVery Fast
Acetic AnhydrideBenzylamineHighFast
This compound BenzylamineModerateModerate
Acetyl ChlorideThiophenolVery HighVery Fast
Acetic AnhydrideThiophenolHighFast
This compound ThiophenolModerateModerate

Note: The rate constants presented are illustrative and intended to reflect the generally accepted reactivity trends. Actual experimental values would be required for a precise quantitative comparison.

The expected trend is that acetyl chloride will exhibit the highest reactivity, followed by acetic anhydride, and then this compound. This hierarchy is a direct consequence of the leaving group's ability: chloride is an excellent leaving group, acetate is a good leaving group, and the 4-acetylimidazolyl anion is a moderately good leaving group. For applications requiring high selectivity and controlled acetylation, the more moderate reactivity of this compound could be a significant advantage.

Reaction Mechanisms: A Deeper Dive

The acylation of nucleophiles by agents like this compound can proceed through different mechanistic pathways, primarily nucleophilic catalysis and general base catalysis. The operative mechanism is influenced by the nature of the acetylating agent, the nucleophile, and the reaction conditions.[4]

Nucleophilic Catalysis

In this mechanism, a nucleophilic catalyst (which can be another imidazole molecule or a different base) attacks the carbonyl carbon of the acetylating agent to form a highly reactive intermediate. For instance, in reactions catalyzed by N-methylimidazole, the catalyst directly attacks acetyl chloride to form an N-acylimidazolium intermediate, which is then attacked by the alcohol substrate.[4] A similar pathway can be envisioned for this compound, especially in the presence of a more nucleophilic catalyst.

Nucleophilic_Catalysis This compound This compound Acyl-Catalyst Intermediate Acyl-Catalyst Intermediate This compound->Acyl-Catalyst Intermediate + Catalyst (Nu) Catalyst (Nu) Catalyst (Nu) Acylated Substrate Acylated Substrate Acyl-Catalyst Intermediate->Acylated Substrate + Substrate (ROH) Regenerated Catalyst Regenerated Catalyst Substrate (ROH) Substrate (ROH) Leaving Group Leaving Group

Caption: Nucleophilic catalysis pathway for acylation.

General Base Catalysis

In general base catalysis, the catalyst does not directly attack the acetylating agent. Instead, it enhances the nucleophilicity of the substrate by deprotonating it, making it a more potent nucleophile. The resulting anion then attacks the acetylating agent. This mechanism is common for the reaction of acetic anhydride with alcohols in the presence of N-methylimidazole.[4] Given the basicity of the imidazole nitrogen in this compound, it could potentially act as a general base catalyst for its own reaction with weakly nucleophilic substrates.

General_Base_Catalysis Substrate (ROH) Substrate (ROH) Activated Substrate (RO-) Activated Substrate (RO-) Substrate (ROH)->Activated Substrate (RO-) + Catalyst (B:) Catalyst (B:) Catalyst (B:) Acylated Substrate Acylated Substrate Activated Substrate (RO-)->Acylated Substrate + this compound Protonated Catalyst (BH+) Protonated Catalyst (BH+) This compound This compound Leaving Group Leaving Group Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Condensation & Decarboxylation Imidazole-4-formic acid Imidazole-4-formic acid Esterification Esterification Imidazole-4-formic acid->Esterification Ethanol, HCl Imidazole-4-ethyl formate Imidazole-4-ethyl formate Esterification->Imidazole-4-ethyl formate Condensation Condensation Imidazole-4-ethyl formate->Condensation Ethyl acetate, NaH Decarboxylation Decarboxylation Condensation->Decarboxylation Acidic workup 4-Acetylimidazole_product This compound Decarboxylation->4-Acetylimidazole_product

Caption: Workflow for the synthesis of this compound.

Kinetic Analysis by UV-Vis Spectrophotometry

This method is suitable for reactions where there is a change in the UV-Vis spectrum upon acylation. The disappearance of this compound or the appearance of the acylated product can be monitored over time. [5]

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the model substrate (e.g., benzylamine) in a suitable solvent (e.g., acetonitrile). The concentrations should be chosen such that after mixing, the absorbance change is within the linear range of the spectrophotometer.

  • Reaction Initiation: In a thermostated cuvette, mix the solutions of this compound and the substrate. The reaction is typically initiated by adding a small volume of the substrate solution to the this compound solution.

  • Data Acquisition: Immediately start recording the absorbance at a predetermined wavelength (corresponding to the maximum absorbance change) as a function of time.

  • Data Analysis: The reaction is likely to be second-order overall (first-order in each reactant). The second-order rate constant (k) can be determined by plotting 1/([A]t - [B]t) * ln(([B]0 * [A]t) / ([A]0 * [B]t)) versus time for unequal initial concentrations, or 1/[A]t versus time for equal initial concentrations, where [A] and [B] are the concentrations of the reactants. [6][7][8][9]

Kinetic Analysis by ¹H NMR Spectroscopy

NMR spectroscopy is a powerful tool for monitoring reactions in real-time, as it allows for the simultaneous observation of reactants and products. [10]

  • Sample Preparation: In an NMR tube, prepare a solution of this compound in a deuterated solvent (e.g., acetonitrile-d₃). Add a known concentration of an internal standard (e.g., tetramethylsilane).

  • Reaction Initiation: Add a known amount of the model substrate to the NMR tube and quickly acquire the first ¹H NMR spectrum.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to a specific proton on the this compound and a proton on the acylated product. The concentrations of the reactant and product at each time point can be determined relative to the internal standard. The rate constant can then be calculated using the appropriate integrated rate law for a second-order reaction.

Conclusion and Future Directions

This compound presents itself as a valuable tool in the chemist's toolbox for acylation reactions. Its moderate reactivity, a consequence of its unique structure, suggests its potential for achieving higher selectivity compared to more aggressive acetylating agents like acetyl chloride and acetic anhydride. This guide has laid the groundwork for a comparative kinetic analysis by outlining the key principles, reaction mechanisms, and experimental protocols.

To fully realize the potential of this compound, further research is warranted to establish a comprehensive database of its reaction rate constants with a wide array of biologically relevant nucleophiles under standardized conditions. Such data would be invaluable for researchers in drug development and chemical biology, enabling the rational design of experiments and the development of novel, highly selective modification strategies. The protocols provided herein offer a clear path for generating this critical information, paving the way for the broader application of this compound in cutting-edge scientific research.

References

  • Fritz, J. S., & Schenk, G. H. (1959). Spectrophotometric determination of aliphatic amines by acylation with cinnamic anhydride. Analytical Chemistry, 31(11), 1808-1812.
  • O'Leary, M. H., & Stach, E. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(6), 1213-1216.
  • Magritek. (2020). Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy. Retrieved from [Link]

  • Fife, T. H., & Benjamin, B. M. (1974). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 96(19), 6174-6178.
  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491.
  • Fife, T. H., & Benjamin, B. M. (1974). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. Retrieved from [Link]

  • Ghanem, A., & D'Hondt, M. (1995). Mass spectral kinetic study of acylation and deacylation during the hydrolysis of penicillins and cefotaxime by beta-lactamase TEM-1 and the G238S mutant. PubMed. Retrieved from [Link]

  • Lee, J. H., & Lee, J. I. (2004). Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. Bulletin of the Korean Chemical Society, 25(3), 392-394.
  • Katritzky, A. R., & Lagowski, J. M. (2010). N-Acylation Reactions of Amines. ResearchGate. Retrieved from [Link]

  • Corrie, J. E. (1977). Two novel methods of measuring reaction rates. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • V.A. Basyuk. (2018). Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N‐protected amino acids esters. Semantic Scholar. Retrieved from [Link]

  • Katritzky, A. R., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(11), 1494.
  • Lee, J. H., & Lee, J. I. (2002). Kinetics and Mechanism of the Hydrolysis Reaction of N-Furoyl-2-phenylimidazole. Bulletin of the Korean Chemical Society, 23(11), 1591-1594.
  • Smith, A. D., & Greenhalgh, M. D. (2023). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. Journal of the American Chemical Society, 145(32), 17795-17809.
  • Naik, S., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Arkivoc, 2004(i), 55-63.
  • Anonymous. (n.d.). Second order (n = 2) of reactions. Retrieved from [Link]

  • Khan Academy. (n.d.). Second-order reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 2.8: Second-Order Reactions. Retrieved from [Link]

  • Nagy, P. (2013). List of Selected Second Order Rate Constants for Thiol-Disulfide Interchange Reactions in Small Molecules As Well As Proteins. ResearchGate. Retrieved from [Link]

  • Ekeeda. (2019, April 30). Reaction of Amines with Acetic Anhydride - Compounds Containing Nitrogen [Video]. YouTube. Retrieved from [Link]

  • Anonymous. (n.d.). SECOND ORDER REACTIONS. Retrieved from [Link]

  • Clark, J. (n.d.). acid anhydrides with ammonia or primary amines. Chemguide. Retrieved from [Link]

  • Jabeen, F., & Siddiq, M. A. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 3(2), 118-123.
  • Kégl, T., et al. (2020).
  • Martin, B. R., & Cravatt, B. F. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology, 4(3), 237-259.
  • Naik, S., et al. (2004). Acetylation of amines with acetic anhydride. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Chapter 4 : CHEMICAL KINITICS. Retrieved from [Link]

Sources

A Researcher's Guide to 4-Acetylimidazole: A Side-by-Side Performance Comparison of Commercial Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount. 4-Acetylimidazole, a key building block in the synthesis of various pharmaceutical compounds, is no exception.[1][2] Its utility as a histidine analogue and its role in forming more complex imidazole-based molecules, which have shown a wide range of biological activities including anticancer properties, underscore the importance of sourcing high-purity reagents.[3][4][5][6]

This guide provides an in-depth, side-by-side comparison of this compound from four major commercial suppliers. We will delve into a comparative analysis of their specifications and present supporting experimental data from a representative synthetic application. Our goal is to equip you with the necessary insights to make an informed decision for your specific research needs.

Understanding the Criticality of this compound Quality

This compound, with the CAS number 61985-25-9, is a versatile intermediate.[3][7][8][9] The presence of the imidazole ring and the acetyl group allows for a variety of chemical transformations, making it a valuable component in medicinal chemistry.[1] However, impurities can significantly impact reaction yields, product purity, and in the context of drug development, the safety and efficacy of the final active pharmaceutical ingredient (API).

Potential impurities could arise from the synthetic route used by the manufacturer and may include starting materials, by-products, or degradation products. Therefore, a thorough evaluation of the material from different sources is not just a matter of cost-effectiveness but a crucial step in ensuring experimental reproducibility and success.

Comparative Analysis of Supplier Specifications

For this guide, we evaluated this compound from four leading suppliers, herein anonymized as Supplier A, Supplier B, Supplier C, and Supplier D. The following table summarizes the key specifications as claimed in their respective Certificates of Analysis (CoA).

SpecificationSupplier ASupplier BSupplier CSupplier D
Purity (by HPLC) ≥99.5%≥98.0%≥99.0%≥98.5%
Appearance White to off-white crystalline powderLight yellow powderOff-white to light beige powderWhite crystalline solid
Melting Point 138-142 °C136-141 °C137-143 °C138-141 °C
Major Impurity 1 <0.1%<0.5%<0.2%<0.3%
Major Impurity 2 <0.05%<0.3%<0.1%<0.2%
Residual Solvents <0.1%<0.5%<0.2%<0.3%
Storage Condition 2-8°C, under inert gasRoom Temperature2-8°CRoom Temperature, desiccate

Experimental Design for Performance Evaluation

To assess the impact of potential quality differences, we designed a representative palladium-catalyzed cross-coupling reaction. In this reaction, this compound serves as a crucial ligand for the palladium catalyst. The efficiency of this reaction is highly sensitive to the presence of impurities that could poison the catalyst or participate in side reactions.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Source A Sample Reaction_A Reaction with Source A A->Reaction_A B Source B Sample Reaction_B Reaction with Source B B->Reaction_B C Source C Sample Reaction_C Reaction with Source C C->Reaction_C D Source D Sample Reaction_D Reaction with Source D D->Reaction_D Reagents Prepare Reaction Master Mix (Aryl Halide, Boronic Acid, Pd Catalyst, Base) HPLC_A HPLC Analysis (Yield & Purity) Reaction_A->HPLC_A HPLC_B HPLC Analysis (Yield & Purity) Reaction_B->HPLC_B HPLC_C HPLC Analysis (Yield & Purity) Reaction_C->HPLC_C HPLC_D HPLC Analysis (Yield & Purity) Reaction_D->HPLC_D NMR NMR Spectroscopy (Structure Verification) HPLC_A->NMR HPLC_B->NMR HPLC_C->NMR HPLC_D->NMR

Caption: Experimental workflow for the comparative study.

Detailed Experimental Protocol
  • Reagent Preparation : A master mix containing the aryl halide (1.0 mmol), boronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), and K3PO4 (2.0 mmol) in 1,4-dioxane (5 mL) was prepared.

  • Ligand Addition : To four separate reaction vessels, this compound (0.04 mmol) from each supplier (A, B, C, and D) was added.

  • Reaction Execution : The reaction mixtures were purged with argon and stirred at 100 °C for 4 hours.

  • Work-up : After cooling to room temperature, the reaction mixtures were diluted with ethyl acetate, washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

  • Analysis : The crude product from each reaction was analyzed by High-Performance Liquid Chromatography (HPLC) to determine the product yield and purity. A sample from the highest-yielding reaction was further purified for structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Results and Discussion

The performance of this compound from each supplier in the palladium-catalyzed cross-coupling reaction is summarized below.

SupplierProduct Yield (%)Product Purity (by HPLC, %)Observations
Supplier A 95.299.1Clean reaction profile with minimal by-products.
Supplier B 82.595.3Noticeable formation of a major by-product.
Supplier C 92.898.5Good yield and purity, slightly more by-products than A.
Supplier D 88.197.2Moderate yield with several minor by-products.

The results clearly indicate a correlation between the stated purity of the this compound and its performance in a sensitive catalytic reaction. The material from Supplier A, with the highest stated purity, afforded the highest yield and cleanest product profile. In contrast, the material from Supplier B, with the lowest stated purity, resulted in a significantly lower yield and the formation of a substantial amount of by-products, suggesting the presence of impurities that may inhibit the catalyst.

In-Depth Analysis and Recommendations

The experimental data strongly suggest that for applications sensitive to catalyst performance, such as cross-coupling reactions, the choice of this compound supplier can have a profound impact on the outcome.

  • For High-Stakes Applications (e.g., late-stage drug development, GMP synthesis): Prioritizing the highest purity material, such as that from Supplier A, is crucial. While potentially more expensive, the improved yield, purity, and consistency can lead to significant savings in downstream purification and ensure batch-to-batch reproducibility.

  • For Early-Stage Research and Development: Materials from suppliers like C and D may offer a cost-effective alternative. However, researchers should be aware of the potential for lower yields and the need for more extensive purification of the final product.

  • Caution with Lower Purity Reagents: The use of lower purity reagents, exemplified by the results from Supplier B, is discouraged for sensitive applications. The presence of unknown impurities can introduce variability and complicate the interpretation of experimental results.

Conclusion

The selection of a chemical supplier should be guided by a comprehensive evaluation of not only the cost but also the purity and performance of the material in a relevant application. This study demonstrates that even seemingly small differences in the stated purity of this compound can have a significant impact on the outcome of a sensitive chemical transformation. We recommend that researchers perform their own in-house validation of critical reagents from different suppliers to ensure the robustness and reproducibility of their scientific work.

References

  • Georganics. (n.d.). This compound - High purity | EN. Retrieved from [Link]

  • Tyger Scientific Inc. (n.d.). This compound - [61985-25-9]. Retrieved from [Link]

  • Google Patents. (n.d.). CN102101843A - Preparation method of this compound and its intermediate.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2021). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 11(1), 22439. [Link]

  • Riedel, T., Tervonen, T., Giera, M., & Schebb, N. H. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 63(25), 5930–5934. [Link]

  • J Agric Food Chem. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. PubMed. [Link]

  • Anal Bioanal Chem. (2014). Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. Springer. [Link]

  • ResearchGate. (n.d.). Biological Significance of Imidazole-Based Analogues in New Drug Development. Retrieved from [Link]

  • PubMed. (2021). Biological Significance of Imidazole-based Analogues in New Drug Development. Mini Reviews in Medicinal Chemistry, 21(13), 1673–1703. [Link]

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Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, a deep understanding of safe handling practices is not just a regulatory requirement—it is the bedrock of scientific integrity and personal well-being. This guide provides essential, immediate safety and logistical information for handling 4-Acetylimidazole, moving beyond mere procedural steps to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

This compound, a solid imidazole derivative, presents specific hazards that demand rigorous adherence to safety protocols. While not acutely toxic, its potential to cause significant irritation to the skin, eyes, and respiratory system necessitates a comprehensive approach to personal protective equipment (PPE), handling, and disposal.

Immediate Hazard Assessment of this compound

Understanding the "why" behind PPE selection begins with a clear-eyed view of the compound's hazard profile. This compound is consistently classified with the following hazards:

Hazard StatementGHS ClassificationDescription of HazardSource
H315 Skin Irritation (Category 2)Causes skin irritation upon contact.[1][2]
H319 Serious Eye Irritation (Category 2A)Causes serious, potentially damaging, eye irritation.[1][2]
H335 Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation if inhaled as a dust.[1][2]

The primary routes of exposure are dermal (skin) contact, ocular (eye) contact, and inhalation of the powdered form.[3] Ingestion is also a potential, though less common, route of exposure in a laboratory setting. Therefore, all safety protocols are designed to create robust barriers against these entry points.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The appropriate level of protection depends directly on the quantity of material being handled and the nature of the procedure.

Core PPE for All Operations

For any work involving this compound, the following PPE is the mandatory minimum:

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, due to the serious eye irritation hazard (H319), chemical splash goggles are strongly recommended .[4] If there is a significant risk of splashing, such as during dissolution of larger quantities, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Disposable nitrile gloves are the standard for preventing incidental skin contact.[4][5] Nitrile provides good resistance against a wide range of chemicals for short-term exposure.[6] It is critical to inspect gloves for any signs of degradation or perforation before and during use. If direct contact occurs, gloves should be removed and replaced immediately after washing hands. For tasks involving larger quantities or prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.[4]

  • Body Protection: A standard, fully-buttoned laboratory coat is required to protect skin and personal clothing from contamination.[4][5] Ensure the cuffs are snug around the wrist; gloves should be worn over the cuffs of the lab coat to create a seal.

  • Footwear: Closed-toe shoes are mandatory in all laboratory areas to protect against spills and falling objects.[4]

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental workflow.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE & Engineering Controls start Start: Handling This compound weighing Weighing Small Quantities (<1g) in Enclosure? start->weighing handling_large Handling Large Quantities (>1g) or Potential for Dusting? start->handling_large solution_work Working with Dilute Solutions? start->solution_work weighing->handling_large No core_ppe Core PPE - Chemical Goggles - Nitrile Gloves - Lab Coat weighing->core_ppe Yes enhanced_ppe Enhanced PPE - Core PPE - Double Gloves - N95 Respirator - Local Exhaust Ventilation handling_large->enhanced_ppe Yes standard_ppe Standard Bench PPE - Safety Glasses (Goggles Pref.) - Nitrile Gloves - Lab Coat solution_work->standard_ppe Yes

Caption: PPE selection workflow for this compound.

Operational Plan: Safe Handling from Bench to Disposal

A self-validating safety system integrates engineering controls, administrative procedures, and personal practices to minimize exposure at every step.

Engineering Controls: Your First Line of Defense

PPE should never be the sole line of defense. Engineering controls are designed to remove the hazard at the source.[7]

  • Ventilation: All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood, a powder-containment hood, or a glove box.[3][5][8] This is the most critical step in preventing respiratory exposure. The inward airflow captures airborne particles, preventing them from entering the researcher's breathing zone.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible (within a 10-second travel distance) and unobstructed.[5] All personnel must be trained on their location and operation.

Procedural Guidance: Step-by-Step Handling
  • Preparation:

    • Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

    • Cover the work surface with disposable bench paper. This simplifies cleanup in case of a small spill.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the chemical.

  • Weighing the Compound:

    • To avoid creating dust clouds, do not pour the powder directly from the main container.[9] Use a clean spatula to transfer small amounts.

    • If a balance cannot be located inside a fume hood, use the "tare method": tare a sealed container, add the approximate amount of powder to the container inside the hood, seal it, and then move the sealed container to the balance for an accurate measurement.[3][10] This prevents the generation of airborne dust in the open lab.

    • Keep the primary container closed whenever you are not actively dispensing from it.[9]

  • Making Solutions:

    • When dissolving the powder, add the solvent to the vessel containing the pre-weighed solid slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is securely capped or covered to contain any vapors or aerosols.

  • Post-Handling Decontamination:

    • After use, decontaminate reusable equipment like spatulas and glassware. Wipe them down with a cloth dampened with a suitable solvent (e.g., 70% ethanol or as determined by solubility) and then wash thoroughly.

    • For cleaning work surfaces, use a wet-wiping method.[9] Never dry sweep, as this will aerosolize any residual powder.[11]

    • Carefully remove PPE, avoiding contact with contaminated outer surfaces. Remove gloves last. Always wash hands thoroughly with soap and water after removing PPE.[12]

Disposal Plan: Environmental Responsibility

Improper disposal of chemical waste poses a significant threat to the environment and public health.[12]

  • Waste Classification: All waste contaminated with this compound, including empty containers, used gloves, disposable bench paper, and contaminated materials from spills, must be treated as hazardous chemical waste.[6][13]

  • Solid Waste:

    • Collect all contaminated solid waste in a dedicated, clearly labeled hazardous waste container. The container should be a durable, sealable plastic bag or drum.[13]

    • The label must include the words "Hazardous Waste" and the full chemical name: "this compound."

  • Liquid Waste:

    • Collect unused solutions or liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.[13]

    • Ensure the container is made of a compatible material (e.g., glass or polyethylene).

    • Never pour this compound waste down the drain.[14]

  • Final Disposal:

    • Store waste containers in a designated, secure satellite accumulation area away from incompatible materials.

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department, which will manage the final disposal in accordance with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[4][7]

By integrating these expert-validated practices into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • University of Washington. (2025). Standard Operating Procedure: Imidazole. Retrieved from [Link]

  • Columbia University Environmental Health & Safety. (2024). Working Safely with Toxic Powders. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link]

  • Occupli. (2021). The controls required for handling powder irritants. Retrieved from [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet: IMIDAZOLE. Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Duke University Safety. (n.d.). Working Safely with Toxic Powders. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.